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Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Intravenous Colistin Mechanism of Action Against Gram-Negative Bacteria

For Researchers, Scientists, and Drug Development Professionals Executive Summary Colistin (B93849), a polymyxin (B74138) antibiotic, has re-emerged as a critical last-resort therapeutic agent against multidrug-resistant...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Colistin (B93849), a polymyxin (B74138) antibiotic, has re-emerged as a critical last-resort therapeutic agent against multidrug-resistant Gram-negative bacterial infections. Its potent bactericidal activity stems from a primary mechanism involving electrostatic interactions with the outer membrane, leading to membrane destabilization and subsequent cell death. This technical guide provides a comprehensive overview of the core mechanism of action of intravenous colistin, detailing the molecular interactions, downstream cellular consequences, and key experimental methodologies used to elucidate this process. Quantitative data from various studies are summarized in structured tables for comparative analysis, and critical pathways and experimental workflows are visualized using DOT language diagrams.

Core Mechanism of Action

The bactericidal effect of colistin against Gram-negative bacteria is a multi-step process initiated by its interaction with the bacterial outer membrane.

Initial Electrostatic Interaction and Divalent Cation Displacement

Colistin, a polycationic peptide at physiological pH, is initially attracted to the anionic surface of the Gram-negative outer membrane.[1][2] The primary target is the lipid A moiety of the lipopolysaccharide (LPS), a major component of the outer leaflet of the outer membrane.[1][2] The positively charged diaminobutyric acid (Dab) residues of colistin competitively displace divalent cations, such as Mg²⁺ and Ca²⁺, which are essential for stabilizing the LPS layer by bridging adjacent negatively charged phosphate (B84403) groups of lipid A.[1][2] This displacement disrupts the integrity of the outer membrane.

Outer Membrane Disruption and Permeabilization

The loss of stabilizing divalent cations leads to a localized disorganization of the LPS layer, increasing the permeability of the outer membrane.[1][3] This "self-promoted uptake" allows colistin to traverse the outer membrane and access the periplasmic space.[1] The hydrophobic fatty acyl tail of the colistin molecule plays a crucial role in this process by inserting into the hydrophobic regions of the outer membrane, further disrupting its structure.[2]

Cytoplasmic Membrane Damage

Following its entry into the periplasm, colistin interacts with the phospholipids (B1166683) of the inner (cytoplasmic) membrane. This interaction disrupts the cytoplasmic membrane's integrity, leading to the leakage of essential intracellular components, including ions like potassium (K⁺), metabolites, and RNA/DNA.[4][5] The precise mechanism of inner membrane disruption is still under investigation but is thought to involve a detergent-like effect.

Downstream Cellular Effects and Bacterial Cell Death

The loss of membrane integrity and the leakage of cellular contents lead to a cascade of events culminating in bacterial cell death. These include:

  • Inhibition of Respiratory Enzymes: Colistin can inhibit the activity of essential respiratory chain enzymes, such as NADH-quinone oxidoreductases, disrupting cellular energy production.[6][7]

  • Production of Reactive Oxygen Species (ROS): Colistin treatment has been shown to induce the production of hydroxyl radicals, which can cause damage to DNA, proteins, and lipids.[8]

  • Anti-endotoxin Activity: By binding to and neutralizing lipid A, colistin can reduce the release of this potent endotoxin, mitigating the host's inflammatory response.

Quantitative Data Summary

The following tables summarize key quantitative data related to the mechanism of action of colistin.

Table 1: Colistin-Lipopolysaccharide (LPS) Binding Affinity

Bacterial SpeciesMethodDissociation Constant (K_d)Reference
Klebsiella pneumoniaeIsothermal Titration Calorimetry (ITC)0.5 µM[3]
Escherichia coliIsothermal Titration Calorimetry (ITC)12-13 µM (for Ca²⁺ binding to LPS)[3]

Table 2: Colistin-Induced Outer Membrane Permeabilization (N-Phenyl-1-naphthylamine Uptake Assay)

Bacterial SpeciesColistin ConcentrationObservationReference
Pseudomonas aeruginosa4 mg/LIncreased NPN fluorescence, indicating enhanced outer membrane permeability.[9]
Klebsiella pneumoniaeIncreasing concentrationsConcentration-dependent increase in NPN uptake.[10]
Escherichia coliVarious concentrationsConcentration-dependent increase in NPN fluorescence.[11]

Table 3: Colistin-Induced Cytoplasmic Membrane Permeabilization (Propidium Iodide Uptake Assay)

Bacterial SpeciesColistin ConcentrationObservationReference
Escherichia coliMIC (5, 2.5, 1.25, 0.65, 0.313 times)Concentration-dependent increase in propidium (B1200493) iodide fluorescence.[4]
Escherichia coli~1x MBCNear real-time increase in propidium iodide fluorescence upon treatment.[12]

Table 4: Lipid A Modifications in Colistin-Resistant Gram-Negative Bacteria (MALDI-TOF MS)

Bacterial SpeciesModificationm/z of Native Lipid Am/z of Modified Lipid AReference
Escherichia coliPhosphoethanolamine (pEtN)1796.21919.2[13][14]
Escherichia coliL-aminoarabinose (L-Ara4N)1796.21927.2[13][14]
Klebsiella pneumoniaeL-aminoarabinose (L-Ara4N)18241955[15]
Acinetobacter baumanniiPhosphoethanolamine (pEtN)Not specifiedNot specified[16]
Enterobacter speciesL-aminoarabinose (L-Ara4N)18251956[17]

Detailed Experimental Protocols

Isothermal Titration Calorimetry (ITC) for Colistin-LPS Binding Affinity

Objective: To quantitatively determine the binding affinity (K_d), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction between colistin and LPS.

Methodology:

  • Prepare a solution of purified LPS from the target Gram-negative bacterium in a suitable buffer (e.g., 20 mM HEPES, pH 7.0). The concentration should be accurately determined.

  • Prepare a stock solution of colistin in the same buffer.

  • Degas both the LPS and colistin solutions to prevent bubble formation during the experiment.

  • Load the LPS solution into the sample cell of the ITC instrument and the colistin solution into the injection syringe.

  • Set the experimental parameters, including temperature (e.g., 37°C), stirring speed, and injection volume.

  • Perform a series of small, sequential injections of the colistin solution into the LPS solution.

  • The heat change associated with each injection is measured by the instrument.

  • The resulting data (heat change per injection) is plotted against the molar ratio of colistin to LPS.

  • Fit the data to a suitable binding model (e.g., one-site or two-site binding model) to determine the thermodynamic parameters (K_d, n, ΔH, and TΔS).[18][19]

N-Phenyl-1-naphthylamine (NPN) Uptake Assay for Outer Membrane Permeability

Objective: To assess the extent of outer membrane damage caused by colistin by measuring the uptake of the hydrophobic fluorescent probe NPN.

Methodology:

  • Grow the bacterial culture to the mid-logarithmic phase and harvest the cells by centrifugation.

  • Wash the cells and resuspend them in a suitable buffer (e.g., 5 mM HEPES, pH 7.2) to a specific optical density (e.g., OD₆₀₀ of 0.5).

  • Add the NPN solution to the bacterial suspension. NPN is weakly fluorescent in an aqueous environment but becomes highly fluorescent in a hydrophobic environment.

  • Measure the baseline fluorescence using a fluorometer (excitation λ ≈ 350 nm, emission λ ≈ 420 nm).

  • Add colistin at the desired concentration to the bacterial suspension.

  • Monitor the increase in fluorescence intensity over time. An increase in fluorescence indicates that NPN is partitioning into the exposed hydrophobic regions of the outer membrane, signifying membrane damage.[10][11]

Propidium Iodide (PI) Uptake Assay for Cytoplasmic Membrane Permeability

Objective: To quantify the damage to the cytoplasmic membrane by measuring the influx of the fluorescent intercalating agent propidium iodide.

Methodology:

  • Prepare the bacterial cell suspension as described for the NPN uptake assay.

  • Add propidium iodide to the cell suspension. PI is a membrane-impermeant dye that only enters cells with a compromised cytoplasmic membrane.

  • Measure the baseline fluorescence (excitation λ ≈ 535 nm, emission λ ≈ 617 nm).

  • Add colistin at the desired concentration.

  • Monitor the increase in fluorescence intensity over time. Upon entering the cell, PI intercalates with DNA, leading to a significant increase in fluorescence, which is proportional to the extent of cytoplasmic membrane damage.[4][5]

MALDI-TOF Mass Spectrometry for Lipid A Modification Analysis

Objective: To identify modifications to the lipid A structure in colistin-resistant bacteria.

Methodology:

  • Grow the bacterial isolate of interest on an appropriate agar (B569324) medium.

  • Perform a rapid lipid A extraction from a single colony. This can be achieved using a small amount of a mild acid hydrolysis solution (e.g., 2% acetic acid) followed by a solvent extraction (e.g., chloroform/methanol).

  • Spot the extracted lipid A onto a MALDI target plate and co-crystallize it with a suitable matrix (e.g., 2,5-dihydroxybenzoic acid).

  • Analyze the sample using a MALDI-TOF mass spectrometer in the negative-ion mode.

  • The resulting mass spectrum will show peaks corresponding to the different lipid A species present.

  • Compare the m/z values of the peaks from the resistant strain to those of a susceptible control strain to identify mass shifts indicative of modifications such as the addition of phosphoethanolamine (pEtN; +123 Da) or L-aminoarabinose (L-Ara4N; +131 Da).[13][14]

Visualizations

colistin_mechanism_of_action cluster_extracellular Extracellular Space cluster_outer_membrane Outer Membrane cluster_inner_membrane Inner Membrane cluster_cytoplasm Cytoplasm colistin Colistin lps Lipopolysaccharide (LPS) (Anionic) colistin->lps 1. Electrostatic Interaction divalent_cations Mg²⁺ / Ca²⁺ colistin->divalent_cations 2. Displacement lps->divalent_cations stabilizes inner_membrane Phospholipids lps->inner_membrane 3. OM Disruption & Permeabilization cellular_contents Ions, Metabolites, RNA, DNA inner_membrane->cellular_contents 4. IM Damage & Leakage respiratory_enzymes Respiratory Enzymes inner_membrane->respiratory_enzymes 5a. Inhibition ros Reactive Oxygen Species (ROS) inner_membrane->ros 5b. ROS Production Cell Death Cell Death cellular_contents->Cell Death respiratory_enzymes->Cell Death ros->Cell Death

Caption: Core mechanism of action of colistin against Gram-negative bacteria.

experimental_workflow cluster_membrane_damage Membrane Damage Assessment cluster_om Outer Membrane cluster_im Inner Membrane cluster_binding_and_resistance Binding & Resistance Mechanisms bacterial_culture Bacterial Culture (Mid-log phase) cell_prep Cell Preparation (Wash & Resuspend) bacterial_culture->cell_prep npn_assay NPN Uptake Assay cell_prep->npn_assay pi_assay Propidium Iodide Uptake Assay cell_prep->pi_assay om_permeability Outer Membrane Permeability Data npn_assay->om_permeability Measure Fluorescence (Ex:350nm, Em:420nm) im_permeability Inner Membrane Permeability Data pi_assay->im_permeability Measure Fluorescence (Ex:535nm, Em:617nm) lps_extraction LPS Extraction itc Isothermal Titration Calorimetry (ITC) lps_extraction->itc binding_affinity Binding Affinity (Kd) Data itc->binding_affinity Determine Thermodynamic Parameters lipid_a_analysis Lipid A Analysis (MALDI-TOF MS) lipid_a_mod Lipid A Modification Data lipid_a_analysis->lipid_a_mod Identify m/z Shifts bacterial_culture_resistance Resistant Bacterial Culture bacterial_culture_resistance->lipid_a_analysis logical_relationship cluster_interaction Initial Interaction cluster_membrane_disruption Membrane Disruption Cascade cluster_downstream Downstream Effects colistin Colistin Administration (IV) interaction Interaction with Gram-Negative Bacteria colistin->interaction electrostatic Electrostatic Attraction to Anionic LPS interaction->electrostatic membrane_disruption Membrane Disruption cell_death Bacterial Cell Death cation_displacement Displacement of Mg²⁺ and Ca²⁺ electrostatic->cation_displacement om_destabilization Outer Membrane Destabilization cation_displacement->om_destabilization self_promoted_uptake Self-Promoted Uptake om_destabilization->self_promoted_uptake im_damage Inner Membrane Damage self_promoted_uptake->im_damage leakage Leakage of Cellular Contents im_damage->leakage enzyme_inhibition Inhibition of Respiratory Enzymes im_damage->enzyme_inhibition ros_production ROS Production im_damage->ros_production leakage->cell_death enzyme_inhibition->cell_death ros_production->cell_death

References

Foundational

A Technical Guide to the Chemical Structure and Aqueous Stability of Intravenous Colistin

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth examination of the chemical properties of intravenous colistin (B93849), focusing on its structure and stability in aqueous...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the chemical properties of intravenous colistin (B93849), focusing on its structure and stability in aqueous environments. Colistin, a last-resort antibiotic for treating multidrug-resistant Gram-negative infections, is administered intravenously as the prodrug colistimethate sodium (CMS). Understanding the conversion of CMS to its active form, colistin, and the subsequent stability of the active molecule is critical for its safe and effective use.

Core Chemical Structures: Colistin and Colistimethate Sodium (CMS)

Colistin, also known as polymyxin (B74138) E, is a polypeptide antibiotic. It is typically a mixture of two major components: Colistin A (Polymyxin E1) and Colistin B (Polymyxin E2) . The core structure consists of a cyclic heptapeptide, a linear tripeptide side chain, and an N-terminal fatty acid tail.[1][2] The sole difference between Colistin A and B lies in this fatty acid component:

  • Colistin A contains 6-methyloctanoic acid.[2][3]

  • Colistin B contains 6-methylheptanoic acid.[2][3]

For intravenous administration, colistin is formulated as Colistimethate Sodium (CMS) , a less toxic prodrug.[4] CMS is synthesized by reacting the primary amine groups of colistin's α,γ-diaminobutyric acid (Dab) residues with formaldehyde (B43269) and sodium bisulfite.[5][4] This reaction adds sulfomethyl groups (-CH₂SO₃⁻Na⁺) to the five primary amines, resulting in a complex mixture of anionic sulfomethylated derivatives.[5][6] This modification renders the molecule inactive until it undergoes hydrolysis.

Stability and Degradation in Aqueous Solution

The stability of intravenous colistin is a two-part process: the hydrolysis of the CMS prodrug into active colistin, and the degradation of colistin itself.

2.1. Hydrolysis of Colistimethate Sodium (CMS)

In aqueous solutions, CMS is unstable and spontaneously hydrolyzes to liberate active colistin.[7][8] This conversion is a complex and slow process, yielding a heterogeneous mixture of partially and fully de-sulfomethylated derivatives, including active colistin.[4][9][10] The rate and extent of this hydrolysis are critically dependent on environmental factors.

  • Temperature: Hydrolysis is highly temperature-dependent. At 4°C, CMS is relatively stable with minimal formation of colistin.[10][11] However, at 37°C, the conversion is rapid, with significant hydrolysis occurring within hours.[9][12] The peaks corresponding to CMS in HPLC analysis disappear almost completely after 12 hours at 37°C.[11][12]

  • pH and Medium: The rate of colistin formation from CMS is faster in buffered solutions (pH 7.4) and human plasma compared to plain water.[9] This is likely due to the higher pH of these media, which accelerates the hydrolysis reaction.[9][10]

  • Concentration: The stability of CMS is also concentration-dependent, with hydrolysis occurring more slowly at higher concentrations.[13][14] This may be due to the amphiphilic nature of the molecules, which can form micelles or aggregates at higher concentrations, enhancing stability.[13]

2.2. Stability of Active Colistin

Once formed, colistin itself is subject to degradation.

  • Temperature: Colistin is very stable in water at 4°C, with over 97% remaining after 60 days.[9][15] At 37°C in water, it remains stable for at least 120 hours.[11][12]

  • pH and Medium: Colistin's stability significantly decreases in neutral or alkaline conditions. In isotonic phosphate (B84403) buffer (pH 7.4) and human plasma at 37°C, degradation is observed.[9][11][12] It is more stable under acidic conditions (pH 2 to 6).[15] Colistin A appears to be less stable than colistin B in phosphate buffer and plasma.[9]

The conversion of the inactive prodrug to its active form is a critical workflow to understand for proper administration and for in vitro studies.

CMS Colistimethate Sodium (CMS) (Inactive Prodrug Mixture) Hydrolysis Spontaneous Hydrolysis (Aqueous Solution) CMS->Hydrolysis In vitro / in vivo Mixture Heterogeneous Mixture of Partially & Fully De-sulfomethylated Colistin Derivatives Hydrolysis->Mixture Colistin Active Colistin (Colistin A and B) Mixture->Colistin Complete hydrolysis

Diagram 1: Conversion of CMS prodrug to active colistin.

Quantitative Stability Data

The following tables summarize quantitative data on the stability of CMS and colistin under various conditions.

Table 1: Stability of Colistin in Various Media at 37°C Data sourced from Li et al., 2003.[9]

Time (hours) % Colistin A Remaining (Water) % Colistin B Remaining (Water) % Colistin A Remaining (Phosphate Buffer, pH 7.4) % Colistin B Remaining (Phosphate Buffer, pH 7.4)
0 100 100 100 100
24 98.2 101.3 82.5 92.4
48 98.5 101.8 68.3 81.3
72 99.1 102.1 55.4 72.8

| 120 | 97.9 | 101.5 | 40.1 | 58.7 |

Table 2: Conversion of CMS to Colistin in Aqueous Media at 37°C Data represents the amount of colistin formed, expressed as a molar percentage of the initial CMS concentration. Sourced from Li et al., 2003.[9]

Time (hours) % Conversion in Water % Conversion in Phosphate Buffer (pH 7.4) % Conversion in Human Plasma
4 Not Reported ~20 Not Reported
24 ~50-60 ~60-70 ~50-60
48 ~60-63 ~55-65 (peak, then declines) ~40-50 (peak, then declines)

| 72 | ~60-80 (peak) | ~45-55 (declining) | ~30-40 (declining) |

Table 3: Stability of Reconstituted CMS at Various Storage Temperatures over 24 Hours Data sourced from Wallace et al., 2012.[8][16]

Storage Temperature Total % of CMS Hydrolyzed to Colistin A & B
21°C < 1.0%
0°C < 1.0%
-20°C < 1.0%

| -70°C | < 1.0% |

Experimental Protocols for Stability Assessment

High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the stability of CMS and colistin. The challenge lies in separating the complex mixture of CMS derivatives from the active colistin components.

Protocol 1: Gradient HPLC Method for Separation of CMS and Colistin Sulfate (B86663) This protocol is adapted from the methodology described by Yang et al. for separating the prodrug from the active drug.[17]

  • Reagent and Solution Preparation:

    • Mobile Phase A: 0.05% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.

    • Mobile Phase B: Acetonitrile (B52724).

    • Sample Solvent: Prepare a solution of 20% acetonitrile and 80% Mobile Phase A.

  • Sample Preparation:

    • Accurately weigh and dissolve the CMS or colistin sulfate standard/sample in the sample solvent to a final concentration of 0.5 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC System and Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 215 nm.[18]

    • Injection Volume: 5 µL.

    • Gradient Program:

      • 0-10 min: Linear gradient from 20% B to 50% B.

      • 10-12 min: Return to initial conditions (20% B).

      • 12-15 min: Column equilibration at 20% B.

  • Data Analysis:

    • Identify and integrate the peaks corresponding to Colistin A, Colistin B, and the cluster of CMS derivatives.

    • For stability studies, calculate the percentage of remaining compound or the percentage of formed degradant relative to the initial concentration at time zero.

The workflow for conducting a stability study involves careful preparation, incubation under controlled conditions, and precise analytical measurement.

cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis Prep Reconstitute CMS in aqueous medium (e.g., water, buffer) Aliquots Create aliquots for each time point Prep->Aliquots T0 Analyze Time=0 sample immediately (Baseline) Aliquots->T0 Incubate Store aliquots under controlled conditions (e.g., 37°C water bath) Aliquots->Incubate Sampling At each time point (t_x), remove sample from incubation Incubate->Sampling HPLC Inject sample into HPLC system Sampling->HPLC Data Acquire and process chromatographic data HPLC->Data Quantify Quantify CMS remaining and/or Colistin formed Data->Quantify

Diagram 2: Experimental workflow for a CMS stability study.

Factors Influencing Stability

Multiple physicochemical factors can impact the stability of both CMS and colistin in aqueous solutions. These relationships are crucial for formulation development, storage guidelines, and clinical administration.

center Colistin / CMS Aqueous Stability Temp Temperature Temp->center Higher T° accelerates degradation pH pH pH->center Neutral/alkaline pH accelerates degradation Medium Solution Medium (Water, Buffer, Plasma) Medium->center Buffers/plasma increase hydrolysis vs. water Conc Concentration Conc->center Higher [CMS] can increase stability Storage Storage Time Storage->center Longer time increases degradation

Diagram 3: Key factors influencing colistin and CMS stability.

References

Exploratory

In Vitro Susceptibility Spectrum of Colistin Against Clinical Isolates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction Colistin (B93849), a polymyxin (B74138) antibiotic, has re-emerged as a last-resort therapeutic option for infections caused by multidrug-resis...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Colistin (B93849), a polymyxin (B74138) antibiotic, has re-emerged as a last-resort therapeutic option for infections caused by multidrug-resistant (MDR) Gram-negative bacteria. Its unique mechanism of action, involving the disruption of the bacterial outer membrane, provides a critical tool in the face of rising antimicrobial resistance. This technical guide provides an in-depth overview of the in vitro susceptibility spectrum of colistin against key clinical isolates, details standardized testing methodologies, and explores the primary mechanisms of resistance. All quantitative data is summarized for comparative analysis, and key experimental and logical workflows are visualized to enhance understanding.

Data Presentation: Colistin In Vitro Susceptibility

The following tables summarize the minimum inhibitory concentration (MIC) data for colistin against major Gram-negative pathogens from various global surveillance studies. These values provide a snapshot of colistin's potency and highlight regional variations in susceptibility.

Table 1: Colistin MIC Distribution for Acinetobacter baumannii Clinical Isolates

Region/CountryYear(s) of StudyNo. of IsolatesMIC₅₀ (mg/L)MIC₉₀ (mg/L)MIC Range (mg/L)Reference
Global2016-2021-0.52-[1]
China2015-20171,360≤1≤1-[2]
Vietnam2020-2024-13-[3]
Global2000-2023----[4][5]

Table 2: Colistin MIC Distribution for Pseudomonas aeruginosa Clinical Isolates

Region/CountryYear(s) of StudyNo. of IsolatesMIC₅₀ (mg/L)MIC₉₀ (mg/L)MIC Range (mg/L)Reference
China2015-20171,341≤1≤1-[2]
Vietnam2020-2024----[3]
Thailand-->16>16-[6]

Table 3: Colistin MIC Distribution for Klebsiella pneumoniae Clinical Isolates

Region/CountryYear(s) of StudyNo. of IsolatesMIC₅₀ (mg/L)MIC₉₀ (mg/L)MIC Range (mg/L)Reference
Global2010-2023----[7]
India2017-201811>256>2568 to >256[8]
South Africa2010-20122,774---[9]

Table 4: Colistin MIC Distribution for Escherichia coli Clinical Isolates

Region/CountryYear(s) of StudyNo. of IsolatesMIC₅₀ (mg/L)MIC₉₀ (mg/L)MIC Range (mg/L)Reference
Global2014-2016908---[10]
Global2000-2020----[11]

Experimental Protocols: Colistin Susceptibility Testing

Accurate determination of colistin susceptibility is critical for clinical decision-making and surveillance. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) recommend broth microdilution (BMD) as the reference method.[12]

Broth Microdilution (BMD) Method

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.

Materials:

  • Colistin sulfate (B86663) powder

  • Cation-adjusted Mueller-Hinton broth (CA-MHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

  • Quality control (QC) strains (E. coli ATCC 25922 and P. aeruginosa ATCC 27853)

Procedure:

  • Preparation of Colistin Stock Solution: Prepare a stock solution of colistin sulfate in sterile distilled water. The concentration should be high enough to achieve the desired final concentrations in the microtiter plate after dilution.

  • Serial Dilutions: Perform serial two-fold dilutions of the colistin stock solution in CA-MHB directly in the wells of the microtiter plate to achieve a range of concentrations (e.g., 0.25 to 16 µg/ml).[13]

  • Inoculum Preparation: Prepare a bacterial suspension from a fresh culture (18-24 hours old) in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Inoculation: Dilute the standardized inoculum in CA-MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. Add 100 µL of the final inoculum to each well, including a growth control well (no colistin) and a sterility control well (no bacteria).

  • Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.[13]

  • Reading Results: The MIC is the lowest concentration of colistin that completely inhibits visible bacterial growth.

Agar (B569324) Dilution Method

This method involves incorporating the antimicrobial agent into an agar medium.

Materials:

  • Colistin sulfate powder

  • Mueller-Hinton agar (MHA)

  • Sterile petri dishes

  • Bacterial inoculum standardized to 0.5 McFarland

  • Inoculum replicating device

Procedure:

  • Preparation of Colistin-Agar Plates: Prepare a series of MHA plates containing doubling dilutions of colistin. Add the appropriate volume of colistin stock solution to molten MHA (cooled to 45-50°C) before pouring the plates.[14]

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Inoculation: Using an inoculum replicating device, spot-inoculate approximately 1-10 µL of the standardized bacterial suspension onto the surface of the colistin-containing and growth-control (no colistin) agar plates.[14]

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-24 hours.[14]

  • Reading Results: The MIC is the lowest concentration of colistin that inhibits the growth of the organism (defined as no growth, one colony, or a faint haze).

Visualizations

Workflow for Colistin Susceptibility Testing (Broth Microdilution)

G cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis start Start prep_stock Prepare Colistin Stock Solution start->prep_stock prep_inoculum Prepare 0.5 McFarland Bacterial Inoculum start->prep_inoculum prep_plates Prepare Serial Dilutions in Microtiter Plates prep_stock->prep_plates inoculate Inoculate Plates with Standardized Suspension prep_plates->inoculate prep_inoculum->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic interpret Interpret Results based on CLSI/EUCAST Breakpoints read_mic->interpret end End interpret->end G cluster_main Colistin Resistance Mechanisms cluster_acquired Acquired Resistance cluster_intrinsic Intrinsic Resistance cluster_molecular Molecular Basis colistin_resistance Colistin Resistance chromosomal_mutations Chromosomal Mutations colistin_resistance->chromosomal_mutations plasmid_mediated Plasmid-Mediated (mcr genes) colistin_resistance->plasmid_mediated lps_modification LPS Modification (e.g., in Proteus spp.) colistin_resistance->lps_modification lipid_a_mod Lipid A Modification chromosomal_mutations->lipid_a_mod lps_loss Complete LPS Loss chromosomal_mutations->lps_loss plasmid_mediated->lipid_a_mod lps_modification->lipid_a_mod G cluster_pathway Two-Component Regulatory Systems cluster_pho PhoPQ System cluster_pmr PmrAB System PhoP PhoP PmrA PmrA PhoP->PmrA activates PhoQ PhoQ PhoQ->PhoP activates lipid_a_mod Lipid A Modification (Addition of L-Ara4N or pEtN) PmrA->lipid_a_mod upregulates genes for PmrB PmrB PmrB->PmrA activates mgrB MgrB (Negative Regulator) mgrB->PhoQ inhibits resistance Colistin Resistance lipid_a_mod->resistance

References

Exploratory

The Impact of Intravenous Colistin on Bacterial Outer Membrane Permeability: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth examination of the mechanisms by which intravenous colistin (B93849) disrupts the outer membrane of Gram-negative...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the mechanisms by which intravenous colistin (B93849) disrupts the outer membrane of Gram-negative bacteria, leading to increased permeability and cell death. It details the core molecular interactions, presents quantitative data from key studies, outlines experimental protocols for measuring permeability, and explores the implications for synergistic antibiotic therapies.

Core Mechanism of Action: A Multi-Step Disruption

Colistin, a polycationic polypeptide antibiotic, exerts its bactericidal effect primarily by targeting the outer membrane (OM) of Gram-negative bacteria.[1][2][3] The process is a rapid, multi-step assault that compromises the membrane's integrity, a model often referred to as the "self-promoted uptake" pathway.[4][5]

The initial and critical step is the electrostatic interaction between the positively charged L-α,γ-diaminobutyric acid (Dab) residues of colistin and the anionic phosphate (B84403) groups of Lipid A, a core component of the lipopolysaccharide (LPS) layer.[3][6][7][8][9] This high-affinity binding competitively displaces divalent cations, primarily magnesium (Mg²⁺) and calcium (Ca²⁺), which are essential for stabilizing the LPS by bridging adjacent molecules.[2][3][6][7][10]

The loss of these stabilizing cations leads to localized disorganization and destabilization of the outer membrane.[8][11] Following this initial binding, colistin's hydrophobic fatty acyl tail and specific amino acid segments insert into the membrane, creating transient cracks or pores.[3][4][6] This action further disrupts the membrane's structure, leading to a significant increase in its permeability.[1][5][7] This permeabilization allows colistin itself to traverse the outer membrane and subsequently interact with the inner cytoplasmic membrane, leading to leakage of essential cytoplasmic contents and ultimately, cell death.[2][4][5][6] Recent studies have also shown that colistin's bactericidal activity involves targeting LPS that is present in the cytoplasmic membrane.[11][12][13]

Colistin_Mechanism Figure 1: Colistin's Mechanism of Action on the Outer Membrane cluster_OM Bacterial Outer Membrane LPS Lipopolysaccharide (LPS) (Anionic Phosphate Groups) Cations Divalent Cations (Mg²⁺, Ca²⁺) LPS->Cations Stabilize Displacement Displacement of Divalent Cations LPS->Displacement 2. Cations->Displacement Colistin Colistin (Polycationic) Colistin->LPS 1. Electrostatic Interaction Destabilization OM Destabilization & Local Disruption Displacement->Destabilization 3. Permeabilization Increased Permeability (Self-Promoted Uptake) Destabilization->Permeabilization 4. Insertion of Hydrophobic Tail Lysis Cell Lysis & Death Permeabilization->Lysis 5. Leakage of Cytoplasmic Contents

Caption: Figure 1: Colistin's Mechanism of Action on the Outer Membrane.

Quantifying Outer Membrane Permeability

The effect of colistin on outer membrane permeability can be quantified using various methods. The most common and well-established is the N-phenyl-1-naphthylamine (NPN) uptake assay.[12][13] NPN is a hydrophobic fluorescent probe that exhibits weak fluorescence in aqueous environments but becomes strongly fluorescent upon entering the hydrophobic interior of a membrane. A compromised outer membrane allows NPN to partition into the phospholipid bilayer, resulting in a measurable increase in fluorescence, which is directly proportional to the degree of permeabilization.[12]

Experimental Protocol: NPN Uptake Assay

This protocol is synthesized from methodologies reported in multiple studies to provide a comprehensive workflow for assessing colistin-induced outer membrane damage.[12][13][14][15][16]

Materials:

  • Bacterial culture in mid-logarithmic growth phase.

  • HEPES buffer (5 mM, pH 7.2) or Phosphate buffer (10 mM, pH 7.2).[13][16]

  • N-phenyl-1-naphthylamine (NPN) stock solution (e.g., 0.5 mM in acetone).[14][15]

  • Colistin sulfate (B86663) stock solution of known concentration.

  • Fluorescence spectrophotometer or microplate reader.

  • Cuvettes or black, clear-bottomed microtiter plates.

Procedure:

  • Cell Preparation:

    • Inoculate fresh media with an overnight culture and grow to a mid-log phase (OD₆₀₀ of 0.4-0.6).[14][16]

    • Harvest cells by centrifugation (e.g., 10,000 rpm for 5 minutes).[14]

    • Wash the cell pellet with the chosen buffer (e.g., 5 mM HEPES, pH 7.2).[13]

    • Resuspend the cells in the same buffer to a final optical density (OD₆₀₀) of 0.5.[13][14]

  • Assay Execution:

    • Transfer the bacterial suspension to a cuvette or the wells of a microtiter plate.

    • Add NPN to the cell suspension to a final concentration of 10 µM.[12][15][16]

    • Immediately measure the baseline fluorescence for 30-60 seconds. Excitation wavelength should be set to 350-355 nm and emission to 405-420 nm.[12][15][16]

    • Add the desired concentration of colistin to the suspension and mix gently.

    • Immediately begin recording the fluorescence intensity over time (e.g., every 30 seconds for 10-15 minutes) until the signal plateaus.[12]

  • Data Analysis:

    • Subtract the initial baseline fluorescence from the subsequent readings.

    • The degree of permeabilization can be expressed as the NPN Uptake Factor or as a percentage of the maximum fluorescence achieved with a potent permeabilizing agent like Polymyxin B.[12][16]

NPN_Workflow Figure 2: Experimental Workflow for the NPN Uptake Assay A Prepare Bacterial Suspension (Mid-log phase, OD600 = 0.5) B Add NPN Probe (Final Conc. 10 µM) A->B C Measure Baseline Fluorescence (Ex: 350nm, Em: 420nm) B->C D Add Colistin (Test Concentration) C->D E Record Fluorescence Increase (Kinetic Measurement) D->E F Analyze Data (Calculate NPN Uptake Factor) E->F

Caption: Figure 2: Experimental Workflow for the NPN Uptake Assay.

Quantitative Data on Colistin-Induced Permeability

The following table summarizes findings from various studies, highlighting the concentrations of colistin used and their observed effects on the outer membrane.

Bacterial StrainColistin ConcentrationAssay / MethodKey FindingReference
E. coli MC10000.5 - 4 µg/mLNPN Uptake AssayColistin caused a dose-dependent permeabilization of the outer membrane in both susceptible and mcr-1 expressing strains.[12][13][12][13]
P. aeruginosa PA142 µg/mLNPN Uptake AssayColistin induced significant outer membrane disruption. This effect was not enhanced by the LPS transport inhibitor murepavadin.[11][13][11][13]
E. coli & A. veronii (Susceptible)> 2 µg/mLNPN Uptake AssayColistin exposure enhanced outer membrane permeability, leading to increased NPN fluorescence.[15]
E. coli & A. veronii (Resistant, mcr-1)Up to 256 µg/mLNPN Uptake AssayResistant strains showed high basal NPN uptake but no significant increase upon colistin addition, indicating a lack of further permeabilization.[15][15]
A. baumannii (mcr-1.1 expressing)Sub-inhibitorySDS/EDTA SensitivityExpression of mcr-1.1 increased the intrinsic permeability of the outer membrane, making cells more sensitive to detergents.[17][17]
E. coli (mcr-1 expressing)Sub-inhibitoryCheckerboard AssayColistin synergized with rifampicin (B610482) (FICI = 0.14), indicating sufficient OM permeabilization to allow rifampicin entry despite colistin resistance.[12][12]

Implications for Drug Development and Combination Therapy

The primary mechanism of colistin—increasing outer membrane permeability—forms the basis for its use in combination therapies.[6] By disrupting the OM, colistin facilitates the entry of other antibiotics that are normally excluded, such as rifampicin, vancomycin, and certain carbapenems.[3][6][18] This synergistic effect is a critical strategy for treating infections caused by multidrug-resistant (MDR) Gram-negative pathogens.[6][18]

Even in cases of colistin resistance, such as that conferred by the mcr-1 gene, the outer membrane can still be sufficiently permeabilized by colistin to allow entry of a second antibiotic.[12] Studies have shown that while mcr-1 expressing E. coli is resistant to colistin's bactericidal action, the drug still disrupts the outer membrane, sensitizing the bacteria to rifampicin.[12] This highlights a key area for drug development: leveraging colistin's permeabilizing effect at sub-inhibitory concentrations to potentiate the activity of other antimicrobial agents, potentially reducing toxicity and overcoming resistance.[18]

References

Foundational

An In-depth Technical Guide to the Structural Activity Relationship of Polymyxin E (Colistin)

Audience: Researchers, scientists, and drug development professionals. Introduction Polymyxins, including polymyxin (B74138) E (colistin) and polymyxin B, are a class of non-ribosomally synthesized lipopeptide antibiotic...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Polymyxins, including polymyxin (B74138) E (colistin) and polymyxin B, are a class of non-ribosomally synthesized lipopeptide antibiotics discovered over 50 years ago.[1] Produced by the bacterium Paenibacillus polymyxa, they have seen a significant resurgence in clinical use as a last-line therapy against infections caused by multidrug-resistant (MDR) Gram-negative "superbugs" such as Pseudomonas aeruginosa, Acinetobacter baumannii, and Klebsiella pneumoniae.[1][2][3] The escalating threat of antimicrobial resistance and a sparse pipeline for new antibiotics targeting these pathogens have necessitated the reconsideration of these older drugs, despite their known toxicities.[2][4]

This guide provides a comprehensive technical overview of the structural activity relationship (SAR) of colistin (B93849), detailing its mechanism of action, the molecular basis of bacterial resistance, and the structural components critical for its antibacterial efficacy and associated toxicity.

Core Structure of Polymyxin E (Colistin)

Colistin is a cationic, amphipathic decapeptide. Its structure is fundamental to its biological activity and can be divided into three key domains:

  • N-Terminal Fatty Acyl Tail: A hydrophobic chain, typically (S)-6-methyloctanoic acid or (S)-6-methylheptanoic acid, attached to the N-terminus.[1][5]

  • Linear Tripeptide Segment: A short chain of three amino acid residues that links the fatty acid to the cyclic portion.[5]

  • Cyclic Heptapeptide Ring: A seven-residue peptide loop formed by an amide bond between the side chain of the diaminobutyric acid (Dab) at position 4 and the C-terminal threonine at position 10.[5][6]

A defining feature of colistin is the presence of five positively charged L-α,γ-diaminobutyric acid (Dab) residues, which are crucial for its interaction with the bacterial membrane.[5] The primary structural difference between colistin (Polymyxin E) and Polymyxin B is the amino acid at position 6; colistin contains a D-Leucine (D-Leu), whereas Polymyxin B has a D-Phenylalanine (D-Phe).[1][7][8] This amphipathic architecture, with distinct hydrophobic and polycationic faces, is the cornerstone of its mechanism of action.[1]

cluster_Colistin Polymyxin E (Colistin) Structure Fatty_Acid N-Terminal Fatty Acyl Tail (e.g., 6-Methyloctanoic Acid) Tripeptide Linear Tripeptide Segment (L-Dab-L-Thr-L-Dab) Fatty_Acid->Tripeptide Amide Bond Heptapeptide Cyclic Heptapeptide Ring (Positions 4-10) Tripeptide->Heptapeptide Connects at Position 4 Dab Five Cationic L-Dab Residues (+) Tripeptide->Dab Contains 2 Dab Heptapeptide->Dab Contains 3 Dab DLeu D-Leu at Position 6 (Hydrophobic) Heptapeptide->DLeu

Caption: General schematic of Polymyxin E's key structural domains.

Mechanism of Antibacterial Action

Colistin's bactericidal effect is a rapid, multi-step process targeting the outer membrane (OM) of Gram-negative bacteria.[9]

  • Electrostatic Binding: The primary and essential first step involves a strong electrostatic interaction between the positively charged Dab residues of colistin and the negatively charged phosphate (B84403) groups of Lipid A, the anchor of lipopolysaccharide (LPS) in the bacterial outer membrane.[10][11][12]

  • Cation Displacement: This high-affinity binding competitively displaces divalent cations (Mg²⁺ and Ca²⁺), which are crucial for stabilizing the LPS layer by bridging adjacent Lipid A molecules.[10][11][13]

  • Membrane Permeabilization: The displacement of these cations destabilizes the OM. This allows the hydrophobic domains of colistin—the N-terminal fatty acyl tail and the D-Leu⁶-L-Leu⁷ segment—to insert into the membrane core like a wedge.[1][6][13] This insertion further disrupts the membrane's structural integrity.

  • Cell Lysis: The disruption creates transient pores or cracks in the membrane, increasing its permeability.[1] This leads to an uncontrolled efflux of essential cytoplasmic contents, resulting in bacterial cell death.[2][9] Other proposed mechanisms include the production of hydroxyl radicals and the inhibition of vital respiratory enzymes.[9][11]

A Cationic Colistin approaches Gram-Negative Bacterium B Step 1: Electrostatic Binding Colistin (+) binds to Lipid A (-) of LPS A->B C Step 2: Cation Displacement Mg2+ and Ca2+ are displaced from LPS B->C D Step 3: Hydrophobic Insertion Fatty acid tail inserts into the outer membrane C->D E Step 4: Membrane Permeabilization Integrity of the outer membrane is lost D->E F Cell Death Leakage of intracellular contents E->F

Caption: The sequential mechanism of colistin's bactericidal action.

Core Structural Activity Relationship (SAR) Analysis

The antibacterial activity of colistin is intricately linked to each of its structural domains. Modifications to any part of the molecule can significantly alter its efficacy and toxicity.

The N-Terminal Fatty Acyl Chain

The fatty acid tail is indispensable for bactericidal activity. Its primary role is to anchor the molecule into the bacterial membrane after the initial electrostatic binding.

  • Presence is Critical: Analogs lacking the acyl chain, such as Polymyxin B nonapeptide (PMBN), are unable to disrupt the membrane and are largely devoid of antibacterial activity, though they may still bind to LPS.[12][13]

  • Chain Length and Structure: The length and branching of the acyl chain influence the antibacterial spectrum. Studies on N-terminal derivatives showed that longer chains (C9-C14) were more effective against polymyxin-resistant strains, while C10 and C12 derivatives were most potent against susceptible strains.[1]

The Cationic L-α,γ-diaminobutyric acid (Dab) Residues

The five cationic Dab residues are the primary drivers of the initial interaction with the anionic LPS.

  • Positive Charge is Essential: The polycationic nature is fundamental for targeting Gram-negative bacteria. Neutralization or removal of these charges, as seen in the prodrug colistin methanesulfonate (B1217627) (CMS), renders the molecule inactive until it is hydrolyzed back to colistin in vivo.[14][15]

  • Binding Affinity: The importance of the Dab charges is highlighted by binding studies. While colistin shows moderate binding affinity to human plasma proteins like α-1-acid glycoprotein (B1211001) (AGP), derivatives lacking these charges (like colistin nonapeptide) show no detectable binding, underscoring their role in electrostatic interactions.[14]

The Peptide Ring and Linear Segment

The peptide backbone provides the structural scaffold, positioning the hydrophobic and hydrophilic residues to create the required amphipathic conformation.

  • Hydrophobic Motif: The D-Leu⁶-L-Leu⁷ segment within the cyclic ring forms a crucial hydrophobic patch that contributes to membrane insertion and disruption.[1][5]

  • Structural Integrity: While some conservative amino acid substitutions are tolerated, significant alterations to the ring structure or truncation of the linear tripeptide segment by more than one residue typically lead to a loss of antimicrobial activity.[1]

Table 1: Summary of Key Structural Modifications and Their Impact on Colistin Activity

Structural Domain ModifiedModification ExampleResulting Compound/AnalogImpact on Antibacterial ActivityReference(s)
N-Terminal Acyl Chain Complete removal of the fatty acid and the Dab¹-Thr²-Dab³ linear segmentColistin NonapeptideActivity is almost completely lost.[14][12][14]
L-Dab Residues Sulfomethylation of the primary amine groups on Dab residuesColistin Methanesulfonate (CMS)Inactive prodrug; requires in vivo hydrolysis to become active.[3][15][14][15]
Linear Tripeptide Segment Truncation of one amino acid from the N-terminusShortened AnalogNegligible loss of antimicrobial activity.[1][1]
Cyclic Heptapeptide Ring Conversion to a linear peptideLinear AnalogGenerally results in a significant loss of activity.[1][1]

Mechanisms of Colistin Resistance

The increasing use of colistin has unfortunately driven the emergence of resistance. The predominant mechanisms involve modifications to the colistin target, the Lipid A moiety of LPS.[11][16]

  • LPS Modification: This is the most common resistance strategy. Bacteria add positively charged molecules—phosphoethanolamine (PEtN) or 4-amino-4-deoxy-L-arabinose (L-Ara4N)—to the phosphate groups of Lipid A.[10][11][17] This modification reduces the net negative charge of the outer membrane, thereby weakening the electrostatic attraction for the cationic colistin molecule.[11][17]

    • Chromosomal Resistance: This is often mediated by mutations in two-component regulatory systems (TCS), such as PhoP-PhoQ and PmrA-PmrB .[9][18] A common mechanism in K. pneumoniae is the inactivation of the negative regulator mgrB , which leads to the constitutive activation of the PhoP-PhoQ system.[19] This, in turn, activates the PmrA-PmrB system and the pmrHFIJKLM operon, leading to the synthesis and addition of L-Ara4N to Lipid A.[19]

    • Plasmid-Mediated Resistance: The discovery of mobile colistin resistance (mcr) genes represents a significant public health threat. These genes, such as mcr-1 through mcr-9, encode phosphoethanolamine transferase enzymes that catalyze the addition of PEtN to Lipid A.[10][20]

  • Loss of LPS: In some species, particularly A. baumannii, complete loss of LPS production due to mutations in the lipid A biosynthesis genes (lpxA, lpxC, or lpxD) can confer high-level colistin resistance by eliminating the drug's target.[10][18]

  • Efflux Pumps: Overexpression of multidrug efflux pumps, such as the MexAB-OprM system in P. aeruginosa, has also been associated with reduced susceptibility to colistin.[11][16]

cluster_pathway Chromosomal Colistin Resistance Pathway in K. pneumoniae mgrB mgrB gene (Negative Regulator) PhoPQ PhoP/PhoQ System (Two-Component System) mgrB->PhoPQ Inhibits PmrAB PmrA/PmrB System (Two-Component System) PhoPQ->PmrAB Activates via PmrD Operon pmrHFIJKLM Operon (ArnT) PmrAB->Operon Upregulates Expression pmrD PmrD LipidA_mod L-Ara4N added to Lipid A Operon->LipidA_mod Catalyzes Modification Resistance Colistin Resistance LipidA_mod->Resistance Reduces Colistin Binding Mutation Inactivating Mutation in mgrB Mutation->mgrB causes loss of function

Caption: Signaling pathway for MgrB-mediated colistin resistance.

Colistin-Associated Nephrotoxicity

The primary dose-limiting factor for colistin therapy is nephrotoxicity, which can occur in 30-60% of patients.[21]

  • Mechanism of Toxicity: Colistin accumulates to high concentrations in renal proximal tubular epithelial cells.[21][22] The proposed mechanism mirrors its antibacterial action: the cationic peptide interacts with anionic phospholipids (B1166683) in the tubular cell membranes, increasing permeability and causing cell swelling and lysis.[23][24] Additionally, colistin induces mitochondrial dysfunction, endoplasmic reticulum stress, and oxidative stress, leading to apoptosis and necrosis of renal cells.[21][22]

  • SAR of Toxicity: The same structural features responsible for killing bacteria—the cationic Dab residues and the hydrophobic fatty acid—are also implicated in nephrotoxicity. This makes it exceptionally challenging to design new analogs that retain potent antibacterial activity while exhibiting a significantly improved safety profile.

Key Experimental Protocols

Evaluating the SAR of colistin and its analogs requires a standardized set of in vitro assays.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antibiotic required to inhibit the visible growth of a bacterium.

  • Methodology (Broth Microdilution):

    • A two-fold serial dilution of the test compound (e.g., colistin analog) is prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.[25]

    • Each well is inoculated with a standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.[25]

    • Positive (bacteria, no drug) and negative (broth only) controls are included on each plate.

    • Plates are incubated at 37°C for 18-22 hours.[25]

    • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Lipid A Analysis by MALDI-TOF Mass Spectrometry

This method is used to rapidly detect the molecular modifications associated with colistin resistance.

  • Methodology:

    • Sample Preparation: A small amount of bacterial colony is collected. For some species, a mild acid hydrolysis step may be required to release the Lipid A from the LPS.[17]

    • Analysis: The prepared sample is analyzed using a MALDI-TOF mass spectrometer.

    • Data Interpretation: The resulting mass spectrum is analyzed for specific mass-to-charge (m/z) peaks. The presence of peaks corresponding to Lipid A plus the mass of PEtN (123 Da) or L-Ara4N (131 Da) indicates a modification consistent with colistin resistance.[17][26][27]

Table 2: Common Lipid A Modifications Detected by MALDI-TOF MS in E. coli

Lipid A FormModificationExpected m/z ValueImplicationReference(s)
Native None~1796.2Colistin Susceptible[26]
Modified 1 + Phosphoethanolamine (PEtN)~1919.2Colistin Resistance (often mcr-mediated)[26]
Modified 2 + L-Ara4N~1927.2Colistin Resistance (often chromosomal)[26]
Experimental Workflow for Analog Development

The development and evaluation of new colistin analogs follow a logical progression from chemical synthesis to biological characterization.

A 1. Design & Synthesis Rational design of new analogs based on SAR data B 2. Primary Screening (In Vitro) MIC testing against a panel of susceptible and resistant Gram-negative bacteria A->B C 3. Secondary Screening (In Vitro) - Mechanism of Action Assays (e.g., NPN) - Time-kill kinetics B->C D 4. Toxicity & Safety Assessment - In vitro cytotoxicity (e.g., renal cell lines) - Hemolysis assay C->D E 5. Lead Candidate Selection Select analogs with high potency and an improved therapeutic index D->E F 6. In Vivo Efficacy Studies Animal infection models (e.g., murine thigh model) E->F

Caption: A typical experimental workflow for evaluating new colistin analogs.

Conclusion and Future Directions

The structural activity relationship of colistin is well-defined, with its potent antibacterial activity being inextricably linked to its amphipathic and polycationic nature. The N-terminal fatty acid and the five Dab residues are the primary pharmacophores responsible for both targeting and disrupting the Gram-negative outer membrane. This same mechanism, however, contributes significantly to its dose-limiting nephrotoxicity, presenting a classic challenge for medicinal chemists.

Future research is focused on uncoupling efficacy from toxicity. Key strategies include:

  • Novel Analogs: Synthesizing derivatives with modifications to the fatty acid tail or the peptide backbone to alter interactions with mammalian cell membranes while preserving affinity for Lipid A.[28][29]

  • Combination Therapy: Using colistin in combination with adjuvants or potentiators that can disrupt resistance mechanisms or permeabilize the outer membrane, allowing for lower, less toxic doses of colistin to be effective.[30][31][32]

  • Targeted Delivery: Developing systems that can deliver colistin directly to the site of infection, minimizing systemic exposure and renal accumulation.

A deep and continued understanding of colistin's SAR is paramount for guiding the rational design of the next generation of polymyxin antibiotics, which are urgently needed to combat the growing threat of multidrug-resistant pathogens.

References

Exploratory

A Technical Guide to Colistin Heteroresistance in Pseudomonas aeruginosa

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth overview of colistin (B93849) heteroresistance in Pseudomonas aeruginosa, a phenomenon where a subpopulation of bacterial ce...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of colistin (B93849) heteroresistance in Pseudomonas aeruginosa, a phenomenon where a subpopulation of bacterial cells exhibits resistance to colistin while the majority of the population remains susceptible.[1] This characteristic poses a significant challenge in clinical settings, as standard susceptibility tests may misclassify a heteroresistant isolate as susceptible, potentially leading to therapeutic failure.[1][2] The emergence of resistant subpopulations during therapy can result in treatment failure and the selection of fully resistant strains.[3]

Molecular Mechanisms of Heteroresistance

The primary mechanism underlying colistin heteroresistance in P. aeruginosa involves modifications to the outer membrane's lipopolysaccharide (LPS), which reduces the binding of the cationic colistin molecule.[4][5] This adaptive resistance is principally regulated by two-component systems (TCS), which sense environmental stimuli and alter gene expression accordingly.

The key TCS involved are PmrAB and PhoPQ .[4][5][6] Environmental triggers, such as low magnesium (Mg²⁺) concentrations or direct exposure to subinhibitory levels of colistin, activate the sensor kinases PmrB and PhoQ.[4][7] This activation leads to the phosphorylation of their cognate response regulators, PmrA and PhoP.

Phosphorylated PmrA and PhoP then upregulate the transcription of the arnBCADTEF operon (also known as the pmrHFIJKLM operon). This operon encodes the enzymes responsible for the synthesis and transfer of 4-amino-4-deoxy-L-arabinose (L-Ara4N) to the lipid A moiety of LPS.[6][8] The addition of the positively charged L-Ara4N moiety reduces the net negative charge of the outer membrane, thereby decreasing its electrostatic affinity for the positively charged colistin, which is the basis of resistance.[7] Mutations in the pmrA, pmrB, phoP, or phoQ genes have been frequently identified in colistin-resistant and heteroresistant P. aeruginosa isolates.[6][9][10][11]

Signaling Pathway for Colistin Resistance

The diagram below illustrates the activation of the PmrAB and PhoPQ two-component systems leading to LPS modification.

G cluster_membrane Outer/Inner Membrane cluster_cytoplasm Cytoplasm PhoQ PhoQ (Sensor Kinase) PhoP PhoP (Response Regulator) PhoQ->PhoP Phosphorylates PmrB PmrB (Sensor Kinase) PmrA PmrA (Response Regulator) PmrB->PmrA Phosphorylates LPS Lipid A of LPS Modified_LPS Modified Lipid A (Colistin Resistant) LPS->Modified_LPS ArnT ArnT (L-Ara4N Transferase) ArnT->LPS Modifies PhoP_P PhoP-P PhoP->PhoP_P PmrA_P PmrA-P PmrA->PmrA_P arn_operon arnBCADTEF operon PhoP_P->arn_operon Upregulates PmrA_P->arn_operon Upregulates L_Ara4N L-Ara4N Synthesis arn_operon->L_Ara4N Encodes enzymes for L_Ara4N->ArnT Provides substrate for Signal Low Mg²⁺ / Sub-MIC Colistin Signal->PhoQ Activates Signal->PmrB Activates Resistance Reduced Colistin Binding Modified_LPS->Resistance

Caption: PmrAB and PhoPQ signaling cascade leading to colistin resistance.

Prevalence of Colistin Heteroresistance

The reported prevalence of colistin heteroresistance in P. aeruginosa varies across studies, often depending on the definitions used and the specific patient populations. The table below summarizes findings from several studies.

Study (Author, Year)Isolate TypeNo. of Isolates TestedDefinition of HeteroresistancePrevalence (%)Citation(s)
Poirel et al., 2022 (referenced in other articles)Carbapenem-Resistant P. aeruginosa (CRPA)143 (colistin-susceptible)HR1: Growth at 4 & 8 mg/L colistin at ≥1x10⁻⁶ frequency6%[12][13][14][15]
Poirel et al., 2022 (referenced in other articles)Carbapenem-Resistant P. aeruginosa (CRPA)143 (colistin-susceptible)HR2: Growth at ≥8x MIC at ≥1x10⁻⁷ frequency26%[12][13][14][15]
Lin et al., 2019Clinical P. aeruginosa736Confirmed by Population Analysis Profile (PAP)1.2% (9 isolates)[3][6]
Abbasi et al., 2023Carbapenem-Resistant P. aeruginosa (CRPA)62 (colistin-susceptible)Confirmed by Population Analysis Profile (PAP)12.9% (8 isolates)[2][16]

Experimental Protocols for Detection

The definitive method for identifying and quantifying heteroresistance is the Population Analysis Profile (PAP) .[1][17] It is considered the gold standard because it determines the frequency of the resistant subpopulation at various antibiotic concentrations.[17]

Population Analysis Profile (PAP) - Detailed Protocol

This protocol is adapted from methodologies described in the literature.[1][17][18]

Materials:

  • Mueller-Hinton Agar (B569324) (MHA) plates

  • Mueller-Hinton Broth (MHB)

  • Colistin sulfate (B86663) powder

  • Sterile saline (0.85% NaCl) or Phosphate-Buffered Saline (PBS)

  • Spectrophotometer

  • Bacterial isolate for testing

  • Sterile dilution tubes and micropipettes

  • Petri dishes (100 mm)

Procedure:

  • Plate Preparation:

    • Prepare MHA plates containing doubling dilutions of colistin. Final concentrations should typically range from 0.5 mg/L to 32 mg/L or higher (e.g., 0, 0.5, 1, 2, 4, 8, 16, 32 mg/L).[19]

    • Ensure the agar depth is uniform (approx. 4 mm).[17] Dry the plates before use to prevent moisture from affecting the inoculum spread.[17]

  • Inoculum Preparation:

    • Pick a few colonies of the test isolate from an overnight culture on non-selective agar.

    • Inoculate into MHB and incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (equivalent to a 0.5 McFarland standard, ~1.5 x 10⁸ CFU/mL).

  • Serial Dilution and Plating:

    • Prepare serial 10-fold dilutions of the bacterial suspension in sterile saline, from 10⁻¹ to 10⁻⁷.

    • Plate 100 µL of the undiluted (10⁰) and diluted suspensions (10⁻¹ to 10⁻⁷) onto the colistin-free MHA plate to determine the total bacterial count.

    • Plate 100 µL of the undiluted suspension (10⁰) onto each MHA plate containing the different colistin concentrations.[19]

  • Incubation and Colony Counting:

    • Incubate all plates at 37°C for 24 to 48 hours.[1]

    • Count the colonies on each plate. The limit of detection is typically 1 colony per plate from the undiluted inoculum, corresponding to a frequency of 10⁻⁷ if the starting inoculum is 10⁸ CFU/mL.

  • Data Analysis and Interpretation:

    • Calculate the total inoculum (CFU/mL) from the colony counts on the colistin-free plates.

    • For each colistin concentration, calculate the number of resistant cells (CFU/mL).

    • Plot the log₁₀ of the CFU/mL against the colistin concentration.

    • Heteroresistance is confirmed if a subpopulation is detected that can grow at a colistin concentration significantly higher (e.g., ≥4-fold) than the MIC of the main population, at a frequency typically between 10⁻⁷ and 10⁻⁵.[3][17]

Experimental Workflow for Population Analysis Profile (PAP)

The following diagram outlines the key steps in performing a PAP experiment.

G cluster_plating Plating Step A 1. Prepare Overnight Culture of P. aeruginosa B 2. Adjust to 0.5 McFarland (~1.5 x 10⁸ CFU/mL) A->B C 3. Prepare 10-fold Serial Dilutions (10⁻¹ to 10⁻⁷) B->C D2 4b. Plate undiluted culture (10⁰) on MHA with varying Colistin conc. (0.5, 1, 2, 4, 8, 16, 32 mg/L) B->D2 D1 4a. Plate dilutions (10⁻⁵, 10⁻⁶, 10⁻⁷) on Colistin-Free MHA C->D1 E 5. Incubate Plates (37°C, 24-48h) D1->E D2->E F 6. Count Colonies (CFU) on all plates E->F G 7. Calculate Total Inoculum and Resistant Subpopulation Frequency F->G H 8. Plot log(CFU/mL) vs. [Colistin] & Interpret Results G->H

Caption: Workflow diagram for detecting heteroresistance via PAP.

References

Foundational

An In-depth Technical Guide to the Anti-Endotoxin Properties of Intravenous Colistin

For Researchers, Scientists, and Drug Development Professionals Executive Summary Colistin (B93849), a polymyxin (B74138) antibiotic, has re-emerged as a last-resort treatment for multidrug-resistant Gram-negative bacter...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Colistin (B93849), a polymyxin (B74138) antibiotic, has re-emerged as a last-resort treatment for multidrug-resistant Gram-negative bacterial infections. Beyond its direct bactericidal activity, colistin exhibits potent anti-endotoxin properties, which are of significant interest in the context of sepsis and inflammatory responses triggered by endotoxins. This guide provides a comprehensive overview of the mechanisms, experimental validation, and key signaling pathways associated with the anti-endotoxin effects of intravenous colistin. It is intended to serve as a technical resource for researchers and professionals in drug development, offering detailed experimental protocols, quantitative data summaries, and visual representations of the underlying biological processes.

Mechanism of Action: Endotoxin (B1171834) Neutralization

Colistin's anti-endotoxin activity stems from its direct interaction with lipopolysaccharide (LPS), the major component of the outer membrane of Gram-negative bacteria and a potent trigger of the innate immune system. The lipid A moiety of LPS is the primary endotoxic component.

The core of this interaction is an electrostatic attraction between the polycationic colistin molecule and the anionic phosphate (B84403) groups of lipid A.[1][2] This high-affinity binding neutralizes the endotoxic properties of LPS, preventing its recognition by host immune cells and the subsequent inflammatory cascade.[3][4] This neutralization is a critical aspect of colistin's therapeutic potential in sepsis, as it can mitigate the systemic inflammatory response that leads to tissue damage and organ failure.

Quantitative Analysis of Colistin's Anti-Endotoxin Effects

The efficacy of colistin in neutralizing endotoxin and reducing the subsequent inflammatory response has been quantified in various in vitro and in vivo studies.

Table 1: In Vitro Endotoxin Neutralization by Colistin
AssayEndotoxin SourceColistin ConcentrationResultReference
Limulus Amebocyte Lysate (LAL) AssayE. coli O1134 µg/mL800-fold increase in LPS concentration required for 50% gelation[5]
LAL AssayE. coli O127:B8Not specifiedColistin sulphate bound 94% of the endotoxin challenge[6]
Table 2: Reduction of Pro-inflammatory Cytokines by Colistin in Human and Animal Models
Study TypeModelColistin DosageCytokine MeasuredReduction vs. ControlReference
Randomized Controlled TrialHuman Endotoxemia2.5 million IU IVTNF-αSignificant decrease[7]
Randomized Controlled TrialHuman Endotoxemia2.5 million IU IVIL-6Significant decrease[7]
Randomized Controlled TrialHuman Endotoxemia2.5 million IU IVIL-8Significant decrease[7]
Clinical TrialEndotoxemic Dogs12,500 IU/kg IMTNF-αStatistically significant decrease at 2, 4, 12, and 24 hours[8]
In Vivo StudyEmphysematous Septic RatsNot specifiedTNF-αLevels of 122.5 ± 0.83 pg/mL in colistin-treated vs. 116.9 ± 3.43 pg/mL in control[9]
In Vivo StudyEmphysematous Septic RatsNot specifiedIL-1βLevels of 196.9 ± 25.16 pg/mL in colistin-treated animals[9]

Key Signaling Pathway: TLR4-Mediated Inflammatory Response

The primary pathway for LPS-induced inflammation involves the Toll-like receptor 4 (TLR4) signaling cascade. Colistin's neutralization of LPS prevents the initiation of this cascade.

TLR4_Signaling_Pathway LPS LPS (Endotoxin) LBP LPS-Binding Protein (LBP) LPS->LBP Binds to Colistin Colistin Colistin->LPS Neutralizes CD14 CD14 LBP->CD14 Transfers LPS to TLR4_MD2 TLR4/MD-2 Complex CD14->TLR4_MD2 Presents LPS to MyD88 MyD88 TLR4_MD2->MyD88 Recruits IRAKs IRAKs MyD88->IRAKs Activates TRAF6 TRAF6 IRAKs->TRAF6 Activates IKK IKK Complex TRAF6->IKK Activates IkB IκB IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-8) Nucleus->Cytokines Induces Transcription of

Caption: TLR4 signaling pathway initiated by LPS and inhibited by colistin.

Experimental Protocols

Limulus Amebocyte Lysate (LAL) Assay for Endotoxin Quantification

This assay is the gold standard for detecting and quantifying endotoxins based on the coagulation cascade of horseshoe crab amebocytes.

Principle: The LAL reagent contains enzymes that are activated in the presence of endotoxin, leading to a clotting cascade that can be measured turbidimetrically or chromogenically.

Detailed Methodology (Kinetic Turbidimetric Method):

  • Reagent Preparation:

    • Reconstitute LAL reagent and Control Standard Endotoxin (CSE) with LAL Reagent Water (LRW) according to the manufacturer's instructions.

    • Prepare a standard curve by creating a series of dilutions of the CSE in LRW, typically ranging from 0.005 to 50 EU/mL.

  • Sample Preparation:

    • Collect samples (e.g., plasma, cell culture supernatant) aseptically in pyrogen-free tubes.

    • Dilute samples as necessary with LRW to fall within the range of the standard curve and to overcome potential product inhibition.

  • Assay Procedure:

    • Add 100 µL of each standard, sample, and LRW (as a negative control) to individual wells of a 96-well pyrogen-free microplate.

    • Pre-incubate the plate at 37°C ± 1°C for at least 10 minutes in a kinetic plate reader.

    • At time zero, add 100 µL of reconstituted LAL reagent to all wells.

    • The plate reader will then monitor the change in optical density at a specific wavelength (e.g., 340 nm) over time at 37°C.

  • Data Analysis:

    • The time it takes for the optical density to reach a predetermined threshold (onset time) is recorded for each well.

    • A standard curve is generated by plotting the logarithm of the endotoxin concentration against the logarithm of the onset time.

    • The endotoxin concentration in the samples is then interpolated from this standard curve.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement

This protocol outlines the general steps for quantifying pro-inflammatory cytokines such as TNF-α, IL-6, and IL-8 in biological samples.

Principle: A specific capture antibody coated on a microplate binds the cytokine of interest. A detection antibody, conjugated to an enzyme, then binds to the captured cytokine. Addition of a substrate results in a color change proportional to the amount of cytokine present.

Detailed Methodology:

  • Plate Preparation:

    • Coat a 96-well microplate with a capture antibody specific for the cytokine of interest (e.g., anti-human TNF-α) and incubate overnight at 4°C.

    • Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20).

    • Block the remaining protein-binding sites by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature.

  • Sample and Standard Incubation:

    • Prepare a standard curve using recombinant cytokine of known concentration.

    • Add 100 µL of standards and samples to the appropriate wells and incubate for 2 hours at room temperature.

    • Wash the plate three times with wash buffer.

  • Detection Antibody Incubation:

    • Add 100 µL of a biotinylated detection antibody specific for the cytokine and incubate for 1-2 hours at room temperature.

    • Wash the plate three times with wash buffer.

  • Enzyme and Substrate Reaction:

    • Add 100 µL of streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 20-30 minutes at room temperature in the dark.

    • Wash the plate five times with wash buffer.

    • Add 100 µL of a substrate solution (e.g., TMB) and incubate for 15-30 minutes at room temperature in the dark, allowing for color development.

    • Stop the reaction by adding 50 µL of a stop solution (e.g., 2N H₂SO₄).

  • Data Acquisition and Analysis:

    • Read the absorbance at 450 nm using a microplate reader.

    • Generate a standard curve by plotting the absorbance versus the concentration of the standards.

    • Determine the concentration of the cytokine in the samples by interpolating from the standard curve.

Western Blot for NF-κB Activation

This method is used to assess the activation of the NF-κB pathway by measuring the translocation of the p65 subunit from the cytoplasm to the nucleus.

Principle: Proteins from cytoplasmic and nuclear fractions are separated by size via gel electrophoresis, transferred to a membrane, and probed with an antibody specific for the NF-κB p65 subunit.

Detailed Methodology:

  • Cell Culture and Treatment:

    • Culture appropriate cells (e.g., macrophages, monocytes) to a suitable confluency.

    • Treat cells with LPS in the presence or absence of various concentrations of colistin for a specified time.

  • Preparation of Cytoplasmic and Nuclear Extracts:

    • Harvest cells and wash with ice-cold PBS.

    • Lyse the cells using a hypotonic buffer to release cytoplasmic contents.

    • Centrifuge to pellet the nuclei and collect the supernatant (cytoplasmic fraction).

    • Lyse the nuclear pellet with a high-salt nuclear extraction buffer.

    • Centrifuge at high speed and collect the supernatant (nuclear fraction).

    • Determine the protein concentration of both fractions using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer:

    • Denature 20-30 µg of protein from each fraction by boiling in Laemmli buffer.

    • Separate the proteins on a 10-12% SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against NF-κB p65 overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Visualize the protein bands using an imaging system.

    • Quantify the band intensity using densitometry software. Use loading controls (e.g., GAPDH for cytoplasmic fraction, Lamin B1 for nuclear fraction) to normalize the data.

Experimental and Logical Workflow Visualization

The following diagram illustrates a typical workflow for investigating the anti-endotoxin properties of a compound like colistin.

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Validation start_invitro Hypothesis: Colistin neutralizes endotoxin lal_assay Endotoxin Neutralization Assay (LAL Assay) start_invitro->lal_assay cell_culture Cell Culture (e.g., Macrophages, Monocytes) start_invitro->cell_culture data_analysis Data Analysis and Conclusion lal_assay->data_analysis lps_stimulation LPS Stimulation +/- Colistin cell_culture->lps_stimulation cytokine_elisa Cytokine Measurement (ELISA for TNF-α, IL-6, IL-8) lps_stimulation->cytokine_elisa nfkb_western Signaling Pathway Analysis (NF-κB Western Blot) lps_stimulation->nfkb_western animal_model Animal Model of Endotoxemia (e.g., LPS injection in mice) lps_stimulation->animal_model Informs cytokine_elisa->data_analysis nfkb_western->data_analysis colistin_treatment Intravenous Colistin Treatment animal_model->colistin_treatment blood_sampling Blood Sampling at Time Points colistin_treatment->blood_sampling survival_analysis Survival Analysis colistin_treatment->survival_analysis in_vivo_cytokines Cytokine Measurement (ELISA) blood_sampling->in_vivo_cytokines in_vivo_cytokines->data_analysis survival_analysis->data_analysis

Caption: A generalized workflow for evaluating the anti-endotoxin effects of colistin.

Conclusion

Intravenous colistin possesses significant anti-endotoxin properties that complement its bactericidal activity. By directly binding to and neutralizing LPS, colistin can attenuate the host's inflammatory response, a key factor in the pathophysiology of sepsis. The experimental protocols and quantitative data presented in this guide provide a framework for the continued investigation and development of colistin and other anti-endotoxin agents. A thorough understanding of these mechanisms and methodologies is crucial for optimizing therapeutic strategies against severe Gram-negative infections.

References

Protocols & Analytical Methods

Method

Application Notes and Protocols for Preparing Colistin IV Stock Solution for MIC Testing

For Researchers, Scientists, and Drug Development Professionals These application notes provide a detailed protocol for the preparation of a colistin (B93849) intravenous (IV) stock solution for use in Minimum Inhibitory...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the preparation of a colistin (B93849) intravenous (IV) stock solution for use in Minimum Inhibitory Concentration (MIC) testing. Accurate and consistent preparation of the stock solution is critical for reliable antimicrobial susceptibility testing results.

Introduction

Colistin has re-emerged as a crucial last-resort antibiotic for treating infections caused by multidrug-resistant Gram-negative bacteria. Standardized antimicrobial susceptibility testing is essential for appropriate clinical use. The broth microdilution (BMD) method is the recommended gold standard by both the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) for determining colistin MICs.[1][2][3] A critical first step in performing the BMD assay is the correct preparation of the colistin stock solution.

It is imperative to use colistin sulfate (B86663) for in vitro susceptibility testing, not colistimethate sodium (CMS).[4][5][6] CMS is an inactive prodrug that hydrolyzes in vivo to the active colistin. This conversion is variable in vitro, which can lead to inaccurate and unreliable MIC results.[6]

Quantitative Data Summary

The following table summarizes key quantitative parameters for the preparation and storage of a colistin stock solution for MIC testing.

ParameterRecommendationSource(s)
Form of Colistin Colistin Sulfate (analytical grade)[1][2][4][7]
Solvent Sterile Distilled or Deionized Water[1][2][7]
Stock Solution Concentration 1000 µg/mL, 1024 µg/mL, or 1280 µg/mL[2][7][8]
Storage Temperature -70°C or below in aliquots[2][7]
Storage Duration Up to six months[7]
Dilution Medium for MIC Cation-Adjusted Mueller-Hinton Broth (CAMHB)[2][4][7]
Final Inoculum Density in Wells Approximately 5 x 10^5 CFU/mL[7]

Experimental Protocol: Preparation of Colistin Stock Solution (1280 µg/mL)

This protocol is harmonized with CLSI and EUCAST guidelines.[7]

Materials:

  • Colistin sulfate powder (analytical grade)

  • Sterile distilled water

  • Sterile 1.5-2 mL cryovials

  • Calibrated analytical balance

  • Sterile spatulas

  • Vortex mixer

  • Sterile 0.22 µm syringe filter

Procedure:

  • Calculate the required mass of colistin sulfate powder. The amount to be weighed will depend on the potency of the powder, which should be provided by the manufacturer. The calculation should account for the purity of the colistin sulfate.

  • Accurately weigh the calculated amount of colistin sulfate powder using a calibrated analytical balance in a sterile environment.

  • Dissolve the powder in sterile distilled water to achieve a final concentration of 1280 µg/mL.[7] For example, to prepare 10 mL of a 1280 µg/mL stock solution, dissolve 12.8 mg of colistin sulfate in 10 mL of sterile distilled water.

  • Ensure complete dissolution by vortexing the solution gently.

  • Aseptically sterilize the stock solution by filtration through a 0.22 µm syringe filter into a sterile container.[7]

  • Aliquot the sterile stock solution into small, single-use volumes in sterile cryovials. This helps to avoid repeated freeze-thaw cycles.[7]

  • Label the aliquots clearly with the name of the antibiotic, concentration, preparation date, and expiry date.

  • Store the aliquots at -70°C or below for up to six months.[7]

Experimental Workflow Diagram

The following diagram illustrates the workflow for preparing the colistin stock solution and its use in a broth microdilution MIC assay.

Colistin_MIC_Workflow cluster_prep Stock Solution Preparation cluster_mic Broth Microdilution MIC Assay weigh 1. Weigh Colistin Sulfate Powder dissolve 2. Dissolve in Sterile Distilled Water weigh->dissolve filter 3. Sterilize by Filtration (0.22 µm) dissolve->filter aliquot 4. Aliquot into Cryovials filter->aliquot store 5. Store at ≤ -70°C aliquot->store thaw 6. Thaw Stock Solution Aliquot store->thaw Use in Assay dilute 7. Perform Serial Dilutions in CAMHB thaw->dilute inoculate 8. Inoculate with Bacterial Suspension dilute->inoculate incubate 9. Incubate at 35°C for 16-20 hours inoculate->incubate read 10. Read MIC Results incubate->read

Caption: Workflow for colistin stock solution preparation and use in MIC testing.

Quality Control

For the MIC assay to be valid, quality control (QC) must be performed using reference strains as recommended by CLSI and EUCAST. For colistin, this includes a susceptible QC strain like E. coli ATCC 25922 and a resistant QC strain such as E. coli NCTC 13846 (containing the mcr-1 gene).[3] The resulting MIC for the QC strains must fall within the acceptable range. If the QC results are out of range, the test results for the clinical isolates are considered invalid, and the assay should be repeated.[7]

References

Application

Application Note: Quantification of Colistin in Human Plasma by High-Performance Liquid Chromatography

Abstract Colistin (B93849), a polymyxin (B74138) antibiotic, has re-emerged as a crucial last-resort treatment for infections caused by multidrug-resistant Gram-negative bacteria. Due to its narrow therapeutic window and...

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Colistin (B93849), a polymyxin (B74138) antibiotic, has re-emerged as a crucial last-resort treatment for infections caused by multidrug-resistant Gram-negative bacteria. Due to its narrow therapeutic window and potential for nephrotoxicity and neurotoxicity, therapeutic drug monitoring (TDM) of colistin in plasma is essential to ensure efficacy while minimizing adverse effects.[1][2] This application note provides a detailed protocol for the quantification of colistin in human plasma using a robust and sensitive High-Performance Liquid Chromatography (HPLC) method coupled with fluorescence detection (FLD) following pre-column derivatization. An alternative HPLC-UV method is also summarized.

Introduction

Colistin is a complex mixture of closely related polypeptides, with colistin A (polymyxin E1) and colistin B (polymyxin E2) being the two major components.[2] It is administered intravenously as its inactive prodrug, colistimethate sodium (CMS), which is hydrolyzed in vivo to the active colistin.[2] The accurate measurement of colistin concentrations in plasma is complicated by its structural complexity and the presence of the prodrug.

Several analytical methods have been developed for colistin quantification, including microbiological assays, enzyme immunoassays, and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3] While LC-MS/MS is highly sensitive and specific, its availability can be limited. HPLC with fluorescence detection offers a sensitive and more accessible alternative for routine TDM.[4][5] Colistin itself lacks a strong chromophore or native fluorescence, necessitating a derivatization step to enable sensitive detection.[2][3] This protocol details a validated HPLC-FLD method using 9-fluorenylmethyl chloroformate (FMOC-Cl) as the derivatizing agent.[6][7]

Experimental Workflow

The overall experimental workflow for the quantification of colistin in plasma is depicted below. The process involves plasma sample collection, protein precipitation, solid-phase extraction for sample clean-up and pre-concentration, derivatization of colistin with a fluorescent tag, and subsequent analysis by HPLC-FLD.

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Plasma Plasma Sample Precipitation Protein Precipitation (e.g., Acetonitrile) Plasma->Precipitation SPE Solid-Phase Extraction (SPE) (C18 Cartridge) Precipitation->SPE Derivatization Pre-column Derivatization (FMOC-Cl) SPE->Derivatization HPLC HPLC-FLD Analysis Derivatization->HPLC Quantification Quantification HPLC->Quantification

Caption: Experimental workflow for colistin quantification in plasma.

Detailed Protocols

Materials and Reagents
  • Colistin sulfate (B86663) standard (Sigma-Aldrich)

  • 9-fluorenylmethyl chloroformate (FMOC-Cl) (Sigma-Aldrich)

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade, purified by reverse osmosis)

  • Formic acid (analytical grade)

  • Trifluoroacetic acid (TFA) (analytical grade)

  • Sodium sulfate (analytical grade)

  • Boric acid (analytical grade)

  • Sodium hydroxide (B78521) (analytical grade)

  • Drug-free human plasma

  • Solid-phase extraction (SPE) C18 cartridges (e.g., Sep-Pak C18)

Equipment
  • HPLC system with a fluorescence detector

  • Reversed-phase C18 analytical column (e.g., Zorbax Eclipse XDB C18, 5 µm, 150 x 4.6 mm)

  • Vortex mixer

  • Centrifuge

  • SPE manifold

  • Nitrogen evaporator

Protocol 1: HPLC-FLD Method with Pre-column Derivatization

This protocol is adapted from established methods utilizing FMOC-Cl for derivatization.[6][7]

1. Preparation of Solutions

  • Mobile Phase A: 0.05% v/v Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: Acetonitrile.

  • Derivatization Reagent: Dissolve 5 mg of FMOC-Cl in 1 mL of acetonitrile. Prepare fresh daily.

  • Borate (B1201080) Buffer (0.1 M, pH 8.8): Dissolve boric acid in water, adjust pH to 8.8 with sodium hydroxide, and bring to final volume.

2. Preparation of Standards and Quality Control (QC) Samples

  • Prepare a stock solution of colistin sulfate (1 mg/mL) in HPLC-grade water.

  • Prepare working solutions by diluting the stock solution with water.

  • Spike drug-free human plasma with working solutions to prepare calibration standards and QC samples at various concentrations.

3. Sample Preparation

  • To 200 µL of plasma sample, standard, or QC, add 400 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 g for 10 minutes at 4°C.[8]

  • Condition a C18 SPE cartridge by washing with 5 mL of methanol followed by 5 mL of water.

  • Load the supernatant from the centrifugation step onto the conditioned SPE cartridge.

  • Wash the cartridge with 3 mL of 0.1 M HCl.

  • Elute the colistin with 2 mL of methanol.

4. Derivatization

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of borate buffer (0.1 M, pH 8.8).

  • Add 100 µL of the FMOC-Cl derivatization reagent.

  • Vortex and incubate at 45°C for 1 hour.[9]

  • Filter the derivatized sample through a 0.45 µm filter before injection into the HPLC system.

5. Chromatographic Conditions

ParameterCondition
Column Zorbax Eclipse XDB C18 (5 µm, 150 x 4.6 mm)
Mobile Phase Gradient elution with Mobile Phase A (0.05% TFA in water) and Mobile Phase B (Acetonitrile)[10]
Gradient Program 20% B to 50% B over 10 minutes
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 40°C
Fluorescence Detection Excitation: 343 nm, Emission: 500 nm[4][9]

6. Quantification

  • Construct a calibration curve by plotting the peak area ratio of colistin (sum of colistin A and B peaks) to an internal standard (if used) against the nominal concentration of the calibration standards.

  • Determine the concentration of colistin in the QC and unknown samples from the calibration curve.

Alternative Method: HPLC-UV

For laboratories without access to a fluorescence detector, an HPLC-UV method can be employed, although it is generally less sensitive.

Protocol 2: HPLC-UV Method

1. Sample Preparation

  • Follow the same sample preparation procedure as in Protocol 1 (protein precipitation and SPE).

2. Chromatographic Conditions

ParameterCondition
Column Zorbax Eclipse XDB C18 (5 µm, 150 x 4.6 mm)[11]
Mobile Phase Isocratic elution with 30 mM Sodium Sulfate buffer (pH 2.5) : Acetonitrile (76:24 v/v)[11]
Flow Rate 1.0 mL/min[11]
Injection Volume 20 µL[11]
Column Temperature Ambient
UV Detection 215 nm[11]

Method Validation Summary

A summary of typical validation parameters for HPLC-based methods for colistin quantification is presented below.

ParameterHPLC-FLD with DerivatizationHPLC-UVHPLC-MS/MS
Linearity Range 0.09 - 9.00 µg/mL[9]25 - 400 µg/mL[11]Colistin A: 28.31 - 3397.51 ng/mL, Colistin B: 50.0 - 6000 ng/mL[1][8]
Limit of Quantification (LOQ) 0.09 µg/mL13.93 µg/mL[11]Colistin A: 28.31 ng/mL, Colistin B: 50.0 ng/mL
Precision (%RSD) Intra-day: ≤ 6.4%, Inter-day: ≤ 6.4%[4][12]Intra-day and Inter-day: < 7.9%[11]Intra-day: 0.54 - 7.59%, Inter-day: 0.15 - 2.61%[8]
Accuracy (% Bias) ≤ 14%[4][9][12]Not explicitly stated, but recovery is goodIntra-day: 87.61 - 106.34%, Inter-day: 93.81 - 102.10%[8]
Recovery 52.14 - 69.35%[9]90.92 - 93.77% (from animal feed)[11]Not explicitly stated

Logical Relationship Diagram

The following diagram illustrates the decision-making process for selecting an appropriate HPLC method for colistin quantification based on available instrumentation and required sensitivity.

logical_relationship Start Need to Quantify Colistin in Plasma Instrument Available Instrumentation? Start->Instrument Sensitivity High Sensitivity Required? Instrument->Sensitivity Only HPLC Available HPLC_MS HPLC-MS/MS Instrument->HPLC_MS LC-MS/MS Available HPLC_FLD HPLC-FLD with Derivatization Sensitivity->HPLC_FLD Yes HPLC_UV HPLC-UV Sensitivity->HPLC_UV No

Caption: Decision tree for selecting an HPLC method for colistin analysis.

Conclusion

This application note provides a detailed and validated HPLC-FLD method for the quantification of colistin in human plasma, which is suitable for therapeutic drug monitoring. The protocol includes comprehensive steps for sample preparation, derivatization, and chromatographic analysis. Additionally, an alternative HPLC-UV method is presented for laboratories with different instrumentation. The provided data and protocols will be a valuable resource for researchers, scientists, and drug development professionals working with colistin. The successful implementation of these methods can contribute to the optimization of colistin therapy, thereby improving patient outcomes.

References

Method

Application Notes and Protocols for Intravenous Colistin Administration in Murine Infection Models

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview and detailed protocols for the intravenous (IV) administration of colistin (B93849) in various muri...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the intravenous (IV) administration of colistin (B93849) in various murine infection models. The information is compiled from multiple peer-reviewed studies to assist in the design and execution of preclinical efficacy and safety assessments of colistin.

Introduction

Colistin, a polymyxin (B74138) antibiotic, has re-emerged as a last-resort treatment for infections caused by multidrug-resistant (MDR) Gram-negative bacteria, such as Pseudomonas aeruginosa and Acinetobacter baumannii. Murine infection models are crucial for studying the pharmacokinetics/pharmacodynamics (PK/PD) of colistin, optimizing dosing regimens, and evaluating its therapeutic efficacy and potential toxicity.[1][2][3][4] This document outlines established protocols for IV colistin administration in commonly used murine infection models.

Data Summary: Colistin Dosing and Pharmacokinetic Parameters

The following table summarizes intravenous colistin dosages and key pharmacokinetic/pharmacodynamic parameters from various murine infection models.

Infection ModelPathogenMouse StrainColistin Dosage (IV)Dosing RegimenKey Findings & PK/PD ParametersReference
Nephrotoxicity ModelN/AC57/BL67.5 or 15 mg/kg/dayDivided into two doses daily for 7 days (3-min infusion)Dose-dependent increase in BUN and serum creatinine.[5][5]
Thigh Infection ModelP. aeruginosaNeutropenic mice5 to 160 mg/kg/day (total)Doses administered subcutaneously at intervals of 3, 6, 8, 12, or 24 hoursThe PK/PD index that best correlated with efficacy was fAUC/MIC. fAUC/MIC targets for 1-log and 2-log kill were 15.6-22.8 and 27.6-36.1, respectively.[1][1]
Lung Infection ModelP. aeruginosaNeutropenic mice5 to 160 mg/kg/day (total)Doses administered subcutaneously at intervals of 6, 8, 12, or 24 hoursThe PK/PD index that best correlated with efficacy was fAUC/MIC. fAUC/MIC targets for 1-log and 2-log kill were 12.2-16.7 and 36.9-45.9, respectively.[1][1]
Thigh Infection ModelP. aeruginosaNot specifiedLoading dose: 50 mg/kg q12h (Day 1), Maintenance dose: 25 mg/kg q12h (Days 2-3)Twice dailyLoading dose regimen showed greater antimicrobial activity for strains with higher MICs.[6][6]
Sepsis (CLP) ModelPolymicrobialNot specified5 to 40 mg/kgDosing intervals of 3, 6, 8, or 12 hours (Subcutaneous or Intraperitoneal)Treatment is typically initiated 1-2 hours after the CLP procedure.[7][7]

Note: While the user requested intravenous protocols, some key studies in murine models utilize subcutaneous or intraperitoneal administration to establish PK/PD parameters that are relevant for intravenous dosing in humans.[1][7]

Experimental Protocols

Protocol 1: Preparation of Colistin Solution for Injection

This protocol details the preparation of a colistin sulfate (B86663) solution for administration in mice.

Materials:

  • Colistin sulfate powder (e.g., CAS 1264-72-8)

  • Sterile, pyrogen-free 0.9% saline solution

  • Sterile vials or microcentrifuge tubes

  • Vortex mixer

  • Sterile syringes and needles (e.g., 27-30G)

Procedure:

  • Calculate the required amount of colistin sulfate: Based on the desired dose (mg/kg) and the average weight of the mice, calculate the total amount of colistin sulfate needed.

  • Reconstitution: Prepare a stock solution by dissolving the colistin sulfate powder in sterile saline.[7] For example, to prepare a 10 mg/mL stock solution, dissolve 100 mg of colistin sulfate in 10 mL of sterile saline.

  • Vortexing: Gently vortex the solution until the colistin sulfate is completely dissolved.

  • Fresh Preparation: It is recommended to prepare the colistin solution fresh before each use.[7]

  • Final Dilution: Based on the stock solution concentration and the desired final injection volume (typically 0.1-0.2 mL for mice), perform any necessary serial dilutions with sterile saline.

Protocol 2: Intravenous Administration of Colistin in a Murine Model

This protocol outlines the procedure for administering colistin intravenously to mice, often via the tail vein.

Materials:

Procedure:

  • Animal Preparation: Place the mouse in a suitable restrainer to expose the tail.

  • Vasodilation: If necessary, warm the mouse's tail using a heat lamp or warming pad for a few minutes to dilate the lateral tail veins.

  • Vein Disinfection: Wipe the tail with a 70% alcohol swab to disinfect the injection site.

  • Syringe Preparation: Draw the calculated volume of the colistin solution into the syringe, ensuring there are no air bubbles.

  • Injection: Locate one of the lateral tail veins. Insert the needle, bevel up, at a shallow angle into the vein.

  • Infusion: Slowly inject the solution. A successful IV injection will show no blebbing or resistance. For some protocols, a slow infusion over a set time (e.g., 3 minutes) is required.[5]

  • Post-Injection: After injection, withdraw the needle and apply gentle pressure to the injection site with a gauze pad to prevent bleeding.

  • Monitoring: Return the mouse to its cage and monitor for any immediate adverse reactions.

  • Control Group: The control group should receive an equivalent volume of the vehicle (sterile saline) following the same administration route and schedule.[7]

Visualizations

Experimental Workflow for IV Colistin Administration in a Murine Infection Model

G cluster_prep Preparation cluster_admin Administration cluster_analysis Analysis A Bacterial Inoculation (e.g., Thigh, Lung, IP) B Allow Infection to Establish (e.g., 2 hours) A->B D Administer Colistin IV (e.g., Tail Vein) B->D E Administer Vehicle (Saline) to Control Group B->E C Prepare Colistin Solution (Dissolve in Sterile Saline) C->D C->E F Monitor Mice (e.g., 24 hours) D->F E->F G Euthanize Mice F->G H Collect Samples (Blood, Tissues) G->H I Assess Bacterial Burden (CFU Counts) H->I J Assess Toxicity (e.g., BUN, Creatinine) H->J

Caption: Workflow for IV colistin efficacy testing in a murine infection model.

Logical Flow for Dosing Regimen Determination

G A Define Infection Model (e.g., Sepsis, Pneumonia) D Initial Dose Ranging Study (5-160 mg/kg/day) A->D B Determine Pathogen MIC to Colistin C Select Target PK/PD Index (e.g., fAUC/MIC) B->C H Correlate PK/PD Data to Determine Optimal Exposure C->H E Fractionate Doses (e.g., q6h, q12h, q24h) D->E F Measure Colistin Plasma Concentrations (PK) E->F G Measure Bacterial Load Reduction (PD) E->G F->H G->H I Refine Dosing Regimen for Efficacy and Toxicity Studies H->I

Caption: Decision-making process for establishing a colistin dosing regimen.

References

Application

Application Notes and Protocols: In Vitro Checkerboard Assay for Colistin Synergy with Meropenem

Audience: Researchers, scientists, and drug development professionals. Introduction The increasing prevalence of multidrug-resistant (MDR) Gram-negative bacteria, such as Acinetobacter baumannii and Pseudomonas aeruginos...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The increasing prevalence of multidrug-resistant (MDR) Gram-negative bacteria, such as Acinetobacter baumannii and Pseudomonas aeruginosa, presents a significant global health challenge. Combination therapy is a promising strategy to overcome antibiotic resistance. The in vitro checkerboard assay is a common method used to assess the synergistic, additive, indifferent, or antagonistic effects of antimicrobial combinations. This document provides a detailed protocol for performing a checkerboard assay to evaluate the synergy between colistin (B93849) and meropenem (B701), two critical antibiotics used in treating severe MDR infections.

The proposed mechanism for the synergistic activity between colistin and meropenem involves colistin's ability to disrupt the outer membrane of Gram-negative bacteria. This disruption increases the permeability of the membrane, allowing for enhanced entry of meropenem, which can then more effectively inhibit cell wall synthesis.[1][2]

Experimental Protocols

Materials
  • 96-well microtiter plates

  • Colistin sulfate (B86663) powder (or solution of known concentration)

  • Meropenem powder (or solution of known concentration)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial isolates (e.g., carbapenem-resistant Acinetobacter baumannii or Pseudomonas aeruginosa)

  • Sterile saline (0.85% NaCl)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

  • Micropipettes and sterile tips

Preparation of Reagents and Bacterial Inoculum
  • Antibiotic Stock Solutions: Prepare stock solutions of colistin and meropenem in a suitable solvent (e.g., sterile distilled water) at a concentration of at least 10 times the highest concentration to be tested. Filter-sterilize the stock solutions.

  • Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 colonies of the test organism.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (equivalent to approximately 1.5 x 10⁸ CFU/mL). This can be done visually or using a spectrophotometer.

    • Dilute the adjusted bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[3][4]

Checkerboard Assay Procedure

The checkerboard assay is typically performed in a 96-well microtiter plate. The general procedure involves creating a two-dimensional array of antibiotic concentrations.[5][6]

  • Plate Setup:

    • Dispense 50 µL of CAMHB into each well of the 96-well plate.[4]

    • Prepare serial twofold dilutions of meropenem horizontally across the plate (e.g., columns 1-10).

    • Prepare serial twofold dilutions of colistin vertically down the plate (e.g., rows A-G).

    • The final plate should contain a range of concentrations of both drugs, alone and in combination.

    • Include a row with meropenem alone (e.g., row H) and a column with colistin alone (e.g., column 11) to determine their Minimum Inhibitory Concentrations (MICs).

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).[3]

  • Inoculation: Inoculate each well (except the sterility control) with 50 µL of the prepared bacterial inoculum (5 x 10⁵ CFU/mL). The final volume in each well will be 100 µL.

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-24 hours.[3]

  • Reading the Results: After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth.

Data Analysis: Calculation of the Fractional Inhibitory Concentration Index (FICI)

The interaction between the two antibiotics is quantified by calculating the Fractional Inhibitory Concentration Index (FICI). The FICI is the sum of the Fractional Inhibitory Concentrations (FICs) of each drug.[3][5]

  • FIC of Drug A (Colistin): (MIC of Drug A in combination) / (MIC of Drug A alone)

  • FIC of Drug B (Meropenem): (MIC of Drug B in combination) / (MIC of Drug B alone)

  • FICI: FIC of Drug A + FIC of Drug B

The FICI is interpreted as follows:

FICI ValueInterpretation
≤ 0.5Synergy
> 0.5 to ≤ 1.0Additive
> 1.0 to < 4.0Indifference
≥ 4.0Antagonism

[Source:[3][7]]

Data Presentation

The following tables provide representative data from checkerboard assays evaluating the synergy of colistin and meropenem against carbapenem-resistant Acinetobacter baumannii and Pseudomonas aeruginosa.

Table 1: Representative Checkerboard Assay Results for Colistin and Meropenem against Carbapenem-Resistant Acinetobacter baumannii

Isolate IDMIC Colistin Alone (µg/mL)MIC Meropenem Alone (µg/mL)MIC Colistin in Combination (µg/mL)MIC Meropenem in Combination (µg/mL)FICIInterpretation
AB0121280.5320.5Synergy
AB0212560.25640.5Synergy
AB034641320.75Additive
AB040.51280.25641.0Additive

[Data is illustrative based on findings from studies such as[8][9]]

Table 2: Representative Checkerboard Assay Results for Colistin and Meropenem against Carbapenem-Resistant Pseudomonas aeruginosa

Isolate IDMIC Colistin Alone (µg/mL)MIC Meropenem Alone (µg/mL)MIC Colistin in Combination (µg/mL)MIC Meropenem in Combination (µg/mL)FICIInterpretation
PA011640.25160.5Synergy
PA0221280.5320.5Synergy
PA031320.5161.0Additive
PA040.5640.25321.0Additive

[Data is illustrative based on findings from studies such as[8][10]]

Mandatory Visualization

G cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading cluster_analysis Data Analysis prep_bacteria Prepare Bacterial Inoculum (0.5 McFarland) inoculate Inoculate with Bacterial Suspension prep_bacteria->inoculate prep_antibiotics Prepare Antibiotic Stock Solutions (Colistin & Meropenem) dilute_mero Serial Dilute Meropenem (Horizontally) prep_antibiotics->dilute_mero dilute_coli Serial Dilute Colistin (Vertically) prep_antibiotics->dilute_coli setup_plate Dispense CAMHB into 96-well plate setup_plate->dilute_mero setup_plate->dilute_coli dilute_mero->inoculate dilute_coli->inoculate incubate Incubate at 35°C for 16-24h inoculate->incubate read_mic Read MICs incubate->read_mic calc_fic Calculate FIC for each drug read_mic->calc_fic calc_fici Calculate FICI calc_fic->calc_fici interpret Interpret Results (Synergy, Additive, etc.) calc_fici->interpret

Caption: Experimental workflow of the checkerboard assay.

G cluster_cell Gram-Negative Bacterial Cell outer_membrane Outer Membrane periplasmic_space Periplasmic Space meropenem Meropenem outer_membrane->meropenem Increased Permeability To inner_membrane Inner Membrane pbp Penicillin-Binding Proteins (PBPs) periplasmic_space->pbp Inhibits cytoplasm Cytoplasm colistin Colistin colistin->outer_membrane Disrupts meropenem->periplasmic_space Enters lysis Cell Lysis pbp->lysis Leads to

Caption: Mechanism of synergy between colistin and meropenem.

References

Method

Application Notes and Protocols for a Cell Culture Model to Assess Colistin-Induced Renal Tubular Injury

Audience: Researchers, scientists, and drug development professionals. Introduction Colistin (B93849), a last-resort antibiotic for multidrug-resistant Gram-negative infections, is associated with significant nephrotoxic...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Colistin (B93849), a last-resort antibiotic for multidrug-resistant Gram-negative infections, is associated with significant nephrotoxicity, primarily targeting the renal proximal tubular epithelial cells (RPTECs).[1][2][3] This dose-limiting toxicity manifests as acute tubular necrosis and is a major clinical concern.[1][2] In vitro cell culture models provide a valuable platform to investigate the mechanisms of colistin-induced renal injury and to screen for potential protective agents. This document provides detailed protocols for establishing and utilizing a cell culture model to assess colistin-induced nephrotoxicity, focusing on key assays and signaling pathways.

The primary mechanisms underlying colistin's toxicity to renal tubular cells involve its accumulation within these cells, leading to a cascade of detrimental events.[1][2] These include the induction of mitochondrial dysfunction, generation of reactive oxygen species (ROS) leading to oxidative stress, and the activation of apoptotic pathways.[1][2][4] Specifically, the mitochondrial, death receptor, and endoplasmic reticulum stress pathways have been implicated in colistin-induced apoptosis.[1]

This guide details the use of relevant renal cell lines, such as the human kidney 2 (HK-2) and normal rat kidney (NRK-52E) cell lines, which are well-established models for studying nephrotoxicity.[2][3] We provide step-by-step protocols for essential assays to quantify cell viability (MTT assay), cytotoxicity (LDH assay), oxidative stress (intracellular ROS measurement), and apoptosis (caspase-3/7 activity assay).

Data Presentation

The following tables summarize quantitative data from in vitro studies on colistin-induced nephrotoxicity in renal cell lines.

Table 1: Effect of Colistin on Cell Viability (MTT Assay)

Cell LineColistin ConcentrationIncubation Time (hours)% Cell Viability (relative to control)
HK-225 µg/mL48~80%
HK-250 µg/mL48~60%
HK-2100 µg/mL48~40%
HK-2200 µg/mL24Significantly decreased
HK-2400 µg/mL24~57%

Data compiled from multiple sources.[5][6]

Table 2: Colistin-Induced Cytotoxicity (LDH Release Assay)

Cell LineColistin ConcentrationIncubation Time (hours)Fold Increase in LDH Release (relative to control)
NRK-52EVarious48Dose-dependent increase
HK-2200 µM24Significant increase

Qualitative and quantitative data synthesized from available literature.

Table 3: Assessment of Oxidative Stress (ROS Production)

Cell LineColistin ConcentrationIncubation Time (hours)Outcome
HK-225 µg/mL24Significant increase in intracellular ROS
PC12100, 200, 400 µM24Dose-dependent increase in ROS production

Data from studies on renal and other cell lines demonstrating colistin's effect on ROS.[6][7]

Table 4: Apoptosis Induction by Colistin (Caspase-3/7 Activity)

Cell LineColistin ConcentrationIncubation Time (hours)Outcome
HK-225, 50, 100 µg/mL6Dose-dependent increase in caspase-3/7 activity
HK-2Various24Increased caspase-3/7 activity
N2a200 µM24Significant increase in caspase-3/7 and -9 activity

Summary of findings on colistin-induced apoptosis.[8][9][10]

Experimental Protocols

Herein are detailed protocols for the key assays to assess colistin-induced renal tubular injury.

Cell Culture and Treatment
  • Cell Lines: Human Kidney 2 (HK-2) or Normal Rat Kidney (NRK-52E) cells.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment Protocol:

    • Seed cells in appropriate multi-well plates at a predetermined density.

    • Allow cells to adhere and reach 70-80% confluency.

    • Prepare fresh solutions of colistin sulfate (B86663) in sterile phosphate-buffered saline (PBS) or culture medium.

    • Remove the culture medium and expose the cells to various concentrations of colistin for the desired incubation period (e.g., 24, 48, or 72 hours).

MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Materials:

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

    • DMSO (Dimethyl sulfoxide) or solubilization solution.

    • 96-well plates.

  • Protocol:

    • Seed cells (e.g., 1 x 10^4 cells/well) in a 96-well plate and treat with colistin as described above.

    • After the incubation period, add 10-20 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

    • Carefully remove the medium.

    • Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 15 minutes to ensure complete solubilization.

    • Measure the absorbance at 492 nm or between 550 and 600 nm using a microplate reader.[11]

LDH Cytotoxicity Assay

This assay quantifies the release of lactate (B86563) dehydrogenase (LDH), a cytosolic enzyme, from damaged cells into the culture medium.[12]

  • Materials:

    • LDH Cytotoxicity Assay Kit.

    • 96-well plates.

  • Protocol:

    • Seed cells in a 96-well plate and treat with colistin. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

    • After incubation, centrifuge the plate at 250 x g for 10 minutes to pellet the cells.[13]

    • Carefully transfer 50-100 µL of the supernatant from each well to a new, optically clear 96-well plate.

    • Prepare the LDH reaction mixture according to the kit manufacturer's instructions.

    • Add 100 µL of the reaction mixture to each well containing the supernatant.

    • Incubate for up to 30 minutes at room temperature, protected from light.

    • Add the stop solution provided in the kit.

    • Measure the absorbance at 490 nm using a microplate reader.

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol uses the cell-permeant probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to measure intracellular ROS.[14]

  • Materials:

    • DCFH-DA stock solution (e.g., 10 mM in DMSO).

    • Culture medium without phenol (B47542) red.

    • Black, clear-bottom 96-well plates or other suitable culture vessels.

  • Protocol:

    • Seed cells and treat with colistin.

    • Wash the cells twice with warm PBS.

    • Prepare a working solution of DCFH-DA (e.g., 20-50 µM) in pre-warmed serum-free medium.[15][16]

    • Incubate the cells with the DCFH-DA working solution for 30-45 minutes at 37°C in the dark.[15]

    • Wash the cells twice with PBS to remove excess probe.

    • Add PBS or phenol red-free medium to the wells.

    • Measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~535 nm.

Caspase-3/7 Activity Assay

This assay quantifies the activity of caspase-3 and -7, key executioner caspases in apoptosis.

  • Materials:

    • Caspase-Glo® 3/7 Assay Kit or similar.

    • White-walled 96-well plates suitable for luminescence measurements.

  • Protocol:

    • Seed cells (e.g., 2 x 10^5 cells/well) in a white-walled 96-well plate and treat with colistin.[8]

    • After the treatment period, equilibrate the plate to room temperature.

    • Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

    • Add 100 µL of the reagent to each well.

    • Mix gently by orbital shaking for 30 seconds.

    • Incubate at room temperature for 1-2 hours, protected from light.

    • Measure the luminescence using a plate-reading luminometer.

Visualization of Key Pathways and Workflow

The following diagrams illustrate the experimental workflow and the key signaling pathways involved in colistin-induced renal tubular injury.

G Experimental Workflow for Assessing Colistin-Induced Nephrotoxicity cluster_setup Cell Culture and Treatment cluster_assays Cytotoxicity and Viability Assessment cluster_mechanistic Mechanistic Assays cluster_analysis Data Analysis and Interpretation start Seed Renal Tubular Cells (e.g., HK-2, NRK-52E) culture Culture to 70-80% Confluency start->culture treat Treat with Colistin (Various Concentrations and Durations) culture->treat mtt MTT Assay (Cell Viability) treat->mtt ldh LDH Assay (Cytotoxicity) treat->ldh ros ROS Assay (DCFH-DA) treat->ros caspase Caspase-3/7 Assay (Apoptosis) treat->caspase data Quantify Results (Absorbance, Fluorescence, Luminescence) mtt->data ldh->data ros->data caspase->data interpret Interpret Data to Assess Colistin-Induced Renal Injury data->interpret

Caption: Experimental workflow for assessing colistin-induced nephrotoxicity in vitro.

G Signaling Pathways in Colistin-Induced Renal Tubular Cell Injury cluster_stress Oxidative and ER Stress cluster_apoptosis Apoptosis Pathways colistin Colistin Accumulation in Renal Tubular Cells mito_dys Mitochondrial Dysfunction colistin->mito_dys er_stress Endoplasmic Reticulum Stress colistin->er_stress death_receptor Death Receptor Pathway (Fas/FasL) colistin->death_receptor ros_gen Increased ROS Production mito_dys->ros_gen mitochondrial Mitochondrial Pathway (Bax/Bcl-2 ratio ↑) ros_gen->mitochondrial er_pathway ER Stress Pathway (CHOP, Caspase-12) er_stress->er_pathway casp8 Caspase-8 Activation death_receptor->casp8 bid tBid casp8->bid casp37 Executioner Caspases (Caspase-3/7) Activation casp8->casp37 bid->mitochondrial cyto_c Cytochrome c Release mitochondrial->cyto_c casp9 Caspase-9 Activation cyto_c->casp9 casp9->casp37 casp12 Caspase-12 Activation er_pathway->casp12 casp12->casp37 apoptosis Apoptosis casp37->apoptosis

Caption: Key signaling pathways activated by colistin in renal tubular cells.

References

Application

Application of Intravenous Colistin in a Hollow-Fiber Infection Model: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive guide to utilizing a hollow-fiber infection model (HFIM) for the preclinical evaluation of intravenous (IV)...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing a hollow-fiber infection model (HFIM) for the preclinical evaluation of intravenous (IV) colistin (B93849). This in vitro system simulates human pharmacokinetic profiles, offering a dynamic platform to study the pharmacodynamics (PD) of colistin, optimize dosing regimens, and investigate the emergence of resistance.

Introduction

The resurgence of colistin as a last-resort antibiotic against multidrug-resistant Gram-negative bacteria necessitates a thorough understanding of its pharmacokinetic and pharmacodynamic (PK/PD) properties. The hollow-fiber infection model (HFIM) is a robust in vitro tool that mimics the fluctuating drug concentrations seen in patients receiving IV therapy.[1][2] This model is instrumental in determining the PK/PD indices that best correlate with colistin's efficacy, such as the ratio of the area under the free drug concentration-time curve to the minimum inhibitory concentration (ƒAUC/MIC).[3][4] By exposing a large bacterial population to simulated human PK profiles, the HFIM allows for the study of bacterial killing kinetics and the selection and amplification of resistant subpopulations.[2][3]

Data Presentation

The following tables summarize quantitative data from studies investigating the efficacy of colistin against Pseudomonas aeruginosa in in vitro dynamic models.

Table 1: Colistin Pharmacodynamic Targets Against Pseudomonas aeruginosa

StrainPK/PD IndexEndpointƒAUC/MIC TargetReference
ATCC 27853ƒAUC/MIC1-log10 kill22.6[5]
ATCC 27853ƒAUC/MIC2-log10 kill30.4[5]
PAO1ƒAUC/MIC1-log10 kill27.1[5]
PAO1ƒAUC/MIC2-log10 kill35.7[5]
19056 mucƒAUC/MIC1-log10 kill5.04[5]
19056 mucƒAUC/MIC2-log10 kill6.81[5]

Table 2: In Vivo Efficacy of Colistin Against Pseudomonas aeruginosa Biofilms

Treatment GroupBacterial Load (log10 CFU/g)Reference
Control7.8 ± 0.3[6]
Colistin (16 mg/kg)6.5 ± 0.4[6]
Colistin (64 mg/kg)5.2 ± 0.5[6]
Imipenem (64 mg/kg)7.1 ± 0.3[6]

Experimental Protocols

This section provides a detailed methodology for conducting an HFIM experiment to evaluate the intravenous administration of colistin.

Preparation of Colistimethate Sodium (CMS)

Colistin is administered intravenously as the inactive prodrug, colistimethate sodium (CMS), which is hydrolyzed in vivo to the active colistin base.[7]

  • Reconstitution : Reconstitute a vial of CMS containing 150 mg of colistin base activity with 2 mL of sterile water for injection.[8][9] Swirl the vial gently to avoid frothing.[8] The resulting solution will have a concentration of 75 mg/mL of colistin base activity.[8][9]

  • Storage : The reconstituted solution should be stored at 2-8°C and used within 24 hours to minimize hydrolysis.[8]

Hollow-Fiber Infection Model Setup

The HFIM consists of a central reservoir connected to a hollow-fiber cartridge, which contains the bacterial culture.[1][10][11]

  • Assembly : Assemble the HFIM circuit, including the central reservoir, hollow-fiber cartridge, media reservoir, and waste container, using sterile tubing. A video guide for the assembly of a complete flow path can be a useful reference.[12]

  • Sterilization : The entire apparatus, except for the peristaltic pump, should be sterilized by autoclaving or ethylene (B1197577) oxide treatment according to the manufacturer's instructions.

  • System Priming : Prime the system with sterile cation-adjusted Mueller-Hinton broth (CAMHB) to remove any air bubbles and ensure a continuous flow.

Bacterial Inoculum Preparation
  • Bacterial Strain : Use a well-characterized strain of the target bacterium (e.g., Pseudomonas aeruginosa ATCC 27853).

  • Growth Conditions : Culture the bacteria overnight in CAMHB at 37°C.

  • Inoculum Preparation : Dilute the overnight culture in fresh CAMHB to achieve a starting inoculum of approximately 106 CFU/mL.

  • Inoculation : Inoculate the extracapillary space of the hollow-fiber cartridge with the prepared bacterial suspension.

Simulation of Intravenous Colistin Dosing
  • Pharmacokinetic Parameters : Determine the desired pharmacokinetic parameters to be simulated, such as a half-life of 4 hours.[3]

  • Dosing Regimen : A loading dose is administered to the central reservoir to achieve the target peak concentration (Cmax), followed by intermittent or continuous infusions to maintain the desired concentration profile.[3]

  • Drug Administration : The peristaltic pump controls the flow of fresh media into the central reservoir and the removal of media to the waste container, simulating drug clearance.[13]

Sampling and Analysis
  • Sample Collection : Collect samples from the central reservoir and the extracapillary space of the hollow-fiber cartridge at predetermined time points.

  • Bacterial Viability : Determine the bacterial concentration (CFU/mL) in the samples from the extracapillary space by plating serial dilutions on appropriate agar (B569324) plates.

  • Colistin Concentration : Measure the concentration of colistin in the samples from the central reservoir using a validated method such as high-performance liquid chromatography (HPLC).

  • Resistance Monitoring : Plate samples on agar containing various concentrations of colistin to quantify the emergence of resistant subpopulations.

Visualizations

Experimental Workflow

HFIM_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_cms Prepare Colistimethate Sodium (CMS) Solution dose Simulate IV Colistin Dosing prep_cms->dose prep_bact Prepare Bacterial Inoculum inoculate Inoculate HFIM Cartridge prep_bact->inoculate prep_hfim Assemble and Sterilize HFIM System prep_hfim->inoculate inoculate->dose sample Collect Samples Over Time dose->sample cfu Determine Bacterial Viability (CFU/mL) sample->cfu hplc Measure Colistin Concentration (HPLC) sample->hplc resistance Assess for Resistance sample->resistance

Caption: Experimental workflow for the hollow-fiber infection model.

Signaling Pathway of Colistin Resistance

Colistin_Resistance_Pathway cluster_env Environmental Signals cluster_tcs Two-Component Systems cluster_modification LPS Modification low_mg Low Mg2+ phoq PhoQ low_mg->phoq activates fe3 Fe3+ pmrb PmrB fe3->pmrb activates phop PhoP phoq->phop phosphorylates pmrd PmrD phop->pmrd activates transcription pmra PmrA pmrb->pmra phosphorylates arn_operon arnBCADTEF operon pmra->arn_operon activates transcription pmrc pmrC pmra->pmrc activates transcription pmrd->pmra activates l_ara4n Addition of L-Ara4N arn_operon->l_ara4n petn Addition of Phosphoethanolamine pmrc->petn lps Lipopolysaccharide (LPS) resistance Colistin Resistance lps->resistance l_ara4n->lps petn->lps colistin Colistin colistin->lps binds to unmodified LPS colistin->resistance fails to bind effectively

Caption: Signaling pathway of colistin resistance in Gram-negative bacteria.

References

Method

Application Notes and Protocols for Detecting Colistin Heteroresistance in Clinical Isolates

For Researchers, Scientists, and Drug Development Professionals These application notes provide detailed methodologies for the detection of colistin (B93849) heteroresistance in clinical bacterial isolates. The protocols...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the detection of colistin (B93849) heteroresistance in clinical bacterial isolates. The protocols outlined below are essential for accurately identifying heteroresistant strains, which may be missed by standard antibiotic susceptibility testing methods, leading to clinical treatment failures.

Introduction to Colistin Heteroresistance

Colistin is a last-resort antibiotic for treating infections caused by multidrug-resistant Gram-negative bacteria. Heteroresistance to colistin is a phenomenon where a bacterial population, seemingly susceptible to colistin as a whole, contains a small subpopulation of resistant cells.[1][2] These resistant subpopulations can proliferate under colistin treatment, potentially leading to therapeutic failure.[1][2] Standard clinical diagnostic testing often fails to detect these minority resistant populations.[3] Therefore, specialized methods are required for the reliable detection of colistin heteroresistance. Population Analysis Profile (PAP) is considered the gold-standard method for identifying heteroresistance.[1][4]

Data Presentation: Comparison of Detection Methodologies

The selection of a methodology for detecting colistin heteroresistance involves a trade-off between accuracy, throughput, and resource requirements. The following table summarizes the quantitative performance of commonly used methods compared to the gold-standard Population Analysis Profile (PAP) analysis.

MethodologySensitivitySpecificityPositive Predictive Value (PPV)Negative Predictive Value (NPV)Agreement with BMD (Kappa)Key AdvantagesKey Disadvantages
Population Analysis Profile (PAP) Gold StandardGold StandardGold StandardGold StandardN/AMost reproducible and reliable, quantitative.[1][4]Time-consuming, labor-intensive, requires more materials.[1][4]
E-test 54.2% - 89.58%[1][5]100%[1][5]100%[5]80%[5]0.83 (Strong)[5]Simpler than PAP.Non-quantitative, may not detect low-frequency resistance, expensive.[1][4]
Disk Diffusion 22.9% - 100%[1][5]0% - 100%[1][5]68.25%[5]0%[5]0 (No agreement)[5]Inexpensive, widely available.Poor sensitivity and specificity compared to PAP.[1]
Broth Microdilution (BMD) Variable (System dependent)Variable (System dependent)Variable (System dependent)Variable (System dependent)Moderate to Strong (System dependent)Can be automated, high-throughput.May not reliably detect heteroresistance.[6]
Colistin Broth Disk Elution (CBDE) 89.58%[5]90.91%[5]95.56%[5]80%[5]0.76 (Moderate)[5]Practical and reliable for resource-limited labs.[7]Requires specific materials and incubation.
ComASPTM SensiTest Colistin 97.73%[5]100%[5]100%[5]95.24%[5]N/AHigh sensitivity and specificity.Commercial system, may have associated costs.

Experimental Protocols

Population Analysis Profile (PAP) - The Gold Standard

This method quantifies the fraction of resistant cells within a bacterial population at various colistin concentrations.[4]

Materials:

  • Mueller-Hinton Agar (B569324) (MHA) plates

  • Colistin sulfate (B86663) solution (stock and working solutions)

  • Sterile saline or phosphate-buffered saline (PBS)

  • Bacterial culture grown to logarithmic phase

  • Spectrophotometer

  • Sterile dilution tubes and pipettes

  • Incubator

Protocol:

  • Prepare Colistin-Containing MHA Plates:

    • Prepare MHA according to the manufacturer's instructions.

    • Autoclave and cool to 45-50°C.

    • Add colistin sulfate to achieve final concentrations ranging from 0.5 to 128 µg/mL (e.g., 0, 0.5, 1, 2, 4, 8, 16, 32, 64, 128 µg/mL).

    • Pour the agar into sterile Petri dishes and allow them to solidify.

  • Prepare Bacterial Inoculum:

    • Inoculate a single colony of the test isolate into Mueller-Hinton Broth (MHB).

    • Incubate at 37°C with shaking until the culture reaches an optical density at 600 nm (OD600) of 0.5 (corresponding to approximately 1-2 x 10⁸ CFU/mL).

  • Serial Dilution and Plating:

    • Perform ten-fold serial dilutions of the bacterial culture in sterile saline or PBS (from 10⁻¹ to 10⁻⁷).

    • Plate 100 µL of the 10⁻⁴, 10⁻⁵, 10⁻⁶, and 10⁻⁷ dilutions onto the colistin-free MHA plate to determine the total viable count.

    • Plate 100 µL of the undiluted culture (10⁰) and the 10⁻¹ dilution onto MHA plates containing various concentrations of colistin.

  • Incubation and Colony Counting:

    • Incubate all plates at 37°C for 24-48 hours.

    • Count the number of colonies on each plate.

  • Data Analysis:

    • Calculate the total number of viable bacteria (CFU/mL) from the colistin-free plates.

    • Calculate the number of resistant bacteria (CFU/mL) at each colistin concentration.

    • Plot the log10 of the number of resistant CFU/mL against the colistin concentration.

    • Heteroresistance is indicated by a subpopulation of bacteria growing at colistin concentrations significantly higher than the Minimum Inhibitory Concentration (MIC) of the susceptible population. A resistant subpopulation is often defined as having a frequency of 10⁻⁵ to 10⁻⁷.

E-test

The E-test is a gradient diffusion method that can provide a quantitative MIC value and can be indicative of heteroresistance.

Materials:

  • MHA plates

  • Colistin E-test strips

  • Bacterial culture

  • Sterile swabs

  • Incubator

Protocol:

  • Prepare Inoculum:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Inoculate MHA Plate:

    • Dip a sterile swab into the bacterial suspension and remove excess liquid by pressing against the inside of the tube.

    • Streak the swab evenly across the entire surface of the MHA plate in three directions to ensure confluent growth.

  • Apply E-test Strip:

    • Allow the E-test strip to come to room temperature before opening the package.

    • Using sterile forceps, apply the E-test strip to the center of the inoculated agar surface.

  • Incubation and Interpretation:

    • Incubate the plate at 37°C for 18-24 hours.

    • Read the MIC value at the point where the elliptical zone of inhibition intersects the MIC scale on the strip.

    • The presence of resistant colonies within the zone of inhibition is indicative of heteroresistance.[6][8]

Broth Microdilution (BMD)

BMD is a standard method for determining the MIC of an antibiotic and can be adapted for high-throughput screening, though its ability to detect heteroresistance is limited.

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CA-MHB)

  • Colistin sulfate solution

  • Bacterial culture

  • Multichannel pipette

  • Incubator

Protocol:

  • Prepare Colistin Dilutions:

    • Prepare a series of two-fold dilutions of colistin in CA-MHB in the wells of a 96-well plate. The final volume in each well should be 50 µL.

  • Prepare Bacterial Inoculum:

    • Prepare a bacterial suspension in CA-MHB and adjust the turbidity to a 0.5 McFarland standard.

    • Dilute the suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

  • Inoculation:

    • Add 50 µL of the diluted bacterial suspension to each well, resulting in a final volume of 100 µL.

    • Include a growth control well (no colistin) and a sterility control well (no bacteria).

  • Incubation and Interpretation:

    • Incubate the plate at 37°C for 16-20 hours.

    • The MIC is the lowest concentration of colistin that completely inhibits visible bacterial growth.

    • Heteroresistance may be suspected if there is "skipped well" phenomenon (growth at higher concentrations but not at lower ones), but this is not a definitive indicator.

Visualizations

experimental_workflow cluster_sample Sample Preparation cluster_methods Detection Methods cluster_results Results & Interpretation Isolate Clinical Isolate Culture Bacterial Culture (Log Phase) Isolate->Culture Inoculum Standardized Inoculum (0.5 McFarland) Culture->Inoculum PAP Population Analysis Profile (PAP) (Gold Standard) Inoculum->PAP Etest E-test Inoculum->Etest BMD Broth Microdilution (BMD) Inoculum->BMD PAP_Result Quantitative Analysis of Resistant Subpopulation PAP->PAP_Result Etest_Result MIC Value & Presence of Colonies in Inhibition Zone Etest->Etest_Result BMD_Result MIC Value BMD->BMD_Result Hetero_Confirm Heteroresistance Confirmed PAP_Result->Hetero_Confirm Etest_Result->Hetero_Confirm If colonies in zone Susceptible Susceptible BMD_Result->Susceptible Resistant Resistant BMD_Result->Resistant

Caption: Workflow for detecting colistin heteroresistance.

logical_relationship cluster_accuracy Accuracy & Reliability cluster_throughput Throughput & Complexity High High Moderate Moderate Low Low Low_T Low Throughput High Complexity Med_T Medium Throughput Medium Complexity High_T High Throughput Low Complexity PAP Population Analysis Profile (PAP) PAP->High PAP->Low_T Etest E-test Etest->Moderate Etest->Med_T BMD Broth Microdilution (BMD) BMD->Moderate BMD->High_T Disk Disk Diffusion Disk->Low Disk->High_T

Caption: Relationship between methods, accuracy, and throughput.

References

Application

Application Notes and Protocols for Nebulization of Intravenous Colistin Formulations in Preclinical Respiratory Models

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive guide for the utilization of intravenous (IV) colistin (B93849) formulations for nebulization in preclinical...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of intravenous (IV) colistin (B93849) formulations for nebulization in preclinical respiratory infection models. Direct lung delivery of colistin is a critical strategy for treating respiratory infections caused by multidrug-resistant Gram-negative bacteria, such as Pseudomonas aeruginosa and Acinetobacter baumannii.[1] Nebulization offers the significant advantage of achieving high drug concentrations directly at the site of infection while minimizing the systemic exposure and associated nephrotoxicity linked to intravenous administration.[1]

Key Advantages of Nebulized Colistin Therapy in Preclinical Models:

  • High Lung Deposition: Nebulization achieves substantially higher colistin concentrations in the epithelial lining fluid (ELF) and lung tissue compared to IV administration.[1] In rat models, ELF concentrations post-nebulization have been reported to be approximately 1,800 times higher than unbound plasma levels.[1][2]

  • Reduced Systemic Toxicity: By localizing the drug to the lungs, nebulization minimizes systemic drug exposure, thereby reducing the risk of dose-limiting side effects like nephrotoxicity.[1][3] Plasma colistin concentrations typically remain low (< 2 µg/mL) following nebulization.[1][4]

  • Improved Efficacy: The high local concentrations of colistin in the lungs lead to superior bacterial killing.[1] For instance, in a piglet model of P. aeruginosa pneumonia, nebulized colistin resulted in 67% of pulmonary segments achieving bacterial counts below 10² CFU/g, compared to only 28% with intravenous administration.[1][5]

Choice of Colistin Formulation:

Two main forms of colistin are used: colistin sulfate (B86663) and colistimethate sodium (CMS), the inactive prodrug of colistin.

  • Colistin Sulfate: This is the active form of the drug. Its direct nebulization has been explored in preclinical models to study the direct effects of the active moiety without the variability of conversion from the prodrug.[1][6][7] However, in clinical settings, nebulized colistin sulfate has been associated with greater bronchoconstriction and throat irritation.[1][6][7]

  • Colistimethate Sodium (CMS): CMS is the form most commonly used for nebulization in clinical practice.[6][7] It is an inactive prodrug that is converted to the active colistin in the lungs.[8]

For preclinical research, the choice between colistin sulfate and CMS depends on the specific objectives of the study.

Experimental Protocols

Protocol 1: Pharmacokinetic Study of Nebulized Colistin Sulfate in Rats

This protocol is adapted from studies investigating the pharmacokinetic properties of colistin following intrapulmonary administration in rats.[6][7]

Objective: To determine the plasma and epithelial lining fluid (ELF) concentrations of colistin after nebulization.

Materials:

  • Colistin sulfate salt

  • 0.9% NaCl (sterile saline)

  • Anesthesia (e.g., isoflurane)

  • Nebulizer system suitable for small animals (e.g., jet or vibrating mesh nebulizer)[9]

  • Intratracheal administration device

  • Materials for blood collection and bronchoalveolar lavage (BAL)

Procedure:

  • Animal Model: Use healthy adult rats (e.g., Sprague-Dawley).

  • Preparation of Colistin Solution: Prepare colistin sulfate solutions in 0.9% NaCl at the desired concentrations for nebulization (e.g., 1.5 mg/mL) and intravenous administration (e.g., 0.15 mg/mL).[6]

  • Animal Groups:

    • Nebulization Group: Administer a defined dose of colistin sulfate (e.g., 0.35 mg/kg) via intratracheal nebulization under anesthesia.[1][6][7]

    • Intravenous (IV) Group: Administer a comparable dose of colistin sulfate (e.g., 0.35 mg/kg) via IV infusion (e.g., over 30 minutes).[6]

  • Sample Collection:

    • Plasma: Collect arterial blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 3, and 4 hours post-administration).[6] Centrifuge the blood to separate plasma and store at -80°C until analysis.

    • Bronchoalveolar Lavage (BAL) Fluid: At terminal time points (e.g., 0.5, 2, and 4 hours), euthanize separate cohorts of rats.[6][7] Perform BAL by instilling and retrieving 1 mL of 37°C saline into the trachea.[1][6]

  • Sample Analysis:

    • Colistin Concentration: Determine colistin concentrations in plasma and BAL fluid using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1]

    • ELF Concentration Calculation: Estimate the ELF volume to calculate the colistin concentration in the ELF from the BAL fluid concentration.

Protocol 2: Efficacy Study of Nebulized Colistin in a Mouse Lung Infection Model

This protocol is based on studies evaluating the antimicrobial efficacy of aerosolized colistin against P. aeruginosa in neutropenic mice.[10][11][12][13]

Objective: To assess the in vivo efficacy of nebulized colistin in reducing the bacterial load in a mouse model of lung infection.

Materials:

  • Colistin sulfate or CMS

  • Cyclophosphamide (B585) for inducing neutropenia

  • Pseudomonas aeruginosa strain

  • Tryptic Soy Broth (TSB) and sterile saline

  • Anesthesia (e.g., ketamine/xylazine)

  • Intratracheal inoculation and administration device (e.g., microsprayer)

  • Materials for BAL and lung homogenization

Procedure:

  • Induction of Neutropenia: Administer cyclophosphamide intraperitoneally (e.g., 150 mg/kg on day -4 and 100 mg/kg on day -1 relative to infection) to induce a neutropenic state.[1]

  • Bacterial Inoculum Preparation: Culture P. aeruginosa overnight in TSB at 37°C. Dilute the culture and grow to the mid-logarithmic phase. Wash and resuspend the bacteria in sterile saline to the desired concentration (e.g., 1-5 x 10⁷ CFU/mL).[1]

  • Induction of Lung Infection: Anesthetize the mouse and intratracheally inoculate with 20-50 µL of the bacterial suspension.[1]

  • Colistin Administration: At 2 hours post-infection, re-anesthetize the mouse and administer a single dose of colistin solution via intratracheal delivery. Total daily doses can range from 2.64 to 23.8 mg/kg.[1][12][13]

  • Sample Collection: At specified time points (e.g., 24 hours post-treatment), euthanize the mouse.[1]

  • Assessment of Bacterial Load:

    • Bronchoalveolar Lavage (BAL): Perform BAL by instilling and retrieving ice-cold PBS.

    • Lung Homogenization: Harvest the lungs, homogenize in sterile saline, and perform serial dilutions.

    • CFU Counting: Plate the BAL fluid and lung homogenates on appropriate agar (B569324) plates, incubate, and count the colony-forming units (CFU).

  • Histopathology (Optional): Collect lung tissue for histopathological examination to assess inflammation and tissue damage.[12][13]

Data Presentation

Table 1: Pharmacokinetic Parameters of Colistin in Rats (0.35 mg/kg dose)
ParameterNebulized AdministrationIntravenous (IV) AdministrationReference
Plasma Cmax (µg/mL) 0.20 ± 0.050.31 ± 0.05[7]
Plasma tmax (h) 0.5-[7]
Unbound Plasma Concentration at 2h (µg/mL) 0.06 ± 0.020.05 ± 0.01[7]
ELF Concentration at 2h (µg/mL) ~108 (estimated)Below Limit of Quantification[2]
Bioavailability (Faero) 69%-[6]
Table 2: Efficacy of Nebulized Colistin in Preclinical Lung Infection Models
Animal ModelPathogenEfficacy EndpointNebulized Colistin OutcomeIntravenous Colistin OutcomeReference
PigletP. aeruginosa% of lung segments with <10² CFU/g67%28%[1][5]
MouseP. aeruginosafAUC/MIC for stasis in ELF684 - 1,050-[12][13]
MouseP. aeruginosafAUC/MIC for stasis in plasma2.15 - 3.29-[12][13]

Visualizations

Experimental Workflow for Pharmacokinetic Studies

G cluster_prep Preparation cluster_admin Administration cluster_sampling Sampling cluster_analysis Analysis prep_animals Animal Acclimatization (e.g., Sprague-Dawley Rats) admin_neb Nebulization Group: Intratracheal Administration prep_animals->admin_neb admin_iv IV Group: Intravenous Infusion prep_animals->admin_iv prep_colistin Colistin Solution Preparation (e.g., 0.35 mg/kg in 0.9% NaCl) prep_colistin->admin_neb prep_colistin->admin_iv sampling_plasma Serial Blood Collection (Plasma Separation) admin_neb->sampling_plasma sampling_bal Terminal Bronchoalveolar Lavage (BAL) admin_neb->sampling_bal admin_iv->sampling_plasma admin_iv->sampling_bal analysis_lcms LC-MS/MS Analysis of Colistin Concentrations sampling_plasma->analysis_lcms sampling_bal->analysis_lcms analysis_pk Pharmacokinetic Modeling (Cmax, tmax, AUC, ELF concentration) analysis_lcms->analysis_pk

Caption: Workflow for a preclinical pharmacokinetic study of nebulized colistin.

Experimental Workflow for Efficacy Studies

G cluster_prep Model Preparation cluster_infection Infection & Treatment cluster_assessment Efficacy Assessment prep_neutropenia Induce Neutropenia (e.g., Cyclophosphamide) infection Induce Lung Infection (Intratracheal Inoculation) prep_neutropenia->infection prep_bacteria Prepare Bacterial Inoculum (e.g., P. aeruginosa) prep_bacteria->infection treatment Administer Nebulized Colistin (2h post-infection) infection->treatment euthanasia Euthanasia at Timepoints (e.g., 24h post-treatment) treatment->euthanasia sampling Sample Collection (BAL Fluid, Lungs) euthanasia->sampling analysis Bacterial Load Quantification (CFU Counting) sampling->analysis histology Histopathology (Optional) sampling->histology

Caption: Workflow for a preclinical efficacy study of nebulized colistin.

References

Method

Application Notes and Protocols for Testing Intravenous Colistin Efficacy Against Bacterial Biofilms

For Researchers, Scientists, and Drug Development Professionals Introduction Colistin (B93849), a polymyxin (B74138) antibiotic, has re-emerged as a critical last-resort therapeutic for treating infections caused by mult...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Colistin (B93849), a polymyxin (B74138) antibiotic, has re-emerged as a critical last-resort therapeutic for treating infections caused by multidrug-resistant Gram-negative bacteria.[1] Administered intravenously as its less toxic prodrug, colistin methanesulfonate (B1217627) (CMS), it is hydrolyzed in vivo to its active form.[1] Bacterial biofilms, structured communities of bacteria encased in a self-produced matrix, pose a significant clinical challenge due to their inherent tolerance to conventional antibiotic therapies.[1][2] This document provides detailed protocols for assessing the efficacy of intravenous (IV) colistin against bacterial biofilms using both in vitro and in vivo models.

The primary bactericidal action of colistin involves its cationic polypeptide structure interacting with and disrupting the anionic lipopolysaccharide (LPS) of the outer membrane of Gram-negative bacteria. This interaction leads to increased membrane permeability and subsequent cell death.[3][4] Within a biofilm, colistin has demonstrated the ability to reduce biofilm mass and eliminate embedded bacteria, though often at concentrations significantly higher than those required to kill their planktonic counterparts.[1] Notably, colistin shows activity against the metabolically less active bacteria residing in the inner layers of the biofilm.

Data Presentation

The following tables summarize quantitative data on the in vitro anti-biofilm activity of colistin, providing essential benchmarks for efficacy studies.

Table 1: Minimum Biofilm Eradication Concentration (MBEC) of Colistin Against Pseudomonas aeruginosa

StrainGrowth ConditionMBEC (µg/mL)Reference
P. aeruginosa (CF isolates)"CF-like" (anaerobiosis, pH 6.4)512[5]
P. aeruginosa (CF isolates)"Standard" (aerobiosis, pH 7.4)1024[5]
Non-mucoid P. aeruginosa24-hour treatment16-128[5]
Mucoid P. aeruginosa24-hour treatment16-128[5]

Table 2: Efficacy of Colistin Monotherapy and Combination Therapy in a Murine Thigh Infection Model with Extensively Drug-Resistant Acinetobacter baumannii

TreatmentBacterial Load Reduction (log10 CFU/mL) at 48hSynergistic EffectReference
Colistin Monotherapy≥3N/A[6]
Tigecycline MonotherapyVariableN/A[6]
Rifampin MonotherapyVariableN/A[6]
Colistin + Meropenem (MIC ≤ 32 mg/L)Synergistic InhibitionYes[6]
Colistin + RifampinSignificant ImprovementYes (100% of strains)[6]
Colistin + Fusidic AcidSignificant ImprovementYes (58.3% of strains)[6]

Experimental Protocols

In Vitro Assays

This protocol describes the formation of static biofilms, a foundational step for subsequent efficacy testing.[1]

Materials:

  • Bacterial culture in mid-log phase

  • Appropriate growth medium (e.g., Tryptic Soy Broth, Mueller-Hinton Broth)

  • Sterile 96-well flat-bottom microtiter plates

Procedure:

  • Adjust the bacterial culture to a concentration of approximately 1 x 10^6 CFU/mL in fresh growth medium.

  • Dispense 200 µL of the bacterial suspension into each well of the 96-well plate.

  • Incubate the plate at 37°C for 24-48 hours under static conditions to allow for biofilm formation.

This method quantifies the total biofilm biomass.[1]

Materials:

  • Phosphate-buffered saline (PBS)

  • Methanol (B129727) (99%)

  • 0.1% (w/v) Crystal Violet solution

  • 33% (v/v) Acetic Acid

  • Microplate reader

Procedure:

  • Gently remove the planktonic culture from each well without disturbing the biofilm.

  • Wash the wells twice with 200 µL of PBS to remove non-adherent cells.[1]

  • Fix the biofilms by adding 200 µL of methanol to each well and incubating for 15 minutes.[1]

  • Remove the methanol and allow the plate to air dry completely.

  • Stain the biofilms by adding 200 µL of 0.1% crystal violet solution to each well and incubating for 15 minutes at room temperature.

  • Remove the crystal violet solution and wash the wells thoroughly with PBS until the water runs clear.

  • Solubilize the bound dye by adding 200 µL of 33% acetic acid to each well.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

This protocol determines the minimum concentration of colistin required to eradicate a pre-formed biofilm.[1]

Materials:

  • Calgary Biofilm Device (or similar peg-lid device)

  • 96-well microtiter plates

  • Bacterial culture and growth medium

  • Serial dilutions of colistin in growth medium

  • Recovery medium (e.g., fresh growth medium)

  • PBS

Procedure:

  • Grow biofilms on the pegs of a Calgary Biofilm Device by incubating the lid in a 96-well plate containing the bacterial inoculum for 24 hours.

  • After biofilm formation, rinse the peg lid in PBS to remove planktonic cells.[1]

  • Prepare a 96-well plate ("challenge plate") with serial dilutions of colistin in the appropriate medium.

  • Place the peg lid into the challenge plate and incubate for a specified period (e.g., 24 hours).[1]

  • Following treatment, rinse the peg lid again in PBS.

  • Place the peg lid into a new 96-well plate ("recovery plate") containing fresh growth medium.

  • Sonicate the recovery plate to dislodge the remaining viable biofilm cells.[1]

  • Incubate the recovery plate for 24 hours and determine bacterial growth by measuring the optical density at 600 nm.

  • The MBEC is the lowest concentration of colistin that prevents bacterial regrowth from the treated biofilm.[1]

This assay determines the metabolic activity of cells within the biofilm as an indicator of viability.[1]

Materials:

  • Resazurin (B115843) sodium salt solution (0.1 mg/mL in PBS)

  • PBS

  • Fluorescence microplate reader

Procedure:

  • Form and treat biofilms with colistin in a 96-well plate as described previously.

  • Remove the supernatant and gently wash the biofilms with PBS.[1]

  • Prepare a working solution of resazurin (e.g., 20 µM in PBS).[1]

  • Add 100 µL of the resazurin working solution to each well.

  • Incubate the plate in the dark at 37°C for 1-4 hours.[1]

  • Measure fluorescence (Excitation: ~560 nm, Emission: ~590 nm). A decrease in fluorescence indicates reduced metabolic activity and viability.

In Vivo Murine Models

Ethical approval from an appropriate institutional animal care and use committee is mandatory before conducting any animal experiments.

This model is suitable for evaluating the efficacy of IV colistin against biofilms formed on implanted medical devices.[7][8]

Materials:

  • Mice (e.g., C57BL/6)

  • Sterile implant materials (e.g., small segments of catheters, titanium pins)

  • Biofilm-forming bacterial strain (e.g., Pseudomonas aeruginosa, Acinetobacter baumannii)

  • Surgical instruments

  • Colistin for intravenous administration

  • Anesthesia

Procedure:

  • Anesthetize the mice according to approved protocols.

  • Surgically create a subcutaneous pocket on the back of each mouse.

  • Inoculate the implant material with the bacterial strain by incubating it in a bacterial culture to allow for biofilm formation in vitro.

  • Insert the colonized implant into the subcutaneous pocket and suture the incision.

  • Allow the infection to establish for a defined period (e.g., 24-48 hours).

  • Administer colistin intravenously via the tail vein. Dosage regimens can vary (e.g., 5 to 160 mg/kg/day, potentially fractionated).[9]

  • At the end of the treatment period, euthanize the mice.

  • Aseptically remove the implant and surrounding tissue.

  • Homogenize the tissue and sonicate the implant to dislodge biofilm bacteria.

  • Perform serial dilutions and plate on appropriate agar (B569324) to quantify the bacterial load (CFU/implant and CFU/gram of tissue).

  • Compare bacterial loads between treated and untreated control groups to determine efficacy.

This model mimics chronic respiratory infections, such as those in cystic fibrosis patients, where biofilms are prevalent.[10][11]

Materials:

  • Mice (e.g., NMRI)

  • Mucoid strain of Pseudomonas aeruginosa embedded in agar or alginate beads

  • Intratracheal instillation equipment

  • Colistin for intravenous administration

  • Anesthesia

Procedure:

  • Prepare a bacterial inoculum embedded in agar or alginate beads to promote the formation of microcolony biofilms in the lungs.

  • Anesthetize the mice.

  • Intratracheally instill the bacterial bead suspension into the lungs.

  • Allow the chronic infection and biofilm to establish over several days (e.g., 3-7 days).[10]

  • Initiate intravenous colistin treatment via the tail vein.

  • After the treatment course, euthanize the mice.

  • Harvest the lungs and homogenize the tissue.

  • Quantify the bacterial burden by serial dilution and plating.

  • Assess lung pathology through histological analysis.

This model is relevant for studying skin and soft-tissue infections involving biofilms.[12][13]

Materials:

  • Mice

  • Cyclophosphamide (for inducing transient neutropenia, if required to establish a persistent infection)[12]

  • Biopsy punch for creating full-thickness wounds

  • Biofilm-forming bacterial strain (e.g., Acinetobacter baumannii)

  • Sterile dressings

  • Colistin for intravenous administration

  • Anesthesia

Procedure:

  • If necessary, induce transient neutropenia with cyclophosphamide.[12]

  • Anesthetize the mice and create a full-thickness excisional wound on the dorsum using a biopsy punch.

  • Inoculate the wound bed with a defined concentration of the bacterial strain.

  • Cover the wound with a sterile dressing.

  • Allow the biofilm to form in the wound for a set period (e.g., 24-72 hours).

  • Begin intravenous colistin administration.

  • Monitor wound healing and clinical signs of infection.

  • At the end of the experiment, euthanize the mice and excise the wound tissue.

  • Homogenize the tissue and determine the bacterial load (CFU/gram of tissue).

Visualization and Advanced Analysis

Confocal Laser Scanning Microscopy (CLSM)

CLSM allows for the three-dimensional visualization of biofilm architecture and the assessment of cell viability within the biofilm after colistin treatment.

Protocol Outline:

  • Grow biofilms on a suitable surface for microscopy (e.g., glass-bottom dishes, flow cells).

  • Treat the biofilms with colistin.

  • Stain the biofilms with fluorescent dyes, such as a LIVE/DEAD stain (e.g., SYTO 9 for live cells and propidium (B1200493) iodide for dead cells).

  • Acquire z-stack images using a confocal microscope.

  • Analyze the images to determine biofilm thickness, biovolume, and the ratio of live to dead cells.

Visualizations

experimental_workflow Experimental Workflow for Testing IV Colistin Efficacy cluster_invitro In Vitro Models cluster_assays Efficacy Assessment cluster_invivo In Vivo Models biofilm_formation Biofilm Formation (96-well plate) colistin_treatment_vitro Colistin Treatment (Serial Dilutions) biofilm_formation->colistin_treatment_vitro crystal_violet Biomass Quantification (Crystal Violet) colistin_treatment_vitro->crystal_violet mbec_assay MBEC Determination colistin_treatment_vitro->mbec_assay resazurin_assay Viability Assessment (Resazurin) colistin_treatment_vitro->resazurin_assay clsm Advanced Visualization (Confocal Microscopy) colistin_treatment_vitro->clsm model_selection Model Selection (Implant, Lung, Wound) infection_establishment Biofilm Infection Establishment model_selection->infection_establishment colistin_treatment_vivo Intravenous Colistin Administration infection_establishment->colistin_treatment_vivo infection_establishment->clsm efficacy_evaluation Efficacy Evaluation (Bacterial Load, Histology) colistin_treatment_vivo->efficacy_evaluation colistin_resistance_pathway Colistin Interaction with Biofilm and Resistance Mechanisms cluster_membrane Bacterial Cell Envelope cluster_resistance Biofilm-Associated Resistance colistin Colistin lps Lipopolysaccharide (LPS) on Outer Membrane colistin->lps Initial Electrostatic Interaction phoPQ PhoPQ Two-Component System colistin->phoPQ Induces Expression outer_membrane Outer Membrane Disruption lps->outer_membrane Displacement of Ca2+ and Mg2+ inner_membrane Inner Membrane Permeabilization outer_membrane->inner_membrane cell_death Cell Death inner_membrane->cell_death pmrAB PmrAB Two-Component System phoPQ->pmrAB Activates lps_modification LPS Modification (Addition of L-Ara4N) pmrAB->lps_modification Mediates reduced_binding Reduced Colistin Binding lps_modification->reduced_binding Leads to reduced_binding->colistin Inhibits Action

References

Application

Application Notes and Protocols for Intravenous Colistin Dose-Finding Studies in Animals

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive guide for designing and conducting intravenous (IV) colistin (B93849) dose-finding studies in animal models....

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for designing and conducting intravenous (IV) colistin (B93849) dose-finding studies in animal models. The protocols outlined below are intended to assist in determining effective and safe dosing regimens for this critical last-resort antibiotic against multidrug-resistant Gram-negative infections.

Introduction

Colistin, a polymyxin (B74138) antibiotic, is increasingly utilized as a salvage therapy for infections caused by multidrug-resistant Gram-negative bacteria.[1] Administered intravenously as its less toxic prodrug, colistin methanesulfonate (B1217627) (CMS), it undergoes in vivo conversion to the active colistin.[2] Due to a narrow therapeutic window and the risk of significant nephrotoxicity and neurotoxicity, precise dose-finding studies are imperative.[3][4]

These studies are crucial for establishing the pharmacokinetic/pharmacodynamic (PK/PD) relationship, which helps in predicting clinical efficacy and minimizing toxicity. The primary PK/PD index associated with colistin's efficacy is the ratio of the area under the free drug plasma concentration-time curve to the minimum inhibitory concentration (fAUC/MIC).[5] This document outlines the experimental design, detailed protocols, and data presentation for conducting robust IV colistin dose-finding studies in animal models.

Experimental Design Overview

A well-structured experimental design is fundamental for obtaining reliable data. The following logical workflow illustrates the key phases of a typical colistin IV dose-finding study in animals.

G cluster_0 Phase 1: Preparation & Pre-studies cluster_1 Phase 2: Pharmacokinetic (PK) Studies cluster_2 Phase 3: Pharmacodynamic (PD) / Efficacy Studies cluster_3 Phase 4: PK/PD Integration & Dose Selection A Animal Model Selection & Acclimatization B Bacterial Strain Selection & MIC Determination A->B C Analytical Method Development (LC-MS/MS) B->C D Single IV Dose Administration (Dose Escalation) C->D E Serial Blood Sampling D->E F Colistin Quantification in Plasma E->F G PK Parameter Calculation (t1/2, Vd, CL) F->G H Induction of Infection (e.g., Thigh Infection Model) G->H I Initiation of IV Colistin Therapy (Fractionated Dosing Regimens) H->I J Endpoint Assessment (Bacterial Load Reduction) I->J K PK/PD Index Determination (fAUC/MIC) J->K L Dose-Response Modeling K->L M Optimal Dose Regimen Selection L->M

Caption: Logical workflow for colistin IV dose-finding studies.

Materials and Methods

Animal Models

The choice of animal model is critical and depends on the specific research question. Rodent models are most commonly used for initial dose-finding studies due to their well-characterized physiology and ease of handling.

  • Mice: Strains such as ICR, CD-1, and C57/BL6 are frequently used for efficacy studies, particularly the neutropenic thigh infection model.[1][4][6]

  • Rats: Sprague-Dawley and Wistar rats are often employed for pharmacokinetic and nephrotoxicity studies.[3][7][8]

Animals should be allowed to acclimatize for at least one week before the experiment, with free access to food and water. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Bacterial Strains

Clinically relevant Gram-negative pathogens with known susceptibility to colistin should be used. This includes strains of:

  • Pseudomonas aeruginosa

  • Acinetobacter baumannii

  • Klebsiella pneumoniae

The minimum inhibitory concentration (MIC) of colistin for each bacterial strain must be determined using standard broth microdilution methods prior to in vivo studies.[9]

Colistin Formulation and Administration

Colistin for intravenous administration is typically supplied as colistin methanesulfonate (CMS).

Protocol for Solution Preparation:

  • Aseptically weigh the required amount of CMS powder in a laminar flow hood.

  • Dissolve the powder in sterile, pyrogen-free saline or water for injection to the desired stock concentration.[1]

  • Gently swirl to dissolve completely, avoiding vigorous shaking.[1]

  • Sterilize the final solution by passing it through a 0.22 µm syringe filter into a sterile vial.

  • Prepare fresh solutions for each experiment to ensure stability and potency.[4]

Administration: Administer the prepared CMS solution intravenously via a tail vein (mice) or a cannulated jugular or femoral vein (rats).

Experimental Protocols

Pharmacokinetic (PK) Study Protocol

Objective: To determine the key pharmacokinetic parameters of colistin after a single IV dose of CMS.

  • Animal Model: Male Sprague-Dawley rats (n=3-5 per dose group) with cannulated jugular veins are recommended.[4]

  • Dosing: Administer a single IV bolus of CMS. Dose-ranging studies may start with doses around 15 mg/kg of CMS.[2][7]

  • Blood Sampling: Collect sparse blood samples (e.g., 100-200 µL) at predetermined time points. A typical sampling schedule would be: 0 (pre-dose), 5, 15, 30, 60, 120, 240, and 360 minutes post-dose.[4]

  • Sample Processing: Collect blood into tubes containing an anticoagulant (e.g., EDTA). Centrifuge immediately to separate plasma. Store plasma samples at -80°C until analysis.

  • Quantification: Determine the concentrations of both CMS and colistin in plasma using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[8][10][11]

  • Data Analysis: Calculate pharmacokinetic parameters using non-compartmental analysis.

Table 1: Key Pharmacokinetic Parameters to be Determined

ParameterDescription
Cmax Maximum plasma concentration
Tmax Time to reach Cmax
AUC(0-t) Area under the concentration-time curve from time 0 to the last measurable point
AUC(0-inf) Area under the concentration-time curve from time 0 to infinity
t1/2 Elimination half-life
CL Total body clearance
Vd Volume of distribution
Efficacy (Pharmacodynamic) Study Protocol: Neutropenic Thigh Infection Model

Objective: To evaluate the in vivo efficacy of different IV colistin dosing regimens against a target pathogen.

  • Animal Model: Six-week-old, specific-pathogen-free ICR or similar mouse strains.[4]

  • Inducing Neutropenia: Render mice neutropenic by intraperitoneal injections of cyclophosphamide (B585) (e.g., 150 mg/kg on day -4 and 100 mg/kg on day -1 before infection).[4]

  • Infection: At time 0, inject 0.1 mL of a bacterial suspension (e.g., 10^6 - 10^7 CFU/mL of P. aeruginosa) into the thigh muscle of one hind limb.[1]

  • Treatment: Initiate IV colistin (CMS) treatment at a predetermined time post-infection (e.g., 2 hours).[4] Test various total daily doses fractionated into different dosing intervals (e.g., every 6, 8, or 12 hours) to identify the PK/PD driver.

  • Endpoint: At 24 hours post-treatment initiation, euthanize the mice.[1] Aseptically remove the infected thigh, homogenize it in sterile saline, and perform serial dilutions.

  • Bacterial Load Quantification: Plate the dilutions on appropriate agar (B569324) to determine the bacterial load (CFU/thigh).

  • Data Analysis: Compare the bacterial counts (log10 CFU/thigh) between the treated groups and an untreated control group to determine the magnitude of bacterial reduction for each dosing regimen.

Table 2: Example Dosing Regimen for Efficacy Study

GroupTotal Daily Dose (mg/kg)Dosing RegimenNumber of Animals
10 (Control)Saline IV q12h5
22010 mg/kg IV q12h5
3205 mg/kg IV q6h5
44020 mg/kg IV q12h5
54010 mg/kg IV q6h5
66030 mg/kg IV q12h5
Nephrotoxicity Study Protocol

Objective: To assess the potential for kidney injury at different IV colistin dose levels.

  • Animal Model: Wistar or Sprague-Dawley rats are often used.[3]

  • Dosing: Administer daily IV doses of CMS for a period of 3 to 15 days.[6][12] Include a control group receiving saline.

  • Monitoring: Monitor animals daily for clinical signs of toxicity and changes in body weight.

  • Sample Collection: Collect blood at baseline and at the end of the study to measure serum creatinine (B1669602) and blood urea (B33335) nitrogen (BUN). Collect urine to measure biomarkers of kidney injury such as neutrophil gelatinase-associated lipocalin (NGAL).[12]

  • Histopathology: At the end of the study, euthanize the animals and harvest the kidneys. Fix the kidneys in formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) for histopathological examination to look for signs of acute tubular necrosis.[6]

Data Presentation and Analysis

All quantitative data should be summarized in clear, well-structured tables to facilitate comparison between different dosing groups.

Table 3: Integrated PK/PD and Toxicity Data Summary

Total Daily Dose (mg/kg)Dosing RegimenfAUC(0-24) (mg*h/L)Log10 CFU Reduction (vs. Control)Mean Serum Creatinine (mg/dL)Histopathology Score (Kidney)
0 (Control)Saline q12h000.50
2010 mg/kg q12hValueValueValueValue
4020 mg/kg q12hValueValueValueValue
6030 mg/kg q12hValueValueValueValue
PK/PD Modeling

The relationship between the PK/PD index (fAUC/MIC) and the observed antibacterial effect (log10 CFU reduction) is typically modeled using a sigmoid Emax model. This allows for the determination of the fAUC/MIC targets required for bacteriostatic action (net stasis) and 1- or 2-log10 bacterial reductions.

G cluster_0 PK/PD Modeling Process A Calculate fAUC for each animal/dosing regimen C Calculate fAUC/MIC ratio for each animal A->C B Determine MIC of the infecting organism B->C E Plot fAUC/MIC vs. Log10 CFU reduction C->E D Measure bacterial load (Log10 CFU reduction) D->E F Fit data to a sigmoid Emax model E->F G Determine fAUC/MIC targets for stasis, 1-log kill, 2-log kill F->G

Caption: PK/PD analysis and modeling workflow.

Conclusion

The experimental designs and protocols detailed in these application notes provide a robust framework for conducting IV colistin dose-finding studies in animals. By integrating pharmacokinetic, pharmacodynamic, and toxicity data, researchers can effectively determine optimal dosing regimens that maximize efficacy while minimizing the risk of adverse events, thereby guiding the rational use of this critically important antibiotic.

References

Method

Application Notes and Protocols for Colistin Susceptibility Testing by Broth Microdilution

For Researchers, Scientists, and Drug Development Professionals Introduction Colistin (B93849), a polymyxin (B74138) antibiotic, has re-emerged as a last-resort therapeutic option for treating infections caused by multid...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Colistin (B93849), a polymyxin (B74138) antibiotic, has re-emerged as a last-resort therapeutic option for treating infections caused by multidrug-resistant (MDR) Gram-negative bacteria, particularly carbapenem-resistant Enterobacterales, Pseudomonas aeruginosa, and Acinetobacter baumannii. Accurate in vitro susceptibility testing is critical for guiding clinical decisions and monitoring the emergence of resistance. However, the unique physicochemical properties of the colistin molecule present significant challenges for routine susceptibility testing methods.

Due to issues with poor diffusion in agar (B569324) and binding to plastic surfaces, traditional methods like disk diffusion and gradient tests are unreliable for colistin.[1][2] Consequently, the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) have jointly recommended broth microdilution (BMD) as the sole reference method for determining colistin minimum inhibitory concentrations (MICs).[3][4][5][6]

These application notes provide a detailed protocol for performing colistin susceptibility testing using the manual broth microdilution method, based on ISO-standard 20776-1 and joint CLSI-EUCAST recommendations.[4][6] Adherence to this standardized procedure is crucial for obtaining accurate and reproducible results.

Key Methodological Principles

Several critical factors must be strictly controlled to ensure the accuracy of the colistin BMD assay:

  • Use of Colistin Sulfate (B86663): Testing must be performed with colistin sulfate. Colistimethate sodium (CMS), the inactive prodrug administered to patients, should not be used as its in vitro hydrolysis to active colistin is variable and can lead to falsely elevated MICs.[2][3]

  • Cation-Adjusted Mueller-Hinton Broth (CA-MHB): The broth medium must be cation-adjusted to ensure the appropriate concentration of divalent cations (Ca²⁺ and Mg²⁺), which are essential for the activity of polymyxins.[6][7]

  • Untreated Polystyrene Plates: Only plain, untreated polystyrene 96-well microtiter plates should be used. Colistin is a cationic polypeptide that readily binds to negatively charged surfaces, including treated plastics, which can lead to a loss of active drug and falsely high MIC values.[4][8]

  • Avoidance of Surfactants: Additives such as Polysorbate-80 (Tween 80) must not be used. While historically suggested to prevent colistin binding, it has been shown to have synergistic effects with colistin and can interfere with the results.[3][4]

Data Presentation: Interpretive Criteria and Quality Control

Accurate interpretation of MIC values requires adherence to the latest clinical breakpoints established by regulatory bodies. Similarly, rigorous quality control is essential to ensure the validity of the testing procedure.

Clinical Breakpoints for Colistin

The following table summarizes the current clinical MIC breakpoints for colistin as defined by CLSI and EUCAST. It is crucial to consult the most recent versions of these standards for any updates.

Organism GroupCLSI (2020) MIC Breakpoints (mg/L)EUCAST (v 9.0) MIC Breakpoints (mg/L)
Intermediate (I) Resistant (R)
Enterobacterales ≤ 2≥ 4
Pseudomonas aeruginosa ≤ 2≥ 4
Acinetobacter spp. ≤ 2≥ 4

Note: CLSI does not currently define a "Susceptible" breakpoint for colistin, reflecting the limited clinical efficacy of the drug.[9]

Quality Control (QC) Ranges

The performance of the colistin BMD assay must be monitored using well-characterized QC strains with established MIC ranges. Both a susceptible and a resistant strain should be included in each test run.[10][11][12]

Quality Control StrainExpected MIC Range (mg/L)
Escherichia coli ATCC® 25922™0.25 - 2
Pseudomonas aeruginosa ATCC® 27853™0.5 - 4
Escherichia coli NCTC 13846 (mcr-1 positive)Target: 4 (Occasional: 2 or 8)

Experimental Protocol: Broth Microdilution for Colistin MIC

This protocol details the step-by-step procedure for determining colistin MICs.

Materials
  • Colistin sulfate powder (analytical grade)

  • Cation-Adjusted Mueller-Hinton Broth (CA-MHB)

  • Sterile, plain, untreated 96-well polystyrene microtiter plates

  • Sterile, disposable reagent reservoirs

  • Multichannel pipette (8 or 12 channel) and single-channel pipettes with sterile tips

  • Sterile 0.9% saline or deionized water

  • 0.5 McFarland turbidity standard

  • Vortex mixer

  • Bacterial isolates for testing (18-24 hour culture on non-selective agar)

  • QC strains: E. coli ATCC® 25922™, P. aeruginosa ATCC® 27853™, E. coli NCTC 13846

  • Incubator (35 ± 1°C)

Preparation of Colistin Stock Solution
  • Accurately weigh a sufficient amount of colistin sulfate powder.

  • Prepare a stock solution of 1280 mg/L in sterile, deionized water. For example, to prepare 10 mL of stock solution, weigh 12.8 mg of colistin sulfate.

  • Ensure the powder is completely dissolved.

  • Aseptically dispense the stock solution into small aliquots in sterile tubes.

  • Store the aliquots at -70°C or below until use. Avoid repeated freeze-thaw cycles.

Preparation of Microtiter Plates (Serial Dilution)
  • Label a 96-well microtiter plate with the isolate and QC strain identifiers.

  • Dispense 100 µL of CA-MHB into all wells of the designated rows.

  • Add 100 µL of the 1280 mg/L colistin stock solution to the first well of each row, resulting in a concentration of 640 mg/L.

  • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing well, and repeating this process across the row to the desired final concentration (typically covering a range from 0.06 to 64 mg/L).

  • Discard 100 µL from the last well containing colistin to ensure all wells have a final volume of 100 µL before inoculation.

  • The last well in the row should contain only CA-MHB and will serve as the growth control. A separate well with CA-MHB only can serve as a sterility control.

Inoculum Preparation
  • From a fresh (18-24 hour) culture on a non-selective agar plate, touch 3-5 morphologically similar colonies with a sterile loop.

  • Suspend the colonies in sterile 0.9% saline or broth.

  • Vortex the suspension to ensure it is homogenous.

  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Within 15 minutes of preparation, dilute this suspension in CA-MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[7] A common dilution is 1:100 (e.g., 0.1 mL of the 0.5 McFarland suspension into 9.9 mL of CA-MHB), followed by the inoculation step.

Inoculation and Incubation
  • Using a multichannel pipette, inoculate each well (including the growth control well, but not the sterility control) with 10 µL of the standardized bacterial suspension.[2]

  • Cover the plate with a lid to prevent evaporation.

  • Incubate the plate at 35 ± 1°C for 16-20 hours in ambient air.[7]

Reading and Interpreting Results
  • Before reading the test wells, check the control wells:

    • Sterility Control: Should show no growth.

    • Growth Control: Should show distinct turbidity or a pellet of growth at the bottom of the well.

  • Examine the wells against a dark background with indirect light.

  • The Minimum Inhibitory Concentration (MIC) is the lowest concentration of colistin that completely inhibits visible bacterial growth.[2]

  • Compare the obtained MIC values for the test isolates to the CLSI or EUCAST breakpoints to determine the susceptibility category (e.g., Intermediate, Resistant).

  • Verify that the MICs for the QC strains are within their acceptable ranges. If not, the test run is invalid and must be repeated.

Workflow and Pathway Visualization

The following diagrams illustrate the experimental workflow for the colistin broth microdilution assay.

Colistin_BMD_Workflow cluster_prep Preparation Phase cluster_exec Execution Phase cluster_analysis Analysis Phase stock_prep Prepare Colistin Sulfate Stock Solution (1280 mg/L) plate_prep Prepare Serial Dilutions in 96-Well Plate with CA-MHB stock_prep->plate_prep inoculation Inoculate Plate with 10 µL of Diluted Suspension plate_prep->inoculation inoculum_prep Prepare 0.5 McFarland Bacterial Suspension inoculum_dilution Dilute Suspension to Target ~5x10^6 CFU/mL inoculum_prep->inoculum_dilution inoculum_dilution->inoculation incubation Incubate at 35°C for 16-20 hours inoculation->incubation qc_check Check QC Strains (Growth & MIC Range) incubation->qc_check read_mic Read MIC: Lowest Concentration with No Visible Growth qc_check->read_mic If QC Pass interpretation Interpret Results using CLSI/EUCAST Breakpoints read_mic->interpretation

Caption: Workflow for Colistin Broth Microdilution Susceptibility Testing.

This detailed guide provides the necessary information for the accurate and reliable performance of colistin susceptibility testing by the reference broth microdilution method. Consistent application of this protocol is essential for patient care and antimicrobial resistance surveillance.

References

Application

Application of LC-MS/MS for Colistin Pharmacokinetic Analysis

Application Notes and Protocols Introduction Colistin (B93849) is a polypeptide antibiotic that has re-emerged as a last-resort treatment for infections caused by multidrug-resistant Gram-negative bacteria.[1] It is typi...

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Introduction

Colistin (B93849) is a polypeptide antibiotic that has re-emerged as a last-resort treatment for infections caused by multidrug-resistant Gram-negative bacteria.[1] It is typically administered intravenously in its less toxic, inactive prodrug form, colistin methanesulfonate (B1217627) (CMS).[1] In vivo, CMS undergoes hydrolysis to the active colistin. Accurate quantification of both CMS and colistin in biological matrices is critical for pharmacokinetic studies and therapeutic drug monitoring (TDM) to optimize dosing regimens, ensuring efficacy while minimizing toxicity.[1] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the quantification of colistin and CMS due to its high sensitivity and specificity.[1][2]

A primary analytical challenge is the instability of CMS, which can hydrolyze to colistin in vitro during sample handling, potentially leading to an overestimation of the active drug concentration.[1] Most LC-MS/MS methods employ an indirect approach to quantify CMS. This involves measuring the "free" colistin in one sample aliquot and the "total" colistin in a separate aliquot after acidic hydrolysis of CMS to colistin. The CMS concentration is then determined by subtracting the free colistin concentration from the total colistin concentration.[3]

This document provides detailed protocols and application notes for the quantification of colistin in plasma for pharmacokinetic analysis using LC-MS/MS.

Experimental Protocols

Method 1: Solid-Phase Extraction (SPE)

This protocol is adapted from various validated LC-MS/MS methods utilizing solid-phase extraction for sample clean-up.[1][3][4]

Materials and Reagents:

Sample Preparation:

  • For Free Colistin Quantification:

    • To 250 µL of plasma in a polypropylene (B1209903) tube, add 25 µL of the IS working solution (e.g., polymyxin B).[1]

    • Vortex briefly and add ultrapure water to a final volume of 1 mL.[1]

    • Proceed to the SPE step.[1]

  • For Total Colistin (and subsequent CMS) Quantification:

    • To a separate 250 µL plasma aliquot, add 25 µL of the IS working solution.[1]

    • Induce hydrolysis of CMS to colistin by adding 40 µL of 0.5 M sulfuric acid.[1]

    • Incubate at room temperature for 1 hour.[1]

    • Neutralize the sample by adding 40 µL of 1.0 M sodium hydroxide.[1]

    • Vortex briefly and add ultrapure water to a final volume of 1 mL.[1]

    • Proceed to the SPE step.[1]

Solid-Phase Extraction (SPE) Procedure:

  • Condition the SPE cartridge with 1 mL of methanol, followed by 2 mL of water.[3]

  • Load the 1 mL sample mixture onto the cartridge.[1]

  • Wash the cartridge with 1 mL of water to remove interferences.[1]

  • Elute the analytes (colistin and IS) with 1 mL of methanol containing 0.1% formic acid.[1]

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 45°C.[4]

  • Reconstitute the residue in 100-150 µL of the mobile phase (e.g., 0.1% formic acid in water).[1][4]

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.[1]

Calculation of CMS Concentration:

CMS Concentration = Total Colistin Concentration - Free Colistin Concentration.[3]

SPE_Workflow dilute dilute load load dilute->load dilute_total dilute_total dilute_total->load elute elute dry dry elute->dry

Caption: Workflow for colistin quantification using SPE.

Method 2: Protein Precipitation

This protocol provides an alternative sample preparation method involving protein precipitation.[3][6]

Materials and Reagents:

  • Colistin sulfate reference standard

  • Polymyxin B as Internal Standard (IS)[6]

  • Acetonitrile[6]

  • Trifluoroacetic acid in isopropanol[3]

  • Drug-free human plasma

Sample Preparation:

  • To a plasma sample, add an equal volume of a precipitation solution (e.g., acetonitrile or trifluoroacetic acid in isopropanol).[3][6]

  • Add the internal standard (Polymyxin B).[3]

  • Vortex the mixture vigorously to ensure thorough mixing and protein precipitation.[3]

  • Centrifuge the sample to pellet the precipitated proteins.[3]

  • Carefully transfer the supernatant to an autosampler vial.[3]

  • Inject the supernatant into the LC-MS/MS system.[3]

PP_Workflow start Plasma Sample add_is Add Internal Standard start->add_is add_precip Add Precipitation Solution (e.g., Acetonitrile) add_is->add_precip vortex Vortex add_precip->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant inject Inject into LC-MS/MS supernatant->inject

Caption: Workflow for colistin analysis using protein precipitation.

Data Presentation

Table 1: LC-MS/MS Method Parameters for Colistin Analysis
ParameterMethod AMethod BMethod C
LC System Waters Alliance 2695 or equivalent[1]UPLC System[6]HPLC System[7]
Column Waters XBridge C18, 3.5 µm, 2.1 x 50 mm[1]C18 column[6]Zorbax eclipse plus C18, 1.8 µm, 2.1 x 50 mm[7]
Mobile Phase A 0.1% Formic Acid in Water[1]0.1% Aqueous Formic Acid[6]Water with 0.1% Formic Acid[7]
Mobile Phase B Acetonitrile with 0.1% Formic AcidAcetonitrile[6]Acetonitrile with 0.1% Formic Acid[7]
Gradient Isocratic or GradientGradient ElutionIsocratic (30:70, v/v)[7]
Flow Rate 0.2 mL/min[1][7]-0.2 mL/min[7]
Column Temp. Ambient or 35°C[1]--
Run Time 4-6 minutes[1]-< 4 minutes[4]
MS System Tandem Mass SpectrometerTandem Mass Spectrometer[6]Tandem Mass Spectrometer[7]
Ionization Electrospray Ionization (ESI), Positive Mode[8]ESI, Positive Mode[6]ESI, Positive Mode[7]
MRM Transitions (m/z)
Colistin A585.5 > 101.2[9]585.6 > 101.4[6]585.5 > 100.8[7]
Colistin B578.5 > 101.2[9]578.6 > 101.4[6]578.8 > 101[7]
Internal Standard (Polymyxin B)602.5 > 241.2[9]595.6 > 227.2[6]602.8 > 101[7]
Internal Standard (Clarithromycin)748.6 > 158.4[4]--
Ion Source Temp. 120°C[4][9]--
Desolvation Temp. 350°C[4][9]--
Collision Energy Colistin: 35 eV, IS: 25 eV[9]-25 eV[4]
Table 2: Method Validation and Pharmacokinetic Parameters
ParameterValue RangeReference
Linearity Range 0.05 - 10.0 µg/mL[2][4]
50 - 20000 ng/mL[6]
Lower Limit of Quantification (LLOQ) 0.5 µg/mL[7]
50 ng/mL[6]
0.039 µg/mL[9]
Intra-day Precision (%CV) ≤11.4%[4]
Inter-day Precision (%CV) ≤11.5%[4]
Accuracy/Bias (%) -9.1% to 10.5%[4]
Recovery (%) 94% - 97%[4]
Pharmacokinetic Parameters (Rats)
t1/2 (h)2.53 ± 1.6[6]
Tmax (h)2.17 ± 1.57[6]
Cmax (ng/mL)2913.01 ± 644.89[6]
AUC0-t (h·ng/mL)15153.46 ± 3599.81[6]
Vd (L/kg)0.98 ± 0.56[6]
CL (L/h/kg)0.28 ± 0.09[6]

Stability Considerations

  • CMS Instability: CMS is unstable and can degrade to colistin at room temperature.[1] It is crucial to process samples promptly and keep them on ice or frozen to prevent in vitro hydrolysis.[1][2]

  • Bench-top Stability: Colistin in plasma may not be stable at room temperature for extended periods (e.g., 6 hours), so samples should be processed quickly or kept in an autosampler at 4°C.[8]

  • Freeze-Thaw Stability: Colistin has demonstrated acceptable stability through multiple freeze-thaw cycles.[7][8]

  • Long-term Stability: Colistin is generally stable in plasma for at least 3 weeks when stored at -70°C.[8]

Conclusion

The LC-MS/MS methods described provide a robust and sensitive approach for the quantification of colistin in plasma, essential for pharmacokinetic studies and therapeutic drug monitoring. The choice between solid-phase extraction and protein precipitation will depend on laboratory resources and desired sample cleanliness. Careful attention to the inherent instability of the prodrug CMS is paramount for generating accurate and reliable data. The provided protocols and parameters offer a solid foundation for researchers, scientists, and drug development professionals to establish and validate their own bioanalytical methods for colistin.

References

Method

Application Notes and Protocols for Intravenous Colistin in Selective Gut Decontamination Studies in Animals

For Researchers, Scientists, and Drug Development Professionals Subject: A Novel Approach to Selective Gut Decontamination Using Intravenous Colistin (B93849) in Preclinical Animal Models Introduction Selective digestive...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Subject: A Novel Approach to Selective Gut Decontamination Using Intravenous Colistin (B93849) in Preclinical Animal Models

Introduction

Selective digestive decontamination (SDD) is a strategy aimed at reducing the population of aerobic Gram-negative bacteria in the digestive tract while preserving the anaerobic flora. Traditionally, SDD protocols have utilized non-absorbable, enterally administered antibiotics. This document outlines a novel, investigational approach using intravenous (IV) colistin for selective gut decontamination in animal models. While oral colistin is known to directly impact gut microbiota, the effect of intravenously administered colistin is less direct and is thought to occur via mechanisms such as biliary excretion.[1]

Systemically administered colistin is primarily used for treating severe, multidrug-resistant Gram-negative infections. However, its potential for modulating the gut microbiome from the bloodstream presents a unique research avenue, particularly in scenarios where oral administration is not feasible or desirable. The following protocols and data are provided to guide researchers in designing and executing studies to investigate the efficacy and mechanisms of IV colistin for selective gut decontamination. The information is based on pharmacokinetic data from various animal models and the known effects of colistin on gut flora from oral administration studies.

Quantitative Data Summary

The following tables summarize key pharmacokinetic parameters of intravenous colistin in different animal species and the effects of colistin on gut microbiota as observed in oral administration studies. This data is crucial for dose selection and for defining expected outcomes.

Table 1: Pharmacokinetic Parameters of Intravenous Colistin in Various Animal Models

Animal ModelDosageKey Pharmacokinetic ParametersReference(s)
Rat15 mg/kg (CMS)CMS: T½: 23.6 min; CL: 11.7 mL/min/kg Colistin (formed): T½: 55.7 min[2][3]
Rat28.1 mg/kg (CMS)Colistin (formed): Cmax achieved in 1-1.5 h[4]
Rat1 mg/kg (Colistin)Colistin: Cmax: 2.33 ± 0.16 mg/L[5]
Goose1 mg/kg (Colistin)Colistin: T½: 2.18 h; CL: 0.11 mL/h/g[1][6]
Calf25,000 IU/kg (Colistin)Colistin: T½: 4.52 h; Vd: 1.02 L/kg[7]

CMS: Colistin Methanesulfonate (prodrug); T½: Terminal half-life; CL: Clearance; Cmax: Maximum concentration; Vd: Volume of distribution.

Table 2: Reported Effects of Oral Colistin on Gut Microbiota in Animal Models

Animal ModelEffect on Gut MicrobiotaReference(s)
Pig- Decreased abundance of Prevotella, Lactobacillus, and Phascolarctobacterium. - Increased abundance of Treponema, Selenomonas, and Mitsuokella. - Overall decrease in microbial diversity.
Chicken- High prevalence of colistin resistance genes (mcr) in gut bacteria with use.[8]
Piglet- Altered microbiome composition in stomach, duodenum, jejunum, cecum, and feces. - Upregulation of Mycoplasma hyorhinis, Chlamydia trachomatis, Lactobacillus agilis. - Downregulation of Actinobacillus indolicus, Campylobacter fetus, Prevotella disiens.[9]

Experimental Protocols

The following are detailed protocols for conducting studies on selective gut decontamination using intravenous colistin in a rat model. These protocols are suggested methodologies and may require optimization based on specific research goals.

Protocol for Evaluating Pharmacokinetics and Gut Microbiota Changes

Objective: To determine the plasma concentration of colistin after IV administration and to assess the corresponding changes in the gut microbiota of rats.

Materials:

  • Male Sprague-Dawley rats (8-10 weeks old)

  • Colistin sulfate (B86663) (for injection)

  • Sterile saline

  • Anesthesia (e.g., isoflurane)

  • Blood collection supplies (e.g., heparinized tubes)

  • Fecal collection supplies

  • DNA extraction kits for microbial DNA

  • 16S rRNA sequencing platform

Procedure:

  • Animal Acclimatization: Acclimatize rats to the facility for at least one week before the experiment. Provide ad libitum access to standard chow and water.

  • Baseline Sampling: Collect fecal samples from each rat for 24 hours to establish a baseline gut microbiota profile.

  • IV Colistin Administration:

    • Anesthetize the rats.

    • Administer a single intravenous dose of colistin sulfate via the tail vein. A suggested starting dose is 1-2 mg/kg, based on pharmacokinetic studies.[5]

    • A control group should receive an equivalent volume of sterile saline.

  • Blood Sampling:

    • Collect blood samples (approx. 0.2 mL) at various time points post-injection (e.g., 5, 15, 30, 60, 120, 240 minutes) to determine the plasma concentration of colistin.

    • Process blood to separate plasma and store at -80°C until analysis.

  • Fecal Sampling:

    • Collect fecal samples at 24, 48, and 72 hours post-injection to monitor changes in the gut microbiota.

    • Store fecal samples at -80°C.

  • Microbiota Analysis:

    • Extract microbial DNA from the baseline and post-treatment fecal samples.

    • Perform 16S rRNA gene sequencing to analyze the composition and diversity of the gut microbiota.

    • Compare the microbiota profiles of the colistin-treated group with the control group.

Expected Outcomes:

  • A measurable plasma concentration of colistin that follows a predictable pharmacokinetic profile.

  • Significant alterations in the gut microbiota of the colistin-treated group, potentially including a reduction in the relative abundance of Gram-negative bacteria like Enterobacteriaceae and changes in overall microbial diversity.

Protocol for Assessing Efficacy in a Gut Colonization Model

Objective: To evaluate the effectiveness of IV colistin in reducing the gut colonization of a specific Gram-negative pathogen.

Materials:

  • Animals and reagents from Protocol 3.1.

  • A specific Gram-negative bacterial strain for colonization (e.g., a multi-drug resistant E. coli strain).

  • Selective agar (B569324) plates for bacterial enumeration.

Procedure:

  • Animal Acclimatization and Baseline Sampling: As described in Protocol 3.1.

  • Gut Colonization:

    • Administer the selected Gram-negative bacterial strain to the rats via oral gavage.

    • Allow 2-3 days for the bacteria to colonize the gut. Confirm colonization by plating fecal samples on selective agar.

  • IV Colistin Treatment:

    • Once colonization is established, begin a treatment regimen with IV colistin. A multi-day regimen (e.g., 1-2 mg/kg once daily for 3 days) may be more effective than a single dose.

    • A control group should receive IV saline.

  • Monitoring Bacterial Load:

    • Collect fecal samples daily during the treatment period.

    • Perform serial dilutions of the fecal samples and plate on selective agar to quantify the load of the target bacteria (in Colony Forming Units per gram of feces).

  • Data Analysis:

    • Compare the bacterial load in the feces of the colistin-treated group to the control group over time.

    • A significant reduction in the bacterial load in the treated group would indicate efficacy.

Visualizations

Signaling Pathways and Logical Relationships

The precise signaling pathways involved in the effect of IV colistin on gut microbiota are not well-defined. The primary proposed mechanism is the excretion of colistin into the gut, where it can then directly interact with the bacterial cell membrane.

G iv_colistin Intravenous Colistin Administration systemic_circulation Systemic Circulation iv_colistin->systemic_circulation biliary_excretion Biliary Excretion (Hypothesized) systemic_circulation->biliary_excretion gut_lumen Gut Lumen biliary_excretion->gut_lumen gram_negative Gram-Negative Bacteria gut_lumen->gram_negative anaerobes Anaerobic Bacteria (Largely Unaffected) gut_lumen->anaerobes lps_binding Binding to Lipid A of LPS gram_negative->lps_binding Colistin Action membrane_disruption Outer Membrane Disruption lps_binding->membrane_disruption bacterial_death Bacterial Cell Death membrane_disruption->bacterial_death decontamination Selective Gut Decontamination bacterial_death->decontamination anaerobes->decontamination Preservation

Caption: Proposed mechanism of action for IV colistin on gut microbiota.

Experimental Workflow

The following diagram illustrates the experimental workflow for assessing the impact of intravenous colistin on gut microbiota in an animal model.

G start Start acclimatization Animal Acclimatization (1 week) start->acclimatization baseline Baseline Fecal Sampling (Day 0) acclimatization->baseline randomization Randomization baseline->randomization treatment IV Colistin Administration randomization->treatment Treatment Group control IV Saline (Control) randomization->control Control Group pk_sampling Pharmacokinetic Blood Sampling (0-4 hours) treatment->pk_sampling fecal_sampling Post-Treatment Fecal Sampling (24, 48, 72 hours) control->fecal_sampling pk_sampling->fecal_sampling analysis 16S rRNA Sequencing & Data Analysis fecal_sampling->analysis end End analysis->end

Caption: Experimental workflow for IV colistin gut decontamination study.

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Colistin Instability in Cell Culture Media

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) regarding the instability of colistin (B93849) in cell c...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) regarding the instability of colistin (B93849) in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What are the primary forms of colistin, and how do they differ in stability?

A1: Colistin is commercially available in two forms: colistin sulfate (B86663) and colistimethate sodium (CMS).[1] It is crucial to understand their differences as they are not interchangeable.[2]

  • Colistin Sulfate: This is the active, cationic form of the drug. It is relatively stable in aqueous solutions.[2][3]

  • Colistimethate Sodium (CMS): This is an inactive, anionic prodrug of colistin.[1] CMS is less toxic and is the form used for parenteral administration.[2][4] It is unstable in vitro and in vivo, readily hydrolyzing to form active colistin and a complex mixture of partially sulfomethylated derivatives.[1][2]

Q2: My experimental results with colistin are inconsistent. What are the most likely causes?

A2: Inconsistent results are a common problem and typically stem from two main issues: chemical instability of colistin in the culture medium and its physical adsorption to labware.

  • Chemical Instability: Colistin's stability is highly dependent on pH and temperature. It is more stable under acidic conditions (pH 2 to 6) and degrades significantly at physiological pH (7.4), especially at 37°C.[5][6]

  • Adsorption to Labware: As a polycationic peptide, colistin has a high affinity for negatively charged surfaces like polystyrene, which is commonly used for microplates and other labware.[7][8] This binding can drastically reduce the effective concentration of the antibiotic in your experiment, leading to falsely elevated Minimum Inhibitory Concentration (MIC) values.[7][9]

Q3: Why is my colistin solution losing potency, even when stored correctly?

A3: Loss of potency during an experiment, even with proper stock solution storage, is often due to two factors: degradation under experimental conditions and binding to plastic surfaces.

  • Degradation at 37°C: While colistin sulfate is stable for over 120 hours in water at 37°C, its degradation accelerates in buffered solutions at physiological pH (7.4).[6][10]

  • Binding to Labware: Standard polystyrene plates can bind a significant amount of colistin, with studies showing that as little as 2% of the initial concentration may remain after 24 hours.[7][8][11] This loss is rapid, with half-lives of colistin in protein-free media ranging from 0.9 to 12 hours depending on the material.[8][11]

Q4: I observed a precipitate in my media after adding colistin. What should I do?

A4: Precipitation can be caused by several factors. Colistin base may precipitate in aqueous solutions if the pH rises above 7.5.[5] It's also possible that the colistin is interacting with components in your specific cell culture medium. Ensure your medium's pH is within the stable range for colistin and check for any known incompatibilities.[5]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Issue 1: Inconsistent or Higher-Than-Expected MIC Values
  • Possible Cause 1: Adsorption to Labware.

    • Solution: Switch from polystyrene to low-protein-binding polypropylene (B1209903) tubes and microplates.[7][8][11] If polystyrene must be used, be aware that different brands can lead to different levels of colistin loss.[9] Minimize the number of dilution steps in protein-free media to reduce surface area contact time.[8][11]

  • Possible Cause 2: Degradation During Incubation.

    • Solution: Prepare fresh colistin dilutions in your final culture medium immediately before starting the experiment. Avoid letting the colistin-containing media sit for extended periods at 37°C before adding cells or bacteria.

  • Possible Cause 3: Incorrect Colistin Form.

    • Solution: Ensure you are using colistin sulfate for in vitro susceptibility testing, as CMS is a prodrug that requires hydrolysis to become active, complicating interpretation.[1][2]

Issue 2: Complete Loss of Antibacterial Activity
  • Possible Cause 1: Extreme pH.

    • Solution: Verify the pH of your final cell culture medium. Colistin degradation increases significantly at pH values above 6.[5] Ensure your buffering system is robust enough to maintain a stable pH throughout the experiment.

  • Possible Cause 2: Severe Adsorption.

    • Solution: In some polystyrene microplates, the initial concentration of colistin can drop below the limit of quantification almost immediately.[8][11] Using low-protein-binding polypropylene is the most effective solution.[9]

  • Possible Cause 3: Inactive Stock Solution.

    • Solution: Although colistin sulfate is stable in water at 4°C for up to 60 days, it's best practice to prepare fresh stock solutions regularly.[6] Store aliquots at -80°C to avoid repeated freeze-thaw cycles.[12]

Quantitative Data Summary

The stability of colistin is highly dependent on the medium, temperature, pH, and contact materials.

Table 1: Stability of Colistin Sulfate in Various Media

MediumTemperatureDurationStability / Remaining ConcentrationReference
Purified Water4°C60 days~97-105% remaining[5][6]
Purified Water37°C120 hoursNo significant degradation[5][6]
Isotonic Phosphate Buffer (pH 7.4)37°C> 24 hoursSignificant degradation observed[6][10]
Human Plasma (pH ~7.4)37°C> 24 hoursSignificant degradation observed[6]
Mueller-Hinton Broth (MHB)35°C120 hoursStable[5]
Tryptic Soy Broth (TSB)37°C12 daysConsiderable degradation[5]

Table 2: Adsorption of Colistin to Laboratory Plasticware (after 24h incubation)

Labware MaterialInitial Concentration Range% of Expected Concentration RemainingReference
Polystyrene Tubes0.125 - 8 mg/L8% - 84%[9]
Polypropylene Tubes0.125 - 8 mg/L23% - 90%[9]
Low-Protein-Binding Polypropylene0.125 - 8 mg/L59% - 90%[9][11][13]
Soda-Lime Glass Tubes0.125 - 8 mg/L25% - 80%[9]

Visual Guides and Workflows

Troubleshooting Workflow for Colistin Experiments

The following diagram outlines a logical workflow for troubleshooting common issues with colistin instability.

G cluster_0 Troubleshooting Workflow cluster_1 Solutions Start Inconsistent or Unexpected Results Check_Labware Step 1: Check Labware (Polystyrene vs. PP) Start->Check_Labware Check_Media Step 2: Check Media Prep (Freshness, pH) Check_Labware->Check_Media Issue persists Switch_Labware Switch to Low-Binding Polypropylene (PP) Check_Labware->Switch_Labware Check_Stock Step 3: Check Stock Solution (Age, Storage) Check_Media->Check_Stock Issue persists Prep_Fresh Prepare Fresh Media Just Before Use Check_Media->Prep_Fresh Quantify Step 4: Quantify Colistin (Optional, HPLC) Check_Stock->Quantify Issue persists New_Stock Prepare New Stock Solution Check_Stock->New_Stock Result_Fail Problem Persists (Consult Literature) Quantify->Result_Fail Concentration is correct Result_OK Problem Resolved Switch_Labware->Result_OK Test again Prep_Fresh->Result_OK Test again New_Stock->Result_OK Test again

Caption: Troubleshooting workflow for inconsistent colistin results.

Hydrolysis of Colistimethate Sodium (CMS) to Colistin

This diagram illustrates the conversion of the inactive prodrug CMS into the active form, colistin. This hydrolysis is a key factor in its in-vitro instability.

G cluster_0 CMS Hydrolysis Pathway CMS Colistimethate Sodium (CMS) (Inactive Prodrug) Intermediates Mixture of Partially Sulfomethylated Derivatives CMS->Intermediates Spontaneous Hydrolysis (in aqueous solution) Colistin Colistin (Active Form) Intermediates->Colistin Further Hydrolysis

Caption: Conversion pathway of CMS to active colistin.

Experimental Protocols

Protocol 1: Quantification of Colistin Sulfate Stability in Media via HPLC-MS/MS

This protocol provides a method to assess the stability of colistin in your specific cell culture medium over time.

Materials:

  • Colistin sulfate powder

  • Your specific cell culture medium

  • HPLC-grade water and acetonitrile (B52724)

  • Formic acid

  • Low-protein-binding polypropylene tubes

  • 0.22 µm syringe filter

  • LC-MS/MS system with a C18 column

Procedure:

  • Prepare Colistin Stock Solution:

    • Accurately weigh colistin sulfate powder and dissolve in HPLC-grade water to a concentration of 1 mg/mL.[5]

    • Filter the stock solution using a 0.22 µm syringe filter.[5]

  • Incubation in Test Media:

    • Dilute the stock solution to your final experimental concentration (e.g., 2 mg/L) in the cell culture medium using low-protein-binding polypropylene tubes.

    • Prepare enough aliquots for all your time points (e.g., 0, 4, 8, 12, 24 hours).

    • Incubate the samples at 37°C.[5]

  • Sample Collection and Preparation:

    • At each designated time point, retrieve an aliquot.

    • Add an internal standard (e.g., polymyxin (B74138) B) to the sample.

    • Precipitate proteins by adding an equal volume of acetonitrile. Vortex and centrifuge to pellet debris.[14]

    • Transfer the supernatant to an HPLC vial for analysis.[5]

  • LC-MS/MS Analysis:

    • Column: C18 column (e.g., Waters XBridge C18, 3.5 µm, 2.1 x 50 mm).[15]

    • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.[15]

    • Flow Rate: 0.2 mL/min.[15]

    • Detection: Use multiple reaction monitoring (MRM) mode in a tandem mass spectrometer. Monitor transitions for colistin A (m/z 585.5 > 101.2) and colistin B (m/z 578.5 > 101.2).[16]

  • Data Analysis:

    • Quantify the peak areas for colistin A and B relative to the internal standard.

    • Plot the concentration of colistin over time to determine its degradation rate and half-life in your specific medium.

Protocol 2: Assessing Colistin Adsorption to Labware

This protocol helps quantify how much colistin is lost to the surfaces of your specific labware (e.g., 96-well plates).

Materials:

  • The specific labware to be tested (e.g., polystyrene 96-well plate).

  • Low-protein-binding polypropylene plates (as a control).

  • Colistin sulfate stock solution.

  • Protein-free culture medium (e.g., PBS or basic salt solution).

  • LC-MS/MS system.

Procedure:

  • Preparation:

    • Prepare a solution of colistin in the protein-free medium at your desired concentration (e.g., 2 mg/L).

  • Incubation:

    • Add the colistin solution to the wells of both the test plate (e.g., polystyrene) and the control plate (low-binding polypropylene).

    • Prepare samples for a T=0 time point by immediately transferring the solution from a set of wells into HPLC vials containing an internal standard.

    • Incubate the plates at 37°C for 24 hours.

  • Sample Collection:

    • After 24 hours, carefully collect the solution from the wells of both plates and transfer to HPLC vials containing the internal standard.

  • Quantification:

    • Analyze the colistin concentration in the T=0 and T=24h samples for both plate types using the LC-MS/MS method described in Protocol 1.

  • Analysis:

    • Calculate the percentage of colistin lost in the test plate compared to the T=0 sample and the low-binding control plate. This will quantify the extent of adsorption to your specific labware.[8][11]

References

Optimization

optimizing colistin IV dosing to minimize nephrotoxicity in rats

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize intravenous (IV) colistin (B93849) dosing s...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize intravenous (IV) colistin (B93849) dosing strategies and minimize nephrotoxicity in rat models.

Troubleshooting Guide

This guide addresses specific issues that may arise during in vivo experiments with colistin.

Question/Problem Possible Causes & Troubleshooting Steps
1. Why am I observing high variability in nephrotoxicity markers (e.g., BUN, Creatinine) between rats in the same dosing group? Possible Causes: - Inconsistent Drug Administration: Variations in injection speed or volume can alter pharmacokinetics.- Animal Stress: Stress from handling or environment can induce physiological changes.- Dehydration: Inadequate water intake can exacerbate kidney injury and affect marker concentrations.[1]- Variable Colistin Potency: Potency can vary between batches of colistin sulfate (B86663).[1]Troubleshooting Steps: - Standardize Administration: Ensure the route (e.g., intravenous, intraperitoneal) and volume of administration are consistent. Use precise dosing based on the most recent body weight.[1]- Acclimatize Animals: Allow rats to acclimatize for at least one week in a controlled environment before the experiment to reduce stress.[1]- Ensure Hydration: Provide all animals with free and continuous access to water. Dehydration is a known factor that can worsen kidney damage.[1]- Verify Drug Batch: If possible, verify the potency and purity of the colistin batch being used.
2. My control group (saline-injected) is showing elevated kidney injury markers. Possible Causes: - Underlying Health Issues: Pre-existing, subclinical renal conditions in some animals.- Injection-Related Stress/Injury: The physical stress of repeated injections or minor injury can cause transient inflammation.- Environmental Stressors: Loud noises, improper handling, or temperature fluctuations can impact physiological baselines.Troubleshooting Steps: - Health Screening: Ensure animals are sourced from a reputable supplier and appear healthy upon arrival. - Refine Injection Technique: Use proper restraint and injection techniques to minimize stress and tissue injury. Ensure the saline is sterile and at a suitable pH.- Controlled Environment: Maintain a stable and quiet environment with a consistent light-dark cycle.
3. Why aren't plasma creatinine (B1669602) (pCr) levels increasing despite visible kidney damage in histology? Possible Causes: - Insensitivity of pCr: Plasma creatinine is not a sensitive marker for early or mild kidney injury. Significant renal damage must occur before pCr levels rise substantially.[2][3]- Timing of Measurement: Blood samples may be taken before the creatinine has had time to accumulate to detectable levels post-injury.Troubleshooting Steps: - Use More Sensitive Biomarkers: Employ earlier and more sensitive biomarkers of acute kidney injury (AKI). Urinary Neutrophil Gelatinase-Associated Lipocalin (uNGAL) and plasma Cystatin C (pCysC) have been shown to be more reliable and sensitive than pCr for detecting colistin-induced nephrotoxicity in rats.[2][4]- Time-Course Analysis: Collect blood and urine samples at multiple time points throughout the study to capture the dynamics of biomarker changes.- Rely on Histopathology: Histopathological assessment remains the most accurate method for diagnosing and grading the severity of colistin nephrotoxicity.[2][4]
4. The severity of nephrotoxicity is inconsistent with the administered dose. Possible Causes: - Dosing Frequency: The dosing interval significantly impacts toxicity. Once-daily dosing regimens may result in more severe renal lesions compared to twice-daily regimens of the same total daily dose.[5][6]- Route of Administration: Intramuscular (i.m.) and intraperitoneal (i.p.) routes can have different absorption kinetics compared to intravenous (i.v.) administration, potentially altering peak concentrations and toxicity profiles.Troubleshooting Steps: - Optimize Dosing Interval: Consider dividing the total daily dose into two or more administrations (e.g., every 12 hours) to maintain more stable plasma concentrations and potentially reduce peak-concentration toxicity.[2][5]- Maintain Consistent Route: Use the same administration route for all animals within a study to ensure comparability.

Frequently Asked Questions (FAQs)

Q1: What are the most sensitive and reliable biomarkers for early detection of colistin nephrotoxicity in rats? A1: Histopathological assessment is considered the gold standard for diagnosing colistin nephrotoxicity.[2] However, for non-terminal assessment, traditional markers like plasma creatinine (pCr) are often insensitive.[2][3] Studies strongly indicate that urinary Neutrophil Gelatinase-Associated Lipocalin (uNGAL) is a more sensitive early indicator of renal damage, with levels rising in a dose-dependent manner.[2][4] Plasma Cystatin C (pCysC) also appears to be more reliable than pCr.[2][4] Other potential biomarkers that have been explored include Kidney Injury Molecule-1 (KIM-1).[3][7]

Q2: What is a typical dosing regimen to induce reproducible, moderate nephrotoxicity in a rat model? A2: Colistin-induced nephrotoxicity is dose-dependent.[2][4] A common approach is to administer colistin methanesulfonate (B1217627) (CMS) for 7 consecutive days.

  • Low to Moderate Damage: Doses around 300,000 IU/kg/day (equivalent to approximately 24 mg/kg/day), often administered intramuscularly (i.m.) in two divided doses (12 hours apart), can induce mild acute tubular damage.[2]

  • Severe Damage: Higher doses, such as 450,000 IU/kg/day (approx. 36 mg/kg/day), typically result in significant acute tubular necrosis.[2][4] It is crucial to perform dose-ranging studies to establish the optimal dose for your specific experimental goals and rat strain.

Q3: How should colistin solutions be prepared and stored for animal experiments? A3: It is recommended to prepare fresh solutions of colistin daily. Colistin sulfate can be dissolved in sterile saline.[1] The prodrug, colistimethate sodium (CMS), is stable in sterile water for up to 24 hours at a range of temperatures (-70°C to 21°C) with minimal degradation.[8] However, for consistency, preparing solutions immediately before administration is the best practice.

Q4: Does a loading dose of colistin increase the risk of nephrotoxicity? A4: A loading dose is often recommended to quickly achieve therapeutic plasma concentrations.[9][10] While higher doses are generally associated with a greater risk of nephrotoxicity, failing to use an adequate loading dose can result in sub-optimal concentrations for the first 2-3 days of therapy.[1] Optimizing the loading dose based on pharmacokinetic principles is key to balancing efficacy and safety.

Quantitative Data Summary

The following tables summarize data from studies investigating different colistin dosing regimens and their effects on renal function in rats.

Table 1: Effect of Colistin Dose on Renal Biomarkers and Histopathology Data synthesized from a study using intramuscular (i.m.) injections twice daily for 7 days in male Wistar rats.[2][4]

Dosing Group (IU/kg/day)Plasma Creatinine (pCr)Plasma Cystatin C (pCysC)Urinary NGAL (uNGAL)Histopathological Findings
Control (Saline) No significant changeNo significant changeBaselineNormal kidney architecture
150,000 No significant changeNo significant changeNo significant changeNo significant lesions
300,000 No significant changeNo significant changeSignificant Increase Mild acute tubular damage, tubular dilatation
450,000 No significant changeSignificant Increase Significant Increase Acute tubular epithelial cell necrosis, numerous casts

Table 2: Comparison of Colistin Dosing Regimens and Renal Lesion Severity Data from a study comparing different intravenous (IV) dosing regimens of CMS for 7 days.[5]

Dosing Regimen (mg/kg)FrequencyCorresponding Human RegimenSeverity of Renal Lesions (Histology)
20 mg/kg Every 8 hoursTwice-dailyMild (1+)
30 mg/kg Every 12 hoursOnce-dailyModerate to Severe (2+ to 3+)
150 mg/kg Every 12 hoursHigh dose / ToxicSevere (3+)
Severity Scale: 1+ (mild), 2+ (moderate), 3+ (severe).

Experimental Protocols

Protocol: Induction and Assessment of Colistin-Induced Nephrotoxicity in Rats

This protocol provides a general framework for studying colistin nephrotoxicity.

  • Animal Model:

    • Species/Strain: Male Wistar or Sprague-Dawley rats.[2][11]

    • Weight: 200-250 g.

    • Acclimatization: House animals in a controlled environment for at least one week prior to the experiment with free access to food and water.[1][12]

  • Experimental Groups:

    • Control Group: Receives vehicle (e.g., sterile normal saline) injections.

    • Colistin Group(s): Receive colistin (as CMS) at various doses (e.g., 150,000, 300,000, 450,000 IU/kg/day).[2]

    • Treatment Group (Optional): Receives colistin plus a potential nephroprotective agent.

  • Drug Preparation and Administration:

    • Prepare fresh colistin solutions daily in sterile saline.

    • Administer the total daily dose divided into two injections (12 hours apart) via the desired route (e.g., intramuscularly, i.m.).[2][4]

    • The treatment duration is typically 7 days.[2][12]

  • Sample Collection:

    • Urine: On day 7, place animals in metabolic cages for 12-24 hours to collect urine for biomarker analysis (e.g., uNGAL).[2]

    • Blood: At the end of the study (e.g., after the last urine collection), euthanize animals and collect blood via cardiac puncture for plasma separation. Analyze for pCr and pCysC.[2]

    • Tissue: Perfuse kidneys with saline, then fix one kidney in 10% neutral buffered formalin for histopathological assessment. The other kidney can be snap-frozen for molecular or biochemical analyses.

  • Analysis:

    • Biochemical Analysis: Measure concentrations of uNGAL, pCysC, and pCr using commercially available ELISA kits or automated analyzers.

    • Histopathological Analysis: Process formalin-fixed kidney tissues, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E). A pathologist should score the sections for signs of acute tubular necrosis, tubular dilatation, cast formation, and other signs of injury.[2][3]

Visualizations

Diagrams of Experimental and Biological Processes

experimental_workflow start Animal Acclimatization (≥ 1 week) grouping Random Group Assignment (Control, Colistin Doses) start->grouping dosing Daily Dosing Regimen (e.g., 7 days, twice daily) grouping->dosing urine Urine Collection (Metabolic Cages) dosing->urine euth Euthanasia & Sample Collection urine->euth blood Blood (Plasma) euth->blood kidney Kidney Tissue euth->kidney biochem Biochemical Assays (uNGAL, pCysC, pCr) blood->biochem histo Histopathology (H&E Staining, Scoring) kidney->histo analysis Data Analysis biochem->analysis histo->analysis dose_response dose ↑ Colistin Dose (e.g., IV or IM) injury ↑ Severity of Acute Tubular Injury dose->injury leads to biomarkers ↑ Release of Biomarkers (uNGAL, pCysC, KIM-1) injury->biomarkers causes gfr ↓ Glomerular Filtration Rate (GFR) injury->gfr results in signaling_pathway colistin Colistin cell Renal Proximal Tubular Epithelial Cell colistin->cell Interacts with stress ↑ Oxidative Stress & Mitochondrial Dysfunction cell->stress Induces apoptosis Apoptosis / Necrosis stress->apoptosis injury Acute Tubular Necrosis apoptosis->injury release Biomarker Release (NGAL, KIM-1) injury->release

References

Troubleshooting

Technical Support Center: Colistin Adsorption to Polystyrene Labware

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the significant issue of colistin (B93849) adsorption to polystyrene labware. Adherence of th...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the significant issue of colistin (B93849) adsorption to polystyrene labware. Adherence of the cationic polypeptide colistin to negatively charged polystyrene surfaces can lead to a substantial loss of the effective drug concentration, resulting in inaccurate experimental outcomes, particularly in antimicrobial susceptibility testing.

Frequently Asked Questions (FAQs)

Q1: Why does my colistin solution lose potency when I use polystyrene labware?

A1: Colistin is a polycationic peptide, meaning it carries multiple positive charges. Polystyrene, a commonly used plastic in laboratory settings, possesses a net negative surface charge. This difference in charge leads to a strong electrostatic attraction, causing colistin molecules to adsorb onto the surface of polystyrene tubes, plates, and other labware. This binding removes the active drug from your solution, reducing its effective concentration and potentially leading to erroneous experimental results, such as falsely elevated Minimum Inhibitory Concentration (MIC) values.[1][2][3]

Q2: Is polystyrene the only problematic plastic for colistin experiments?

A2: While polystyrene is the most problematic material due to its high binding affinity for colistin, other plastics like standard polypropylene (B1209903) can also adsorb the drug, although generally to a lesser extent.[1][3] To minimize adsorption, the use of low-protein-binding polypropylene labware is highly recommended for preparing and storing colistin solutions.[1][3]

Q3: How significantly can colistin adsorption affect my Minimum Inhibitory Concentration (MIC) results?

A3: The adsorption of colistin to polystyrene microplates, which are often used for broth microdilution (BMD) assays, can dramatically skew MIC results. Studies have shown that after 24 hours of incubation, the remaining colistin concentration in polystyrene microplates can be as low as 2% of the initial concentration, depending on the manufacturer of the plate.[1] This loss of active antibiotic can lead to falsely high MIC values, potentially misclassifying a susceptible bacterial strain as resistant. This has significant implications for both clinical diagnostics and the development of new antimicrobial agents.[1]

Q4: Can I use any additives to prevent colistin from binding to polystyrene?

A4: Yes, certain additives can be used to mitigate colistin adsorption. Surfactants, such as Polysorbate 80 (Tween 80), can be added to the medium at a low concentration (e.g., 0.002%) to reduce colistin's adherence to plastic surfaces.[4][5][6] Another effective strategy is to pre-coat the polystyrene surface with a protein solution, like bovine serum albumin (BSA), which blocks the sites where colistin would otherwise bind.[1] However, it is crucial to consider the potential for these additives to interfere with your specific experimental setup, as surfactants can have their own antimicrobial effects or interact with the drug.[3]

Q5: How can I minimize colistin loss during the preparation of serial dilutions?

A5: Each new plastic surface introduced during serial dilutions presents an opportunity for colistin to adsorb. To counteract this, it is advisable to minimize the number of dilution steps. An incremental dilution scheme, which involves fewer transfers and thus less contact with new plastic surfaces, is preferable to a traditional two-fold serial dilution.[1] Additionally, using low-binding pipette tips is recommended for all steps involving colistin solutions.

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
Inconsistent or unexpectedly high colistin MIC values Significant binding of colistin to the polystyrene assay plate.1. Switch to low-protein-binding polypropylene microplates. This is the most effective way to minimize colistin loss.[1][3]2. If polystyrene plates must be used, be aware of the significant brand-to-brand variability in colistin binding and aim for consistency in the brand used.[1]3. Consider pre-conditioning the polystyrene plates with a protein solution like Bovine Serum Albumin (BSA) if it is compatible with your experimental design.[1]
Loss of colistin concentration in stock or working solutions Adsorption of colistin to storage containers (e.g., polystyrene or standard polypropylene tubes).1. Store all colistin solutions in low-protein-binding polypropylene tubes. [1]2. Prepare working solutions fresh as needed and minimize the storage time in any plastic container.
Variability in results between experiments Inconsistent use of labware or variable dilution techniques.1. Standardize all plasticware used in your experiments, including pipette tips, tubes, and plates.[1]2. Adopt a standardized and minimal-step dilution protocol to ensure consistency.[1]

Quantitative Data on Colistin Adsorption

The following tables summarize the extent of colistin loss observed in different types of labware, providing a clear comparison to guide your material selection.

Table 1: Percentage of Expected Colistin Concentration Remaining After 24 Hours in Various Tube Types

Initial Concentration (mg/L)Low-Protein-Binding Polypropylene MicrotubePolypropylene TubeGlass TubePolystyrene Tube
0.125 59%23%25%8.4%
8 90%90%80%84%

Data synthesized from a study by Karvanen et al. (2017) as presented in BenchChem technical support documents.[1][3]

Table 2: Comparison of Colistin Recovery from Different Polystyrene Microplate Brands After 24 Hours

Microplate BrandExpected Concentration (mg/L)Remaining Concentration
Greiner Bio-One 82%
Nunc 870%

Data from a study by Karvanen et al. as cited by Sharafi & Ardebili (2019).[1]

Experimental Protocols

Protocol 1: Quantification of Colistin Adsorption to Labware

This protocol provides a method to determine the extent of colistin binding to a specific type of labware (e.g., polystyrene tubes or plates).

Materials:

  • Colistin sulfate (B86663) powder

  • Selected labware for testing (e.g., polystyrene tubes, polypropylene tubes, low-protein-binding tubes)

  • Appropriate sterile broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB)

  • LC-MS/MS system for colistin quantification

  • Sterile, low-binding pipette tips

Procedure:

  • Prepare Colistin Stock Solution: Accurately prepare a high-concentration stock solution of colistin sulfate in sterile water.

  • Prepare Working Solutions: Dilute the stock solution in the chosen broth medium to a range of clinically relevant concentrations (e.g., 0.125 to 8 mg/L).

  • Initial Concentration Measurement (T=0): Immediately after preparing the working solutions, take an aliquot from each concentration and process it for LC-MS/MS analysis to determine the initial concentration (C₀). This serves as the baseline.

  • Incubation: Dispense the remaining working solutions into the different types of labware being tested. Incubate under standard conditions (e.g., 37°C for 24 hours).

  • Final Concentration Measurement (T=24): After the incubation period, collect aliquots from each piece of labware and analyze them using LC-MS/MS to determine the final colistin concentration (C₂₄).

  • Calculate Percentage of Adsorption: The percentage of colistin adsorbed can be calculated using the following formula: % Adsorption = [(C₀ - C₂₄) / C₀] * 100

Protocol 2: Broth Microdilution (BMD) MIC Assay with Minimized Colistin Adsorption

This protocol is based on the recommendations from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), with modifications to account for colistin adsorption.

Materials:

  • Colistin sulfate

  • Low-protein-binding polypropylene microplates

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum standardized to 0.5 McFarland

  • Quality control strains (e.g., E. coli ATCC 25922)

Procedure:

  • Prepare Colistin Dilutions: Perform serial two-fold dilutions of colistin sulfate in CAMHB directly in the low-protein-binding polypropylene microdilution plate to achieve the desired final concentration range.

  • Prepare Inoculum: Dilute the 0.5 McFarland bacterial suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculate Plate: Add the standardized bacterial inoculum to each well containing the colistin dilutions. Include a growth control well (no colistin) and a sterility control well (no bacteria).

  • Incubation: Seal the plate and incubate at 35±1°C for 16-20 hours in ambient air.

  • Determine MIC: Read the plate visually. The MIC is the lowest concentration of colistin that completely inhibits visible bacterial growth.

Visual Guides

Experimental Workflow for Quantifying Colistin Adsorption

G cluster_prep Preparation cluster_analysis Analysis prep_stock Prepare Colistin Stock Solution prep_work Prepare Working Solutions in Broth prep_stock->prep_work t0_analysis Measure Initial Concentration (C₀) via LC-MS/MS prep_work->t0_analysis Baseline Sample incubation Incubate in Test Labware (e.g., Polystyrene) for 24h at 37°C prep_work->incubation Test Samples calculate Calculate Percentage of Adsorption t0_analysis->calculate t24_analysis Measure Final Concentration (C₂₄) via LC-MS/MS incubation->t24_analysis t24_analysis->calculate

Caption: Workflow for quantifying colistin adsorption to labware.

Decision Tree for Labware Selection in Colistin Assays

G cluster_yes start Start: Planning Colistin Experiment mic_assay Is the experiment an MIC/Susceptibility Test? start->mic_assay use_lpb_pp Use Low-Protein-Binding Polypropylene Plates mic_assay->use_lpb_pp Yes use_lpb_pp_tubes Use Low-Protein-Binding Polypropylene Tubes for storage/dilutions mic_assay->use_lpb_pp_tubes No (e.g., stock prep) labware_choice Choose Labware no_lpb_pp Is Low-Protein-Binding Polypropylene Available? use_additive Use Polystyrene with Additive (e.g., Tween 80) or Pre-coating (BSA) no_lpb_pp->use_additive No be_cautious Use Untreated Polystyrene. Interpret results with caution, note brand variability. no_lpb_pp->be_cautious Yes (but not ideal)

References

Optimization

improving the solubility of colistin sulfate for in vitro experiments

Welcome to the technical support center for colistin (B93849) sulfate (B86663). This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on handling colistin sul...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for colistin (B93849) sulfate (B86663). This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on handling colistin sulfate for in vitro experiments. Below you will find frequently asked questions, troubleshooting advice, and detailed protocols to ensure the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving colistin sulfate?

A1: Colistin sulfate is freely soluble in water.[1][2][3] For most experimental assays, sterile distilled or deionized water is the recommended solvent.[1][4] It is practically insoluble in organic solvents such as acetone, ether, and DMSO.[1][5]

Q2: At what concentration can I dissolve colistin sulfate in water?

A2: The solubility in water is reported to be at least 50 mg/mL.[5][6] Some sources indicate solubility can be as high as 560 mg/mL.[1][5] For standard protocols like Minimum Inhibitory Concentration (MIC) testing, stock solutions are often prepared at concentrations such as 1 mg/mL or 1024 µg/mL.[2][7][8][9]

Q3: How should I store colistin sulfate powder and stock solutions?

A3: The dry powder should be stored at 2-8°C.[1][5][10] Aqueous stock solutions are stable at 4°C for up to 60 days.[4][5][11] For long-term storage, it is recommended to prepare aliquots and store them at -20°C or -80°C for up to six months.[1][5] It is important to avoid repeated freeze-thaw cycles.[1] We do not recommend storing aqueous solutions for more than one day as a general precaution.[12][13]

Q4: My colistin sulfate solution is cloudy or has a precipitate. What should I do?

A4: Precipitation can be caused by several factors. Colistin base can precipitate from aqueous solutions at a pH above 7.5.[1][3][13] Ensure the pH of your final solution is within the stable range of 4.0 to 7.0.[1][3][5] Additionally, using isotonic phosphate (B84403) buffers can sometimes increase the rate of decomposition, which may lead to precipitation.[1] If you observe precipitation, check the pH of your buffer or media and consider preparing fresh stock solutions in sterile water.

Q5: Can colistin sulfate bind to laboratory plastics?

A5: Yes, colistin is known to adhere to materials like standard polystyrene and glass, which can reduce the effective concentration in your solution.[13] To minimize this adsorption, using low-protein-binding polypropylene (B1209903) labware (tubes, plates) is highly recommended for experiments involving colistin.[13]

Data Presentation: Solubility & Stability

The following tables summarize key quantitative data for colistin sulfate to aid in experimental design and solution preparation.

Table 1: Solubility of Colistin Sulfate

SolventSolubilityReferences
WaterFreely Soluble[1][2][3]
Water≥ 50 mg/mL[5][6][14]
Water (reported max)560 mg/mL[1][5]
PBS (pH 7.2)~10 mg/mL[12]
DMSOInsoluble[1][5]
Acetone / EtherPractically Insoluble[1][3][5]
Ethanol / MethanolSlightly Soluble[3][5][15]

Table 2: Stability and Storage Recommendations for Colistin Sulfate Solutions

ConditionMediumStabilityReferences
Storage (Powder) -Stable Indefinitely[15]
Storage Temp. (Powder) -2-8°C[1][5][10]
Short-Term (Solution) WaterStable for at least 60 days at 2-8°C[1]
Short-Term (Solution) WaterStable for up to 120 hours at 37°C[11][13]
Long-Term (Solution) Water (Aliquots)Up to 6 months at -80°C[1][5]
Working pH Range Aqueous Solution4.0 - 7.0[1][3][5]
Degradation Isotonic Phosphate Buffer (pH 7.4)Significant degradation at 37°C[11][13]
Degradation Tryptic Soy Broth (TSB)Considerable degradation at 37°C[13]

Experimental Protocols

Protocol: Preparation of a 10 mg/mL Colistin Sulfate Stock Solution

This protocol describes the preparation of a standard 10 mg/mL stock solution in water, suitable for most in vitro applications, including antimicrobial susceptibility testing (AST).

Materials:

  • Colistin sulfate powder (potency verified)

  • Sterile, deionized or distilled water

  • Sterile low-protein-binding polypropylene conical tubes and aliquot tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Sterile 0.22 µm syringe filter and syringe

Procedure:

  • Weighing: Accurately weigh the required amount of colistin sulfate powder in a sterile tube. For example, weigh 100 mg of powder to prepare 10 mL of a 10 mg/mL solution.

  • Dissolution: Add the required volume of sterile water to the tube containing the powder.[5] Cap the tube tightly and vortex thoroughly until the powder is completely dissolved.[5] The resulting solution should be clear and colorless.

  • Sterilization: For applications requiring sterility, such as cell culture, filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile tube.[5][13] This step is critical to prevent contamination.

  • Aliquoting: Dispense the sterile stock solution into smaller, single-use volumes in sterile, low-protein-binding polypropylene microcentrifuge tubes. This prevents contamination of the main stock and minimizes waste from repeated freeze-thaw cycles.

  • Labeling & Storage: Clearly label each aliquot with the compound name, concentration, preparation date, and storage conditions.[5] Store the aliquots at -80°C for long-term use (up to 6 months).[1][5] For short-term use, solutions can be stored at 4°C for up to 60 days.[4][11]

Visualizations

Colistin's Mechanism of Action

The primary mechanism of action for colistin involves a direct, electrostatic interaction with the outer membrane of Gram-negative bacteria, leading to membrane disruption and cell death.[5][10][16][17][18]

colistin_mechanism cluster_membrane Gram-Negative Bacterial Outer Membrane LPS Lipopolysaccharide (LPS) Negatively Charged Phosphate Groups Ions Divalent Cations (Mg²⁺, Ca²⁺) LPS->Ions 2. Displacement of Divalent Cations Disruption Membrane Destabilization & Permeabilization LPS->Disruption 3. Self-promoted Uptake Colistin Colistin (Positively Charged) Colistin->LPS 1. Electrostatic Interaction Death Cell Lysis & Bacterial Death Disruption->Death 4. Leakage of Cellular Contents

Caption: Workflow of colistin's bactericidal action against Gram-negative bacteria.

Troubleshooting Colistin Solubility Issues

This workflow provides a logical sequence of steps to diagnose and resolve common solubility problems encountered during experiments.

solubility_troubleshooting Start Problem: Precipitate or Cloudiness in Colistin Solution Check_pH Is the pH of the buffer/ media > 7.0? Start->Check_pH Check_Buffer Are you using an isotonic phosphate buffer? Check_pH->Check_Buffer No Adjust_pH Action: Adjust pH to 4.0-7.0 or remake solution in pure water. Check_pH->Adjust_pH Yes Check_Plastic Are you using low-binding polypropylene labware? Check_Buffer->Check_Plastic No Use_Water Action: Prepare fresh stock solution in sterile water instead of buffer. Check_Buffer->Use_Water Yes Switch_Plastic Action: Switch to low-binding polypropylene to prevent adsorption. Check_Plastic->Switch_Plastic No Resolved Issue Resolved Check_Plastic->Resolved Yes Adjust_pH->Resolved Use_Water->Resolved Switch_Plastic->Resolved

Caption: Decision tree for troubleshooting colistin sulfate precipitation and solution issues.

Mechanism of Colistin Resistance

Resistance to colistin often involves the modification of the Lipopolysaccharide (LPS) target, which reduces the binding affinity of the antibiotic.

colistin_resistance cluster_regulation Regulatory Activation cluster_modification LPS Modification TCS Two-Component Systems (e.g., PmrAB, PhoPQ) Enzymes Transferase Enzymes (e.g., encoded by pmrC, mcr) TCS->Enzymes Upregulation LipidA Lipid A Moiety of LPS Enzymes->LipidA Acts upon Addition Addition of Cationic Groups (L-Ara4N or PEtN) LipidA->Addition Is modified by Outcome Reduced Negative Charge of LPS Decreased Colistin Binding Resistance Addition->Outcome

Caption: Pathway of LPS modification leading to colistin resistance in bacteria.[16][19][20][21][22]

References

Troubleshooting

Technical Support Center: Navigating Challenges in Colistin Susceptibility Testing

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during colistin (B93849) susceptibility testing. The information is tailored for re...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during colistin (B93849) susceptibility testing. The information is tailored for researchers, scientists, and drug development professionals to ensure accurate and reliable results in their experiments.

Frequently Asked Questions (FAQs)

Q1: Why is colistin susceptibility testing so challenging?

A1: In vitro colistin susceptibility testing is inherently challenging due to several factors:

  • Cationic Nature of Colistin: As a polycationic peptide, colistin can adhere to the surfaces of plastic labware, such as polystyrene microtiter plates, which can lead to an underestimation of the drug's concentration and falsely elevated Minimum Inhibitory Concentration (MIC) values.[1][2][3]

  • Poor Diffusion in Agar (B569324): Colistin is a large molecule that diffuses poorly and unevenly in agar.[1][3] This characteristic makes agar-based methods like disk diffusion and gradient tests unreliable, often producing inaccurate results with high error rates and poor reproducibility.[1][3][4]

  • Heteroresistance: Some bacterial populations may contain a subpopulation of resistant cells that are not easily detected by standard susceptibility testing methods.[1][5][6] This phenomenon, known as heteroresistance, can lead to treatment failure despite an initial susceptible result.[5][7]

  • "Skipped Wells" Phenomenon: In broth microdilution assays, it is sometimes observed that bacterial growth occurs at higher colistin concentrations while no growth is seen in wells with lower concentrations.[8][9] The exact cause of this "skipped well" phenomenon is not fully understood but adds complexity to MIC interpretation.[9]

  • Inactive Prodrug: The form of colistin administered to patients is colistin methanesulfonate (B1217627) (CMS), an inactive prodrug.[3] For in vitro testing, it is crucial to use colistin sulfate (B86663) to obtain accurate and reproducible results, as the in vitro conversion of CMS to active colistin can be variable.[1][3]

Q2: Which colistin susceptibility testing method is recommended?

A2: Both the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) recommend broth microdilution (BMD) as the reference method for colistin susceptibility testing.[1][2][3] Other methods like disk diffusion and gradient tests are not recommended for clinical use due to their unreliability.[1][3][10]

Q3: What are the current clinical breakpoints for colistin?

A3: Clinical breakpoints for colistin are established by regulatory bodies like EUCAST and CLSI to categorize isolates as Susceptible (S), Intermediate (I), or Resistant (R). These breakpoints can differ and are updated based on new data. It is crucial to refer to the latest guidelines from the respective agencies.

Table 1: Comparison of Colistin Clinical Breakpoints

Organism GroupEUCAST Breakpoint (mg/L)CLSI Breakpoint (mg/L)
EnterobacteralesS ≤ 2, R > 2I ≤ 2, R ≥ 4
Pseudomonas aeruginosaS ≤ 2, R > 2I ≤ 2, R ≥ 4
Acinetobacter spp.S ≤ 2, R > 2I ≤ 2, R ≥ 4

Note: CLSI has eliminated the "susceptible" interpretive category for polymyxins, reflecting the limited clinical utility and potential for toxicity.[[“]][12]

Troubleshooting Guides

Issue 1: Inconsistent or non-reproducible MIC values in broth microdilution (BMD).

  • Possible Cause 1: Adherence of colistin to the microtiter plate.

    • Troubleshooting Step: Ensure that you are using untreated, plain polystyrene microdilution trays as recommended by the joint CLSI-EUCAST guidelines.[2] Avoid using treated or coated plates. While some studies have investigated the use of surfactants like Polysorbate-80 (P-80) to prevent binding, this is not approved by CLSI or EUCAST as it may have its own antibacterial activity and could act synergistically with colistin.[1]

  • Possible Cause 2: "Skipped wells" phenomenon.

    • Troubleshooting Step: If you observe growth in wells with higher colistin concentrations but not in preceding wells, repeat the test. If the phenomenon persists, consider subculturing from the turbid wells to check for contamination.[13][14] The presence of heteroresistance could also contribute to this observation.[8]

  • Possible Cause 3: Incorrect preparation of colistin stock solution.

    • Troubleshooting Step: Always use colistin sulfate for preparing stock solutions.[1] Prepare a fresh stock solution in sterile distilled water, aliquot, and store at -70°C or below.[3] Avoid repeated freeze-thaw cycles.

Issue 2: Discrepancies between different susceptibility testing methods.

  • Possible Cause: Use of unreliable testing methods.

    • Troubleshooting Step: Agar-based methods such as disk diffusion and gradient tests (e.g., E-test) are not reliable for colistin due to its poor diffusion in agar and are not recommended by EUCAST or CLSI.[1][3][15] These methods are known to have high error rates, particularly for isolates with MICs close to the breakpoint, and can lead to false-susceptible results.[10][16][17] Stick to the reference broth microdilution method for accurate results.[2][3]

Table 2: Performance of Different Colistin Susceptibility Testing Methods Compared to Broth Microdilution (BMD)

MethodVery Major Errors (VME) RateMajor Errors (ME) RateOverall Agreement
Agar Dilution11% - 37.5%VariesLow to Moderate
Disk Diffusion79% - 89% (falsely reported as susceptible)0%Unreliable
Gradient Test (E-test)up to 32% - 68.8%VariesUnreliable
Commercial BMD kits2.7%6.1%91.1%

VME: Very Major Error (a resistant isolate is incorrectly classified as susceptible). ME: Major Error (a susceptible isolate is incorrectly classified as resistant). Data compiled from multiple studies.[4][9][18][19][20][21]

Issue 3: Suspected heteroresistance leading to treatment failure.

  • Possible Cause: The presence of a resistant subpopulation within a seemingly susceptible bacterial culture.[5][6] Standard diagnostic tests may not detect low frequencies of resistant cells.[5][6]

    • Troubleshooting Step: To investigate heteroresistance, the gold standard method is Population Analysis Profile (PAP).[5] This method can quantify the proportion of resistant cells at various antibiotic concentrations.[5] If heteroresistance is confirmed, it may explain in vivo treatment failure despite in vitro susceptibility.[5][7]

Experimental Protocols

1. Broth Microdilution (BMD) for Colistin MIC Determination (Reference Method)

  • Materials:

    • Cation-adjusted Mueller-Hinton broth (CA-MHB).[2]

    • Colistin sulfate powder.

    • Untreated, plain polystyrene 96-well microdilution plates.[2]

    • Bacterial inoculum standardized to 0.5 McFarland.

    • Quality control strains (e.g., E. coli ATCC 25922, P. aeruginosa ATCC 27853, and a colistin-resistant strain like E. coli NCTC 13846).[1][17]

  • Procedure:

    • Prepare a stock solution of colistin sulfate in sterile distilled water.

    • Perform serial two-fold dilutions of colistin in CA-MHB directly in the microdilution plate to achieve the desired final concentrations.

    • Prepare the bacterial inoculum by suspending colonies in saline to match a 0.5 McFarland turbidity standard. Further dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

    • Inoculate each well with the standardized bacterial suspension. Include a growth control well (no colistin) and a sterility control well (no bacteria).

    • Incubate the plates at 35°C for 16-20 hours.[3]

    • The MIC is the lowest concentration of colistin that completely inhibits visible bacterial growth.

2. Population Analysis Profile (PAP) for Heteroresistance Detection

  • Materials:

    • Mueller-Hinton agar (MHA) plates.

    • Colistin sulfate.

    • Bacterial culture grown overnight in broth.

  • Procedure:

    • Prepare MHA plates containing a range of colistin concentrations (e.g., 0, 0.5, 1, 2, 4, 8, 16, 32 µg/mL).[7][22]

    • Prepare serial dilutions of the overnight bacterial culture in saline.

    • Plate a fixed volume (e.g., 100 µL) of each dilution onto each of the colistin-containing and colistin-free MHA plates.

    • Incubate the plates at 37°C for 24-48 hours.

    • Count the number of colonies on each plate to determine the number of colony-forming units (CFU) per milliliter.

    • Plot the log10 of the CFU/mL against the colistin concentration. A heteroresistant population will typically show a biphasic curve, with a subpopulation of cells growing at higher antibiotic concentrations.[22]

Visualizations

Colistin_Susceptibility_Testing_Workflow cluster_prep Preparation cluster_bmd Broth Microdilution (BMD) cluster_interpretation Interpretation & Reporting start Bacterial Isolate prep_inoculum Prepare Inoculum (0.5 McFarland) start->prep_inoculum inoculate_plate Inoculate Microtiter Plate prep_inoculum->inoculate_plate prep_colistin Prepare Colistin Sulfate Stock Solution serial_dilution Serial Dilution of Colistin in CA-MHB prep_colistin->serial_dilution serial_dilution->inoculate_plate incubate Incubate 16-20h at 35°C inoculate_plate->incubate read_mic Read MIC incubate->read_mic compare_bp Compare with EUCAST/CLSI Clinical Breakpoints read_mic->compare_bp report Report as S, I, or R compare_bp->report

Caption: Workflow for colistin susceptibility testing using the reference broth microdilution method.

Troubleshooting_Colistin_Testing cluster_method Methodological Issues cluster_resistance Resistance Issues cluster_solutions Solutions start Inconsistent/ Inaccurate Results unreliable_method Using Unreliable Method? (Disk/Gradient Test) start->unreliable_method adherence Colistin Adherence to Plastic? start->adherence skipped_wells Skipped Wells Phenomenon? start->skipped_wells heteroresistance Heteroresistance Suspected? start->heteroresistance use_bmd Use Reference BMD Method unreliable_method->use_bmd Yes use_plates Use Untreated Polystyrene Plates adherence->use_plates Yes repeat_test Repeat Test / Check for Contamination skipped_wells->repeat_test Yes run_pap Perform Population Analysis Profile (PAP) heteroresistance->run_pap Yes

Caption: Troubleshooting logic for common issues in colistin susceptibility testing.

References

Optimization

Technical Support Center: Refining Intravenous Colistin Treatment in Sepsis Models

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for refining intraven...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for refining intravenous colistin (B93849) treatment regimens in sepsis models.

Frequently Asked Questions (FAQs)

Q1: What are the most common animal models of sepsis, and how do I choose the right one?

A: The two most widely used animal models for sepsis research are the Cecal Ligation and Puncture (CLP) model and the Lipopolysaccharide (LPS) administration model.[1][2]

  • Cecal Ligation and Puncture (CLP): This is considered the gold standard as it closely mimics the polymicrobial infection and pathophysiological progression of human sepsis, such as that arising from a perforated appendix or diverticulitis.[1][2] It involves a surgical procedure to ligate and puncture the cecum, leading to bacterial peritonitis and subsequent bacteremia.[2] This model induces an immune response similar to that seen in human sepsis.[2]

  • Lipopolysaccharide (LPS) Model: This model involves injecting LPS, a major component of the outer membrane of Gram-negative bacteria, either intravenously or intraperitoneally.[2] It is a simpler and more reproducible model that triggers a strong inflammatory response.[2] However, it does not involve an active infection with live bacteria.[2]

The choice of model depends on the research question. The CLP model is preferred for studying the complex host response to a polymicrobial infection, while the LPS model is useful for investigating the inflammatory cascade triggered by endotoxins.[2]

Q2: What is the difference between colistin sulfate (B86663) and colistimethate sodium (CMS)?

A: Colistimethate sodium (CMS) is an inactive prodrug of colistin.[3] When administered, CMS is hydrolyzed in vivo to its active form, colistin.[3] CMS is considered to be less toxic than colistin.[3] It is crucial to note that different formulations may have different potencies, and dosing is often expressed in terms of colistin base activity (CBA).[4]

Q3: What are the primary mechanisms of colistin toxicity?

A: The primary dose-limiting toxicities associated with colistin are nephrotoxicity (kidney damage) and, to a lesser extent, neurotoxicity (nerve damage).[3] These effects are dose-dependent.[3] Nephrotoxicity can occur in a significant percentage of patients, making dose optimization critical.[5] The kidneys substantially reabsorb polymyxins after glomerular filtration, which contributes to their accumulation and potential for toxicity.[5]

Q4: How can I minimize the risk of colistin-induced toxicity in my animal models?

A: Several strategies can help mitigate toxicity:

  • Use the Lowest Effective Dose: Determine the minimum inhibitory concentration (MIC) for the target pathogen and design dosing regimens that achieve therapeutic concentrations while staying below the toxic threshold.[3]

  • Ensure Adequate Hydration: Dehydration can exacerbate kidney damage, so ensuring animals are well-hydrated is important.[3]

  • Monitor for Clinical Signs: Regularly observe animals for signs of toxicity, such as changes in urination (volume, frequency), lethargy, or ataxia.[3]

  • Dose Fractionation: Studies have shown that dividing the total daily dose into multiple, smaller administrations can be effective.[6][7]

Q5: What is a "loading dose" and is it necessary for colistin?

A: A loading dose is a larger initial dose of a drug administered to rapidly achieve a therapeutic concentration in the body. For colistin, which is administered as the prodrug CMS, it can take time to convert to the active form and reach a steady state.[8][9] Using a loading dose can help achieve therapeutic plasma concentrations more quickly, which may reduce the emergence of resistance.[8][10] Several studies support the use of a loading dose followed by maintenance doses to optimize efficacy.[9][10]

Troubleshooting Guide

Issue 1: High mortality or excessive variability in the sepsis control group.

  • Possible Cause (CLP Model): The degree of cecal ligation or the size/number of punctures may be inconsistent. This can lead to significant variations in the severity of the resulting infection.[11] Divergent outcomes have been observed in studies due to variations in CLP procedure.[11]

  • Suggested Solution: Standardize the CLP procedure meticulously. This includes using a consistent needle gauge for puncture, ligating the same percentage of the cecum each time, and ensuring all personnel are trained on the identical technique.[11] Consider developing a severity scoring system to characterize the septic state of the animals post-procedure.[11]

  • Possible Cause (LPS Model): The LPS preparation may have variable potency, or the animal strain may have differing sensitivity to endotoxin.

  • Suggested Solution: Use LPS from the same lot number for the entire experiment. Perform a dose-response study to determine the optimal LPS dose that induces a consistent septic phenotype without causing excessively rapid mortality in your specific animal strain.

Issue 2: Colistin treatment shows poor efficacy despite in vitro susceptibility of the pathogen.

  • Possible Cause: Suboptimal dosing regimen. The pharmacokinetic/pharmacodynamic (PK/PD) target may not be achieved at the site of infection. The PK/PD index that best correlates with colistin efficacy is the ratio of the free drug area under the concentration-time curve to the MIC (fAUC/MIC).[6]

  • Suggested Solution: Optimize the dosing regimen based on PK/PD principles. This may involve increasing the dose, changing the dosing interval, or administering a loading dose.[6][10] In murine thigh and lung infection models, specific fAUC/MIC targets have been identified to achieve 1-log and 2-log bacterial killing.[6]

  • Possible Cause: Poor drug penetration to the infection site. Colistin may have limited efficacy in certain deep-seated infections, such as pneumonia, due to poor distribution into the lung tissue following parenteral administration.[12]

  • Suggested Solution: Consider alternative routes of administration, such as inhalation for lung infections, in combination with intravenous therapy.[4] Measure colistin concentrations in the target tissue to confirm adequate exposure.

Issue 3: Animals exhibit significant signs of nephrotoxicity (e.g., increased BUN, creatinine).

  • Possible Cause: The colistin dose is too high or the dosing interval is too short, leading to drug accumulation. Colistin-induced nephrotoxicity is a dose-limiting factor.[5]

  • Suggested Solution: Reduce the total daily dose or increase the dosing interval.[3] Ensure animals are adequately hydrated.[3] Monitor renal function markers (Blood Urea Nitrogen, serum creatinine) and markers of oxidative stress throughout the study.[5] In a murine model, intravenous administration of 15 mg/kg/day of colistin for 7 days resulted in a significant increase in BUN and serum creatinine.[5]

Experimental Protocols

Protocol 1: Cecal Ligation and Puncture (CLP) Murine Sepsis Model

This protocol is a standard method for inducing polymicrobial sepsis that mimics the clinical scenario.[1][2]

  • Anesthesia: Anesthetize the mouse using an appropriate anesthetic agent (e.g., isoflurane, ketamine/xylazine). Confirm proper anesthetic depth by lack of pedal reflex.

  • Surgical Preparation: Shave the abdomen and disinfect the area with an antiseptic solution.

  • Laparotomy: Make a 1-2 cm midline incision through the skin and peritoneum to expose the abdominal cavity.

  • Cecum Isolation: Gently locate and exteriorize the cecum. Be careful to avoid damaging the mesenteric vessels.

  • Ligation: Ligate the cecum with a suture (e.g., 3-0 silk) at a predetermined distance from the distal end (e.g., 50% ligation). The degree of ligation determines the severity of sepsis.

  • Puncture: Puncture the ligated cecum once or twice with a needle (e.g., 21-gauge). A small amount of fecal matter should be extruded to ensure patency.

  • Repositioning and Closure: Gently return the cecum to the abdominal cavity. Close the peritoneal wall and skin with sutures or surgical clips.

  • Fluid Resuscitation: Immediately after surgery, administer pre-warmed sterile saline (e.g., 0.9% NaCl) subcutaneously to provide fluid resuscitation.

  • Post-Operative Care: Place the animal in a clean cage on a warming pad for recovery. Provide easy access to food and water. Monitor the animal closely according to institutional guidelines.

Protocol 2: Intravenous Colistin Administration (Rat Model)

This protocol outlines the intravenous administration of colistin for efficacy studies.[13]

  • Solution Preparation: Prepare a stock solution of colistin sulfate by dissolving the powder in sterile saline (0.9% NaCl).[1] Ensure the solution is freshly prepared before each use.[3]

  • Animal Restraint and Dosing Calculation: Weigh the animal and calculate the precise volume of the colistin solution to be administered based on the target dose (e.g., 1 mg/kg).[13]

  • Intravenous Injection: Administer the calculated volume of colistin solution intravenously. In rats, this is commonly done via the tail vein.

  • Control Group: The control group should receive an equivalent volume of the vehicle (sterile saline) via the same administration route and schedule.[1]

  • Treatment Schedule: Initiate treatment at a predetermined time after sepsis induction (e.g., 1-2 hours post-CLP).[1] The dosing frequency can vary (e.g., every 3, 6, 8, or 12 hours) depending on the experimental design to investigate different regimens.[1][6]

Protocol 3: Assessment of Therapeutic Efficacy

Efficacy is evaluated based on survival, bacterial load, and inflammatory markers.[1]

  • Survival Monitoring: Monitor animals at least twice daily for a period of 7-10 days post-sepsis induction. Record survival data to generate Kaplan-Meier survival curves.[1]

  • Quantification of Bacterial Load:

    • At predetermined time points (e.g., 24 hours post-treatment), euthanize a subset of animals.

    • Aseptically collect samples such as blood (via cardiac puncture), peritoneal lavage fluid, and organs (e.g., lungs, liver, spleen).[1]

    • Homogenize organ tissues in sterile phosphate-buffered saline (PBS).

    • Perform serial dilutions of blood, lavage fluid, and organ homogenates. Plate the dilutions onto appropriate agar (B569324) plates.

    • Incubate plates at 37°C for 18-24 hours and count the colony-forming units (CFU). Express results as log10 CFU/mL or log10 CFU/gram of tissue.[1]

  • Measurement of Inflammatory Markers:

    • Collect blood samples and centrifuge to separate plasma or serum.

    • Measure cytokine levels (e.g., TNF-α, IL-6, IL-1β) using methods like ELISA or multiplex bead assays.[14] Colistin has been shown to significantly decrease the inflammatory cytokine response to LPS.[14][15]

    • Store samples at -80°C until analysis.

Quantitative Data Presentation

Table 1: Example Colistin Dosing Regimens in Murine Infection Models

Animal Model Dosing Range (mg/kg/day) Administration Route Dosing Interval Reference
Neutropenic Mouse Thigh Infection 5 to 160 Subcutaneous 3, 6, 8, 12, or 24 hours [6]
Murine Sepsis Model (General) 5 to 40 Subcutaneous or Intraperitoneal 3, 6, 8, or 12 hours [1]

| Mouse Nephrotoxicity Model | 7.5 to 15 | Intravenous | Twice daily |[5] |

Table 2: Key Pharmacokinetic/Pharmacodynamic (PK/PD) Parameters for Colistin Efficacy Against P. aeruginosa

Infection Model PK/PD Index Target for 1-log Kill Target for 2-log Kill Reference
Murine Thigh Infection fAUC/MIC 15.6 to 22.8 27.6 to 36.1 [6]
Murine Lung Infection fAUC/MIC 12.2 to 16.7 36.9 to 45.9 [6]

fAUC/MIC: Ratio of the area under the free drug concentration-time curve to the minimum inhibitory concentration.

Table 3: Common Markers for Assessing Colistin-Induced Nephrotoxicity in Mice

Marker Sample Type Expected Change with Toxicity Description Reference
Blood Urea Nitrogen (BUN) Serum/Plasma Increase A measure of kidney function. [5]
Serum Creatinine Serum/Plasma Increase A waste product filtered by the kidneys; elevated levels indicate impaired function. [5]
Malondialdehyde (MDA) Kidney Tissue Increase A marker of oxidative stress and lipid peroxidation. [5]
Superoxide Dismutase (SOD) Kidney Tissue Decrease An antioxidant enzyme; decreased activity suggests oxidative stress. [5]

| Catalase (CAT) | Kidney Tissue | Decrease | An antioxidant enzyme; decreased activity indicates increased oxidative stress. |[5] |

Visualizations

experimental_workflow cluster_setup Phase 1: Model Setup cluster_treatment Phase 2: Treatment cluster_assessment Phase 3: Efficacy & Toxicity Assessment A Animal Acclimatization B Sepsis Induction (e.g., CLP Model) A->B C Randomization into Groups (Control vs. Colistin) B->C D Intravenous Colistin Administration C->D E Vehicle (Saline) Administration C->E F Daily Survival Monitoring D->F G Bacterial Load Quantification (Blood, Organs at 24h) D->G H Inflammatory Marker Analysis (Cytokines: TNF-α, IL-6) D->H I Toxicity Assessment (BUN, Creatinine) D->I E->F E->G E->H E->I

Caption: Experimental workflow for a colistin efficacy study in a sepsis model.

troubleshooting_workflow cluster_CLP CLP Model Issues cluster_LPS LPS Model Issues Start High Variability or Mortality in Controls? A1 Inconsistent Ligation Site? Start->A1 CLP Model B1 Variable LPS Potency (Lot#)? Start->B1 LPS Model A2 Variable Puncture Size/Number? Solution Standardize Procedure: - Consistent surgical technique - Use same LPS lot - Perform dose-response study A1->Solution A3 Inadequate Fluid Resuscitation? A2->Solution A3->Solution B2 Incorrect Dose for Strain? B1->Solution B2->Solution

Caption: Troubleshooting logic for high variability in sepsis models.

colistin_action cluster_bacteria Direct Antibacterial Action cluster_endotoxin Anti-Endotoxin Action Colistin Intravenous Colistin LPS_Membrane Binds to LPS in Bacterial Outer Membrane Colistin->LPS_Membrane LPS_Circulating Binds to Circulating (Free) Endotoxin/LPS Colistin->LPS_Circulating Membrane_Disrupt Disrupts Membrane Integrity LPS_Membrane->Membrane_Disrupt Bacterial_Death Bacterial Cell Death Membrane_Disrupt->Bacterial_Death LPS_Neutralize Neutralizes LPS LPS_Circulating->LPS_Neutralize Inflammation_Reduce Reduced Inflammatory Cascade (↓ TNF-α, IL-6) LPS_Neutralize->Inflammation_Reduce

Caption: Dual action mechanism of colistin in Gram-negative sepsis.

References

Troubleshooting

Technical Support Center: Overcoming Acquired Colistin Resistance In Vitro

Welcome to the technical support center for researchers, scientists, and drug development professionals working on strategies to overcome acquired colistin (B93849) resistance. This resource provides troubleshooting guid...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on strategies to overcome acquired colistin (B93849) resistance. This resource provides troubleshooting guides and frequently asked questions (FAQs) in a user-friendly format to assist with your in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: My colistin-resistant strain is not showing restored susceptibility with a combination therapy. What could be the issue?

A1: There are several factors that could contribute to a lack of synergistic effect. Consider the following:

  • Mechanism of Resistance: The primary mechanism of acquired colistin resistance is the modification of the lipid A moiety of lipopolysaccharide (LPS) through the addition of phosphoethanolamine (pEtN) or 4-amino-4-deoxy-L-arabinose (L-Ara4N).[1][2] This modification is often mediated by the PhoP-PhoQ and PmrA-PmrB two-component systems.[2][3][4][5] If the resistance mechanism in your strain is different, the combination agent may not be effective.

  • Concentration of the Combination Agent: The synergistic effect is often concentration-dependent. Ensure you have performed a thorough checkerboard assay to test a wide range of concentrations for both colistin and the combination agent to identify the optimal synergistic concentrations.

  • Inoculum Effect: A high bacterial inoculum can sometimes overcome the effect of antibiotics. Ensure your starting inoculum is standardized, typically to 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL, and then diluted to the final desired concentration for the assay (e.g., 5 x 10⁵ CFU/mL for checkerboard assays).[6][7]

  • Stability of the Combination Agent: The compound you are using in combination with colistin might be unstable under the experimental conditions (e.g., in the specific broth medium or over the incubation period).

Q2: How do I interpret the results of my checkerboard assay?

A2: The results of a checkerboard assay are typically interpreted by calculating the Fractional Inhibitory Concentration Index (FICI). The FICI is the sum of the FICs of each drug, where the FIC is the MIC of the drug in combination divided by the MIC of the drug alone.[6]

The interpretation is as follows:

  • Synergy: FICI ≤ 0.5

  • Additive/Indifference: 0.5 < FICI ≤ 4.0

  • Antagonism: FICI > 4.0

Q3: My time-kill assay does not show synergy, even though the checkerboard assay did. Why might this be?

A3: Discrepancies between checkerboard and time-kill assays can occur. The checkerboard assay is a static method that determines inhibition of growth at a single time point (usually 18-24 hours). In contrast, the time-kill assay is a dynamic method that assesses the rate of bacterial killing over time.[8][9] Possible reasons for the discrepancy include:

  • Bacteriostatic vs. Bactericidal Effect: The combination may be bacteriostatic (inhibiting growth) but not bactericidal (killing the bacteria), which would be apparent in a time-kill curve but not necessarily in a checkerboard assay.

  • Delayed Killing: The synergistic killing effect may occur at a later time point than you have measured. It is advisable to take samples at multiple time points (e.g., 0, 2, 4, 6, 12, and 24 hours).[10]

  • Sub-optimal Concentrations: The concentrations that show synergy in a checkerboard assay might not be the optimal concentrations for demonstrating synergistic killing in a time-kill assay. It is recommended to test concentrations at, above, and below the MICs determined from the checkerboard.

Q4: I am having trouble with the crystal violet biofilm assay. The results are not consistent. What are some common pitfalls?

A4: The crystal violet biofilm assay is sensitive to procedural variations. Here are some common issues and solutions:

  • Inconsistent Washing: Washing steps are critical to remove planktonic cells without disturbing the biofilm. Be gentle and consistent with your washing technique. Using a multichannel pipette to add and remove liquids can improve consistency.[11]

  • Inadequate Fixation: Fixation helps to adhere the biofilm to the plate. Heat-fixing the plate at 60°C for 30-60 minutes after washing is a common and effective method.[12]

  • Incomplete Solubilization: Ensure the crystal violet is fully solubilized before reading the absorbance. Adding 30% acetic acid or 95% ethanol (B145695) and incubating for 10-20 minutes is typically sufficient.[12] Pipetting up and down can aid in solubilization.[13]

  • High Background: If the negative control wells (media only) have high absorbance, it could be due to media components staining or insufficient washing.

Troubleshooting Guides

Troubleshooting Inconsistent Synergy Results
Problem Possible Cause Suggested Solution
High variability in FICI values between replicates. Inconsistent pipetting or dilutions.Use calibrated pipettes and prepare fresh serial dilutions for each experiment. Consider using an automated dilutor for better precision.[14]
Bacterial inoculum not uniform.Ensure the bacterial suspension is well-mixed and standardized to a 0.5 McFarland standard before dilution.[6][7]
Synergy observed in one bacterial species but not another. Different mechanisms of colistin resistance.Characterize the resistance mechanism in each species. The combination agent may target a pathway specific to one species.
Intrinsic differences in membrane permeability.The combination agent may not be able to penetrate the outer membrane of all bacterial species effectively.
No synergy observed with any combination. The chosen combination agent is not effective.Screen a wider range of compounds with different mechanisms of action.
The colistin resistance in the strain is too high to be overcome by the tested concentrations.Try using higher, yet clinically relevant, concentrations of the combination agent if possible.

Data Presentation

Table 1: Synergistic Activity of Colistin in Combination with Other Antimicrobials against Colistin-Resistant Gram-Negative Bacteria
Bacterial Species Combination Agent FICI Range Interpretation Reference
Acinetobacter baumanniiMeropenem0.375 - 0.75Synergy/Additive[15]
A. baumanniiImipenem0.375 - 0.75Synergy/Additive[15]
A. baumanniiRifampin≤ 0.5Synergy[14]
A. baumanniiVancomycin≤ 0.5 - 1Synergy/Partial Synergy[14]
Pseudomonas aeruginosaTrimethoprimNot specifiedSynergy
Klebsiella pneumoniaeVancomycinNot specifiedSynergy
K. pneumoniaeTrimethoprimNot specifiedSynergy
Escherichia coli (MCR-1-positive)ClarithromycinNot specifiedSynergy[11]
E. coli (MCR-1-positive)NovobiocinNot specifiedSynergy[11]
E. coli (MCR-1-positive)Naringenin< 0.5Synergy[16]
Table 2: Bactericidal Activity from Time-Kill Assays for Colistin Combinations
Bacterial Species Combination Observation at 24h Reference
K. pneumoniaeColistin + VancomycinSynergistic and bactericidal at 0.5x MIC
A. baumanniiColistin + TrimethoprimSynergistic and bactericidal at 0.5x MIC
P. aeruginosaColistin + TrimethoprimSynergistic and bactericidal at 0.5x MIC
E. coli (MCR-1-positive)Colistin + NaringeninSynergistic killing[16]

Experimental Protocols

Checkerboard Assay Protocol
  • Prepare Bacterial Inoculum:

    • From an overnight culture plate, select 3-5 colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[6]

    • Dilute this suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to a final concentration of approximately 5 x 10⁵ CFU/mL.[6][14]

  • Prepare Antibiotic Dilutions:

    • In a 96-well microtiter plate, prepare serial dilutions of colistin along the x-axis and the combination agent along the y-axis. The concentrations should range from sub-inhibitory to supra-inhibitory levels (e.g., 0.031x MIC to 4x MIC).[14]

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well of the plate.

    • Include a growth control well (no antibiotics) and sterility control wells (no bacteria).

    • Incubate the plate at 35°C for 18-24 hours.[14][17]

  • Data Analysis:

    • After incubation, determine the MIC of each drug alone and in combination by identifying the lowest concentration that inhibits visible growth.

    • Calculate the FICI to determine synergy, additivity, or antagonism.[6][7]

Time-Kill Assay Protocol
  • Prepare Bacterial Inoculum:

    • Prepare a bacterial suspension adjusted to a 0.5 McFarland standard and then dilute it in CAMHB to a starting inoculum of approximately 5 x 10⁵ CFU/mL.[6]

  • Experimental Setup:

    • Prepare culture tubes with the following conditions:

      • Growth control (no drug)

      • Colistin alone (at a sub-inhibitory concentration, e.g., 0.5x MIC)

      • Combination agent alone (at a sub-inhibitory concentration)

      • Colistin and the combination agent together.[6]

  • Sampling and Plating:

    • Incubate the tubes at 37°C with shaking.

    • At predetermined time points (e.g., 0, 2, 4, 6, 12, and 24 hours), collect an aliquot from each tube.[10]

    • Perform serial tenfold dilutions of the aliquots in sterile saline.

    • Plate a specific volume (e.g., 100 µL) of each dilution onto agar (B569324) plates.[6]

  • Data Analysis:

    • Incubate the plates at 37°C for 18-24 hours and count the number of colonies (CFU/mL).

    • Plot the log₁₀ CFU/mL against time for each condition.

    • Synergy is defined as a ≥ 2-log₁₀ decrease in CFU/mL between the combination and the most active single agent at 24 hours. Bactericidal activity is defined as a ≥ 3-log₁₀ reduction in CFU/mL from the initial inoculum.[6][9]

Biofilm Inhibition Assay (Crystal Violet Method)
  • Biofilm Formation:

    • Dilute an overnight bacterial culture in fresh medium to a concentration of approximately 10⁶ CFU/mL.

    • Dispense 200 µL of the diluted culture into the wells of a 96-well flat-bottom microtiter plate. Include wells with sterile medium as a negative control.

    • Add different concentrations of your test compounds to the wells.

    • Incubate the plate at 37°C for 24-48 hours without shaking to allow for biofilm formation.[13]

  • Washing and Fixation:

    • Gently remove the planktonic cells by washing the wells twice with phosphate-buffered saline (PBS).[18]

    • Fix the biofilms by adding 200 µL of methanol (B129727) to each well and incubating for 15 minutes, or by heat-fixing at 60°C for 30-60 minutes.[12][18] Allow the plate to air dry.

  • Staining:

    • Add 125-200 µL of 0.1% (w/v) crystal violet solution to each well and incubate for 10-15 minutes at room temperature.[13][18][19]

  • Washing and Solubilization:

    • Remove the crystal violet solution and wash the wells twice with PBS.[18]

    • Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound dye.[12][18] Incubate for 10-20 minutes.

  • Quantification:

    • Measure the absorbance at a wavelength of 570-595 nm using a microplate reader.[11][18]

Mandatory Visualizations

Experimental_Workflow cluster_screening Synergy Screening cluster_dynamic Dynamic Interaction cluster_biofilm Anti-Biofilm Activity checkerboard Checkerboard Assay fici Calculate FICI checkerboard->fici interpretation Interpret Results (Synergy, Additive, Antagonism) fici->interpretation synergistic_combo Synergistic Combination Identified interpretation->synergistic_combo FICI <= 0.5 time_kill Time-Kill Assay cfu_count Count CFU/mL at time points time_kill->cfu_count plot_curves Plot Time-Kill Curves cfu_count->plot_curves end End: Characterized Lead Combination plot_curves->end biofilm_inhibition Biofilm Inhibition Assay crystal_violet Crystal Violet Staining biofilm_inhibition->crystal_violet absorbance Measure Absorbance crystal_violet->absorbance absorbance->end start Start: Potential Synergy Agent start->checkerboard synergistic_combo->time_kill synergistic_combo->biofilm_inhibition

Caption: Experimental workflow for evaluating agents that overcome colistin resistance.

Colistin_Resistance_Pathway cluster_membrane Bacterial Cell Envelope cluster_cytoplasm Cytoplasm OM Outer Membrane LPS LPS with Lipid A IM Inner Membrane PmrB PmrB (Sensor Kinase) PhoQ PhoQ (Sensor Kinase) colistin Colistin LPS->colistin reduced binding PmrA PmrA (Response Regulator) PmrB->PmrA phosphorylates PhoP PhoP (Response Regulator) PhoQ->PhoP phosphorylates PmrA_P PmrA-P PhoP_P PhoP-P arnBCADTEF arnBCADTEF operon PmrA_P->arnBCADTEF activates transcription pmrC pmrC (eptA) gene PmrA_P->pmrC activates transcription PhoP_P->arnBCADTEF activates transcription L_Ara4N L-Ara4N Synthesis arnBCADTEF->L_Ara4N pEtN pEtN Transferase pmrC->pEtN L_Ara4N->LPS modifies Lipid A pEtN->LPS modifies Lipid A stimulus Low Mg2+ Cationic Peptides stimulus->PmrB activates stimulus->PhoQ activates resistance Colistin Resistance

Caption: Signaling pathway of acquired colistin resistance.

References

Optimization

Technical Support Center: Troubleshooting Inconsistent Results in Colistin Time-Kill Assays

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results in colistin (B93849)...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results in colistin (B93849) time-kill assays.

Frequently Asked Questions (FAQs)

Q1: Why am I observing higher than expected Minimum Inhibitory Concentrations (MICs) and reduced killing in my colistin time-kill assays?

A1: This is a common issue often attributed to the binding of colistin to plastic labware. Colistin, being a polycationic peptide, readily adsorbs to the negatively charged surfaces of many plastics, particularly polystyrene.[1][2] This adsorption reduces the effective concentration of colistin in the assay, leading to artificially inflated MIC values and diminished bactericidal activity.[1] Studies have shown that after 24 hours, as little as 2% of the initial colistin concentration may remain in a polystyrene microplate.[1]

To mitigate this, it is recommended to use low-protein-binding polypropylene (B1209903) labware for all steps involving colistin solutions.[3][4] Minimizing the number of dilution steps can also help reduce the loss of colistin.[3][4]

Q2: My time-kill curve shows initial killing followed by bacterial regrowth, even at concentrations above the MIC. What is causing this?

A2: This phenomenon is often indicative of colistin heteroresistance within your bacterial population.[5] Heteroresistance is the presence of a subpopulation of resistant bacteria within a larger, susceptible population.[6] In a time-kill assay, the susceptible population is initially killed off, but the resistant subpopulation can then grow and become dominant, leading to regrowth.[5][7]

To confirm heteroresistance, a population analysis profile (PAP) is considered the gold standard.[6][7] This method involves plating serial dilutions of the bacterial culture on agar (B569324) plates containing varying concentrations of colistin to quantify the proportion of resistant cells.[6]

Q3: I am observing a "skipped well" phenomenon in my broth microdilution MIC assays. What does this signify?

A3: The "skipped well" phenomenon, where there is no bacterial growth in some wells at lower colistin concentrations but growth occurs at higher concentrations, can be an indicator of heteroresistance.[8][9] This occurs because the small, resistant subpopulation may not be present in every well at lower dilutions. However, as the concentration of colistin increases, the susceptible population is inhibited, allowing the resistant subpopulation, if present in a particular well, to grow. A significant number of skipped wells can make MIC determination challenging and may require further investigation into heteroresistance.[9][10][11]

Q4: How does the initial bacterial inoculum size affect the results of a colistin time-kill assay?

A4: The initial inoculum size can significantly impact the observed bactericidal activity of colistin. Higher initial inocula (e.g., 10⁸ or 10⁹ CFU/mL) can lead to a marked decrease in the rate and extent of killing compared to lower inocula (e.g., 10⁶ CFU/mL).[12] This is thought to be due to a higher density of bacteria releasing signal molecules that can inhibit the killing mechanism of colistin.[12] Therefore, it is crucial to standardize the starting inoculum for consistent and comparable results.

Data Presentation

Table 1: Effect of Labware Material on Colistin Concentration Over 24 Hours

Labware MaterialInitial Concentration Range (% of Expected)Concentration After 24h (% of Expected)Reference
Low-Protein-Binding Polypropylene Microtube63-99%59-90%[2][3]
Polypropylene Tubes23-90%23-90%[2][3]
Glass Tubes25-80%25-80%[2][3]
Polystyrene Tubes8.4-84%8.4-84%[2][3]
Polystyrene Microplates (Brand 1)~70% (at 8 µg/mL)Not specified[13]
Polystyrene Microplates (Brand 2)~2% (at 8 µg/mL)Not specified[13]

Table 2: Representative MIC Values for E. coli ATCC 25922 in Different Polystyrene Microplates

Microplate Brand/TypeColistin MIC (µg/mL)Polymyxin B MIC (µg/mL)Reference
Treck Non-treated Polystyrene≤0.030.06–0.125[13]
Corning Non-treated Polystyrene0.060.06[13]
Nunc Non-treated Polystyrene0.125–10.125–0.25[13]
Non-binding Surface Plates≤0.03≤0.03[13]

Experimental Protocols

Protocol 1: Standard Colistin Time-Kill Assay

This protocol outlines the key steps for performing a standard colistin time-kill assay.

Materials:

  • Test bacterial isolate

  • Quality control strain (e.g., E. coli ATCC 25922, P. aeruginosa ATCC 27853)[14]

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)[14]

  • Tryptic Soy Agar (TSA) or Nutrient Agar plates[14]

  • Colistin sulfate (B86663) powder[14]

  • Sterile 0.85% saline[14]

  • 0.5 McFarland turbidity standard[14]

  • Sterile low-protein-binding polypropylene tubes and pipette tips

  • Spectrophotometer or turbidity meter

  • Incubator (35 ± 2°C)[14]

  • Shaking incubator or water bath[14]

  • Vortex mixer

  • Spiral plater or spread plates

  • Colony counter

Procedure:

  • MIC Determination: Prior to the time-kill assay, determine the MIC of colistin for the test organism using the broth microdilution method as per CLSI guidelines.[14]

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select several colonies and suspend them in sterile saline.[14]

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[14]

    • Dilute this suspension in CAMHB to achieve a final starting inoculum of approximately 5 x 10⁵ CFU/mL in the assay tubes.

  • Assay Setup:

    • Prepare low-protein-binding polypropylene tubes containing CAMHB with the desired concentrations of colistin (e.g., 0x (growth control), 0.5x, 1x, 2x, 4x, 8x, 16x MIC).[14]

    • Inoculate each tube with the prepared bacterial suspension.

  • Incubation and Sampling:

    • Incubate the tubes at 35 ± 2°C, preferably with shaking.[14]

    • At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each tube.

  • Viable Cell Counting:

    • Perform serial dilutions of each aliquot in sterile saline.

    • Plate the dilutions onto TSA or Nutrient Agar plates.

    • Incubate the plates at 35 ± 2°C for 18-24 hours.

    • Count the colonies and calculate the CFU/mL for each time point and concentration.

  • Data Analysis:

    • Plot the log₁₀ CFU/mL versus time for each colistin concentration and the growth control.[14]

    • A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.

Mandatory Visualizations

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis MIC Determine MIC of Colistin Inoculum Prepare Standardized Inoculum (~5x10^5 CFU/mL) MIC->Inoculum Colistin_Sol Prepare Colistin Concentrations in CAMHB Inoculum->Colistin_Sol Inoculate Inoculate Tubes Colistin_Sol->Inoculate Incubate Incubate at 35°C with Shaking Inoculate->Incubate Sample Sample at 0, 2, 4, 6, 8, 24h Incubate->Sample Dilute Perform Serial Dilutions Sample->Dilute Plate Plate on Agar Dilute->Plate Count Count Colonies (CFU/mL) Plate->Count Plot Plot log10 CFU/mL vs. Time Count->Plot

Caption: Workflow for a standard colistin time-kill assay.

G cluster_problem Problem Identification cluster_troubleshooting Troubleshooting Steps cluster_solution Potential Solutions & Next Steps Inconsistent_Results Inconsistent Time-Kill Results Check_Labware Check Labware Material (Polystyrene vs. Polypropylene) Inconsistent_Results->Check_Labware Check_Regrowth Observe for Regrowth After Initial Killing Inconsistent_Results->Check_Regrowth Check_Skipped_Wells Examine MIC Plates for 'Skipped Wells' Inconsistent_Results->Check_Skipped_Wells Use_PP Use Low-Binding Polypropylene Labware Check_Labware->Use_PP If using polystyrene PAP_Assay Perform Population Analysis Profile (PAP) for Heteroresistance Check_Regrowth->PAP_Assay If regrowth is observed Check_Skipped_Wells->PAP_Assay Repeat_MIC Repeat MIC with Careful Observation Check_Skipped_Wells->Repeat_MIC If skipped wells are present

Caption: Troubleshooting guide for inconsistent colistin time-kill assay results.

References

Troubleshooting

Technical Support Center: Optimization of Sample Preparation for Colistin Quantification in Serum

Welcome to the technical support center for the optimization of serum sample preparation for colistin (B93849) quantification. This resource is designed for researchers, scientists, and drug development professionals to...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of serum sample preparation for colistin (B93849) quantification. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

???+ question "What are the most common methods for preparing serum samples for colistin quantification?" The most prevalent methods for preparing serum samples for colistin quantification, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS), are Solid-Phase Extraction (SPE) and Protein Precipitation (PPT) .[1]

???+ question "Why is sample stability a critical issue for colistin quantification?" Sample stability is paramount due to the nature of colistin and its administered prodrug, colistin methanesulfonate (B1217627) (CMS). CMS is unstable and can hydrolyze to the active colistin form in vitro (in the sample tube).[2] This conversion can lead to an overestimation of the actual active colistin concentration in the patient's serum at the time of blood draw. Therefore, proper sample handling and storage are crucial for accurate quantification.

???+ question "What are the best practices for storing serum samples for colistin analysis?" To minimize the in-vitro conversion of CMS to colistin and ensure the stability of colistin itself, the following storage conditions are recommended:

???+ question "What is the 'matrix effect' and how does it affect colistin quantification?" The matrix effect refers to the alteration of ionization efficiency of the analyte (colistin) by co-eluting compounds from the serum matrix.[3] This can lead to either suppression or enhancement of the signal detected by the mass spectrometer, resulting in inaccurate quantification.[3] The matrix effect evaluation in one study showed minimal or no effect when using their described sample preparation and LC-MS/MS method.[2][4] Thorough sample cleanup, for instance by using SPE, is a key strategy to minimize matrix effects.[5]

???+ question "Which internal standard (IS) is recommended for colistin quantification?" Polymyxin (B74138) B is a commonly used internal standard for the quantification of colistin.[2][4] Due to its structural similarity to colistin, it helps to compensate for variability in sample preparation and instrument response.

Troubleshooting Guides

Low Analyte Recovery

Problem: You are observing low recovery of colistin after sample preparation.

Possible Cause Suggested Solution
Solid-Phase Extraction (SPE) Issues
Incomplete elution of colistin from the SPE cartridge.Increase the volume or the elution strength of the elution solvent. Ensure the pH of the elution solvent is appropriate to disrupt the interaction between colistin and the sorbent.[6]
Colistin breakthrough during sample loading.Decrease the flow rate during sample loading to allow for sufficient interaction with the sorbent. Ensure the sample is not too concentrated, which can overload the cartridge.[6]
Inappropriate SPE sorbent.Ensure the chosen sorbent (e.g., C18, HLB) is suitable for colistin's chemical properties.
Protein Precipitation (PPT) Issues
Co-precipitation of colistin with proteins.Optimize the precipitation solvent and its volume. Acetonitrile (B52724) is a commonly used and effective solvent.[7] Ensure thorough vortexing to fully disperse the sample and precipitating agent.
Inefficient protein precipitation.A minimal crashing ratio of 3:1 (solvent to sample) is generally recommended for efficient protein removal.[7]
General Issues
Adsorption of colistin to labware.Use low-protein-binding polypropylene (B1209903) tubes and pipette tips to minimize loss of colistin due to adsorption, especially when working with protein-free solutions.[8]
Degradation of colistin.Ensure samples are processed promptly and stored at appropriate low temperatures (-70°C or -80°C) to prevent degradation.[2]
High Variability in Results

Problem: You are observing inconsistent and variable results between replicate samples.

Possible Cause Suggested Solution
Inconsistent sample preparation technique.Ensure standardized and consistent execution of the chosen protocol (SPE or PPT) for all samples. Pay close attention to volumes, incubation times, and mixing steps.
Matrix effects varying between samples.Improve the sample cleanup process. If using PPT, consider switching to SPE for a cleaner extract.[1] Optimize the chromatographic separation to better resolve colistin from interfering matrix components.
Instability of CMS leading to variable colistin formation.Strictly control the temperature and processing time of the samples. Keep samples on ice at all times and minimize the time between thawing and analysis.[9]
Inconsistent performance of the analytical instrument.Perform regular maintenance and calibration of the LC-MS/MS system. Ensure the column is not clogged or degraded.
Chromatographic Issues

Problem: You are encountering issues such as peak tailing, peak splitting, or high backpressure.

Possible Cause Suggested Solution
Peak Tailing/Splitting
Poor chromatographic conditions.Optimize the mobile phase composition, including the pH and organic solvent content.
Column degradation.Replace the analytical column if it has been used extensively or has been exposed to harsh conditions.
High Backpressure
Clogged column or guard column.This can be caused by insufficiently cleaned samples after protein precipitation.[10] Replace the guard column or try back-flushing the analytical column. Ensure efficient protein removal during sample preparation.
Particulate matter in the sample.Centrifuge and filter the final extract before injection into the LC-MS/MS system.

Data Presentation

The following tables summarize quantitative data from various studies on colistin quantification in serum/plasma to aid in method selection and optimization.

Table 1: Comparison of Sample Preparation Methods for Colistin Quantification

Method Recovery Rate (%) Matrix Effect (%) Lower Limit of Quantification (LLOQ) Reference
Solid-Phase Extraction (SPE)87.75 - 91.2299.40 - 105.260.1 µg/mL[1]
Protein Precipitation (PPT) with AcetonitrileNot explicitly stated, but method was validated with acceptable accuracy and precisionMinimal to no effect reported28.31 ng/mL (Colistin A), 50 ng/mL (Colistin B)[11]
Protein Precipitation (PPT) with Trichloroacetic Acid and Methanol (B129727), followed by SPE81.6 - 94.1Not specified0.3 µg/mL[12]
Solid-Phase Extraction (SPE)Mean recovery of 97% for Colistin A and 94% for Colistin BNot specified0.05 µg/mL[8]
Solid-Phase Extraction (SPE)69.4 ± 2.3 (Colistin A), 72.9 ± 1.0 (Colistin B)Not specified0.024 µg/mL (Colistin A), 0.015 µg/mL (Colistin B)[13]
Protein Precipitation (PPT)Not specifiedMinimal to no effect0.5 µg/mL[2][4]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE)

This protocol is a general guideline and may require optimization based on the specific SPE cartridge and laboratory conditions.

  • Sample Pre-treatment:

    • Thaw frozen serum samples on ice.

    • To 250 µL of serum in a polypropylene tube, add 25 µL of the internal standard (e.g., polymyxin B) solution.

    • Vortex briefly.

    • Add 725 µL of ultrapure water to bring the total volume to 1 mL.

  • SPE Cartridge Conditioning:

    • Condition a C18 or HLB SPE cartridge by passing 1 mL of methanol followed by 1 mL of ultrapure water.

  • Sample Loading:

    • Load the 1 mL pre-treated sample onto the conditioned SPE cartridge at a low, consistent flow rate (e.g., 1 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of ultrapure water to remove hydrophilic interferences.

  • Elution:

    • Elute colistin and the internal standard with 1 mL of an appropriate solvent, such as methanol containing 0.1% formic acid.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the residue in a suitable volume (e.g., 100-200 µL) of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Protein Precipitation (PPT)

This protocol describes a simple and rapid protein precipitation method using acetonitrile.

  • Sample Pre-treatment:

    • Thaw frozen serum samples on ice.

    • In a polypropylene microcentrifuge tube, add 100 µL of serum.

    • Add 10 µL of the internal standard (e.g., polymyxin B) solution.

  • Protein Precipitation:

    • Add 300 µL of cold acetonitrile (containing 0.1% formic acid, if desired for analyte stability and ionization) to the serum sample. This corresponds to a 3:1 ratio of precipitating solvent to sample.

    • Vortex the mixture vigorously for at least 30 seconds to ensure complete protein precipitation.

  • Centrifugation:

    • Centrifuge the tube at a high speed (e.g., >10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer:

    • Carefully transfer the supernatant to a clean tube or a 96-well plate, being cautious not to disturb the protein pellet.

  • Analysis:

    • The supernatant can be directly injected into the LC-MS/MS system or evaporated and reconstituted in the mobile phase if concentration is needed.

Visualizations

Experimental Workflow

Experimental Workflow for Colistin Quantification General Workflow for Colistin Quantification in Serum cluster_pre_analysis Sample Handling & Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_ppt Protein Precipitation (PPT) cluster_analysis Analysis serum_collection Serum Sample Collection add_is Add Internal Standard (e.g., Polymyxin B) serum_collection->add_is sample_prep_choice Choose Sample Preparation Method add_is->sample_prep_choice spe_conditioning Condition SPE Cartridge sample_prep_choice->spe_conditioning SPE ppt_add_solvent Add Precipitating Solvent (e.g., Acetonitrile) sample_prep_choice->ppt_add_solvent PPT spe_load Load Sample spe_conditioning->spe_load spe_wash Wash Cartridge spe_load->spe_wash spe_elute Elute Colistin spe_wash->spe_elute spe_dry_reconstitute Dry Down & Reconstitute spe_elute->spe_dry_reconstitute lcms_analysis LC-MS/MS Analysis spe_dry_reconstitute->lcms_analysis ppt_vortex Vortex ppt_add_solvent->ppt_vortex ppt_centrifuge Centrifuge ppt_vortex->ppt_centrifuge ppt_supernatant Collect Supernatant ppt_centrifuge->ppt_supernatant ppt_supernatant->lcms_analysis data_processing Data Processing & Quantification lcms_analysis->data_processing Troubleshooting Decision Tree for Colistin Sample Preparation Troubleshooting Colistin Sample Preparation Issues start Start: Unexpected Results (Low Recovery, High Variability, etc.) check_recovery Is Analyte Recovery Low? start->check_recovery check_variability Are Results Highly Variable? check_recovery->check_variability No recovery_source Where is the loss occurring? check_recovery->recovery_source Yes check_chromatography Are There Chromatographic Issues? check_variability->check_chromatography No variability_source What is the source of variability? check_variability->variability_source Yes chrom_issue_type What is the specific issue? check_chromatography->chrom_issue_type Yes spe_loss SPE: Incomplete elution or breakthrough? recovery_source->spe_loss SPE ppt_loss PPT: Co-precipitation with proteins? recovery_source->ppt_loss PPT adsorption_loss Adsorption to labware? recovery_source->adsorption_loss General solution_spe Optimize SPE: Adjust elution solvent/flow rate, check sorbent. spe_loss->solution_spe solution_ppt Optimize PPT: Adjust solvent/sample ratio, ensure thorough mixing. ppt_loss->solution_ppt solution_adsorption Use low-binding polypropylene labware. adsorption_loss->solution_adsorption matrix_effects Variable matrix effects? variability_source->matrix_effects Matrix cms_instability CMS instability? variability_source->cms_instability Analyte technique_inconsistency Inconsistent technique? variability_source->technique_inconsistency Technique solution_matrix Improve sample cleanup (e.g., switch PPT to SPE), optimize chromatography. matrix_effects->solution_matrix solution_cms Strictly control temperature (keep on ice) and processing time. cms_instability->solution_cms solution_technique Standardize the protocol and ensure consistent execution. technique_inconsistency->solution_technique peak_shape Poor Peak Shape (Tailing/Splitting)? chrom_issue_type->peak_shape Peak Shape high_pressure High Backpressure? chrom_issue_type->high_pressure Pressure solution_peak_shape Optimize mobile phase, check/replace column. peak_shape->solution_peak_shape solution_pressure Ensure efficient protein removal, filter samples, check for clogs. high_pressure->solution_pressure

References

Optimization

Technical Support Center: Mitigating Colistin-Induced Acute Kidney Injury in Animal Models

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating strategies to mitigate colistin-induced acute kidney injury (AKI) in animal models. Freque...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating strategies to mitigate colistin-induced acute kidney injury (AKI) in animal models.

Frequently Asked Questions (FAQs)

Q1: What are the most common animal models used to study colistin-induced nephrotoxicity?

A1: The most frequently used animal models are rats (Wistar and Sprague-Dawley) and mice (such as Kunming mice).[1][2] These models are well-established for inducing and studying drug-induced kidney injury.

Q2: How is colistin-induced acute kidney injury (AKI) typically induced in these animal models?

A2: Colistin (B93849) is administered parenterally, usually via intravenous (IV), intramuscular (IM), or subcutaneous (SQ) injections, for a specified number of consecutive days.[1][2][3] The dosage and duration can vary significantly between studies and animal models, so it is crucial to perform dose-ranging studies to establish a consistent model of nephrotoxicity.[2] For instance, in mice, intravenous administration of 7.5 or 15 mg of colistin/kg of body weight/day for 7 days has been shown to induce significant renal injury.[1][4] In rats, intramuscular injections of 150,000 to 450,000 IU/kg/day for 7 days have been used to model kidney injury.[5]

Q3: What are the key mechanisms underlying colistin-induced nephrotoxicity?

A3: Colistin-induced nephrotoxicity is a multifactorial process primarily affecting the proximal tubule cells of the kidneys.[6][7] The key mechanisms include:

  • Oxidative Stress: Colistin induces the generation of reactive oxygen species (ROS), leading to lipid peroxidation and cellular damage.[1]

  • Apoptosis: Colistin activates programmed cell death through the mitochondrial, death receptor, and endoplasmic reticulum pathways.[1][4]

  • Inflammation: The inflammatory response is another component of colistin-induced kidney damage.

  • Megalin-Mediated Endocytosis: Colistin is taken up by proximal tubule cells through megalin-mediated endocytosis, leading to its intracellular accumulation and toxicity.[7]

Q4: What are some of the promising therapeutic agents for mitigating colistin-induced AKI in animal models?

A4: A variety of agents, primarily antioxidants, have shown promise in animal studies for protecting against colistin-induced nephrotoxicity.[3][6][7][9][10] These include:

  • Ascorbic Acid (Vitamin C)[6][7]

  • Melatonin

  • N-acetylcysteine

  • Vitamin E[9]

  • Taurine[9]

  • Aged Black Garlic Extract[9][10]

  • Curcumin

  • Silymarin

  • Thymoquinone[11]

  • Magnesium Sulfate[12]

Q5: What biomarkers are used to assess colistin-induced kidney injury in animal models?

A5: Both traditional and novel biomarkers are used to evaluate renal function and injury.

  • Traditional Biomarkers: Serum creatinine (B1669602) (sCr) and blood urea (B33335) nitrogen (BUN) are the most common markers of overall kidney function.[1][5][13]

  • Novel Biomarkers: For earlier and more sensitive detection of kidney injury, researchers often use biomarkers such as Kidney Injury Molecule-1 (KIM-1), Cystatin C, and Neutrophil Gelatinase-Associated Lipocalin (NGAL).[5][7][13][14]

Troubleshooting Guides

Problem 1: High variability in the severity of colistin-induced AKI between animals.

  • Possible Cause: Inconsistent drug administration, variations in animal age, weight, or strain, or underlying health issues.

  • Troubleshooting Steps:

    • Standardize Administration: Ensure precise and consistent administration of colistin (e.g., consistent injection volume, site, and rate of infusion for IV administration).

    • Homogenous Animal Cohorts: Use animals of the same strain, age, and within a narrow weight range. Acclimatize animals to the laboratory environment for at least a week before the experiment.[1]

    • Health Screening: Exclude any animals showing signs of illness before starting the study.

    • Dose-Response Study: Conduct a pilot study with a small number of animals to determine the optimal dose of colistin that induces a consistent level of nephrotoxicity in your specific animal model and laboratory conditions.[2]

Problem 2: The chosen therapeutic agent is not showing a protective effect.

  • Possible Cause: Inappropriate dosage, timing of administration, or route of administration of the protective agent. The agent may also be ineffective against the specific mechanisms of colistin toxicity.

  • Troubleshooting Steps:

    • Review Literature: Carefully review existing literature for the specific agent to determine previously reported effective doses, routes, and timing of administration in similar animal models.

    • Dose-Optimization Study: If the information is not available, conduct a dose-response study for the therapeutic agent.

    • Timing of Administration: Consider administering the protective agent prior to, concurrently with, or after colistin administration to determine the optimal therapeutic window. For example, aged black garlic extract was given 30 minutes before colistin.[9][10]

    • Consider the Mechanism: Ensure the therapeutic agent's mechanism of action aligns with the known pathways of colistin-induced nephrotoxicity (e.g., using an antioxidant to combat oxidative stress).

Problem 3: No significant changes observed in traditional renal biomarkers (sCr, BUN) despite histological evidence of kidney damage.

  • Possible Cause: Serum creatinine and BUN are known to be insensitive markers of early or mild kidney injury.[13][14]

  • Troubleshooting Steps:

    • Incorporate Novel Biomarkers: Measure more sensitive and specific biomarkers of tubular injury such as urinary or plasma KIM-1, Cystatin C, or NGAL.[7][13][14]

    • Histopathological Analysis: Continue to rely on detailed histopathological examination of kidney tissue as a primary endpoint for assessing kidney damage.[5][11]

    • Extend Study Duration: Consider extending the duration of colistin treatment to induce a more pronounced and detectable change in traditional biomarkers.

Data Presentation

Table 1: Summary of Protective Agents Against Colistin-Induced Nephrotoxicity in Animal Models

Protective AgentAnimal ModelColistin Dose & RouteProtective Agent Dose & RouteKey FindingsReference
Aged Black Garlic ExtractRats10 mg/kg IP for 6 days1% ABGE (100 µL) intragastrically 30 min priorPrevented elevation of BUN and sCr; reduced inflammatory markers.[9][10]
ChrysinRats73 mg/kg IM for 7 days50 mg/kg/day orally for 7 daysDecreased MDA, TNF-α, IL-6, IL-1β; increased antioxidant enzymes.[3]
HesperidinRats73 mg/kg IM for 7 days300 mg/kg/day orally for 7 daysDecreased MDA, TNF-α, IL-6, IL-1β; increased antioxidant enzymes.[3]
Thymoquinone (B1682898)RatsNot specified10 mg/kg/day and 20 mg/kg/dayReduced oxidative stress and increased antioxidant activity.[11]
Ascorbic AcidRodentsNot specifiedNot specifiedShowed promising results in protecting the kidney.[6][7]
MelatoninNot specifiedNot specifiedNot specifiedExamined for protective activity against colistin-induced renal injury.[1]
N-acetylcysteineNot specifiedNot specifiedNot specifiedExamined for protective activity against colistin-induced renal injury.[1]

Experimental Protocols

1. Induction of Colistin-Induced Acute Kidney Injury in Mice

  • Animal Model: Adult Kunming mice (female, 6-8 weeks, 18-22 g).[1]

  • Acclimatization: House mice in a controlled environment (22°C, 50% relative humidity, 12-h light-dark cycle) with free access to food and water for one week prior to the experiment.[1]

  • Grouping: Randomly divide mice into three groups (n=10 per group):

    • Control Group: Administer sterile saline intravenously (i.v.) through the tail vein.[1]

    • Colistin Group 1: Administer 7.5 mg/kg of body weight/day of colistin sulfate (B86663) (in sterile saline) i.v., divided into two doses.[1]

    • Colistin Group 2: Administer 15 mg/kg of body weight/day of colistin sulfate (in sterile saline) i.v., divided into two doses.[1]

  • Administration: Administer the respective treatments for 7 consecutive days.[1]

  • Endpoint Analysis: At the end of the treatment period, collect blood samples for measurement of BUN and serum creatinine. Euthanize the animals and collect kidney tissues for histopathological analysis and measurement of oxidative stress markers (MDA, SOD, CAT).[1]

2. Evaluation of a Protective Agent against Colistin-Induced AKI in Rats

  • Animal Model: Wistar rats.

  • Acclimatization: Acclimatize rats as described for mice.

  • Grouping: Randomly divide rats into four groups:

    • Control Group: Administer vehicle for both colistin and the protective agent.

    • Colistin Group: Administer colistin and the vehicle for the protective agent.

    • Protective Agent Group: Administer the protective agent and the vehicle for colistin.

    • Colistin + Protective Agent Group: Administer both colistin and the protective agent.

  • Induction of AKI: Administer colistin (e.g., 73 mg/kg IM) for 7 days.[3]

  • Administration of Protective Agent: Administer the protective agent at the desired dose, route, and timing relative to colistin administration (e.g., 50 mg/kg/day orally for 7 days).[3]

  • Endpoint Analysis: On day 8, collect blood and urine samples for biochemical analysis (BUN, sCr, Cystatin C, KIM-1).[3] Harvest kidney tissue for histopathology and measurement of oxidative stress and inflammatory markers (MDA, GSH, SOD, CAT, TNF-α, IL-6, IL-1β).[3]

Mandatory Visualizations

Colistin_AKI_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis Animal Model Selection Animal Model Selection Acclimatization Acclimatization Animal Model Selection->Acclimatization Randomization & Grouping Randomization & Grouping Acclimatization->Randomization & Grouping Colistin Administration Colistin Administration Randomization & Grouping->Colistin Administration Protective Agent Administration Protective Agent Administration Randomization & Grouping->Protective Agent Administration Sample Collection Sample Collection Colistin Administration->Sample Collection Protective Agent Administration->Sample Collection Biochemical Analysis Biochemical Analysis Sample Collection->Biochemical Analysis Histopathology Histopathology Sample Collection->Histopathology Molecular Analysis Molecular Analysis Sample Collection->Molecular Analysis

Caption: General experimental workflow for studying mitigation of colistin-induced AKI.

Colistin_Toxicity_Pathways cluster_cellular_effects Cellular Effects in Proximal Tubules cluster_downstream_pathways Downstream Pathways Colistin Colistin Mitochondrial Dysfunction Mitochondrial Dysfunction Colistin->Mitochondrial Dysfunction ER Stress ER Stress Colistin->ER Stress Oxidative Stress (ROS) Oxidative Stress (ROS) Colistin->Oxidative Stress (ROS) Autophagy Autophagy Colistin->Autophagy Apoptosis Apoptosis Mitochondrial Dysfunction->Apoptosis ER Stress->Apoptosis Oxidative Stress (ROS)->Apoptosis Inflammation Inflammation Oxidative Stress (ROS)->Inflammation AKI Acute Kidney Injury Apoptosis->AKI Inflammation->AKI Autophagy->AKI Modulates

Caption: Key signaling pathways in colistin-induced acute kidney injury.

References

Troubleshooting

Technical Support Center: Improving the Therapeutic Index of Intravenous Colistin with Antioxidants

Welcome to the technical support center for researchers investigating the use of antioxidants to improve the therapeutic index of intravenous colistin (B93849). This resource provides troubleshooting guidance, frequently...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers investigating the use of antioxidants to improve the therapeutic index of intravenous colistin (B93849). This resource provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to assist you in your research endeavors.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of colistin-induced nephrotoxicity?

A1: Colistin-induced nephrotoxicity primarily results from its accumulation in renal proximal tubular epithelial cells (RPTECs).[1] The cationic colistin molecule interacts with negatively charged components of the cell membrane, leading to a detergent-like effect that disrupts membrane integrity.[1][2][3] This accumulation triggers a cascade of detrimental events, including mitochondrial dysfunction, endoplasmic reticulum stress, and a significant increase in the production of reactive oxygen species (ROS), leading to oxidative stress.[1][4][5] This oxidative stress, along with inflammatory responses, ultimately causes apoptosis and necrosis of the tubular cells, manifesting as acute kidney injury.[1][5][6]

Q2: Why are antioxidants being investigated as a strategy to mitigate colistin's nephrotoxicity?

A2: Since oxidative stress is a key mechanism of colistin-induced kidney damage, antioxidants are being explored for their potential protective effects.[4][5][7][8] By scavenging excess ROS and bolstering the endogenous antioxidant defense systems, these agents can help prevent or reduce the cellular damage, inflammation, and apoptosis triggered by colistin in the renal tubules.[4][9] Numerous preclinical studies in animal models have shown that co-administration of antioxidants like ascorbic acid (Vitamin C), melatonin, N-acetylcysteine (NAC), and various plant-derived compounds can ameliorate the nephrotoxic effects of colistin.[6][7][10]

Q3: My antioxidant compound is not showing a protective effect in my in vivo model. What could be the reason?

A3: Several factors could contribute to a lack of efficacy. First, consider the dosage of your antioxidant; it may be insufficient to counteract the oxidative stress induced by colistin. A dose-response study is often necessary to determine the optimal effective dose.[11] Second, the bioavailability of the test compound could be poor, preventing it from reaching therapeutic concentrations in the kidney. You may need to explore alternative routes of administration or different formulations.[11] Finally, the timing of administration is critical. The antioxidant may be more effective if given prior to or concurrently with the colistin dose.[11]

Q4: I am observing high variability in my renal function markers (e.g., BUN, creatinine) within the same experimental group. What are some common causes?

A4: High variability in markers of nephrotoxicity can stem from several sources. Ensure that all animals are properly hydrated, as dehydration can exacerbate kidney injury and affect these markers.[12] It's also crucial to allow for an adequate acclimatization period before starting the experiment to minimize stress-induced physiological changes.[11] Verify the potency and purity of your colistin batch, as this can vary.[12] Finally, ensure your dosing and administration techniques are consistent across all animals to minimize variability.[11]

Q5: Are there any known pharmacokinetic interactions between colistin and antioxidants?

A5: This is an important consideration. Some compounds may alter the pharmacokinetics of colistin, potentially affecting its efficacy or toxicity. For example, some agents might compete with colistin for uptake by renal tubular cells, which could be a mechanism of protection.[9] It is advisable to assess whether the co-administered antioxidant alters the plasma or tissue concentrations of colistin in your experimental model.[1]

Troubleshooting Guides

Problem 1: Inconsistent or minimal signs of nephrotoxicity in the colistin-only control group.

Potential CauseRecommended Solution
Insufficient Colistin Dose The dose of colistin may be too low for the specific animal strain or model. Review literature for established nephrotoxic dosing regimens in your model. A cumulative dose of 36.5 mg/kg over 7 days has been shown to induce reproducible nephrotoxicity in rats.[10]
Incorrect Route of Administration Ensure the route of administration (e.g., intraperitoneal, intravenous) is consistent and appropriate for inducing nephrotoxicity as described in established protocols.[12]
Animal Strain Variability Different strains of mice or rats can have varying sensitivities to drug-induced kidney injury. Ensure you are using a strain known to be susceptible.
Hydration Status Dehydration can affect renal function independently. Ensure all animals have ad libitum access to water throughout the experiment.[12]

Problem 2: Antioxidant treatment appears to reduce the antibacterial efficacy of colistin.

Potential CauseRecommended Solution
Pharmacokinetic Interaction The antioxidant may be altering the clearance or distribution of colistin, leading to sub-therapeutic antibiotic levels. Measure plasma concentrations of colistin in both the colistin-only and the combination therapy groups.
Direct Interaction Although less common, the antioxidant could potentially interact directly with colistin, reducing its antibacterial activity. This can be tested with in vitro assays like checkerboard microdilution assays.
Off-Target Effects The antioxidant may have off-target effects that interfere with the host's immune response to the infection, which could be misinterpreted as reduced antibiotic efficacy.

Quantitative Data Summary

The following tables summarize data from preclinical studies on the co-administration of antioxidants with colistin.

Table 1: Effects of Various Antioxidants on Colistin-Induced Nephrotoxicity Markers in Rodents

AntioxidantAnimal ModelColistin Dose RegimenAntioxidant DoseKey FindingsReference(s)
Ascorbic Acid (Vitamin C) RatsCumulative dose of 36.5 mg/kg over 7 days400 mg/kg/daySignificantly decreased urinary N-acetyl-β-D-glucosaminidase (NAG) excretion.[10][10]
Melatonin RatsCumulative dose of 36.5 mg/kg over 7 days10 mg/kg/daySignificantly decreased urinary NAG excretion and improved kidney histology.[10][10]
Aged Black Garlic Extract (ABGE) Rats10 mg/kg IP for 6 days1% ABGE intragastricallyPrevented elevation of BUN and SCr; reduced oxidative stress and inflammatory markers.[9][9]
Alpha-Lipoic Acid (ALA) Rats450,000 IU/kg/day IP for 10 days100 mg/kg IPAttenuated renal injury and decreased markers of oxidative stress and apoptosis.[9][9]
Hesperidin RatsCumulative dose of 73 mg/kg over 7 days200 & 300 mg/kg/day orallyReduced levels of TNF-α, IL-6, IL-1β, and MDA; increased antioxidant enzyme activities.[9][9]
Chrysin RatsCumulative dose of 73 mg/kg over 7 days50 mg/kg/day orallyDecreased inflammatory and oxidative stress markers; increased antioxidant enzymes.[9][9]

Abbreviations: BUN: Blood Urea Nitrogen; SCr: Serum Creatinine; IP: Intraperitoneal; NAG: N-acetyl-β-D-glucosaminidase; TNF-α: Tumor Necrosis Factor-alpha; IL-6: Interleukin-6; IL-1β: Interleukin-1 beta; MDA: Malondialdehyde.

Experimental Protocols

Protocol 1: Murine Model of Colistin-Induced Nephrotoxicity

This protocol provides a general framework for inducing nephrotoxicity in a mouse model, based on common methodologies in the literature.[6][12]

  • Animal Selection: Use a standard inbred mouse strain such as C57BL/6 or BALB/c (male, 8-10 weeks old).

  • Acclimatization: Allow animals to acclimatize to the housing conditions for at least one week prior to the experiment.[11]

  • Grouping:

    • Group 1: Control (receives vehicle, e.g., sterile saline, IP).

    • Group 2: Colistin (receives colistin sulfate (B86663), IP).

    • Group 3: Colistin + Antioxidant (receives colistin and the test antioxidant).

    • Group 4: Antioxidant only (receives the test antioxidant alone to check for its independent effects).

  • Dosing and Administration:

    • Prepare a fresh solution of colistin sulfate in sterile saline daily.

    • Administer colistin at a dose known to cause nephrotoxicity (e.g., 15-18 mg/kg/day) via intraperitoneal (IP) injection.[6][9][12] This daily dose can be divided into two injections (e.g., 7.5 mg/kg every 12 hours) to maintain more stable plasma levels.[12]

    • Administer the antioxidant according to your experimental design (e.g., 30-60 minutes before colistin administration). The route can be oral gavage or IP injection depending on the compound's properties.

    • The treatment duration is typically 7 days.[6][9][10]

  • Sample Collection and Analysis:

    • At the end of the treatment period (e.g., Day 8), collect blood via cardiac puncture for serum analysis of Blood Urea Nitrogen (BUN) and creatinine.

    • Perfuse the kidneys with cold saline and harvest them.

    • Fix one kidney in 10% neutral buffered formalin for histopathological examination (H&E and PAS staining).

    • Snap-freeze the other kidney in liquid nitrogen and store at -80°C for molecular analyses (e.g., measuring oxidative stress markers like MDA and antioxidant enzymes like SOD and CAT, or inflammatory markers like TNF-α and IL-6 via ELISA or RT-PCR).[4][9]

Visualizations

Signaling Pathways and Workflows

colistin_nephrotoxicity_pathway colistin Intravenous Colistin renal_tubule Renal Proximal Tubular Cell colistin->renal_tubule Accumulation mitochondria Mitochondrial Dysfunction renal_tubule->mitochondria er ER Stress renal_tubule->er ros ↑ Reactive Oxygen Species (ROS) mitochondria->ros er->ros inflammation Inflammation (↑ TNF-α, IL-6) ros->inflammation apoptosis Apoptosis & Necrosis ros->apoptosis inflammation->apoptosis aki Acute Kidney Injury (↑ BUN, Creatinine) apoptosis->aki

Caption: Signaling pathway of colistin-induced nephrotoxicity.

antioxidant_protection_workflow colistin Colistin Administration ros ↑ Reactive Oxygen Species (ROS) colistin->ros antioxidant Antioxidant Co-administration scavenging ROS Scavenging & Neutralization antioxidant->scavenging ros->scavenging Inhibition oxidative_stress ↓ Oxidative Stress scavenging->oxidative_stress inflammation ↓ Inflammation oxidative_stress->inflammation apoptosis ↓ Apoptosis inflammation->apoptosis protection Renal Protection (Improved Therapeutic Index) apoptosis->protection

Caption: Protective mechanism of antioxidants against colistin toxicity.

experimental_workflow start Animal Acclimatization & Grouping treatment Daily Treatment (7 Days) Colistin +/- Antioxidant start->treatment collection Sample Collection (Day 8) Blood & Kidneys treatment->collection analysis Analysis collection->analysis serum Serum Analysis (BUN, Creatinine) analysis->serum histo Histopathology (H&E, PAS Staining) analysis->histo molecular Molecular Analysis (Oxidative Stress, Cytokines) analysis->molecular end Data Interpretation serum->end histo->end molecular->end

Caption: Typical experimental workflow for in vivo studies.

References

Optimization

Technical Support Center: Addressing Colistin Precipitation in Phosphate-Buffered Saline

For researchers, scientists, and drug development professionals utilizing colistin (B93849), encountering precipitation when preparing solutions in phosphate-buffered saline (PBS) is a common yet critical challenge. This...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing colistin (B93849), encountering precipitation when preparing solutions in phosphate-buffered saline (PBS) is a common yet critical challenge. This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address this issue, ensuring the integrity and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: Why does my colistin solution precipitate when prepared in PBS?

A1: Colistin is a polycationic peptide antibiotic. Its bactericidal mechanism involves binding to the negatively charged phosphate (B84403) groups of lipid A in the outer membrane of Gram-negative bacteria.[1][2][3] This inherent affinity for phosphate groups can lead to the formation of insoluble complexes with the phosphate ions present in PBS, resulting in precipitation. This issue is often exacerbated at a neutral or slightly alkaline pH (around 7.4), which is typical for PBS.[3]

Q2: What are the main factors influencing colistin precipitation in PBS?

A2: Several factors can contribute to colistin precipitation in PBS:

  • Phosphate Concentration: The high concentration of phosphate ions in standard PBS provides ample opportunity for interaction with the cationic colistin molecules.

  • pH: Colistin is more stable in acidic conditions (pH 2 to 6).[4] In the neutral to slightly alkaline pH of PBS (typically 7.2-7.4), the rate of degradation and potential for precipitation increases.[3][4]

  • Temperature: Higher temperatures can accelerate the degradation of colistin in phosphate buffer, potentially contributing to the formation of insoluble products.[3]

  • Concentration of Colistin: Exceeding the solubility limit of colistin sulfate (B86663) in PBS, which is approximately 10 mg/mL at pH 7.2, will lead to precipitation.[5] It is also important to note that storing aqueous solutions of colistin sulfate is not recommended for more than one day.[5]

  • Purity of Colistin: The presence of impurities in the colistin sulfate powder could also contribute to precipitation.

Q3: Is it ever acceptable to use PBS for preparing colistin solutions?

A3: While it is generally not recommended, if PBS must be used, it should be for immediate use only, and researchers should be aware of the potential for reduced stability and activity. Preparing high-concentration stock solutions in PBS is strongly discouraged.

Q4: Can I use other common laboratory buffers instead of PBS?

A4: Yes, using non-phosphate-based buffers is a highly recommended alternative. Buffers such as TRIS-HCl and HEPES are suitable options. While specific long-term stability data for colistin in these buffers is not extensively published, their chemical nature avoids the problematic phosphate interactions. One study successfully utilized a HEPES buffer (5 mM) in an assay involving colistin without reporting precipitation issues.[6]

Q5: How does the type of labware affect my colistin solution?

A5: Colistin is known to adhere to certain types of plastics, particularly polystyrene.[4] This can lead to a significant loss of active compound from your solution. To minimize this, it is highly recommended to use low-protein-binding polypropylene (B1209903) tubes and plates for the preparation and storage of colistin solutions.

Troubleshooting Guides

Problem: Visible Precipitate in Colistin-PBS Solution

Immediate Steps:

  • Do not use the solution: A precipitated solution will have an unknown and lower concentration of active colistin, leading to inaccurate and unreliable experimental results.

  • Verify the preparation protocol: Double-check the calculations for the final concentration and the pH of the PBS used.

Corrective Actions & Prevention:

  • Switch to a non-phosphate buffer: This is the most effective solution. Prepare your colistin solutions in sterile, deionized water, or a non-phosphate buffer like TRIS-HCl or HEPES.

  • Prepare fresh solutions: Always prepare colistin solutions fresh for each experiment. Avoid storing colistin in any buffer, especially PBS, for extended periods.

  • Use sterile water for stock solutions: Dissolve colistin sulfate powder in sterile, deionized water to create a high-concentration stock solution.[2] This stock can then be diluted into your final assay medium just before use.

  • Adjust the pH: If you must work with a buffer, ensure the final pH is in the acidic to neutral range (ideally below 7.0) to improve stability.

Problem: Inconsistent or Unexpected Experimental Results

Possible Cause:

Even without visible precipitation, colistin may be degrading in the PBS solution, leading to a lower effective concentration and impacting your results.

Troubleshooting Steps:

  • Review your solution preparation method: Were the solutions prepared fresh? Was PBS used?

  • Consider the age of the solution: Colistin in PBS at 37°C can degrade significantly within hours (see Table 1).

  • Evaluate your labware: Are you using polystyrene plates or tubes? Consider switching to low-protein-binding polypropylene.

Data Presentation

The stability of colistin is significantly compromised in phosphate-buffered saline compared to water. The following table summarizes the degradation of colistin A and colistin B in isotonic phosphate buffer (pH 7.4) and water at 37°C, based on data from Li et al. (2003).[3]

Table 1: Stability of Colistin A and Colistin B in Isotonic Phosphate Buffer (pH 7.4) and Water at 37°C

Time (hours)Remaining Colistin A in Phosphate Buffer (%)Remaining Colistin B in Phosphate Buffer (%)Remaining Colistin A in Water (%)Remaining Colistin B in Water (%)
0100100100100
6~85~90100100
12~70~80100100
24~50~65100100
48~25~40100100
72~10~25100100
96<10~15100100
120<5<10100100

Data extrapolated from graphical representations in Li et al. (2003).[3]

Experimental Protocols

Protocol 1: Preparation of Colistin Sulfate Stock Solution (Recommended)

Objective: To prepare a stable, high-concentration stock solution of colistin sulfate.

Materials:

  • Colistin sulfate powder

  • Sterile, deionized or distilled water

  • Sterile, low-protein-binding polypropylene conical tube

  • Vortex mixer

  • Sterile 0.22 µm syringe filter and syringe

Procedure:

  • Aseptically weigh the desired amount of colistin sulfate powder.

  • Transfer the powder to a sterile, low-protein-binding polypropylene conical tube.

  • Add the required volume of sterile, deionized water to achieve the desired stock concentration (e.g., 10 mg/mL).

  • Gently vortex the tube until the powder is completely dissolved. Avoid excessive foaming.

  • Sterile-filter the solution using a 0.22 µm syringe filter into a new sterile, low-protein-binding polypropylene tube.

  • Aliquot the stock solution into single-use volumes in low-protein-binding polypropylene microcentrifuge tubes.

  • Store the aliquots at -20°C or -80°C for long-term storage (up to 6 months). For short-term storage (up to 60 days), solutions can be stored at 2-8°C.[2] Avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of Working Colistin Solution in a Non-Phosphate Buffer

Objective: To prepare a ready-to-use colistin solution for in vitro assays.

Materials:

  • Colistin sulfate stock solution (from Protocol 1)

  • Sterile TRIS-HCl or HEPES buffer at the desired pH and concentration

  • Sterile, low-protein-binding polypropylene tubes

Procedure:

  • Thaw an aliquot of the colistin sulfate stock solution.

  • Calculate the volume of the stock solution needed to achieve the final desired concentration in your experimental buffer.

  • In a sterile, low-protein-binding polypropylene tube, add the required volume of the sterile non-phosphate buffer.

  • Add the calculated volume of the colistin stock solution to the buffer.

  • Gently mix the solution.

  • Use the working solution immediately for your experiment.

Mandatory Visualizations

colistin_precipitation_workflow start Start: Need to prepare colistin solution pbs Prepare in Phosphate-Buffered Saline (PBS) start->pbs Incorrect Method non_pbs Prepare in Non-Phosphate Buffer (e.g., Water, TRIS, HEPES) start->non_pbs Recommended Method precipitate Precipitation Occurs pbs->precipitate High Probability no_precipitate Clear Solution non_pbs->no_precipitate High Probability unreliable Unreliable Results: - Inaccurate concentration - Reduced activity precipitate->unreliable reliable Reliable Experimental Results no_precipitate->reliable

Caption: Troubleshooting workflow for colistin solution preparation.

colistin_interaction colistin Colistin (Polycationic) complex Insoluble Colistin-Phosphate Complex colistin->complex Electrostatic Interaction phosphate Phosphate Ions in PBS (Anionic) phosphate->complex precipitation Precipitation complex->precipitation

Caption: Chemical interaction leading to colistin precipitation in PBS.

References

Troubleshooting

Technical Support Center: Overcoming the Limitations of the Colistin Disk Diffusion Test

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the colistin (B93849) disk di...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the colistin (B93849) disk diffusion test. Due to its inherent limitations, this guide focuses on providing robust and reliable alternative methods for determining colistin susceptibility.

Frequently Asked Questions (FAQs)

Q1: Why is the colistin disk diffusion test not recommended for clinical use?

The colistin disk diffusion test is considered unreliable and is not recommended by major international bodies such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) for several key reasons:

  • Poor Diffusion: Colistin is a large polypeptide molecule with poor diffusion characteristics in agar (B569324). This leads to the formation of small, often indistinct, inhibition zones that are difficult to interpret accurately.[1][2]

  • High Error Rates: The poor diffusion leads to a high rate of errors, particularly "very major errors," where a resistant isolate is incorrectly identified as susceptible.[3][4][5][6] This can have serious clinical implications, leading to treatment failure.

  • Lack of Reproducibility: Results from colistin disk diffusion tests often show poor reproducibility between laboratories and even between different tests within the same laboratory.[7]

  • No Established Breakpoints: Due to its unreliability, neither CLSI nor EUCAST has established clinical breakpoints for the colistin disk diffusion test.[4][8][9]

Q2: What is the recommended reference method for colistin susceptibility testing?

The gold standard and internationally recognized reference method for determining the Minimum Inhibitory Concentration (MIC) of colistin is Broth Microdilution (BMD) .[8][10][11][12][13][14] This method is recommended by both CLSI and EUCAST.

Q3: Are there any reliable alternatives to the colistin disk diffusion test besides broth microdilution?

Yes, several alternative methods have been developed and evaluated that offer improved reliability over disk diffusion. These include:

  • Colistin Broth Disk Elution (CBDE): This is a simple and cost-effective method that has shown good correlation with the reference BMD method.[11][15] It is a CLSI-approved method for testing Enterobacterales and Pseudomonas aeruginosa.[5]

  • Agar Dilution (AD): In this method, colistin is incorporated directly into the agar at various concentrations. It has been shown to have good reproducibility.[1][13][16]

  • Colistin Agar Test (CAT): This is a modification of the agar dilution method and is recommended by CLSI for screening for colistin resistance.[10][13]

Q4: What are the primary mechanisms of colistin resistance?

Colistin resistance in Gram-negative bacteria is primarily mediated by modifications to the lipopolysaccharide (LPS) in the outer membrane, which is the target of colistin. The two main mechanisms are:

  • Chromosomal Mutations: Mutations in two-component regulatory systems, such as PmrA/PmrB and PhoP/PhoQ, and the negative regulator mgrB, can lead to the addition of positively charged molecules (phosphoethanolamine or L-aminoarabinose) to the lipid A portion of LPS.[4][8][17] This modification reduces the net negative charge of the bacterial outer membrane, thereby decreasing its affinity for the positively charged colistin.

  • Plasmid-Mediated Resistance: The most common plasmid-mediated resistance is due to the presence of the mcr (mobilized colistin resistance) gene, with mcr-1 being the most prevalent variant.[6][7][18] The mcr-1 gene encodes a phosphoethanolamine transferase that also modifies lipid A, leading to reduced colistin binding.[2][6][18]

Troubleshooting Guide

This section provides guidance on addressing specific issues that may arise during colistin susceptibility testing.

Problem Possible Cause(s) Recommended Solution(s)
Inconsistent or unreliable results with colistin disk diffusion. Inherently poor diffusion of the large colistin molecule in agar.[1][2]Discontinue the use of the disk diffusion method for colistin susceptibility testing. Switch to the recommended reference method, Broth Microdilution (BMD), or a reliable alternative such as Colistin Broth Disk Elution (CBDE) or Agar Dilution (AD).[3][4][5][6]
Difficulty in interpreting inhibition zones in a disk diffusion assay. The zones of inhibition for colistin are often small and indistinct, making accurate measurement challenging.[2]As per the above, the disk diffusion method is not recommended. If you must use a diffusion-based method for screening, any zone of inhibition should be interpreted with extreme caution and confirmed with a reliable MIC determination method like BMD or CBDE.[5][19]
Suspected false susceptibility result from a screening method. High "very major error" rates associated with non-reference methods, especially disk diffusion.[3][4][5][6]Always confirm any susceptible result obtained from a non-reference method with the gold standard Broth Microdilution (BMD) method.[12][13][14]
Discrepancies between results from different testing methods. Different methods have varying levels of accuracy and reproducibility for colistin.[15][19][20][21][22]The Broth Microdilution (BMD) result should be considered the definitive result as it is the reference method.[12][13][14]

Data Presentation: Comparison of Colistin Susceptibility Testing Methods

The following table summarizes the performance of different colistin susceptibility testing methods compared to the reference Broth Microdilution (BMD) method.

MethodCategorical Agreement (CA) with BMDVery Major Error (VME) RateMajor Error (ME) RateKey Limitations
Disk Diffusion Low to ModerateHigh (can be >80%)[3]LowUnreliable due to poor drug diffusion, not recommended.[3][4][5][6]
Etest (Gradient Diffusion) VariableHighLowNot recommended due to high error rates.[22]
VITEK 2 ~88-93%[15]Can be high (~28-36%)[15]~2.4%[15]Automated system, but can have high error rates for colistin.
Colistin Agar Test (CAT) ~85%[21]~11%[21]~17%[21]A reliable screening method.
Colistin Broth Disk Elution (CBDE) High (~90-100%)[11][15][19][21]Low to NoneLow to NoneSimple, cost-effective, and reliable alternative to BMD.

Experimental Protocols

Broth Microdilution (BMD) - Reference Method

This protocol is based on the recommendations from the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Colistin sulfate (B86663) powder

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

  • Quality control strains (e.g., E. coli ATCC 25922 and a colistin-resistant strain)

Procedure:

  • Prepare Colistin Stock Solution: Prepare a stock solution of colistin sulfate in sterile distilled water.

  • Prepare Serial Dilutions: Perform two-fold serial dilutions of the colistin stock solution in CAMHB in the microtiter plate to achieve the desired final concentration range (e.g., 0.06 to 64 µg/mL).

  • Prepare Bacterial Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate, including a growth control well (no colistin).

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of colistin that completely inhibits visible bacterial growth.

Colistin Broth Disk Elution (CBDE)

This is a simplified method for determining colistin MIC.[5][23][24]

Materials:

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) in 10 mL tubes

  • Colistin disks (10 µg)

  • Bacterial inoculum standardized to 0.5 McFarland

  • Quality control strains

Procedure:

  • Prepare Tubes: Label four 10 mL CAMHB tubes for each isolate: "Growth Control," "1 µg/mL," "2 µg/mL," and "4 µg/mL."

  • Add Colistin Disks:

    • Add zero disks to the "Growth Control" tube.

    • Add one 10 µg colistin disk to the "1 µg/mL" tube.

    • Add two 10 µg colistin disks to the "2 µg/mL" tube.

    • Add four 10 µg colistin disks to the "4 µg/mL" tube.

  • Elution: Allow the tubes to sit at room temperature for at least 30 minutes to allow the colistin to elute from the disks into the broth.

  • Inoculation: Add 50 µL of the standardized bacterial suspension (0.5 McFarland) to each of the four tubes.

  • Incubation: Incubate the tubes at 35°C ± 2°C for 16-20 hours.

  • Reading Results: The MIC is the lowest concentration that inhibits visible growth.

Agar Dilution (AD)

Materials:

  • Mueller-Hinton Agar (MHA)

  • Colistin sulfate powder

  • Sterile petri dishes

  • Bacterial inoculum standardized to 0.5 McFarland

  • Quality control strains

Procedure:

  • Prepare Colistin-Agar Plates: Prepare molten MHA and cool to 45-50°C. Add appropriate volumes of a colistin stock solution to different flasks of molten agar to create a series of plates with doubling dilutions of colistin. Pour the agar into petri dishes and allow to solidify.

  • Prepare Bacterial Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Inoculation: Spot-inoculate the surface of each colistin-containing plate and a growth control plate (no colistin) with the bacterial suspension.

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-24 hours.

  • Reading Results: The MIC is the lowest concentration of colistin that completely inhibits bacterial growth.

Visualizations

Signaling Pathway for Chromosomal Colistin Resistance

Colistin_Resistance_Pathway cluster_membrane Bacterial Cell cluster_regulation Regulatory Cascade cluster_modification LPS Modification Outer Membrane Outer Membrane Inner Membrane Inner Membrane mgrB mgrB PhoPQ PhoP/PhoQ mgrB->PhoPQ inhibition PmrD pmrD PhoPQ->PmrD activates arn_operon arnBCADTEF operon PhoPQ->arn_operon activates PmrAB PmrA/PmrB PmrD->PmrAB activates PmrAB->arn_operon activates pmrC pmrC PmrAB->pmrC activates L_Ara4N L-aminoarabinose arn_operon->L_Ara4N synthesizes PEtN Phosphoethanolamine pmrC->PEtN synthesizes LipidA Lipid A L_Ara4N->LipidA modifies PEtN->LipidA modifies LPS_mod Modified LPS LipidA->LPS_mod Resistance Colistin Resistance LPS_mod->Resistance Colistin_outside Colistin Colistin_outside->LPS_mod reduced binding

Caption: Chromosomal colistin resistance pathway in Gram-negative bacteria.

Workflow for Reliable Colistin Susceptibility Testing

Colistin_Testing_Workflow start Clinical Isolate Requiring Colistin Susceptibility Testing disk_diffusion Disk Diffusion Test start->disk_diffusion Traditional (Unreliable) Path bmd Broth Microdilution (BMD) (Reference Method) start->bmd Recommended Path cbde Colistin Broth Disk Elution (CBDE) (Alternative) start->cbde Alternative Path ad Agar Dilution (AD) (Alternative) start->ad Alternative Path unreliable Unreliable Result (NOT RECOMMENDED) disk_diffusion->unreliable mic_result Determine Minimum Inhibitory Concentration (MIC) bmd->mic_result cbde->mic_result ad->mic_result interpretation Interpret MIC using CLSI/EUCAST Breakpoints mic_result->interpretation report Report as Susceptible, Intermediate, or Resistant interpretation->report

Caption: Recommended workflow for accurate colistin susceptibility testing.

Logical Relationship of mcr-1 Mediated Resistance

mcr1_resistance plasmid Plasmid mcr1_gene mcr-1 gene plasmid->mcr1_gene carries pe_transferase Phosphoethanolamine Transferase mcr1_gene->pe_transferase encodes lipid_a Lipid A of LPS pe_transferase->lipid_a modifies modified_lipid_a Modified Lipid A lipid_a->modified_lipid_a resistance Colistin Resistance modified_lipid_a->resistance colistin Colistin colistin->modified_lipid_a reduced binding

Caption: Mechanism of plasmid-mediated colistin resistance via the mcr-1 gene.

References

Optimization

Technical Support Center: Optimizing Intravenous Colistin Loading Dose Strategies

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing intravenous colistin (B93849) load...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing intravenous colistin (B93849) loading dose strategies.

Frequently Asked Questions (FAQs)

Q1: Why is a loading dose of intravenous colistin necessary?

A loading dose of colistin methanesulfonate (B1217627) (CMS), the inactive prodrug, is crucial to rapidly achieve therapeutic plasma concentrations of the active colistin.[1][2] Due to the slow conversion of CMS to colistin and the long half-life of colistin, it can take two to three days to reach adequate concentrations without a loading dose.[2] This delay can be critical in treating severely ill patients.[1] Studies have shown that a loading dose can significantly shorten the time to reach target concentrations.[3]

Q2: What are the target plasma concentrations for colistin?

The generally accepted target for the average steady-state plasma colistin concentration (Css,avg) is approximately 2 mg/L for isolates with a minimum inhibitory concentration (MIC) of ≤1 mg/L.[1][4][5] However, colistin has a narrow therapeutic window, and concentrations above this level, particularly exceeding 4 mg/L, are associated with an increased risk of nephrotoxicity.[1][5] Dosing algorithms aim to achieve a Css,avg of ≥2 mg/L in over 80% of patients while keeping the Css,avg below 4 mg/L in most patients.[5]

Q3: What are the general recommendations for colistin loading and maintenance doses?

Dosing recommendations vary based on renal function and other patient factors. A systematic review suggested that a loading dose of 9 million international units (MIU) of colistin followed by a maintenance dose of 4.5 MIU every 12 hours is a commonly proposed strategy to balance efficacy and safety.[6][7][8] However, dose adjustments are critical for patients with renal impairment.[9][10]

Table 1: Example Intravenous Colistin Dosing Guidelines

Patient PopulationLoading Dose (Colistin Base Activity)Maintenance DoseReference
Normal Renal Function (CrCl >90 mL/min)300 mg180 mg every 12h[11]
Abnormal Renal Function (CrCl ≤40 mL/min)300 mgStarted 24 hours after loading dose, adjusted to CrCl[11]
Critically Ill Patients9 MIU4.5 MIU every 12h[6][7]
Patients on Continuous Renal Replacement Therapy (CRRT)9 MIU or 12 MIU6.75 - 7.5 MIU every 12h[12][13]

Note: Dosing should always be guided by therapeutic drug monitoring and individual patient characteristics. Conversions: ~30 mg of colistin base activity (CBA) is approximately 1 million IU of CMS.[4]

Troubleshooting Guides

Issue 1: Subtherapeutic Colistin Concentrations Despite a Loading Dose

Possible Causes:

  • High Creatinine (B1669602) Clearance (CrCl): Patients with augmented renal clearance (CrCl ≥ 80 mL/min) may clear the prodrug CMS more rapidly, leading to lower-than-expected colistin concentrations.[4][5] For these patients, achieving the target attainment rate can be challenging even with maximum recommended doses.[4][14]

  • Inadequate Loading Dose: The loading dose may have been insufficient for the patient's volume of distribution or renal function.[10]

  • Drug Adsorption: Colistin is known to bind to laboratory materials, which can lead to falsely low measurements if samples are not handled correctly.[9]

Solutions:

  • Therapeutic Drug Monitoring (TDM): TDM is highly recommended to guide dosing due to the high interpatient variability in colistin pharmacokinetics.[1][9]

  • Dose Adjustment: For patients with high CrCl, an increased maintenance dose or more frequent administration may be necessary, though this must be balanced with the risk of toxicity.[4] Combination therapy should be strongly considered in this population.[4]

  • Review Sampling and Handling Procedures: Ensure that blood samples for colistin measurement are collected and processed according to protocols that minimize drug loss due to adsorption.

Issue 2: Development of Nephrotoxicity

Possible Causes:

  • High Colistin Concentrations: Plasma concentrations exceeding the therapeutic window are a primary driver of nephrotoxicity.[1][5]

  • Prolonged Therapy: The risk of renal damage increases with the duration of colistin treatment.[15]

  • Concomitant Nephrotoxic Agents: The use of other drugs that can harm the kidneys will increase the risk.

  • Pre-existing Renal Impairment: Patients with baseline kidney disease are more susceptible to colistin-induced nephrotoxicity.

Solutions:

  • Therapeutic Drug Monitoring (TDM): Regularly monitor colistin plasma concentrations to ensure they remain within the therapeutic range.

  • Monitor Renal Function: Closely monitor serum creatinine and urine output. Adjust maintenance doses based on changes in renal function.[9][10]

Experimental Protocols

Protocol 1: Population Pharmacokinetic (PK) Study

This protocol outlines a general methodology for conducting a population PK study to inform dosing algorithms, based on descriptions from cited research.[5][20]

Objective: To characterize the pharmacokinetics of CMS and colistin in a specific patient population (e.g., critically ill patients) and develop dosing guidelines.

Methodology:

  • Patient Enrollment: Recruit a cohort of patients receiving intravenous colistin.[5] Record demographics, clinical characteristics, renal function (creatinine clearance), and details of any renal replacement therapy.[5]

  • Dosing and Sample Collection: Administer a standardized loading dose followed by maintenance doses. Collect multiple blood samples at predetermined time points across a dosing interval after the first dose and at steady-state (e.g., on day 3-5).[4][21]

  • Drug Quantification: Analyze plasma samples to determine the concentrations of both CMS and colistin using a validated method like high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS).[3]

  • Population PK Modeling: Use nonlinear mixed-effects modeling software (e.g., NONMEM) to analyze the concentration-time data.[3] Develop a structural model (e.g., a two-compartment model for CMS and a one-compartment model for colistin) and identify significant covariates (e.g., creatinine clearance) that influence drug clearance and volume of distribution.[3]

  • Simulations and Dose Algorithm Development: Use the final PK model to run Monte Carlo simulations to predict the probability of achieving target Css,avg with various dosing regimens. Develop dosing algorithms based on these simulations to optimize target attainment while minimizing the risk of toxicity.[5]

Protocol 2: In Vitro Pharmacokinetic/Pharmacodynamic (PK/PD) Model

This protocol describes an in vitro model to study the bactericidal effect of colistin, as detailed in related studies.[22]

Objective: To determine the PK/PD index that best correlates with colistin's antibacterial activity and to evaluate the efficacy of different dosing regimens.

Methodology:

  • Bacterial Strains: Use clinical isolates of multidrug-resistant Gram-negative bacteria (e.g., Acinetobacter baumannii, Pseudomonas aeruginosa). Determine the MIC of colistin for each strain.

  • In Vitro Model Setup: Utilize a model that can simulate human pharmacokinetics, such as a hollow-fiber infection model or a one-compartment in vitro model.[22] Inoculate the central compartment with a standard bacterial suspension.

  • Simulated Dosing: Administer colistin into the model to simulate human plasma concentration-time profiles achieved with different loading and maintenance dose regimens.[22] This can include monotherapy or combination therapy with other antibiotics.

  • Bacterial Quantification: Collect samples from the model at various time points and determine the viable bacterial count (in CFU/mL) through plating.

  • Data Analysis: Plot the time-kill curves for each simulated regimen. Use mathematical modeling to describe the relationship between drug exposure (e.g., AUC/MIC ratio) and the change in bacterial density to identify the PK/PD index that best predicts efficacy.[1]

Visualizations

Colistin_Dosing_Workflow cluster_0 Patient Assessment cluster_1 Dosing Strategy cluster_2 Monitoring & Adjustment Start Initiate Colistin Therapy Assess Assess Renal Function (Creatinine Clearance) Start->Assess LD Administer Weight-Based Loading Dose Assess->LD MD Calculate Maintenance Dose (Based on CrCl) Assess->MD Infection Identify Pathogen & MIC Infection->MD LD->MD TDM Therapeutic Drug Monitoring (Target Css,avg ~2 mg/L) MD->TDM Adjust Adjust Maintenance Dose TDM->Adjust Monitor Monitor Renal Function & Clinical Response Monitor->Adjust Adjust->MD Iterate

Caption: Workflow for optimizing intravenous colistin loading and maintenance dosing.

Colistin_PK_Pathway cluster_renal Renal Clearance cluster_nonrenal Non-Renal Clearance CMS_Admin IV Administration of Colistimethate Sodium (CMS) (Inactive Prodrug) CMS_Plasma CMS in Plasma CMS_Admin->CMS_Plasma Conversion Slow Hydrolysis (Conversion) CMS_Plasma->Conversion CMS_Clearance CMS primarily cleared by the kidneys CMS_Plasma->CMS_Clearance Major Pathway Colistin_Plasma Active Colistin in Plasma Conversion->Colistin_Plasma Colistin_Clearance Colistin predominantly cleared by non-renal pathways Colistin_Plasma->Colistin_Clearance Major Pathway Elimination Elimination CMS_Clearance->Elimination Colistin_Clearance->Elimination

Caption: Pharmacokinetic pathway of intravenous colistin methanesulfonate (CMS).

Colistin_Nephrotoxicity_Pathway Colistin Colistin in Glomerular Filtrate Uptake Uptake into Renal Proximal Tubule Cells (e.g., via megalin) Colistin->Uptake Accumulation Intracellular Accumulation Uptake->Accumulation Mitochondria Mitochondrial Dysfunction Accumulation->Mitochondria ROS Increased Reactive Oxygen Species (ROS) (Oxidative Stress) Mitochondria->ROS Apoptosis Apoptosis & Necrosis ROS->Apoptosis Damage Acute Tubular Damage & Acute Kidney Injury (AKI) Apoptosis->Damage

Caption: Simplified signaling pathway of colistin-induced nephrotoxicity.

References

Troubleshooting

Technical Support Center: Minimizing Variability in Colistin MIC Testing

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in colistin (B93849) Minimum Inhibitory Concentrat...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in colistin (B93849) Minimum Inhibitory Concentration (MIC) testing.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: Why are my colistin MIC results inconsistent and highly variable?

Variability in colistin MIC testing is a well-documented issue stemming from the unique physicochemical properties of the colistin molecule.[1][2] Colistin is a polycationic peptide, which means it carries a positive charge.[3][4] This characteristic leads to several challenges:

  • Adsorption to Plastics: Colistin readily binds to negatively charged surfaces, particularly polystyrene, which is commonly used for 96-well microtiter plates.[1][3][5] This binding reduces the effective concentration of the antibiotic in the test well, leading to falsely elevated MIC values.[1][3]

  • Poor Agar (B569324) Diffusion: As a large molecule, colistin diffuses poorly through agar, making methods like disk diffusion and gradient tests unreliable and prone to high error rates.[2][4][6]

  • Media Composition: The concentration of divalent cations (Ca²⁺ and Mg²⁺) in the testing medium can significantly influence colistin's activity.[7][8]

  • Form of Colistin Used: The use of the inactive prodrug, colistin methanesulfonate (B1217627) (CMS), instead of the active form, colistin sulfate (B86663), will yield inaccurate results.[2][4]

Q2: Which type of plastic labware is best for colistin experiments to minimize binding?

The choice of labware is critical for accurate colistin MIC testing. Polystyrene is the most problematic material due to its high binding affinity for colistin.[3][5]

  • Most Problematic: Standard polystyrene plates can adsorb a significant amount of colistin. Studies have shown that after 24 hours, as little as 2% of the initial colistin concentration may remain in solution in plates from some manufacturers.[3][9]

  • Better Alternative: Polypropylene (B1209903) shows less binding than polystyrene.[3][5]

  • Recommended: Low-protein-binding polypropylene is the best choice to minimize drug loss and should be used for preparing and storing colistin solutions.[3][5]

The joint CLSI/EUCAST working group, however, still recommends using untreated, plain polystyrene trays for the reference broth microdilution (BMD) method to maintain standardization, acknowledging that binding remains a significant variable.[1][10]

Q3: I'm observing falsely high MIC values. What is the likely cause?

Falsely elevated MICs are most often caused by the loss of active colistin from the testing medium due to adsorption.

  • Primary Cause: The binding of colistin to the surface of polystyrene microtiter plates is a major technical issue that reduces the available drug concentration, potentially misclassifying a susceptible isolate as resistant.[1][4]

  • Troubleshooting Steps:

    • Verify Labware: Confirm you are using the recommended labware (untreated polystyrene for the reference BMD method). Be aware that different brands of polystyrene plates can lead to different MIC values due to varying levels of colistin binding.[9][11]

    • Use Recommended Method: Ensure you are using the reference broth microdilution (BMD) method, as other methods like gradient diffusion (E-test) are known to underestimate MICs and produce falsely susceptible results.[12][13]

    • Check Colistin Form: Confirm you are using colistin sulfate, not colistin methanesulfonate (CMS).[4] CMS is an inactive prodrug that hydrolyzes in vitro to the active form, leading to artificially higher MICs.[4][14]

Q4: Can I use additives like Polysorbate 80 (Tween 80) to prevent colistin from binding to plastic?

While surfactants like Polysorbate 80 can reduce the binding of drugs to plastics, their use in colistin susceptibility testing is not recommended by CLSI or EUCAST.[4][10] Polysorbate 80 has been shown to have a synergistic effect with colistin and may possess its own mild antibacterial activity, which can complicate the interpretation of MIC results.[4]

Q5: Which colistin salt should I use for susceptibility testing: sulfate or methanesulfonate (CMS)?

You must use colistin sulfate for all in vitro susceptibility testing.[1][4] Colistin methanesulfonate (CMS) is an inactive prodrug that is administered to patients and converted to the active colistin in the body.[2] In laboratory testing, the conversion of CMS to active colistin is variable and incomplete, resulting in MICs that are three to eight times higher than those obtained with colistin sulfate.[4][14][15]

Q6: Why are disk diffusion and gradient diffusion (E-test) methods not recommended for colistin?

Both EUCAST and CLSI have issued warnings against the use of disk diffusion and gradient diffusion methods for determining colistin susceptibility.[10][13]

  • Disk Diffusion: This method is unreliable because colistin is a large molecule that diffuses poorly in agar.[2][4] This results in unacceptably high error rates and an inability to distinguish between susceptible and resistant isolates.[4][6]

  • Gradient Diffusion (e.g., E-test): These tests are known to underestimate colistin MICs, leading to a significant number of falsely susceptible results (very major errors).[12][16]

The only internationally recognized reference method is broth microdilution (BMD).[1][6]

Data on Factors Affecting Colistin MIC

Quantitative data from various studies highlights the critical impact of methodology and materials on colistin MIC results.

Table 1: Effect of Labware Material on Available Colistin Concentration

Labware MaterialInitial Colistin Conc. (mg/L)Concentration after 24h Incubation (%)Reference
Greiner Bio-One Polystyrene82%[9]
Nunc Polystyrene870%[9]
Low-Protein-Binding Polypropylene859-90%[5]
Standard Polypropylene8~50-80% (variable)[5]
Soda-Lime Glass8~40-70% (variable)[5]

Table 2: Comparison of Different Colistin Susceptibility Testing Methods (Compared to a reference method of Broth Microdilution with Polysorbate 80 (BMD-T) to maximize available colistin)

MethodEssential AgreementCategorical AgreementVery Major Errors (False Susceptibility)Reference
Broth Macrodilution (TDS)83%>90%0%[12]
Agar DilutionNot specified>90%0%[12]
Sensititre (GNXF)Not specified>90%0%[12]
Broth Microdilution (BMD, no additive)34%88%10%[12]
Etest (Gradient Diffusion)Not specifiedNot specified47-53%[12]

Experimental Protocols

Reference Broth Microdilution (BMD) Protocol for Colistin MIC Testing

This protocol is based on the joint recommendations from the CLSI-EUCAST Polymyxin Breakpoints Working Group.[1][10]

1. Materials:

  • Colistin Standard: Use colistin sulfate powder. Do not use colistin methanesulfonate (CMS).[1]

  • Medium: Cation-Adjusted Mueller-Hinton Broth (CAMHB).[1][17] Prepare according to the manufacturer's instructions to ensure correct concentrations of Ca²⁺ (20-25 mg/L) and Mg²⁺ (10-12.5 mg/L).[18]

  • Labware: Untreated, plain 96-well polystyrene microtiter plates.[1]

  • Bacterial Strains: Test isolates and Quality Control (QC) strains (e.g., E. coli ATCC® 25922™ and P. aeruginosa ATCC® 27853™).[4] EUCAST also recommends a resistant QC strain like E. coli NCTC 13846 (mcr-1 positive).[4]

2. Inoculum Preparation:

  • From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 isolated colonies.

  • Suspend the colonies in sterile saline or broth.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[2][19]

3. Preparation of Colistin Dilutions:

  • Prepare a stock solution of colistin sulfate in sterile water.

  • Perform serial two-fold dilutions of the colistin stock solution directly in the microtiter plates using CAMHB.[2]

  • The typical final concentration range to test is 0.06 to 64 mg/L.[2] The final volume in each well before adding the inoculum is typically 50 µL or 100 µL depending on the system.

4. Inoculation and Incubation:

  • Inoculate each well (including a growth control well without antibiotic) with the prepared bacterial suspension.

  • Include a sterility control well containing only uninoculated broth.

  • Incubate the plates in ambient air at 35°C ± 2°C for 16-20 hours.[17][19]

5. Reading and Interpreting Results:

  • After incubation, examine the plates for visible bacterial growth (turbidity).

  • The MIC is the lowest concentration of colistin that completely inhibits visible growth.[3][19]

  • Compare the MIC value to the current CLSI or EUCAST clinical breakpoints to determine if the isolate is susceptible or resistant.[6][16]

  • The results are considered valid only if the MICs for the QC strains fall within their acceptable ranges.[2]

Visualizations

G start Start: Prepare Materials (Colistin Sulfate, CAMHB, Polystyrene Plates) inoc_prep Inoculum Preparation (0.5 McFarland Standard) start->inoc_prep abx_dilute Prepare Serial Dilutions of Colistin in Microtiter Plate start->abx_dilute inoc_dilute Dilute Inoculum in CAMHB (Target: 5x10^5 CFU/mL) inoc_prep->inoc_dilute inoculate Inoculate Plates (incl. Growth & Sterility Controls) inoc_dilute->inoculate abx_dilute->inoculate incubate Incubate (35°C for 16-20 hours) inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic interpret Interpret Results (Compare to Breakpoints & QC Ranges) read_mic->interpret

Caption: Workflow for the reference broth microdilution (BMD) method.

G issue Inconsistent or Unexpected Colistin MIC Results high_mic Observation: Falsely High MICs issue->high_mic low_mic Observation: Falsely Low MICs issue->low_mic cause_binding Potential Cause: Colistin binding to labware high_mic->cause_binding cause_cms Potential Cause: Using Colistin Methanesulfonate (CMS) high_mic->cause_cms cause_media Potential Cause: Incorrect Cation Concentration in Mueller-Hinton Broth high_mic->cause_media cause_method Potential Cause: Using non-reference method (e.g., gradient or disk diffusion) low_mic->cause_method sol_plastic Solution: Use low-protein-binding polypropylene for stocks. Be aware of variability between polystyrene plate brands. cause_binding->sol_plastic sol_sulfate Solution: Ensure colistin SULFATE is used for testing. cause_cms->sol_sulfate sol_bmd Solution: Switch to the reference Broth Microdilution (BMD) method. cause_method->sol_bmd sol_camhb Solution: Use properly prepared Cation-Adjusted Mueller-Hinton Broth (CAMHB). cause_media->sol_camhb

Caption: Troubleshooting decision tree for variable colistin MIC results.

G center Colistin MIC Variability plastic Plasticware Adsorption (Polystyrene vs. Polypropylene) center->plastic media Media Composition (Cation Adjustment) center->media method Testing Method (BMD vs. Agar/Gradient) center->method salt Colistin Form (Sulfate vs. CMS) center->salt detail_plastic Reduces effective drug concentration plastic->detail_plastic detail_media Affects colistin's bactericidal activity media->detail_media detail_method Poor agar diffusion causes errors method->detail_method detail_salt CMS is an inactive prodrug salt->detail_salt

Caption: Key factors influencing variability in colistin MIC testing.

References

Reference Data & Comparative Studies

Validation

Revolutionizing Colistin Monitoring: A Novel Electrochemical Immunosensor Versus the Gold Standard LC-MS/MS

A new electrochemical immunosensor is poised to change the landscape of colistin (B93849) detection in biological fluids, offering a rapid and sensitive alternative to the current gold standard, Liquid Chromatography wit...

Author: BenchChem Technical Support Team. Date: December 2025

A new electrochemical immunosensor is poised to change the landscape of colistin (B93849) detection in biological fluids, offering a rapid and sensitive alternative to the current gold standard, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). This guide provides a detailed comparison of this novel assay with conventional LC-MS/MS methods, offering researchers, scientists, and drug development professionals a comprehensive overview of their respective performance, protocols, and potential applications.

Colistin is a last-resort antibiotic for treating infections caused by multidrug-resistant Gram-negative bacteria.[1] Its use is complicated by a narrow therapeutic window and the potential for significant toxicity, making therapeutic drug monitoring essential to ensure efficacy while minimizing adverse effects.[2] While LC-MS/MS is highly accurate for quantifying colistin levels, it requires sophisticated instrumentation and lengthy sample preparation.[2][3] The development of a novel electrochemical immunosensor presents a promising solution for rapid and point-of-care colistin monitoring.[4]

Performance Comparison: Electrochemical Immunosensor vs. LC-MS/MS

The following tables summarize the key performance characteristics of the novel electrochemical immunosensor and a representative, validated LC-MS/MS assay for colistin detection in biological matrices.

Table 1: Performance Characteristics of the Novel Electrochemical Immunosensor

Performance MetricReported ValueBiological Matrix
Limit of Detection (LOD)0.89 µg/kgChicken Liver
Sensitivity12.65 µA cm² ng⁻¹N/A
SpecificityHigh (due to monoclonal antibodies)Chicken Liver
Assay Time< 1 hour (estimated)N/A

Data synthesized from a study on a novel electrochemical immunosensor for colistin detection.[4]

Table 2: Performance Characteristics of a Validated LC-MS/MS Assay

Performance MetricReported ValueBiological Matrix
Lower Limit of Quantification (LLOQ)0.5 µg/mLHuman Plasma
Linearity Range0.5–20 µg/mLHuman Plasma
Intra-day Accuracy87.61%–106.34%Human Plasma
Inter-day Accuracy93.81%–102.10%Human Plasma
Intra-day Precision0.80%–7.59%Human Plasma
Inter-day Precision0.15%–1.61%Human Plasma
Extraction Recovery91.93%–100.93%Human Plasma
Assay Time~10 hours for 96 samplesHuman Plasma

Data synthesized from a study on a validated LC-MS/MS method for colistin quantification in human plasma.[2][5]

Experimental Protocols

Novel Electrochemical Immunosensor Assay

The electrochemical immunosensor assay is based on the specific binding of monoclonal antibodies to colistin.[4] The sensor is constructed using carbon nanofiber (CNF) and gold nanoparticle (AuNP) modified electrodes to enhance the electrochemical signal.

Key Steps:

  • Electrode Modification: A glassy carbon electrode is modified with a composite of CNFs and AuNPs.

  • Antibody Immobilization: Anti-colistin monoclonal antibodies are immobilized onto the modified electrode surface.

  • Sample Incubation: The electrode is incubated with the biological sample (e.g., homogenized tissue).

  • Electrochemical Detection: The change in the electrochemical signal, resulting from the antigen-antibody binding, is measured using techniques like cyclic voltammetry or differential pulse voltammetry. The magnitude of this change is proportional to the colistin concentration.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Assay

LC-MS/MS is the reference method for the quantitative analysis of colistin in biological fluids.[6][7] The method involves chromatographic separation of colistin from other matrix components followed by mass spectrometric detection.

Key Steps:

  • Sample Preparation: Plasma samples are subjected to protein precipitation using an organic solvent like acetonitrile (B52724).[2]

  • Internal Standard Spiking: A known concentration of an internal standard (e.g., polymyxin (B74138) B) is added to the sample for accurate quantification.[7]

  • Chromatographic Separation: The prepared sample is injected into a high-performance liquid chromatography (HPLC) system equipped with a C18 column. A mobile phase gradient of acetonitrile and water with formic acid is used to separate colistin A and B, the two major components of colistin.[3]

  • Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. Colistin and the internal standard are detected and quantified using multiple reaction monitoring (MRM) in positive ion mode.[6]

Visualizing the Methodologies and Mechanism

To better understand the experimental workflows and the underlying biological principle, the following diagrams are provided.

experimental_workflow_immunosensor cluster_prep Sample Preparation cluster_assay Immunosensor Assay cluster_result Result sample Biological Sample (e.g., Liver Homogenate) incubation Incubation sample->incubation Introduction of Sample electrode Antibody-Modified Electrode electrode->incubation detection Electrochemical Detection incubation->detection Binding Event concentration Colistin Concentration detection->concentration Signal Transduction

Novel Electrochemical Immunosensor Workflow

experimental_workflow_lcms cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_result Result plasma Plasma Sample precipitation Protein Precipitation plasma->precipitation is Internal Standard is->precipitation hplc HPLC Separation precipitation->hplc Injection ms Tandem MS Detection hplc->ms Elution quantification Colistin Quantification ms->quantification Data Acquisition

LC-MS/MS Experimental Workflow

colistin_mechanism cluster_membrane Gram-Negative Bacterial Outer Membrane cluster_colistin Colistin Action lps Lipopolysaccharide (LPS) (Negatively Charged) binding Electrostatic Binding lps->binding divalent_cations Divalent Cations (Mg2+, Ca2+) divalent_cations->lps Stabilizes colistin Colistin (Positively Charged) colistin->binding disruption Membrane Disruption binding->disruption Displaces Cations lysis Cell Lysis disruption->lysis Increased Permeability

Mechanism of Action of Colistin

Concluding Remarks

The novel electrochemical immunosensor represents a significant advancement in the field of colistin monitoring. Its potential for rapid, on-site analysis could revolutionize therapeutic drug management, particularly in resource-limited settings. While LC-MS/MS remains the undisputed gold standard for its precision and accuracy in a central laboratory setting, the immunosensor's ease of use and speed make it a compelling alternative for rapid screening and point-of-care applications. Further validation of the immunosensor across various biological matrices and against established LC-MS/MS methods will be crucial in defining its role in clinical practice. The continued development of such innovative assays is vital for optimizing the use of last-resort antibiotics like colistin and combating the growing threat of antimicrobial resistance.

References

Comparative

Comparative Efficacy of Intravenous Colistin vs. Polymyxin B Against Klebsiella pneumoniae

A Guide for Researchers and Drug Development Professionals The rise of multidrug-resistant Gram-negative bacteria, particularly carbapenem-resistant Klebsiella pneumoniae (CRKP), has led to the renewed use of polymyxins...

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

The rise of multidrug-resistant Gram-negative bacteria, particularly carbapenem-resistant Klebsiella pneumoniae (CRKP), has led to the renewed use of polymyxins as a last-line therapeutic option.[1] This guide provides a detailed comparison of the intravenous formulations of the two primary polymyxins, colistin (B93849) (polymyxin E) and polymyxin (B74138) B, in their activity against K. pneumoniae. While structurally similar, differing by only a single amino acid, their pharmacological and clinical profiles have significant distinctions.[1][2][3]

Key Differences in Formulation and Pharmacokinetics

A crucial distinction lies in their administration. Colistin is administered intravenously as an inactive prodrug, colistimethate sodium (CMS), which is converted to its active form, colistin, in vivo.[1] In contrast, polymyxin B is administered directly in its active form.[1] This fundamental difference significantly impacts their pharmacokinetic profiles, influencing efficacy and toxicity. The conversion of CMS to active colistin is slow and inefficient, leading to lower than expected plasma concentrations of the active drug.

In Vitro Efficacy

In vitro studies consistently demonstrate that polymyxin B has greater potency against K. pneumoniae compared to colistin, as evidenced by lower minimum inhibitory concentrations (MICs).

Table 1: In Vitro Susceptibility of K. pneumoniae to Polymyxin B and Colistin

Study (Year)No. of K. pneumoniae IsolatesPolymyxin B MIC₅₀ (mg/L)Colistin MIC₅₀ (mg/L)Polymyxin B MIC₉₀ (mg/L)Colistin MIC₉₀ (mg/L)Key Findings
Gales et al. (2011)[1]1,0210.5114Polymyxin B was 2- to 4-fold more potent.
Elias et al. (2019)[2][3]27----MICs for polymyxin B were significantly lower (p < 0.02).
Pragasam et al. (2017)[1]8 (colistin-resistant)4>2048>1024>2048MICs varied widely among resistant isolates.

MIC₅₀/MIC₉₀: The concentration of antibiotic required to inhibit the growth of 50% and 90% of isolates, respectively.

Clinical Efficacy

Clinical studies comparing the two agents in treating K. pneumoniae infections have yielded mixed results, though a trend towards better outcomes with polymyxin B is emerging.

Table 2: Clinical Outcomes of Intravenous Polymyxin B vs. Colistin in K. pneumoniae Infections

StudyPatient PopulationPolymyxin B OutcomeColistin Outcomep-value
Retrospective Study[1]Bacteremia due to CRKP96.3% microbiological eradication87.2% microbiological eradication-
16.7% 30-day mortality34.0% 30-day mortality-
Retrospective Cohort Study[4][5]Ventilator-associated pneumonia due to pandrug-resistant K. pneumoniae83% microbial eradication68.1% microbial eradication<0.05
15% 60-day all-cause mortality21.55% 60-day all-cause mortality-
Retrospective Cohort Study[6]CRKP bloodstream infections44.6% 30-day mortality38.8% 30-day mortality0.54
50.0% in-hospital mortality47.7% in-hospital mortality0.82

Nephrotoxicity

Nephrotoxicity is a significant concern with polymyxin therapy. Several studies suggest that colistin is associated with a higher incidence of kidney injury compared to polymyxin B.

Table 3: Comparative Nephrotoxicity of Polymyxin B and Colistin

StudyPolymyxin B Nephrotoxicity RateColistin Nephrotoxicity Ratep-valueKey Findings
Prospective Study[7]11.8%39.3%0.001Incidence of nephrotoxicity was significantly higher in the Colistin group.
Retrospective Cohort Study[8]34.7%52.6%0.013Nephrotoxicity was more common in patients receiving high-dose colistin.
Matched Analysis[9][10]21.1%55.3%0.004Prevalence of nephrotoxicity was higher with colistimethate.
Retrospective Cohort Study[6]57.4%47.8%0.83No significant difference in acute kidney injury rates.

Mechanism of Action

Both colistin and polymyxin B are cationic polypeptides that disrupt the integrity of the bacterial outer membrane.

G cluster_membrane Bacterial Outer Membrane LPS Lipopolysaccharide (LPS) (Lipid A - Negative Charge) Divalent_Cations Divalent Cations (Mg²⁺, Ca²⁺) LPS->Divalent_Cations 2. Cation Displacement Polymyxin Polymyxin (Cationic) Polymyxin->LPS 1. Electrostatic Interaction Membrane_Destabilization Membrane Destabilization & Increased Permeability Polymyxin->Membrane_Destabilization 3. Hydrophobic Insertion Leakage 4. Leakage of Contents Membrane_Destabilization->Leakage Cell_Death Cell Death Leakage->Cell_Death

Caption: Mechanism of action of polymyxins on the bacterial outer membrane.

Experimental Protocols

In Vitro Susceptibility Testing
  • Method: Broth microdilution is the standard method for determining the MIC of polymyxins.[2][3]

  • Procedure:

    • Prepare serial twofold dilutions of polymyxin B and colistin sulfate (B86663) in cation-adjusted Mueller-Hinton broth.

    • Inoculate each well of a microtiter plate with a standardized suspension of the K. pneumoniae isolate.

    • Incubate the plates at 35-37°C for 16-20 hours.

    • The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.

Time-Kill Assays
  • Purpose: To assess the bactericidal activity of the antibiotics over time.

  • Procedure:

    • A standardized inoculum of K. pneumoniae is added to flasks containing broth with various concentrations of the antibiotic (e.g., 1x, 2x, 4x MIC).

    • A control flask with no antibiotic is also included.

    • The flasks are incubated at 37°C with shaking.

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), aliquots are removed, serially diluted, and plated on agar.

    • After incubation, colony-forming units (CFU)/mL are determined. Bactericidal activity is typically defined as a ≥3-log₁₀ reduction in CFU/mL compared to the initial inoculum.[1]

Clinical Study Methodologies

The referenced clinical studies are primarily retrospective cohort studies. Key methodological aspects include:

  • Patient Selection: Patients with documented infections caused by K. pneumoniae (often carbapenem-resistant strains) who received intravenous colistin or polymyxin B.

  • Data Collection: Retrospective review of electronic medical records to extract data on patient demographics, comorbidities, infection characteristics, antibiotic dosing and duration, and clinical outcomes (e.g., mortality, microbiological clearance, length of stay).

  • Outcome Measures:

    • Primary outcomes: Often 30-day or in-hospital mortality.

    • Secondary outcomes: Clinical cure, microbiological eradication, and incidence of adverse events, particularly nephrotoxicity.

  • Statistical Analysis: Appropriate statistical methods are used to compare outcomes between the colistin and polymyxin B groups, often including multivariate analysis to control for confounding variables.

Logical Workflow for Drug Comparison

G Start Comparative Efficacy Question: Colistin vs. Polymyxin B for K. pneumoniae In_Vitro In Vitro Studies Start->In_Vitro Clinical Clinical Studies Start->Clinical Safety Safety Assessment Start->Safety MIC MIC Determination In_Vitro->MIC Time_Kill Time-Kill Assays In_Vitro->Time_Kill Retrospective Retrospective Cohort Studies Clinical->Retrospective Prospective Prospective Clinical Trials (if available) Clinical->Prospective Nephrotoxicity Nephrotoxicity Assessment Safety->Nephrotoxicity Conclusion Conclusion on Comparative Efficacy MIC->Conclusion Potency Time_Kill->Conclusion Bactericidal Activity Retrospective->Conclusion Clinical Outcomes Prospective->Conclusion Clinical Outcomes Nephrotoxicity->Conclusion Toxicity Profile

Caption: Logical workflow for comparing the efficacy of colistin and polymyxin B.

Conclusion

The available evidence suggests that polymyxin B may hold some advantages over colistin for the treatment of severe K. pneumoniae infections. Polymyxin B demonstrates superior in vitro potency and is associated with a more favorable pharmacokinetic profile.[1] Several clinical studies indicate better microbiological eradication and, in some cases, lower mortality with polymyxin B. Furthermore, a growing body of evidence points to a lower risk of nephrotoxicity with polymyxin B compared to colistin.[1] However, it is important to note that some clinical studies have not found significant differences in mortality rates.[6][11] Therefore, the choice between these two critical last-line agents should be guided by local susceptibility patterns, patient-specific factors, and institutional guidelines. Further prospective, randomized controlled trials are needed to definitively establish the comparative efficacy and safety of these two polymyxins.

References

Validation

Cross-Validation of Colistin Susceptibility Testing: Broth Microdilution vs. Agar Dilution

The re-emergence of colistin (B93849) as a last-resort antibiotic against multidrug-resistant Gram-negative bacteria has underscored the critical need for accurate and reliable susceptibility testing. However, the unique...

Author: BenchChem Technical Support Team. Date: December 2025

The re-emergence of colistin (B93849) as a last-resort antibiotic against multidrug-resistant Gram-negative bacteria has underscored the critical need for accurate and reliable susceptibility testing. However, the unique physicochemical properties of colistin present significant challenges for routine testing methods. This guide provides a comprehensive comparison of two commonly used methods for determining colistin susceptibility: broth microdilution (BMD) and agar (B569324) dilution (AD). This analysis is intended for researchers, scientists, and drug development professionals to facilitate informed decisions on the most appropriate testing strategy.

Performance Comparison: Broth Microdilution vs. Agar Dilution

Broth microdilution is widely recognized as the reference method for colistin susceptibility testing by both the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1] Agar dilution, while less commonly used, has been investigated as a potential alternative. The following table summarizes the performance of agar dilution in comparison to the reference BMD method, based on data from various studies.

Study (Organism)Essential Agreement (EA)Categorical Agreement (CA)Very Major Errors (VME)Major Errors (ME)
Simner et al. (Enterobacteriaceae)86.3%97.7%2.5% (1/40)2.9% (1/34)

Note: Essential Agreement (EA) refers to the percentage of isolates for which the minimum inhibitory concentration (MIC) value is within one two-fold dilution of the reference method. Categorical Agreement (CA) is the percentage of isolates that fall into the same susceptibility category (e.g., susceptible, intermediate, resistant) as the reference method. Very Major Errors (VME) are instances where a resistant isolate is falsely identified as susceptible. Major Errors (ME) occur when a susceptible isolate is incorrectly categorized as resistant.

Experimental Workflow for Cross-Validation

The cross-validation of colistin susceptibility testing methods involves a systematic process to compare the performance of a test method (e.g., Agar Dilution) against a reference method (Broth Microdilution). The workflow ensures that results are reproducible and comparable.

G cluster_prep Preparation cluster_testing Testing cluster_analysis Data Analysis isolate_prep Isolate Preparation (0.5 McFarland) bmd_inoc Inoculation of BMD Plates isolate_prep->bmd_inoc ad_inoc Inoculation of Agar Plates isolate_prep->ad_inoc bmd_prep BMD Plate Preparation (Serial Colistin Dilutions in Broth) bmd_prep->bmd_inoc ad_prep Agar Plate Preparation (Colistin Incorporated into Agar) ad_prep->ad_inoc incubation Incubation (35°C, 16-20h) bmd_inoc->incubation ad_inoc->incubation bmd_read Read BMD MICs incubation->bmd_read ad_read Read AD MICs incubation->ad_read comparison Compare MICs bmd_read->comparison ad_read->comparison agreement Calculate EA & CA comparison->agreement errors Determine VME & ME comparison->errors

Cross-validation workflow for colistin susceptibility testing.

Methodological Comparison: BMD vs. Agar Dilution

Understanding the fundamental differences between broth microdilution and agar dilution is crucial for selecting the appropriate method and for interpreting results accurately.

G cluster_bmd Broth Microdilution (BMD) cluster_ad Agar Dilution (AD) bmd_node Reference Method (CLSI/EUCAST Recommended) Liquid-based assay MIC determined in microtiter plates Prone to colistin binding to plastic ad_node Alternative Method Solid-phase assay MIC determined on agar plates Less susceptible to plastic binding issues Considered more reproducible by some studies bmd_node->ad_node Comparison

Key characteristics of BMD and Agar Dilution methods.

Experimental Protocols

Accurate and reproducible results in colistin susceptibility testing are highly dependent on strict adherence to standardized protocols. The following sections detail the methodologies for both broth microdilution and agar dilution.

Broth Microdilution (BMD) - Reference Method

This protocol is based on the joint recommendations from CLSI and EUCAST.[2]

  • Media Preparation: Use cation-adjusted Mueller-Hinton broth (CAMHB). Ensure the final concentrations of Ca²⁺ and Mg²⁺ are within the recommended ranges.

  • Colistin Stock Solution: Prepare a stock solution of colistin sulfate (B86663) in sterile distilled water. Aliquot and store at -70°C or below.[3]

  • Microtiter Plate Preparation: Use untreated, plain polystyrene microtiter plates.[2] Perform serial two-fold dilutions of the colistin stock solution in CAMHB directly in the plates to achieve the desired final concentration range (e.g., 0.06 to 64 mg/L).[3] The final volume in each well should be 100 µL.[3]

  • Inoculum Preparation: From a fresh (18-24 hour) culture, prepare a bacterial suspension in sterile saline or broth to match a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.[3]

  • Inoculation and Incubation: Inoculate each well with the standardized bacterial suspension. Include a growth control well (no colistin) and a sterility control well (no bacteria). Incubate the plates at 35 ± 1°C for 16-20 hours in ambient air.[3]

  • Result Interpretation: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of colistin that completely inhibits visible bacterial growth.

Agar Dilution (AD)

This protocol is based on methodologies described in comparative studies.

  • Media Preparation: Prepare Mueller-Hinton Agar (MHA) according to the manufacturer's instructions. Cool the molten agar to 45-50°C.

  • Colistin-Containing Agar Plates: Prepare a series of tubes, each containing a specific volume of molten MHA. Add the appropriate volume of colistin stock solution to each tube to achieve the desired final concentrations. Mix thoroughly and pour into sterile petri dishes. Allow the agar to solidify completely.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Inoculation: Spot-inoculate a standardized volume (e.g., 1-10 µL) of the bacterial suspension onto the surface of each colistin-containing agar plate and a growth control plate (no colistin).

  • Incubation: Incubate the plates at 35°C for 16-20 hours.

  • Result Interpretation: The MIC is the lowest concentration of colistin that completely inhibits visible bacterial growth.

References

Validation

Decoding Colistin Resistance: A Comparative Guide to the Role of pmrAB Mutations

For researchers, scientists, and drug development professionals, understanding the mechanisms of antibiotic resistance is paramount in the fight against multidrug-resistant organisms. This guide provides a comprehensive...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the mechanisms of antibiotic resistance is paramount in the fight against multidrug-resistant organisms. This guide provides a comprehensive comparison of the role of mutations in the pmrAB two-component system in conferring resistance to colistin (B93849), a last-resort antibiotic. We delve into the experimental data, outline detailed protocols for validation, and visualize the key pathways involved.

The primary mechanism by which pmrAB mutations lead to colistin resistance involves the modification of the lipid A component of lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria.[1][2] The PmrAB two-component system, consisting of the sensor kinase PmrB and the response regulator PmrA, controls the expression of genes responsible for adding a phosphoethanolamine (pEtN) or a 4-amino-4-deoxy-L-arabinose (L-Ara4N) moiety to lipid A.[2][3][4][5] This modification reduces the net negative charge of the bacterial outer membrane, thereby decreasing its affinity for the positively charged colistin molecule and hindering the antibiotic's disruptive action.[2][3]

Quantitative Analysis of pmrAB Mutations and Colistin Resistance

Mutations within the pmrA and pmrB genes can lead to constitutive activation of the PmrAB system, resulting in the upregulation of lipid A-modifying enzymes and consequently, a significant increase in the Minimum Inhibitory Concentration (MIC) of colistin. The following tables summarize quantitative data from various studies, illustrating the direct correlation between specific pmrAB mutations and the level of colistin resistance in different bacterial species.

Acinetobacter baumannii
StrainMutation(s)Colistin MIC (µg/mL)Fold Increase in MICReference
ATCC 19606 derivativepmrB point mutation>100-fold increase>100[6][7]
Ab1-8-R1pmrB (histidine kinase domain)HighNot specified[3]
Ab2-1-R4pmrB (histidine kinase domain)HighNot specified[3]
ATCC 19606 (pmrAP102R)miaAI221V (synergistic)1284-fold increase from parent[8]
ATCC 19606pmrAI13M3232[8]
ATCC 19606pmrBP233SNot specified32x increase[8]
MAC101pmrA and pmrB mutations>128>64-128[9]
MAC201Two pmrB point mutations12864[9]
Pseudomonas aeruginosa
StrainMutation(s)Colistin MIC (µg/mL)Fold Increase in MICReference
PA14 mutantspmrB mutationsNot specified4 to 32-fold[10]
PA1571-pmrBG188DpmrBG188DNot specified8-fold cross-resistance to POL7080[10]
Clinical IsolatespmrB gain-of-function mutations>512High[11]
Klebsiella pneumoniae
IsolateMutation(s)Colistin MIC (µg/mL)Fold Increase in Expression (pmrC)Reference
AF1bpmrB (Thr157Pro)Not specified170-fold[5]

Alternative Colistin Resistance Mechanisms

While pmrAB mutations are a major driver of colistin resistance, other mechanisms can also contribute to this phenotype. It is crucial to consider these alternatives for a complete understanding.

  • Loss of Lipopolysaccharide (LPS): In some cases, complete loss of LPS production, often due to mutations in the lpxA, lpxC, or lpxD genes, can lead to high-level colistin resistance.[1][6] This is a more drastic alteration to the bacterial outer membrane.

  • Plasmid-Mediated Resistance (mcr genes): The emergence of mobile colistin resistance (mcr) genes represents a significant threat due to their horizontal transfer capability.[2] These genes encode phosphoethanolamine transferases that modify lipid A, mimicking the effect of pmrAB activation.[2]

  • Efflux Pumps: Overexpression of efflux pumps can also contribute to reduced susceptibility to colistin by actively transporting the antibiotic out of the bacterial cell.[12]

Experimental Protocols for Validating pmrAB Mutations

Validating the role of specific pmrAB mutations in colistin resistance involves a combination of molecular and microbiological techniques.

DNA Sequencing of pmrA and pmrB genes
  • Objective: To identify mutations in the pmrA and pmrB genes of colistin-resistant isolates.

  • Protocol:

    • Genomic DNA is extracted from both colistin-susceptible (wild-type) and colistin-resistant bacterial isolates.

    • The pmrA and pmrB genes are amplified using specific primers and Polymerase Chain Reaction (PCR).

    • The PCR products are purified and sequenced using Sanger sequencing or next-generation sequencing methods.

    • The obtained sequences are compared to the wild-type sequences to identify any nucleotide changes, leading to amino acid substitutions.[5]

Minimum Inhibitory Concentration (MIC) Determination
  • Objective: To quantify the level of resistance to colistin.

  • Protocol:

    • The broth microdilution method is the reference standard for determining the MIC of colistin.[13][14]

    • Serial twofold dilutions of colistin are prepared in cation-adjusted Mueller-Hinton broth in a 96-well microtiter plate.

    • Each well is inoculated with a standardized bacterial suspension.

    • The plate is incubated at 37°C for 16-20 hours.

    • The MIC is defined as the lowest concentration of colistin that completely inhibits visible bacterial growth.[14]

Gene Complementation and Knockout Studies
  • Objective: To confirm that a specific pmrAB mutation is directly responsible for colistin resistance.

  • Protocol:

    • Complementation: A wild-type copy of the pmrAB operon is introduced into a colistin-resistant mutant strain on a plasmid.[3] If the mutation is responsible for resistance, the introduction of the wild-type gene should restore susceptibility to colistin.[5]

    • Gene Knockout: The pmrB gene in a colistin-resistant strain is inactivated or deleted.[6][7] A significant decrease in the colistin MIC following gene knockout confirms its role in resistance.[6][7]

Gene Expression Analysis (RT-qPCR)
  • Objective: To measure the expression levels of genes regulated by PmrAB, such as pmrC.

  • Protocol:

    • RNA is extracted from bacterial cultures grown under specific conditions.

    • The RNA is reverse transcribed into complementary DNA (cDNA).

    • Quantitative PCR (qPCR) is performed using primers specific for the target gene (pmrC) and a housekeeping gene for normalization.

    • The relative expression of the target gene in the resistant mutant is compared to that in the susceptible wild-type strain.[6][7] Increased expression of pmrC in the resistant strain indicates activation of the PmrAB pathway.[3]

Visualizing the Pathways

To better understand the molecular mechanisms and experimental workflows, the following diagrams are provided.

PmrAB_Signaling_Pathway cluster_membrane Outer Membrane cluster_cytoplasm Cytoplasm PmrB PmrB (Sensor Kinase) PmrA PmrA (Response Regulator) PmrB->PmrA Phosphorylates LPS Lipopolysaccharide (LPS) (Lipid A) Colistin Colistin LPS->Colistin Reduced Binding PmrA_P PmrA-P PmrA->PmrA_P pmrC_gene pmrC gene PmrA_P->pmrC_gene Upregulates transcription PmrC PmrC (Phosphoethanolamine Transferase) pmrC_gene->PmrC Translates to PmrC->LPS Adds pEtN to Lipid A pEtN Phosphoethanolamine (pEtN) pEtN->PmrC Signal Environmental Signal (e.g., low Mg2+) Signal->PmrB Activates

Caption: The PmrAB signaling pathway leading to colistin resistance.

Experimental_Workflow start Start: Isolate Colistin-Resistant and Susceptible Bacteria mic Determine Colistin MIC (Broth Microdilution) start->mic dna_extraction Genomic DNA Extraction start->dna_extraction end Conclusion: Validate Role of pmrAB Mutation mic->end pcr PCR Amplification of pmrA and pmrB genes dna_extraction->pcr sequencing DNA Sequencing pcr->sequencing analysis Sequence Analysis and Mutation Identification sequencing->analysis complementation Gene Complementation/ Knockout Studies analysis->complementation rt_qpcr Gene Expression Analysis (RT-qPCR of pmrC) analysis->rt_qpcr complementation->end rt_qpcr->end

Caption: Experimental workflow for validating pmrAB-mediated colistin resistance.

Logical_Relationship mutation pmrAB Mutation (Gain-of-Function) activation Constitutive Activation of PmrAB Two-Component System mutation->activation upregulation Upregulation of pmrC (and other genes) activation->upregulation modification Modification of Lipid A with Phosphoethanolamine (pEtN) upregulation->modification charge_alteration Reduced Negative Charge of Outer Membrane modification->charge_alteration binding_reduction Decreased Binding of Positively Charged Colistin charge_alteration->binding_reduction resistance Colistin Resistance (Increased MIC) binding_reduction->resistance

Caption: Logical flow from pmrAB mutation to colistin resistance.

References

Validation

A Comparative Guide to Validating Zebrafish as a Predictive Model for Colistin-Induced Toxicity

For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of the zebrafish model for predicting colistin-induced toxicity against other established alternatives, supporte...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the zebrafish model for predicting colistin-induced toxicity against other established alternatives, supported by experimental data. Colistin (B93849), a last-resort antibiotic for multidrug-resistant Gram-negative infections, is associated with significant nephrotoxicity and ototoxicity, making predictive toxicity models crucial in drug development and clinical management.

Performance Comparison: Zebrafish vs. Alternative Models

The zebrafish model offers a rapid, cost-effective, and ethically favorable platform for toxicity screening. Its genetic and physiological similarities to mammals, especially in early development, make it a valuable tool.[1] This section compares the zebrafish model with mammalian in vivo models (murine), in vitro cell culture assays, and clinical observations in humans.

Key Toxicity Endpoints
FeatureZebrafish ModelMurine ModelIn Vitro Renal Cell LinesHuman Clinical Data
Nephrotoxicity Prediction Damage to pronephric tubules, glomerular filtration disruption.[2][3][4]Elevated BUN and creatinine (B1669602), acute tubular necrosis, apoptosis.[5][6]Decreased cell viability, increased LDH release.[7]Decreased creatinine clearance, proteinuria, acute kidney injury (AKI) with incidence up to 55%.[6][8]
Ototoxicity Prediction Damage to lateral-line hair cells, which are analogous to mammalian inner ear hair cells.[9][10][11]Not a primary model for colistin ototoxicity studies found.Not applicable.Limited specific data on colistin-induced ototoxicity.
General Toxicity (Lethality) Dose-dependent mortality (LC50 of 3.0 µM or 3.5 mg/L).[10]LD50 studies conducted.[5]Cytotoxicity assays determine cell viability.[7][12]Not applicable.
Throughput HighLow to MediumHighNot applicable
Cost LowHighMediumNot applicable
Ethical Considerations Fewer restrictions, especially for early life stages.[13]Significant ethical considerations.Minimal ethical concerns.Governed by strict clinical trial regulations.

Experimental Data Summary

Zebrafish Model: Colistin-Induced Toxicity

A key study on zebrafish embryos exposed to varying concentrations of colistin for 96 hours revealed the following:

Colistin Concentration (µM)EndpointObservation
0.01 - 10MortalityDose-dependent increase; LC50 = 3.0 µM.[10]
≥ 0.1Lateral-Line Hair CellsDecreased number of functional hair cells.[10]
Lethal ConcentrationsSkin KeratinocytesSevere damage and detachment, leading to osmotic imbalance and death.[10]
Alternative Models: Colistin-Induced Nephrotoxicity
ModelColistin Concentration/DoseKey Findings
Murine Model (C57/BL6 mice) 16 mg/kg/day for 15 daysElevated BUN and creatinine, evidence of acute tubular necrosis and apoptosis.[6]
In Vitro (Mouse Renal Tubular Epithelial Cells) 200 µM for 24 hoursSignificant decrease in cell viability and increase in LDH release.[7]
Human Clinical Studies VariesIncidence of nephrotoxicity reported to be as high as 55%.[6][8]

Experimental Protocols

Zebrafish Embryo Toxicity Assay
  • Animal Husbandry and Egg Collection : Adult zebrafish (Danio rerio) are maintained under standard conditions. Embryos are collected after natural spawning is induced by light cycle changes.

  • Exposure : Healthy, fertilized embryos are selected at approximately 4-6 hours post-fertilization (hpf) and placed in individual wells of a 96-well plate.[9]

  • Dosing : Embryos are incubated in various concentrations of colistin (e.g., 0, 0.01, 0.1, 1, 2, 3, and 10 µM) for a period of 96 hours.[10]

  • Endpoint Assessment :

    • Mortality : The number of dead embryos is recorded at specified time points to calculate the LC50.[10]

    • Ototoxicity (Lateral Line) : Hair cells of the lateral line are stained with a fluorescent vital dye (e.g., FM1-43) and quantified using fluorescence microscopy.[9][10]

    • General Morphology : Embryos are examined for developmental abnormalities such as edema, bent spine, and yolk sac malformations.[1]

Murine Model of Colistin Nephrotoxicity
  • Animal Model : C57/BL6 mice are commonly used.[5][6]

  • Dosing : Colistin is administered via intraperitoneal injection, for example, at a dose of 16 mg/kg/day in two divided doses.[6]

  • Duration : The study can be acute (e.g., 3 days) or chronic (e.g., 15 days).[6]

  • Endpoint Assessment :

    • Blood Chemistry : Blood urea (B33335) nitrogen (BUN) and creatinine levels are measured from serum samples.[6]

    • Histopathology : Kidneys are harvested, fixed, sectioned, and stained (e.g., with H&E) to assess for acute tubular necrosis and other pathological changes.[6]

In Vitro Renal Cell Viability Assay
  • Cell Culture : A mammalian renal cell line (e.g., mouse renal tubular epithelial cells) is cultured under standard conditions.[7]

  • Exposure : Cells are seeded in multi-well plates and exposed to varying concentrations of colistin (e.g., up to 200 µM) for a specified duration (e.g., 24 hours).[7]

  • Endpoint Assessment :

    • Cell Viability : Assessed using methods like the MTT assay.[7]

    • Cytotoxicity : Measured by the release of lactate (B86563) dehydrogenase (LDH) into the culture medium.[7]

Visualizing Experimental Workflows and Pathways

Experimental_Workflow_Zebrafish_Toxicity cluster_setup Setup Zebrafish_Breeding Zebrafish Breeding & Egg Collection Embryo_Selection Selection of Healthy Embryos (4-6 hpf) Zebrafish_Breeding->Embryo_Selection Plating Plating Embryos in 96-well Plates Embryo_Selection->Plating Dosing Addition of Colistin Solutions (0-10 µM) Incubation Incubation for 96 hours Dosing->Incubation Mortality_Assessment Mortality Assessment (LC50 Calculation) Lateral_Line_Staining Lateral Line Hair Cell Staining (FM1-43) Fluorescence_Microscopy Fluorescence Microscopy & Quantification Lateral_Line_Staining->Fluorescence_Microscopy Morphological_Analysis Morphological Analysis

Colistin_Nephrotoxicity_Pathway Colistin Colistin Renal_Tubular_Cells Renal Tubular Epithelial Cells Colistin->Renal_Tubular_Cells Oxidative_Stress Oxidative Stress Renal_Tubular_Cells->Oxidative_Stress Induces Cell_Cycle_Arrest Cell Cycle Arrest Renal_Tubular_Cells->Cell_Cycle_Arrest Triggers Apoptosis Apoptosis Oxidative_Stress->Apoptosis Cell_Cycle_Arrest->Apoptosis Acute_Tubular_Necrosis Acute Tubular Necrosis Apoptosis->Acute_Tubular_Necrosis Nephrotoxicity Nephrotoxicity Acute_Tubular_Necrosis->Nephrotoxicity

References

Comparative

Comparative Pharmacokinetics of Colistin in Rodent Species: A Guide for Researchers

A comprehensive analysis of colistin's behavior in preclinical models, essential for advancing antimicrobial drug development. This guide provides a comparative overview of the pharmacokinetics of colistin (B93849), a la...

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of colistin's behavior in preclinical models, essential for advancing antimicrobial drug development.

This guide provides a comparative overview of the pharmacokinetics of colistin (B93849), a last-resort antibiotic, in commonly used rodent models: mice and rats. Due to a lack of available published data, this comparison does not include the guinea pig. The information presented is intended for researchers, scientists, and drug development professionals to facilitate the design and interpretation of preclinical studies involving colistin.

Key Pharmacokinetic Parameters of Colistin in Rodents

The following table summarizes the key pharmacokinetic parameters of colistin and its inactive prodrug, colistin methanesulfonate (B1217627) (CMS), following intravenous administration in rats and subcutaneous administration in mice. These parameters are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of the drug in these species.

ParameterRatMouse
Colistin (from CMS)
Cmax (mg/L)0.20 - 0.81[1]Not explicitly stated
Tmax (h)0.5 - 1[2]Not explicitly stated
AUC₀₋₁₈₀ min (mg·h/L)1.68 - 3.29 (% of CMS AUC)[3][4]Not explicitly stated
Half-life (t½) (min)55.7 ± 19.3[5]Not explicitly stated
Colistin (direct admin.)
Cmax (mg/L)~2.33 (at 10 min post 1 mg/kg IV)[5]Not explicitly stated
AUC₀₋∞ (mg·h/L)3.2 ± 0.23 (for 1 mg/kg IV)[5]Not explicitly stated
Half-life (t½) (min)Not explicitly statedNot explicitly stated
Colistin Methanesulfonate (CMS)
Cmax (mg/L)44 - 201[1]Not explicitly stated
AUC₀₋∞ (mg·h/L)21.8 ± 3.0[5]Not explicitly stated
Half-life (t½) (min)23.6 ± 3.9[5]Not explicitly stated
Clearance (CL) (L/h)0.0657 (for colistin)[2]Not explicitly stated
Volume of Distribution (Vd) (L)0.170 (for colistin)[2]Not explicitly stated

Experimental Protocols

Understanding the methodologies employed in pharmacokinetic studies is critical for accurate interpretation and replication of findings. Below are summaries of typical experimental protocols for assessing colistin pharmacokinetics in rodent models.

Rat Studies
  • Animal Model: Male Sprague-Dawley rats (300-320 g) are commonly used.[2] Animals are acclimated for at least 7 days with free access to food and water.[2] For intravenous studies, the jugular vein and carotid artery are often cannulated for drug administration and blood sampling, respectively.[2]

  • Dosing:

    • Colistin Methanesulfonate (CMS): Intravenous (IV) bolus doses have ranged from 14 mg/kg to 56 mg/kg.[2] In some studies, a single IV bolus of 15 mg/kg CMS is administered.[5]

    • Colistin: IV doses of 0.21 mg/kg, 0.41 mg/kg, and 0.62 mg/kg have been used.[2]

  • Sample Collection: Blood samples are collected at various time points post-administration, typically ranging from 5 minutes to 4 hours.[2][5] For studies investigating lung concentrations, bronchoalveolar lavage (BAL) fluid is collected.[2]

  • Analytical Method: Plasma concentrations of CMS and colistin are determined using validated high-performance liquid chromatography (HPLC) methods.[3][4][5]

Mouse Studies
  • Animal Model: Neutropenic mouse models are frequently used to study the efficacy of colistin against bacterial infections.

  • Dosing: Colistin sulfate (B86663) is administered subcutaneously at doses ranging from 5 to 40 mg/kg.

  • Sample Collection: Blood samples are collected to determine plasma concentrations of colistin.

  • Analytical Method: A validated reversed-phase HPLC method is used to quantify colistin concentrations in plasma. Plasma protein binding is often determined using equilibrium dialysis.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for a rodent pharmacokinetic study of colistin.

G cluster_pre_study Pre-Study Phase cluster_study_execution Study Execution Phase cluster_analytical_phase Analytical Phase cluster_data_analysis Data Analysis Phase animal_acclimation Animal Acclimation (e.g., Sprague-Dawley Rats) cannulation Surgical Cannulation (e.g., Jugular Vein, Carotid Artery) animal_acclimation->cannulation Surgical Preparation drug_admin Drug Administration (e.g., IV Bolus of Colistin/CMS) cannulation->drug_admin Ready for Dosing blood_sampling Serial Blood Sampling drug_admin->blood_sampling Initiates PK Profile sample_processing Plasma Separation blood_sampling->sample_processing Sample Preparation hplc_analysis HPLC Analysis (Quantification of Colistin/CMS) sample_processing->hplc_analysis Analysis pk_modeling Pharmacokinetic Modeling (e.g., Non-compartmental analysis) hplc_analysis->pk_modeling Concentration-Time Data param_determination Parameter Determination (Cmax, Tmax, AUC, t1/2) pk_modeling->param_determination Results

Caption: A typical workflow for a rodent pharmacokinetic study.

References

Validation

Unveiling Early Signs of Kidney Distress: A Comparative Guide to Urinary Biomarkers for Colistin Nephrotoxicity

For researchers, scientists, and drug development professionals at the forefront of combating antimicrobial resistance, the re-emergence of colistin (B93849) as a last-resort antibiotic against multidrug-resistant Gram-n...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals at the forefront of combating antimicrobial resistance, the re-emergence of colistin (B93849) as a last-resort antibiotic against multidrug-resistant Gram-negative infections presents a significant challenge: the looming threat of nephrotoxicity. Early and accurate detection of kidney injury is paramount to mitigating this risk. This guide provides an objective comparison of three prominent urinary biomarkers—Kidney Injury Molecule-1 (KIM-1), Neutrophil Gelatinase-Associated Lipocalin (NGAL), and N-acetyl-β-D-glucosaminidase (NAG)—for the early prediction of colistin-induced nephrotoxicity, supported by experimental data and detailed protocols.

The clinical utility of colistin is often hampered by its dose-dependent kidney damage, which can manifest as acute tubular necrosis.[1] Traditional markers of renal function, such as serum creatinine (B1669602) (sCr) and blood urea (B33335) nitrogen (BUN), are often delayed indicators, rising only after significant kidney damage has occurred.[2] This underscores the urgent need for sensitive and specific biomarkers that can signal renal distress at a much earlier stage, allowing for timely clinical intervention.

Comparative Performance of Urinary Biomarkers

The validation of urinary biomarkers for colistin-induced nephrotoxicity has been the subject of numerous preclinical and clinical investigations. While a single, definitive head-to-head comparison in a large human cohort remains to be firmly established, the existing evidence allows for a robust evaluation of their individual and comparative strengths.

BiomarkerPrincipleReported Performance in Detecting Colistin NephrotoxicityKey AdvantagesLimitations
KIM-1 A type 1 transmembrane protein, not detectable in healthy kidneys but highly expressed in proximal tubule cells after injury.In animal models, urinary KIM-1 has been shown to be a more sensitive predictor of histopathologically confirmed kidney injury compared to sCr and BUN.[2] Some studies suggest it outperforms other biomarkers like urinary Cystatin-C.High specificity for proximal tubular injury.[3] Its levels often correlate with the degree of kidney damage.[2]May rise slightly later than NGAL in some acute injury models.
NGAL A small protein expressed by neutrophils and epithelial cells, including those in the kidney tubules, which is rapidly upregulated upon injury.[3]Urinary NGAL is recognized as an early marker of acute kidney injury (AKI), with levels increasing before a significant rise in serum creatinine in various models of drug-induced nephrotoxicity.[4]One of the earliest-rising biomarkers, potentially allowing for very early intervention.[4]Its levels can be influenced by systemic inflammation and urinary tract infections, potentially reducing its specificity for colistin-induced nephrotoxicity.[3]
NAG A lysosomal enzyme found in high concentrations in proximal tubule cells that is released into the urine upon tubular cell damage.Studies have assessed NAG as a marker of renal damage in patients receiving colistin, though it is less frequently compared directly against KIM-1 and NGAL in this specific context.Well-established as a general marker of renal tubular damage.Generally considered less specific for the precise site and nature of the kidney injury compared to KIM-1.

Performance Metrics from a Murine Model of Colistin Nephrotoxicity [5]

BiomarkerAUC-ROCSensitivitySpecificity
Urinary KIM-1 0.9592%85%
Urinary Glucose 0.8885%83%
Urinary Cystatin C 0.7369%75%
(Data derived from a study in a mouse model of colistin-induced kidney injury and may not be directly transferable to human clinical performance.)[5]

Experimental Protocols

Accurate and reproducible measurement of these biomarkers is crucial for their clinical and research application. The following are generalized protocols for the quantification of urinary KIM-1, NGAL, and NAG, primarily based on the enzyme-linked immunosorbent assay (ELISA) method.

Urinary Sample Collection and Processing
  • Collection: Collect mid-stream urine samples in sterile containers.

  • Processing: For optimal results, process urine samples as soon as possible. Centrifuge the samples to remove particulate matter.

  • Storage: If immediate analysis is not possible, urine samples should be aliquoted and stored at -80°C. Avoid repeated freeze-thaw cycles.

Quantification of Urinary KIM-1 by ELISA

This protocol is based on a sandwich ELISA format.

  • Plate Preparation: A microplate is pre-coated with a capture antibody specific for human KIM-1.

  • Sample and Standard Incubation: Add 50 µL of urine samples, standards, and controls to the appropriate wells. Incubate for 2 hours at room temperature.

  • Washing: Wash the plate to remove unbound substances.

  • Detection Antibody Incubation: Add a biotinylated detection antibody specific for human KIM-1 to each well. Incubate for 2 hours at room temperature.

  • Enzyme Conjugate Incubation: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 20 minutes at room temperature in the dark.

  • Substrate Reaction: Wash the plate and add a substrate solution (e.g., TMB). Incubate for 20 minutes at room temperature in the dark. The color development is proportional to the amount of KIM-1.

  • Stopping the Reaction: Add a stop solution to terminate the reaction.

  • Data Acquisition: Measure the optical density at 450 nm using a microplate reader.

  • Quantification: Calculate the KIM-1 concentration in the samples by interpolating from a standard curve.

Quantification of Urinary NGAL by ELISA

This protocol follows a similar sandwich ELISA principle.

  • Plate Preparation: A microplate is pre-coated with an antibody specific for human NGAL.

  • Sample and Standard Incubation: Add 100 µL of diluted urine samples, standards, and controls to the wells. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate multiple times.

  • Detection Antibody Incubation: Add an HRP-conjugated antibody specific for NGAL. Incubate for 1 hour at room temperature.

  • Substrate Reaction: Wash the plate and add TMB substrate. Incubate for 15-30 minutes at room temperature in the dark.

  • Stopping the Reaction: Add a stop solution.

  • Data Acquisition: Read the absorbance at 450 nm.

  • Quantification: Determine the NGAL concentration from the standard curve.

Quantification of Urinary NAG Activity (Colorimetric Assay)

This protocol is based on the enzymatic activity of NAG.

  • Sample and Substrate Incubation: Mix the urine sample with a substrate solution containing 3-cresolsulfonphthaleinyl-N-acetyl-β-D-glucosaminide. Incubate at 37°C for a defined period (e.g., 15 minutes). NAG in the sample will hydrolyze the substrate, releasing 3-cresol purple.

  • Stopping the Reaction: Add an alkaline stop solution to terminate the enzymatic reaction and develop the color.

  • Data Acquisition: Measure the absorbance of the resulting color at 580 nm.

  • Quantification: The NAG activity is calculated based on the change in absorbance over time and is typically expressed in U/L.

Mechanistic Insights and Experimental Workflow

To provide a deeper understanding of the underlying pathology and the process of biomarker validation, the following diagrams illustrate the signaling pathways of colistin nephrotoxicity and a typical experimental workflow.

colistin_nephrotoxicity_pathway colistin Colistin proximal_tubule Proximal Tubule Cell colistin->proximal_tubule mitochondria Mitochondrial Dysfunction proximal_tubule->mitochondria er_stress Endoplasmic Reticulum Stress proximal_tubule->er_stress death_receptor Death Receptor Pathway Activation proximal_tubule->death_receptor ros ↑ Reactive Oxygen Species (ROS) mitochondria->ros apoptosis Apoptosis mitochondria->apoptosis er_stress->ros er_stress->apoptosis death_receptor->apoptosis ros->apoptosis cell_damage Tubular Cell Damage & Necrosis apoptosis->cell_damage biomarker_release Release of Urinary Biomarkers (KIM-1, NGAL, NAG) cell_damage->biomarker_release

Caption: Signaling pathways of colistin-induced nephrotoxicity.

biomarker_validation_workflow study_design Study Design (e.g., Animal Model or Prospective Human Cohort) colistin_admin Colistin Administration study_design->colistin_admin sample_collection Serial Urine & Blood Sample Collection colistin_admin->sample_collection histopathology Histopathological Analysis (in animal models) colistin_admin->histopathology biomarker_measurement Biomarker Measurement (KIM-1, NGAL, NAG) sample_collection->biomarker_measurement renal_function Traditional Renal Function Monitoring (sCr, BUN) sample_collection->renal_function data_analysis Data Analysis (ROC curves, Sensitivity, Specificity) biomarker_measurement->data_analysis renal_function->data_analysis histopathology->data_analysis validation Biomarker Performance Validation data_analysis->validation

Caption: Experimental workflow for urinary biomarker validation.

References

Comparative

A Comparative Evaluation of Continuous vs. Intermittent Colistin Intravenous Infusion

For Researchers, Scientists, and Drug Development Professionals The re-emergence of colistin (B93849) as a last-resort antibiotic against multidrug-resistant Gram-negative bacteria has necessitated a re-evaluation of its...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The re-emergence of colistin (B93849) as a last-resort antibiotic against multidrug-resistant Gram-negative bacteria has necessitated a re-evaluation of its optimal administration strategy. The primary debate centers on whether continuous infusion (CI) offers advantages over the traditional intermittent infusion (II) in terms of efficacy and safety, particularly concerning its dose-limiting nephrotoxicity. This guide provides an objective comparison of these two intravenous infusion methods, supported by available experimental data.

Executive Summary

Direct comparative clinical trials between continuous and intermittent intravenous colistin infusion are limited. However, existing pharmacokinetic/pharmacodynamic (PK/PD) studies and clinical cohort studies provide valuable insights. The theoretical advantage of continuous infusion lies in maintaining stable plasma concentrations above the minimum inhibitory concentration (MIC) of the pathogen, which may optimize bactericidal activity and potentially reduce the high peak concentrations associated with nephrotoxicity in intermittent infusions.

Data Presentation: A Comparative Overview

The following tables summarize quantitative data synthesized from various studies on intermittent and continuous colistin infusion. It is crucial to note that these data are not from head-to-head comparative trials and variations in patient populations, dosing regimens, and study designs should be considered when interpreting the results.

Table 1: Comparative Efficacy of Intermittent vs. Continuous Colistin Infusion

Outcome MeasureIntermittent Infusion (Representative Studies)Continuous Infusion (Representative Studies)
Clinical Success/Cure Rate Varies widely, reported rates from 25% to 62.5% in studies of ventilator-associated pneumonia (VAP) and bacteremia.[1]A study on high-dose colistin with continuous veno-venous hemofiltration in VAP patients reported a 64% favorable clinical response.[2]
Microbiological Eradication Reported rates of 25% to 50% in patients with VAP and bacteremia.[1] Loading doses have been associated with improved microbiological outcomes.[3]A study in VAP patients showed an 86% rate of full or presumed microbiological eradication.[2]

Table 2: Comparative Nephrotoxicity of Intermittent vs. Continuous Colistin Infusion

Outcome MeasureIntermittent Infusion (Representative Studies)Continuous Infusion (Representative Studies)
Incidence of Acute Kidney Injury (AKI) A study comparing different intermittent dosing frequencies (once, twice, or thrice daily) found an overall AKI rate of 32.4%, with no significant difference between the regimens.[4] Another study on a high-dose, extended-interval regimen reported a 16.12% incidence of AKI.[5]A study of high-dose colistin under continuous veno-venous hemofiltration reported that two out of fourteen patients (14%) were diagnosed with Stage 1 AKI.[2]

Table 3: Pharmacokinetic/Pharmacodynamic (PK/PD) Parameters

PK/PD ParameterIntermittent Infusion (Representative Studies)Continuous Infusion (Representative Studies)
Cmax (Peak Concentration) Can reach high levels (e.g., 2.93 mg/L) shortly after infusion.[6]Designed to avoid high peaks, maintaining a steady-state concentration.
Trough Concentration Can fall below the MIC, potentially leading to regrowth of bacteria.Remains consistently above the MIC.
AUC/MIC Ratio The primary PK/PD index associated with efficacy.[7]The primary PK/PD index associated with efficacy.[7][8][9]
Time to Steady State Can be delayed, with one study noting it took over 36 hours to reach a steady-state plasma concentration of 2 mg/L with a 3 MU every 8-hour regimen.[7]Aims to achieve and maintain a therapeutic steady-state concentration more rapidly.

Experimental Protocols

Study Design for Intermittent Infusion Regimen Evaluation

A multicenter retrospective cohort study included 306 hospitalized patients with a baseline glomerular filtration rate of ≥ 50 mL/min who received 9 million IU of intravenous colistin daily, administered as once-daily (Regimen A), twice-daily (Regimen B), or thrice-daily (Regimen C) infusions.[4] The primary outcome was the development of acute kidney injury (AKI) as defined by the RIFLE criteria.[4] Patient data, including demographics, comorbidities, concomitant medications, and laboratory values, were collected and analyzed.

Study Design for High-Dose Intermittent Infusion with Continuous Veno-venous Hemofiltration (CVVH)

An observational cohort study was conducted in 14 critically ill adult patients with ventilator-associated pneumonia (VAP) caused by multidrug-resistant Gram-negative bacteria.[2] Patients received a loading dose of 9 million international units (MIU) of colistimethate sodium (CMS), followed by a maintenance dose of 4.5 MIU every 8 hours.[2] All patients underwent CVVH with a highly adsorptive membrane. Clinical and microbiological efficacy was assessed at the end of therapy, and serum creatinine (B1669602) levels were monitored.[2]

Mandatory Visualization

experimental_workflow cluster_intermittent Intermittent Infusion Protocol cluster_continuous Continuous Infusion Protocol start_ii Patient with MDR Gram-Negative Infection ld_ii Loading Dose (Optional) start_ii->ld_ii md_ii Maintenance Dose (e.g., 3 MIU q8h or 4.5 MIU q12h) ld_ii->md_ii infusion_ii Short Infusion (30-60 min) md_ii->infusion_ii monitoring_ii Monitor Clinical Response, Renal Function, and Plasma Concentrations infusion_ii->monitoring_ii start_ci Patient with MDR Gram-Negative Infection ld_ci Loading Dose start_ci->ld_ci md_ci Maintenance Dose (Administered over 24h) ld_ci->md_ci infusion_ci Continuous Infusion md_ci->infusion_ci monitoring_ci Monitor Clinical Response, Renal Function, and Steady-State Concentration infusion_ci->monitoring_ci

Caption: Experimental workflows for intermittent and continuous colistin infusion.

signaling_pathway cluster_pkpd Pharmacokinetic-Pharmacodynamic Relationship cluster_toxicity Nephrotoxicity Pathway infusion_method Infusion Method (Continuous vs. Intermittent) plasma_concentration Plasma Colistin Concentration Profile infusion_method->plasma_concentration peak_concentration High Peak Concentrations (more associated with II) infusion_method->peak_concentration pkpd_index PK/PD Index (fAUC/MIC) plasma_concentration->pkpd_index bacterial_killing Bacterial Killing pkpd_index->bacterial_killing clinical_outcome Clinical Outcome bacterial_killing->clinical_outcome renal_tubular_accumulation Renal Tubular Cell Accumulation peak_concentration->renal_tubular_accumulation cellular_damage Cellular Damage & Apoptosis renal_tubular_accumulation->cellular_damage aki Acute Kidney Injury cellular_damage->aki

Caption: Logical relationships in colistin therapy and toxicity.

References

Validation

Evaluating the Synergy of Colistin and Carbapenems Against Resistant Bacterial Isolates: A Comparative Guide

The increasing prevalence of multidrug-resistant Gram-negative bacteria presents a significant challenge in clinical settings. In response, combination therapies are being explored to enhance antimicrobial efficacy and o...

Author: BenchChem Technical Support Team. Date: December 2025

The increasing prevalence of multidrug-resistant Gram-negative bacteria presents a significant challenge in clinical settings. In response, combination therapies are being explored to enhance antimicrobial efficacy and overcome resistance. This guide provides a comparative overview of the synergistic effects of combining colistin (B93849) with carbapenems against various resistant bacterial isolates, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

Mechanism of Synergy

The synergistic interaction between colistin and carbapenems is primarily attributed to the distinct mechanisms of action of these antimicrobial agents. Colistin, a polymyxin (B74138) antibiotic, disrupts the integrity of the bacterial outer membrane by displacing divalent cations (Ca²⁺ and Mg²⁺) from the lipopolysaccharide (LPS) layer. This disruption increases the permeability of the outer membrane, facilitating the entry of other antibiotics, such as carbapenems, into the periplasmic space where they can inhibit cell wall synthesis by binding to penicillin-binding proteins (PBPs).[1][2] This enhanced uptake of carbapenems allows them to bypass resistance mechanisms like porin loss and effectively reach their target.

Experimental Evidence of Synergy

In vitro studies have consistently demonstrated the synergistic or additive effects of combining colistin with carbapenems against a range of carbapenem-resistant Gram-negative bacteria, including Acinetobacter baumannii, Pseudomonas aeruginosa, and Klebsiella pneumoniae. The two primary methods for evaluating this synergy are the checkerboard assay and the time-kill assay.

Checkerboard Assay Data

The checkerboard assay is a common in vitro method to assess the interaction between two antimicrobial agents. The results are interpreted using the Fractional Inhibitory Concentration Index (FICI), where a FICI of ≤ 0.5 indicates synergy, > 0.5 to ≤ 1 indicates an additive effect, > 1 to < 4 indicates indifference, and ≥ 4 indicates antagonism.[3][4]

Below is a summary of findings from various studies utilizing the checkerboard method:

Bacterial SpeciesCarbapenem (B1253116)Key FindingsReference
Acinetobacter baumanniiMeropenem (B701)98.99% of isolates showed synergy.[5][5]
Acinetobacter baumanniiMeropenem68% of isolates exhibited synergy.[6][6]
Acinetobacter baumanniiImipenem36% of isolates showed synergy.[6][6]
Acinetobacter baumanniiMeropenemAdditive effects were observed, with a better outcome in meropenem-resistant isolates.[7][7]
Pseudomonas aeruginosaMeropenem3 out of 11 strains showed synergy, while 7 showed an additive effect.[1][1]
Pseudomonas aeruginosaImipenem3 out of 11 strains showed synergy, and 8 showed an additive effect.[1][1]
Klebsiella pneumoniaeMeropenem73.56% of isolates demonstrated synergy.[8][8]
Time-Kill Assay Data

Time-kill assays provide a dynamic picture of the bactericidal activity of antimicrobial combinations over time. Synergy is typically defined as a ≥ 2-log10 decrease in bacterial count by the combination compared to the most active single agent at 24 hours.

Summary of Time-Kill Assay Results:

Bacterial SpeciesCarbapenemKey FindingsReference
Carbapenem-Resistant Acinetobacter baumanniiMeropenemSynergy was observed in 90% of isolates, with bactericidal activity in 86%.[9][9]
Pan-Drug-Resistant Acinetobacter baumanniiImipenemSynergy was detected at 6 hours in three out of eight tested clones.[3][3]
Colistin-Resistant EnterobacteriaceaeMeropenemFor combinations that were synergistic in the checkerboard array, 88.9% were also synergistic in a time-kill study.[2][2]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of synergy testing results.

Checkerboard Assay Protocol

The checkerboard method involves a two-dimensional dilution of two antibiotics in a microtiter plate to determine the minimal inhibitory concentration (MIC) of each drug alone and in combination.

  • Inoculum Preparation: Prepare a bacterial suspension standardized to a 0.5 McFarland turbidity (approximately 1.5 x 10⁸ CFU/mL) and then dilute it to achieve a final concentration of 5 x 10⁵ CFU/mL in each well of the microtiter plate.[10]

  • Antibiotic Dilution: Prepare serial twofold dilutions of colistin and the carbapenem (e.g., meropenem or imipenem) in cation-adjusted Mueller-Hinton broth (CAMHB).

  • Plate Setup: Dispense the diluted antibiotics into a 96-well microtiter plate. One antibiotic is diluted along the x-axis, and the other is diluted along the y-axis. This creates a matrix of varying concentrations of both drugs. Include wells for each drug alone as controls.

  • Inoculation: Add the prepared bacterial inoculum to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.[4]

  • Result Interpretation: Determine the MIC of each drug alone and in combination by visual inspection of turbidity. Calculate the FICI using the formula: FICI = FIC A + FIC B, where FIC A = (MIC of drug A in combination) / (MIC of drug A alone) and FIC B = (MIC of drug B in combination) / (MIC of drug B alone).[3]

Time-Kill Assay Protocol

Time-kill assays measure the rate of bacterial killing by antimicrobial agents alone and in combination over a specified period.

  • Inoculum Preparation: Prepare a mid-logarithmic phase bacterial culture and dilute it in fresh CAMHB to a starting density of approximately 10⁶ CFU/mL.[3]

  • Drug Concentrations: Test each antibiotic individually at a specific concentration (e.g., 0.25x MIC) and in combination at the same concentrations.[11] Include a growth control without any antibiotic.

  • Incubation and Sampling: Incubate the cultures in a shaking incubator at 35°C.[3] At predetermined time points (e.g., 0, 4, 8, 12, and 24 hours), collect aliquots from each culture.[12]

  • Viable Cell Count: Perform serial dilutions of the collected samples and plate them on appropriate agar (B569324) plates to determine the number of viable bacteria (CFU/mL).

  • Data Analysis: Plot the log10 CFU/mL versus time for each condition. Synergy is defined as a ≥ 2-log10 decrease in CFU/mL with the combination compared to the most active single agent.[13]

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for assessing antibiotic synergy using both checkerboard and time-kill assays.

Synergy_Workflow cluster_prep Preparation cluster_assays Synergy Assays cluster_execution Execution cluster_analysis Data Analysis & Interpretation cluster_results Results Isolate Resistant Bacterial Isolate Culture Overnight Culture Isolate->Culture Inoculum Standardized Inoculum (e.g., 0.5 McFarland) Culture->Inoculum Checkerboard Checkerboard Assay (Microtiter Plate Setup) Inoculum->Checkerboard Diluted Inoculum TimeKill Time-Kill Assay (Flask Cultures) Inoculum->TimeKill Diluted Inoculum Incubate_CB Incubate (18-24h) Checkerboard->Incubate_CB Incubate_TK Incubate & Sample (0, 4, 8, 12, 24h) TimeKill->Incubate_TK Read_MIC Read MICs Incubate_CB->Read_MIC Plot_Curves Plot Time-Kill Curves Incubate_TK->Plot_Curves Calc_FICI Calculate FICI Read_MIC->Calc_FICI Interpret_FICI Interpret FICI (Synergy, Additive, Indifference, Antagonism) Calc_FICI->Interpret_FICI Det_Log_Red Determine Log Reduction Plot_Curves->Det_Log_Red Interpret_TK Interpret Synergy (≥2-log10 decrease) Det_Log_Red->Interpret_TK

Caption: Workflow for antibiotic synergy testing.

Conclusion

The combination of colistin and carbapenems demonstrates significant synergistic and additive effects against a variety of carbapenem-resistant Gram-negative bacteria in vitro. This synergy is largely attributed to colistin's ability to permeabilize the bacterial outer membrane, thereby increasing the intracellular concentration of carbapenems. The experimental data, primarily from checkerboard and time-kill assays, provide a strong rationale for further investigation into the clinical utility of this combination therapy. The detailed protocols provided in this guide serve as a resource for researchers aiming to conduct similar synergy studies. While in vitro results are promising, clinical trials are essential to validate the efficacy and safety of this combination therapy in patients with infections caused by these highly resistant pathogens.[14][15]

References

Comparative

A Comparative Safety Analysis of Intravenous Colistimethate Sodium and Colistin Sulfate

For Researchers, Scientists, and Drug Development Professionals The re-emergence of multidrug-resistant Gram-negative bacteria has necessitated the return of polymyxins to the clinical forefront. Among these, colistin (B...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The re-emergence of multidrug-resistant Gram-negative bacteria has necessitated the return of polymyxins to the clinical forefront. Among these, colistin (B93849) is a critical last-resort antibiotic. It is administered intravenously in two forms: colistimethate sodium (CMS), an inactive prodrug, and colistin sulfate (B86663) (CS), the active form. While both aim to deliver the active colistin moiety to the site of infection, their distinct pharmacokinetic and chemical properties result in different safety profiles, a crucial consideration in clinical practice and drug development. This guide provides an objective comparison of the safety of intravenous CMS and colistin sulfate, supported by experimental data and detailed methodologies.

Chemical and Pharmacokinetic Differences

Colistimethate sodium is an anionic prodrug that undergoes in vivo hydrolysis to form various sulfomethylated derivatives and, ultimately, the active cationic colistin.[1] This conversion process is a critical determinant of both efficacy and toxicity. In contrast, colistin sulfate is the stable, active form of the drug.[1]

CMS is primarily eliminated through the renal route, with a portion being converted to active colistin.[1][2] The extent of this conversion is inversely proportional to renal function; in patients with impaired renal function, a larger fraction of CMS is converted to colistin.[3][4] Colistin, on the other hand, undergoes significant non-renal elimination.[2] This fundamental difference in their pharmacokinetic pathways has significant implications for their safety profiles, particularly concerning nephrotoxicity.

Comparative Safety Data

The primary safety concerns associated with intravenous colistin therapy are nephrotoxicity and neurotoxicity. The incidence of these adverse events varies across studies, reflecting differences in patient populations, dosing regimens, and the specific form of colistin used.

Nephrotoxicity

Acute kidney injury (AKI) is the most significant dose-limiting toxicity of colistin. Several studies have compared the nephrotoxicity of CMS and other polymyxins, with some conflicting results. However, a recent retrospective cohort study provides the most direct comparison of intravenous colistin sulfate and colistimethate sodium.

ParameterColistimethate Sodium (CMS)Colistin Sulfate (CS)Study Reference
Incidence of Acute Kidney Injury (AKI) 29.70% (unmatched cohort)7.37% (unmatched cohort)[5][6]
26.30% (propensity score matched cohort)10.00% (propensity score matched cohort)[5][6]
Independent Risk Factor for AKI YesNo[5][6]

This study, which is the first to our knowledge to directly compare the nephrotoxicity of intravenous CS and CMS, found a significantly higher incidence of AKI in patients receiving CMS.[5][6] The authors identified CMS therapy as an independent risk factor for polymyxin-induced AKI.[5][6] Other studies have reported varying rates of nephrotoxicity for CMS, generally ranging from 20% to 50%.[7]

Neurotoxicity

Neurotoxicity is a less frequent but serious adverse effect of colistin therapy. Symptoms can include paresthesia, dizziness, and neuromuscular blockade. While data directly comparing the neurotoxicity of intravenous CMS and CS is limited, one study comparing CMS and polymyxin (B74138) B (a closely related polymyxin) found no significant difference in the incidence of neurotoxicity between the two.[8] Another study reported neurotoxic adverse events in 13 out of 77 patients treated with polymyxin B and 1 out of 70 patients treated with CMS.[9]

Experimental Protocols

The following methodologies are representative of the key experiments cited in the comparative safety assessment of colistimethate sodium and colistin sulfate.

Retrospective Cohort Study Comparing Nephrotoxicity of Intravenous Colistin Sulfate and Colistimethate Sodium
  • Study Design: A real-world, retrospective cohort study was conducted using data from inpatients who received intravenous colistin sulfate or colistimethate sodium for over 72 hours between January and December 2023.[5]

  • Patient Population: A total of 291 patients were included in the final analysis after applying exclusion criteria.[5]

  • Primary Outcome: The primary outcome was the incidence of acute kidney injury (AKI) associated with polymyxin use.[6] AKI was defined according to the Kidney Disease: Improving Global Outcomes (KDIGO) criteria.

  • Statistical Analysis: Propensity score matching (PSM) was used to minimize selection bias between the CS and CMS cohorts.[5][6] Cox proportional hazard regression analysis was employed to identify independent risk factors for polymyxin-induced AKI.[6]

In Vivo Conversion and Elimination Pathway

The conversion of the inactive prodrug colistimethate sodium to the active antibacterial agent colistin is a pivotal step that influences both its efficacy and toxicity. The following diagram illustrates this logical relationship.

Conversion and Elimination of Colistimethate Sodium CMS Colistimethate Sodium (CMS) (Inactive Prodrug) Conversion In Vivo Hydrolysis CMS->Conversion Conversion Renal_Elimination_CMS Renal Elimination (Unchanged CMS) CMS->Renal_Elimination_CMS Primary Route Colistin Colistin (Active Drug) Conversion->Colistin Non_Renal_Elimination_Colistin Non-Renal Elimination (Active Colistin) Colistin->Non_Renal_Elimination_Colistin Significant Route

Caption: Conversion of CMS to active colistin and their primary elimination pathways.

Conclusion

The available evidence, particularly from a recent direct comparative study, suggests that intravenous colistimethate sodium is associated with a significantly higher incidence of acute kidney injury compared to intravenous colistin sulfate.[5][6] This difference is likely attributable to their distinct pharmacokinetic profiles, with the renal clearance of CMS and the subsequent conversion to active colistin playing a key role in the development of nephrotoxicity. While data on comparative neurotoxicity is less definitive, nephrotoxicity remains the primary safety concern guiding the choice between these two intravenous formulations of colistin. For researchers and drug development professionals, these findings underscore the importance of considering the specific chemical form of colistin in preclinical and clinical studies and highlight the potential for developing safer polymyxin derivatives. Further prospective, randomized controlled trials are warranted to confirm these findings and to establish definitive safety and efficacy profiles for both intravenous colistimethate sodium and colistin sulfate.

References

Validation

Unveiling Colistin Resistance: A Comparative Guide to Gene Expression Signatures

For Researchers, Scientists, and Drug Development Professionals The rise of multidrug-resistant bacteria has reinstated colistin (B93849) as a last-resort antibiotic. However, the emergence of colistin resistance threate...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of multidrug-resistant bacteria has reinstated colistin (B93849) as a last-resort antibiotic. However, the emergence of colistin resistance threatens its efficacy. Validating the molecular signatures of this resistance is crucial for diagnostics and the development of novel therapeutic strategies. This guide provides a comparative analysis of gene expression signatures associated with colistin resistance in key Gram-negative pathogens, supported by experimental data and detailed methodologies.

Gene Expression Signatures of Colistin Resistance

Transcriptomic studies, primarily utilizing RNA sequencing (RNA-seq), have identified several key gene expression signatures associated with colistin resistance across Acinetobacter baumannii, Pseudomonas aeruginosa, and Klebsiella pneumoniae. These signatures predominantly involve the upregulation of genes related to lipopolysaccharide (LPS) modification, which reduces the affinity of the cationic colistin molecule to the bacterial outer membrane.

Key Upregulated Genes in Colistin-Resistant Bacteria

The following table summarizes the fold change in the expression of key genes in colistin-resistant isolates compared to their susceptible counterparts, as determined by RNA-seq and validated by quantitative real-time PCR (qRT-PCR).

GeneFunctionAcinetobacter baumannii (Fold Change)Pseudomonas aeruginosa (Fold Change)Klebsiella pneumoniae (Fold Change)
pmrA Response regulator of the PmrAB two-component system1.7 - 2.3[1]~2.0Upregulated
pmrB Sensor kinase of the PmrAB two-component system2.2[1]~2.0Upregulated
pmrC (eptA)Phosphoethanolamine transferase1.5 - 2.1[1][2]UpregulatedUpregulated[2]
phoP Response regulator of the PhoPQ two-component systemUpregulated2.0 - 16.0[3]2.0 - 3.0[4]
phoQ Sensor kinase of the PhoPQ two-component systemUpregulated2.0 - 16.0[3]2.0 - 3.0[4]
arn operon Involved in L-Ara4N biosynthesis and attachment to lipid A-Upregulated[5]-
mgrB Negative regulator of the PhoPQ system--Downregulated or inactivated[4][6][7][8]

Note: Fold change values can vary depending on the specific strains, experimental conditions, and quantification methods.

Signaling Pathways in Colistin Resistance

The development of colistin resistance is often mediated by two-component signal transduction systems, primarily PmrAB and PhoPQ. These systems respond to environmental stimuli, such as low magnesium levels or the presence of cationic antimicrobial peptides, and subsequently upregulate genes involved in LPS modification. In Klebsiella pneumoniae, the inactivation of the mgrB gene, a negative regulator of the PhoPQ system, is a common mechanism leading to the constitutive activation of this pathway and subsequent colistin resistance.[7][8]

Colistin_Resistance_Pathway Simplified Signaling Pathway for Colistin Resistance cluster_stimuli Environmental Stimuli cluster_TCS Two-Component Systems cluster_genes Upregulated Genes cluster_outcome Phenotypic Outcome Low Mg2+ Low Mg2+ PmrB PmrB (Sensor Kinase) Low Mg2+->PmrB Cationic Peptides Cationic Peptides PhoQ PhoQ (Sensor Kinase) Cationic Peptides->PhoQ PmrA PmrA (Response Regulator) PmrB->PmrA Phosphorylation pmrC pmrC (eptA) PmrA->pmrC Activates Transcription PhoP PhoP (Response Regulator) PhoQ->PhoP Phosphorylation arn arn operon PhoP->arn Activates Transcription mgrB mgrB (Negative Regulator) mgrB->PhoQ LPS_mod LPS Modification (Addition of PEtN or L-Ara4N) pmrC->LPS_mod arn->LPS_mod Col_Res Colistin Resistance LPS_mod->Col_Res RNA_Seq_Workflow RNA Sequencing Experimental Workflow cluster_prep Sample Preparation cluster_lib_prep Library Preparation & Sequencing cluster_analysis Data Analysis Culture 1. Bacterial Culture (Resistant & Susceptible Strains) RNA_Extraction 2. Total RNA Extraction Culture->RNA_Extraction rRNA_Depletion 3. Ribosomal RNA (rRNA) Depletion RNA_Extraction->rRNA_Depletion mRNA_Frag 4. mRNA Fragmentation rRNA_Depletion->mRNA_Frag cDNA_Synth 5. cDNA Synthesis mRNA_Frag->cDNA_Synth Adapter_Ligation 6. Adapter Ligation cDNA_Synth->Adapter_Ligation Library_Amp 7. Library Amplification Adapter_Ligation->Library_Amp Sequencing 8. High-Throughput Sequencing (e.g., Illumina) Library_Amp->Sequencing QC 9. Quality Control of Reads Sequencing->QC Mapping 10. Read Mapping to Reference Genome QC->Mapping Quantification 11. Gene Expression Quantification Mapping->Quantification DEG 12. Differential Expression Analysis Quantification->DEG

References

Comparative

head-to-head comparison of colistin and tigecycline in an in vivo model

In the landscape of multidrug-resistant (MDR) bacterial infections, colistin (B93849) and tigecycline (B611373) have emerged as last-resort therapeutic options. This guide provides a head-to-head comparison of their in v...

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of multidrug-resistant (MDR) bacterial infections, colistin (B93849) and tigecycline (B611373) have emerged as last-resort therapeutic options. This guide provides a head-to-head comparison of their in vivo efficacy, drawing upon experimental data from various animal models. The objective is to offer researchers, scientists, and drug development professionals a comprehensive overview of their performance, supported by detailed experimental protocols and visual representations of workflows and potential mechanisms.

Quantitative Data Summary

The in vivo efficacy of colistin and tigecycline, both as monotherapies and in combination, has been evaluated against various multidrug-resistant Gram-negative bacteria. The following tables summarize key quantitative findings from relevant studies.

Table 1: Efficacy of Monotherapy and Combination Therapy in Galleria mellonella Model
Bacterial Species Treatment Survival Rate (%) Reference
Escherichia coli (Carbapenem-Resistant)Tigecycline-Colistin Combination96-99%[1]
Tigecycline MonotherapySignificantly lower than combination[1]
Klebsiella pneumoniae (Carbapenem-Resistant)Tigecycline-Colistin Combination67-81%[1]
Tigecycline MonotherapyIneffective in some strains[1]
Klebsiella pneumoniae (Colistin- and Carbapenem-Resistant)Colistin + Tigecycline100%[2]
Colistin MonotherapyNo increased survival[2]
Tigecycline MonotherapyNo increased survival[2]
Acinetobacter baumannii (Colistin- and Carbapenem-Resistant)Colistin + Tigecycline100%[2]
Colistin MonotherapyNo increased survival[2]
Tigecycline MonotherapyNo increased survival[2]
Table 2: Efficacy in Murine Infection Models
Infection Model Bacterial Species Treatment Outcome Reference
PneumoniaExtensively Drug-Resistant Acinetobacter baumanniiTigecycline>3 log reduction in bacterial counts at 24h and 48h[3]
Colistin>3 log reduction in bacterial counts at 24h and 48h[3]
CombinationMost significant decrease in bacterial counts between 24h and 48h[3]
Thigh InfectionExtensively Drug-Resistant Acinetobacter baumanniiColistinBactericidal activity against 91.7% of strains at 48h[4]
TigecyclineBactericidal activity in 50% of strains at 48h[4]
Thigh InfectionEscherichia coli with blaNDM–5 and mcr-1Colistin + Tigecycline>2.0-log10 cfu/thigh reduction compared to monotherapy[5]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of in vivo studies. The following sections describe the protocols employed in the cited research.

Galleria mellonella Infection Model

The Galleria mellonella (wax moth larva) model is a simple invertebrate model increasingly used for preliminary in vivo assessment of antimicrobial efficacy.

  • Animal Model: G. mellonella larvae are selected based on weight and absence of dark spots. They are kept in the dark at room temperature before infection.[2]

  • Infection: Overnight bacterial cultures are centrifuged, washed with phosphate-buffered saline (PBS), and resuspended.[2] A specific inoculum (e.g., 1 x 10^6 colony-forming units for K. pneumoniae or 1 x 10^7 for A. baumannii) is injected into the last left proleg of each larva.[2]

  • Drug Administration: Tigecycline and/or colistin are administered at specified concentrations (e.g., colistin at 2 mg/L and tigecycline at 4 mg/L for K. pneumoniae or 8 mg/L for A. baumannii) following bacterial challenge.[2]

  • Outcome Measurement: Larval survival is monitored and recorded over a period of 96 hours.[1] Survival curves are then plotted and analyzed.

Murine Pneumonia Model

This model is utilized to investigate the efficacy of antimicrobial agents in treating lung infections.

  • Animal Model: Wistar rats are used for this model.

  • Infection: An extensively drug-resistant Acinetobacter baumannii strain is selected for the study.[3] The bacterial suspension is administered to induce pneumonia.

  • Drug Administration: Tigecycline, colistin, or a combination of both are administered to the infected rats.

  • Outcome Measurement: The primary outcome is the reduction in bacterial counts in the lung tissue at 24 and 48 hours post-treatment.[3]

Murine Thigh Infection Model

This model is employed to assess the efficacy of antibiotics in a deep-seated tissue infection.

  • Animal Model: Specific pathogen-free mice are used.

  • Infection: The thigh muscle is infected with a specific bacterial strain, such as extensively drug-resistant Acinetobacter baumannii or E. coli harboring resistance genes.[4][5]

  • Drug Administration: Treatment with colistin, tigecycline, or their combination is initiated at clinically relevant doses.[5]

  • Outcome Measurement: The efficacy of the treatment is determined by quantifying the bacterial load (in log10 CFU/thigh) at various time points post-infection.[5]

Visualizations

Experimental Workflow

The following diagram illustrates a generalized workflow for an in vivo comparison of colistin and tigecycline.

G cluster_prep Preparation cluster_animal Animal Model cluster_treatment Treatment Groups cluster_outcome Outcome Assessment Bacterial_Culture Bacterial Strain Culture Inoculum_Prep Inoculum Preparation Bacterial_Culture->Inoculum_Prep Infection Induction of Infection Inoculum_Prep->Infection Animal_Acclimation Animal Acclimation Animal_Acclimation->Infection Control Control (Vehicle) Infection->Control Colistin Colistin Monotherapy Infection->Colistin Tigecycline Tigecycline Monotherapy Infection->Tigecycline Combination Colistin + Tigecycline Infection->Combination Survival Survival Monitoring Control->Survival Bacterial_Load Bacterial Load Quantification Control->Bacterial_Load Colistin->Survival Colistin->Bacterial_Load Tigecycline->Survival Tigecycline->Bacterial_Load Combination->Survival Combination->Bacterial_Load

In vivo experimental workflow for antimicrobial efficacy testing.

Signaling Pathway: Bacterial Membrane Disruption by Colistin

Colistin's primary mechanism of action involves the disruption of the bacterial outer membrane, which can potentiate the activity of other antibiotics like tigecycline.

G Colistin Colistin LPS Lipopolysaccharide (LPS) in Outer Membrane Colistin->LPS Binds to Outer_Membrane Outer Membrane Disruption LPS->Outer_Membrane Leads to Increased_Permeability Increased Permeability Outer_Membrane->Increased_Permeability Tigecycline_Uptake Enhanced Tigecycline Uptake Increased_Permeability->Tigecycline_Uptake Ribosome 30S Ribosomal Subunit Tigecycline_Uptake->Ribosome Targets Protein_Synthesis_Inhibition Protein Synthesis Inhibition Ribosome->Protein_Synthesis_Inhibition

Mechanism of colistin-mediated potentiation of tigecycline activity.

References

Safety & Regulatory Compliance

Safety

Proper Disposal of Intravenous Colistin: A Guide for Laboratory Professionals

For researchers, scientists, and drug development professionals, the proper disposal of intravenous (IV) colistin (B93849) is a critical component of laboratory safety and environmental responsibility. Colistin, a last-r...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of intravenous (IV) colistin (B93849) is a critical component of laboratory safety and environmental responsibility. Colistin, a last-resort antibiotic, is considered a hazardous substance, and its waste must be managed in accordance with stringent federal, state, and local regulations to prevent environmental contamination and potential harm to public health. This guide provides essential information on the operational and disposal plans for IV colistin, offering step-by-step procedural guidance.

Immediate Safety and Logistical Information

According to its Safety Data Sheet (SDS), colistin sulfate (B86663) is classified as a toxic and hazardous substance.[1][2][3][4][5] It is assigned the UN number 2811, which designates it as a "TOXIC SOLID, ORGANIC, N.O.S." (Not Otherwise Specified).[1] This classification underscores the necessity of treating all colistin waste, including unused solutions, empty vials, and contaminated materials, as hazardous waste.

Key Handling and Storage Principles for Colistin Waste:

  • Segregation: All colistin-contaminated waste must be segregated from general laboratory trash.

  • Labeling: Waste containers must be clearly labeled as "Hazardous Waste" and identify the contents, including "Colistin" or "Colistimethate Sodium."

  • Containment: Use leak-proof, puncture-resistant containers for sharps and liquids. Solid waste should be placed in durable, sealed bags.

  • Personal Protective Equipment (PPE): When handling colistin waste, personnel should wear appropriate PPE, including gloves, lab coats, and eye protection.

While colistin is recognized as hazardous, it is not specifically listed on the Environmental Protection Agency's (EPA) P or U lists of acute hazardous wastes.[6][7][8][9] Therefore, its classification as a hazardous waste would typically fall under the characteristic of toxicity. A definitive determination would require testing via the Toxicity Characteristic Leaching Procedure (TCLP). However, given its inherent toxicity, it is best practice to manage all colistin waste as hazardous.

Disposal Procedures

The primary and most recommended method for the final disposal of hazardous pharmaceutical waste, including colistin, is incineration at a licensed hazardous waste facility .[2] This ensures the complete destruction of the active pharmaceutical ingredient. Researchers must use a certified hazardous waste disposal vendor for collection, transportation, and disposal.

For laboratories that generate aqueous colistin waste, chemical inactivation prior to disposal by a licensed vendor can be a viable option to render the waste non-toxic. Two potential methods for chemical degradation are detailed below.

Data on Colistin Inactivation Methods

The following table summarizes key parameters for two chemical inactivation methods for colistin. It is crucial to validate the effectiveness of any inactivation procedure within the laboratory's specific conditions.

ParameterFerrate(VI) OxidationAlkaline Hydrolysis
Reagent Potassium Ferrate (K₂FeO₄)Sodium Hydroxide (B78521) (NaOH)
Effective Concentration 30:1 molar ratio of Fe(VI) to colistin1 M NaOH
pH 7.0>10
Temperature 25°CElevated temperatures (e.g., 95.5°C - 150°C) may increase efficacy.[10][11]
Time 60 minutesDependent on temperature and concentration; requires validation.
Efficacy >95% degradation of colistinEffective for inactivating various microorganisms and hydrolyzing biological materials.[10][12][13][14]

Experimental Protocols for Colistin Inactivation

Below are detailed methodologies for the chemical degradation of colistin in a laboratory setting.

Protocol 1: Inactivation of Colistin via Ferrate(VI) Oxidation

This protocol is based on the effective degradation of colistin in wastewater.

Materials:

  • Potassium Ferrate (K₂FeO₄)

  • Colistin waste solution

  • pH meter

  • Stir plate and stir bar

  • Appropriate reaction vessel

  • Personal Protective Equipment (PPE): safety goggles, gloves, lab coat

Procedure:

  • Determine Colistin Concentration: Accurately determine the concentration of colistin in the waste solution to be treated.

  • pH Adjustment: Adjust the pH of the colistin waste solution to 7.0 using appropriate buffers.

  • Prepare Ferrate(VI) Solution: Prepare a fresh solution of potassium ferrate.

  • Initiate Reaction: While stirring, add the potassium ferrate solution to the colistin waste to achieve a final molar ratio of 30:1 (Fe(VI):colistin).

  • Reaction Time: Allow the reaction to proceed for 60 minutes at 25°C with continuous stirring.

  • Verification (Optional but Recommended): If possible, use a validated analytical method such as High-Performance Liquid Chromatography (HPLC) to confirm the degradation of colistin.

  • Final Disposal: Once inactivation is confirmed, the treated effluent should still be disposed of as hazardous chemical waste through a certified vendor, as it will contain iron byproducts and other degradation products.

Protocol 2: Inactivation of Colistin via Alkaline Hydrolysis

This protocol provides a general framework for using sodium hydroxide to degrade colistin. The specific time and temperature will need to be validated in your laboratory to ensure complete inactivation.

Materials:

  • Sodium Hydroxide (NaOH)

  • Colistin waste solution

  • pH meter

  • Heat-resistant reaction vessel

  • Stir plate with heating capabilities

  • Personal Protective Equipment (PPE): chemical-resistant gloves, safety goggles with side shields, lab coat

Procedure:

  • Preparation: In a well-ventilated fume hood, place the colistin waste solution in a heat-resistant vessel with a stir bar.

  • Alkalinization: Slowly add a concentrated solution of NaOH to the colistin waste while stirring to achieve a final concentration of 1 M NaOH. Be aware that this may be an exothermic reaction.

  • Heating and Incubation: Heat the solution to a validated temperature (e.g., 60°C - 120°C) for a predetermined amount of time. Studies on other biological materials suggest that heating can significantly accelerate hydrolysis.[14][15]

  • Cooling and Neutralization: Allow the solution to cool to room temperature. Carefully neutralize the solution with an appropriate acid (e.g., hydrochloric acid) to a pH between 6.0 and 8.0.

  • Verification (Optional but Recommended): Use a validated analytical method to confirm the absence of active colistin.

  • Final Disposal: The neutralized solution should be disposed of as hazardous chemical waste through a certified vendor.

Mandatory Visualizations

Logical Workflow for Colistin IV Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of IV colistin waste in a research setting.

Colistin_Disposal_Workflow cluster_prep Waste Generation & Segregation cluster_contain Containment & Labeling cluster_treatment On-Site Treatment (Optional) cluster_disposal Final Disposal start Generate Colistin IV Waste (Unused solution, contaminated labware, PPE) segregate Segregate as Hazardous Waste start->segregate sharps Sharps (needles, vials) in Puncture-Resistant Sharps Container segregate->sharps liquids Aqueous Waste in Leak-Proof Container segregate->liquids solids Solid Waste (PPE, labware) in Labeled Hazardous Waste Bag segregate->solids label_all Label all containers: 'Hazardous Waste - Colistin' sharps->label_all liquids->label_all solids->label_all decision Treat Aqueous Waste On-Site? label_all->decision inactivation Chemical Inactivation (e.g., Ferrate(VI) Oxidation or Alkaline Hydrolysis) decision->inactivation Yes vendor_pickup Arrange for Pickup by Certified Hazardous Waste Vendor decision->vendor_pickup No validate Validate Inactivation Efficacy inactivation->validate validate->vendor_pickup incineration Transport to Licensed Facility for Incineration vendor_pickup->incineration

Caption: Logical workflow for the safe disposal of Colistin IV waste.

Signaling Pathway for Colistin Inactivation by Alkaline Hydrolysis

This diagram illustrates the conceptual pathway of colistin degradation through alkaline hydrolysis.

Alkaline_Hydrolysis_Pathway colistin Colistin (Polypeptide Structure) hydrolysis Alkaline Hydrolysis (Cleavage of Peptide Bonds) colistin->hydrolysis naoh Sodium Hydroxide (NaOH) (Strong Base) naoh->hydrolysis products Degradation Products (Amino Acids, Smaller Peptides) hydrolysis->products inactive Loss of Antimicrobial Activity products->inactive

Caption: Conceptual pathway of colistin inactivation via alkaline hydrolysis.

References

Handling

Safeguarding Personnel: Essential Protocols for Handling Intravenous Colistin

For Immediate Implementation: A comprehensive guide to the safe handling, administration, and disposal of intravenous (IV) Colistin, designed for researchers, scientists, and drug development professionals. This document...

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: A comprehensive guide to the safe handling, administration, and disposal of intravenous (IV) Colistin, designed for researchers, scientists, and drug development professionals. This document outlines crucial safety measures and operational procedures to minimize exposure risk and ensure a safe laboratory and clinical environment.

While Colistin is not currently listed on the National Institute for Occupational Safety and Health (NIOSH) List of Hazardous Drugs in Healthcare Settings, a thorough risk assessment based on its known toxicities and Safety Data Sheet (SDS) information necessitates specific handling precautions. The primary risks associated with Colistin exposure include nephrotoxicity and neurotoxicity, as well as potential respiratory irritation. Therefore, adopting a conservative approach to handling is warranted to protect all personnel.

Personal Protective Equipment (PPE): A Risk-Based Approach

The following table summarizes the recommended PPE for handling Colistin IV, based on a risk assessment of its potential hazards.

PPE ComponentSpecificationRationale
Gloves ASTM D6978 (chemotherapy-tested) nitrile glovesProvides a barrier against skin contact. Double gloving is recommended during compounding and administration.
Gown Disposable, low-permeability gown with closed front and long sleevesProtects skin and personal clothing from contamination.
Eye Protection Safety glasses with side shields or gogglesPrevents exposure to splashes or aerosols.
Respiratory Protection Not generally required for routine handling of intact vials. A surgical mask is recommended during manipulation that could generate aerosols (e.g., reconstitution).Minimizes the risk of inhaling aerosolized particles.

Operational Procedures for Safe Handling

Adherence to the following step-by-step procedures is critical to prevent contamination and ensure personnel safety.

1. Preparation and Compounding:

  • Designated Area: All preparation and compounding of Colistin IV should occur in a designated, clean, and controlled environment.

  • Aseptic Technique: Strict aseptic technique must be maintained throughout the reconstitution and dilution process to ensure product sterility.

  • Reconstitution:

    • Reconstitute the Colistin vial with the appropriate volume of sterile diluent as specified by the manufacturer.

    • During reconstitution, gently swirl the vial to dissolve the powder. Avoid vigorous shaking to prevent frothing and aerosol generation.

  • Engineering Controls: While not officially classified as a hazardous drug, it is best practice to prepare Colistin IV in a biological safety cabinet (BSC) or a compounding aseptic isolator (CAI) to minimize aerosol exposure.

2. Administration:

  • Pre-administration Checks: Verify the reconstituted solution for any particulate matter or discoloration before administration.

  • Priming IV Tubing: Prime IV tubing with a non-drug solution before connecting to the patient to minimize exposure.

  • Connection: Use Luer-Lok connections to ensure a secure fit and prevent leakage.

  • Monitoring: After administration, monitor the patient for any signs of adverse reactions, particularly nephrotoxicity and neurotoxicity.

3. Spill Management:

  • Immediate Action: In the event of a spill, immediately alert personnel in the area and restrict access.

  • Don PPE: Before cleaning, don the full recommended PPE.

  • Containment: For liquid spills, cover with absorbent pads. For powder spills, gently cover with a damp absorbent pad to avoid aerosolizing the powder.

  • Cleanup: Clean the area with an appropriate disinfectant.

  • Disposal: All materials used for spill cleanup must be disposed of as pharmaceutical waste.

Disposal Plan: Minimizing Environmental Impact

Proper disposal of all Colistin-contaminated materials is essential to prevent environmental contamination and accidental exposure.

Waste TypeDisposal Procedure
Unused or Expired Colistin Vials Dispose of in a designated pharmaceutical waste container.
Empty Vials and Packaging Place in a pharmaceutical waste container. Do not dispose of in regular trash.
Contaminated PPE (Gloves, Gowns) Segregate and dispose of in a designated pharmaceutical waste container immediately after use.
Needles and Syringes Dispose of in a puncture-resistant sharps container.
IV Bags and Tubing After administration, dispose of the entire IV set in a pharmaceutical waste container.

Workflow for Safe Handling of Colistin IV

The following diagram illustrates the key stages and safety precautions for handling Colistin IV, from receipt to disposal.

Colistin_Handling_Workflow cluster_prep Preparation cluster_admin Administration cluster_disposal Disposal Receiving Receiving and Storage Compounding Reconstitution and Dilution (in BSC/CAI) Receiving->Compounding Don PPE: - Double Gloves - Gown - Eye Protection Administration Patient Administration Compounding->Administration Transport in sealed container Spill Spill Event Compounding->Spill WasteSegregation Waste Segregation Administration->WasteSegregation Doff PPE Administration->Spill Disposal Final Disposal WasteSegregation->Disposal Pharmaceutical Waste Stream SpillCleanup Spill Cleanup Protocol Spill->SpillCleanup Follow Spill Protocol SpillCleanup->WasteSegregation

Caption: Workflow for the safe handling of intravenous Colistin.

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